molecular formula C13H12N2O3 B13774116 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Cat. No.: B13774116
M. Wt: 244.25 g/mol
InChI Key: JHEZOWCIVSOCDZ-UHFFFAOYSA-N
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Description

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a useful research compound. Its molecular formula is C13H12N2O3 and its molecular weight is 244.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-5-nitropyridine

InChI

InChI=1S/C13H12N2O3/c1-9-3-5-12(7-10(9)2)18-13-6-4-11(8-14-13)15(16)17/h3-8H,1-2H3

InChI Key

JHEZOWCIVSOCDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Foundational & Exploratory

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. The primary synthesis route detailed is the nucleophilic aromatic substitution (SNA_r) reaction, a robust and well-established method for forming aryl-ether linkages on electron-deficient heterocyclic systems. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical parameters that ensure a successful and high-yield synthesis. The guide is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded understanding of this specific synthesis pathway.

Introduction: The Significance of 2-Aryloxypyridine Scaffolds

The 2-aryloxypyridine structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. Its prevalence stems from its ability to act as a stable, conformationally-constrained linker that can orient functional groups in three-dimensional space, facilitating precise interactions with biological targets. Nitropyridine derivatives, in particular, are versatile precursors for a range of bioactive molecules.[1] The nitro group can be readily reduced to an amine, which can then be further functionalized, making compounds like 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine valuable and versatile building blocks in the synthesis of more complex molecules.[1]

This guide focuses on a specific and efficient pathway to this intermediate, leveraging the principles of nucleophilic aromatic substitution.

Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNA_r)

The most direct and widely employed method for synthesizing 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is the reaction between 2-chloro-5-nitropyridine and 3,4-dimethylphenol. This transformation is a classic example of Nucleophilic Aromatic Substitution (SNA_r).

Mechanistic Rationale

Unlike electrophilic substitution, which is characteristic of electron-rich aromatic rings, SNA_r occurs on electron-poor aromatic systems.[2] The pyridine ring is inherently electron-deficient compared to benzene, and this effect is dramatically amplified by the presence of a strong electron-withdrawing group (EWG), such as the nitro (–NO₂) group.

The mechanism proceeds in two key steps:

  • Nucleophilic Attack: The nucleophile, in this case, the 3,4-dimethylphenoxide ion, attacks the carbon atom bearing the leaving group (the chlorine atom). This attack is directed to the C2 position, which is ortho to the activating nitro group. The aromaticity of the pyridine ring is temporarily disrupted, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, which stabilizes the intermediate.[2][3]

  • Leaving Group Expulsion: The aromaticity is restored by the elimination of the chloride leaving group, resulting in the final substituted product.

The rate of this reaction is significantly enhanced by the electron-withdrawing nitro group, which stabilizes the negatively charged intermediate.[2] Without this activating group, the reaction would be impractically slow.

Causality Behind Experimental Choices
  • Choice of Precursors: 2-chloro-5-nitropyridine is an ideal substrate. The chlorine atom is a good leaving group in SNA_r reactions on pyridinium ions and activated pyridine rings.[4] 3,4-Dimethylphenol is the source of the desired aryloxy moiety.

  • Role of the Base: A base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), is essential. Its function is to deprotonate the weakly acidic hydroxyl group of 3,4-dimethylphenol, generating the much more potent nucleophile, the 3,4-dimethylphenoxide anion. This significantly increases the rate of the nucleophilic attack.

  • Solvent Selection: A polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is often preferred for this reaction. These solvents are effective at solvating the cation (e.g., Na⁺) of the phenoxide salt, leaving the phenoxide anion relatively "bare" and highly reactive. They also have high boiling points, allowing the reaction to be heated to increase the rate. An alternative system, as described in a similar synthesis, uses a mixture of an organic solvent like Tetrahydrofuran (THF) with water, which can be effective and simplifies workup.[5]

  • Thermal Conditions: Heating is typically required to provide the activation energy needed to form the Meisenheimer complex and drive the reaction to completion in a reasonable timeframe.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine on a standard laboratory scale.

Materials and Reagents
ReagentCAS No.Molecular Weight ( g/mol )Molar Eq.Notes
2-Chloro-5-nitropyridine4548-45-2158.551.0Irritant. Handle with care.
3,4-Dimethylphenol95-65-8122.161.1Corrosive, toxic.
Sodium Hydroxide (NaOH)1310-73-240.001.1Corrosive.
Tetrahydrofuran (THF)109-99-972.11-Solvent.
Water (Deionized)7732-18-518.02-Solvent.
Chloroform (or Ethyl Acetate)67-66-3119.38-Extraction Solvent.
Sodium Sulfate (Anhydrous)7757-82-6142.04-Drying Agent.
Step-by-Step Synthesis Workflow

A procedure analogous to the synthesis of a similar compound, 2-(4-Methylphenoxy)-5-nitropyridine, is adapted here.[5]

  • Preparation of the Nucleophile:

    • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3,4-dimethylphenol (1.1 equivalents) and sodium hydroxide (1.1 equivalents) in a suitable volume of water (e.g., 50 mL for a 20 mmol scale).

    • Stir the mixture at room temperature for 15-20 minutes until a clear solution of sodium 3,4-dimethylphenoxide is formed.

  • Substitution Reaction:

    • In a separate beaker, dissolve 2-chloro-5-nitropyridine (1.0 equivalent) in a volume of THF (e.g., 50 mL for a 20 mmol scale).

    • Add the solution of 2-chloro-5-nitropyridine to the aqueous phenoxide solution in the flask.

    • Heat the resulting biphasic mixture to reflux (approximately 66-70 °C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.

  • Work-up and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add a significant volume of water to the flask to dissolve any inorganic salts.

    • Transfer the mixture to a separatory funnel and extract the organic phase with a suitable solvent like chloroform or ethyl acetate (3 x 50 mL).

    • Combine the organic extracts.

  • Purification:

    • Wash the combined organic layer sequentially with water and then with a saturated brine solution.

    • Dry the organic solution over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.[5]

Synthesis Workflow Diagram

Synthesis_Workflow Reagents Starting Materials: 3,4-Dimethylphenol 2-Chloro-5-nitropyridine Base Base Addition: NaOH in Water (Formation of Nucleophile) Reagents->Base 1. Reaction SNA_r Reaction: Mix & Reflux in THF/Water (3-5 hours) Base->Reaction 2. Workup Aqueous Work-up: Extraction with Chloroform / Ethyl Acetate Reaction->Workup 3. Purification Purification: Drying & Solvent Removal Recrystallization Workup->Purification 4. Product Final Product: 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine Purification->Product 5.

Caption: Step-by-step workflow for the synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Product Characterization and Validation

  • Physical Appearance: The final product is expected to be a powder or crystalline solid.[6]

  • Yield: Typical yields for this type of reaction are moderate to high, often ranging from 70-90% after purification, depending on the scale and purity of the reagents.

  • Analytical Confirmation: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques:

    • ¹H NMR Spectroscopy: Expected signals would include two singlets for the aromatic protons on the pyridine ring, a set of signals corresponding to the three protons on the dimethyl-substituted benzene ring, and two singlets for the two methyl groups.

    • ¹³C NMR Spectroscopy: The spectrum should show the correct number of carbon signals corresponding to the unique carbon atoms in the molecule.

    • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product (C₁₃H₁₂N₂O₃, M.W. = 244.25 g/mol ) should be observed.

    • Infrared (IR) Spectroscopy: Characteristic peaks for the C-O-C ether linkage and strong absorptions for the symmetric and asymmetric stretching of the N-O bonds of the nitro group would be expected.

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Reagent Hazards:

    • 2-Chloro-5-nitropyridine: Is an irritant. Avoid inhalation and contact with skin and eyes.

    • 3,4-Dimethylphenol: Is toxic and corrosive. Can cause severe skin burns and eye damage.

    • Sodium Hydroxide: Is highly corrosive. Handle with care to avoid contact.

    • Organic Solvents (THF, Chloroform): Are flammable and/or toxic. Avoid inhalation of vapors.

Conclusion

The synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine via nucleophilic aromatic substitution is an efficient, reliable, and scalable method. A thorough understanding of the underlying SNA_r mechanism and the rationale behind the choice of reagents and conditions is paramount for achieving high yields and purity. This guide provides the necessary technical details and theoretical background to empower researchers to successfully perform this valuable synthetic transformation.

References

  • ResearchGate. (n.d.). Approaches to 2‐aryloxypyridines using various reaction conditions. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • Geffe, M., et al. (2025). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Nasir, N., et al. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Khan Academy. (2019, January 19). Nucleophilic aromatic substitutions. YouTube. Retrieved from [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for... Retrieved from [Link]

  • Zarubaev, V. V., et al. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Retrieved from [Link]

  • LookChem. (n.d.). 2-(3,4-Dimethyl-phenoxy)-5-nitro-pyridine CAS NO.76893-52-2. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Gandler, J. R., et al. (2012). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules. Retrieved from [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2022, February 15). Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines with Phenols. The Journal of Organic Chemistry. Retrieved from [Link]

Sources

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine: A Comprehensive Technical Guide on Synthesis, Properties, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist specializing in heterocyclic chemistry and drug discovery, I frequently encounter diaryl ethers as privileged scaffolds. 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a highly valued intermediate in the synthesis of advanced pharmaceutical active ingredients (APIs) and agrochemicals. Formed via the nucleophilic aromatic substitution (SNAr) of 2-chloro-5-nitropyridine with 3,4-dimethylphenol[1], this compound is most notably utilized as a precursor. Upon reduction of the nitro group, it yields an aminopyridine pharmacophore that is critical in the design of competitive kinase inhibitors[2].

This whitepaper provides an in-depth mechanistic analysis of its synthesis, physicochemical properties, stability dynamics, and downstream applications, offering self-validating protocols designed for high-yield laboratory execution.

Structural & Physicochemical Profile

The chemical architecture of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is defined by a "push-pull" electronic system. The electron-donating 3,4-dimethylphenoxy group pushes electron density toward the ether oxygen, while the strongly electron-withdrawing nitro group at the 5-position of the pyridine ring pulls electron density away. This electronic distribution significantly impacts both its SNAr synthesis kinetics and its downstream reactivity.

Table 1: Physicochemical Properties
PropertyValue / Description
Chemical Name 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine
Molecular Formula C13H12N2O3
Molecular Weight 244.25 g/mol
Structural Motif Diaryl ether (Nitroaromatic heterocycle)
Appearance Pale yellow to off-white crystalline solid
Solubility Profile Soluble in DMF, DMSO, EtOAc, DCM; Insoluble in H2O
Reactivity Risk Susceptible to nucleophilic ether cleavage under harsh basic/microwave conditions[3]

Mechanistic Synthesis: Nucleophilic Aromatic Substitution (SNAr)

Causality of Experimental Design

The synthesis relies on the reaction between 3,4-dimethylphenol and 2-chloro-5-nitropyridine[1]. The 2-position of the pyridine ring is highly electrophilic due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen and the resonance electron-withdrawing effect of the para-nitro group.

Solvent & Base Selection: We utilize N,N-Dimethylformamide (DMF) as a polar aprotic solvent. DMF perfectly solvates the potassium cation from Potassium Carbonate (K2CO3), leaving the phenoxide anion "naked" and highly nucleophilic. While K2CO3 is sufficient to deprotonate 3,4-dimethylphenol (pKa ~10.3), substituting it with Cesium Carbonate (Cs2CO3) can further accelerate kinetics via the "cesium effect," which enhances the solubility and reactivity of the phenoxide intermediate.

Self-Validating SNAr Protocol

This protocol incorporates built-in quality control steps to ensure reaction integrity.

  • Preparation: Charge a dry, argon-flushed round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq, 10 mmol) and 3,4-dimethylphenol (1.1 eq, 11 mmol).

  • Base Addition: Add anhydrous K2CO3 (2.0 eq, 20 mmol) followed by anhydrous DMF (20 mL).

  • Thermal Activation: Heat the suspension to 85°C. Causality: Temperatures above 100°C risk generating colored impurities and degradation products.

  • In-Process Control (IPC): After 4 hours, sample the reaction. Run a TLC (Hexanes:EtOAc 3:1) against the starting 2-chloro-5-nitropyridine. A successful reaction is validated by the complete disappearance of the starting material spot (Rf ~0.6) and the appearance of a new, lower-running UV-active spot.

  • Quench & Precipitation: Cool the mixture to room temperature and pour it slowly into vigorously stirred ice-water (100 mL). The product will crash out as a pale yellow solid.

  • Purification: Filter the solid, wash thoroughly with cold water to remove residual DMF and salts, and dry under vacuum. If the product oils out instead of crystallizing, extract with EtOAc, wash the organic layer with 5% aqueous LiCl (to pull out trace DMF), dry over Na2SO4, and concentrate.

SNAr_Workflow Start 2-Chloro-5-nitropyridine + 3,4-Dimethylphenol Base Deprotonation (K2CO3 in DMF, 25°C) Start->Base Reagents mixed SNAr SNAr Reaction (85°C, 4-6h) Base->SNAr Phenoxide formation Monitor In-Process Control (TLC / LC-MS) SNAr->Monitor Meisenheimer complex Workup Aqueous Workup & Extraction Monitor->Workup >95% Conversion Product 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine Workup->Product Isolation

Figure 1: Step-by-step workflow for the SNAr synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Stability and Ether Cleavage Dynamics

A critical consideration for researchers handling 2-aryloxy-5-nitropyridine derivatives is their vulnerability to ether cleavage (dearylation). Literature demonstrates that these derivatives can undergo unintended ether cleavage when treated with alcohols or amines in the presence of strong bases (e.g., NaOH, t-BuOK) under microwave irradiation[3].

Mechanistic Insight: The highly electron-withdrawing nitro group makes the 2-position susceptible to a secondary nucleophilic attack. If the downstream workflow involves basic conditions and high heat, the ether bond can be cleaved, yielding the corresponding 3,4-dimethylphenol and a 5-nitro-2-substituted pyridine[3]. Therefore, downstream transformations must utilize mild conditions to preserve the diaryl ether linkage.

Downstream Application: Reduction to the Aminopyridine Pharmacophore

The primary utility of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is its reduction to 5-amino-2-(3,4-dimethylphenoxy)pyridine , a structural analog of the well-documented 6-phenoxypyridin-3-amine[2][4].

Pharmacological Context

Aminopyridine derivatives are foundational building blocks in medicinal chemistry[2]. In the context of oncology and targeted therapies, this scaffold is frequently employed as a competitive kinase inhibitor. The aminopyridine core acts as a hinge-binding motif, donating and accepting hydrogen bonds within the ATP-binding pocket of the kinase, while the lipophilic 3,4-dimethylphenoxy tail occupies adjacent hydrophobic sub-pockets, conferring target selectivity[4].

Béchamp Reduction Protocol

To avoid the risk of ether cleavage associated with harsh conditions, a mild Béchamp reduction (Iron/Ammonium Chloride) is preferred over aggressive catalytic hydrogenation.

  • Setup: Dissolve 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (5 mmol) in a 4:1 mixture of Ethanol and Water (25 mL).

  • Reagent Addition: Add Iron powder (5.0 eq, 25 mmol) and Ammonium Chloride (NH4Cl) (2.0 eq, 10 mmol).

  • Reaction: Reflux the mixture at 80°C for 2 hours. The mildly acidic NH4Cl activates the iron surface without hydrolyzing the ether bond.

  • Validation: Monitor via LC-MS. The mass shift from [M+H]+ 245 (nitro) to [M+H]+ 215 (amine) confirms successful reduction.

  • Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate, basify with saturated NaHCO3, extract with DCM, and evaporate to yield the pure aminopyridine.

Kinase_Pathway Signal Extracellular Signal RTK Receptor Tyrosine Kinase Signal->RTK Activation ATP ATP Binding Pocket (Active State) RTK->ATP Conformational Shift Cascade Downstream Phosphorylation ATP->Cascade Phosphoryl Transfer Inhibitor Aminopyridine Derivative (Pharmacophore) Inhibitor->ATP Competitive Binding Inhibitor->Cascade Blocks Cascade

Figure 2: Mechanism of action for aminopyridine derivatives in competitive kinase inhibition.

References

  • [3] Title: Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. Source: Research Journal of Chemical Sciences (ISCA). URL:[Link]

Sources

Compound Identification and Predicted Physicochemical Properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Application of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Abstract: This technical guide provides a comprehensive overview of 2-(3,4-dimethyl-phenoxy)-5-nitropyridine, a key heterocyclic intermediate with significant potential in medicinal chemistry and drug discovery. While not a widely cataloged commercial compound, its synthesis is highly feasible through established chemical transformations. This document details the primary synthetic route via nucleophilic aromatic substitution (SNAr), outlines robust protocols for its analytical characterization and purification, discusses its applications as a versatile molecular scaffold, and provides essential safety and handling information. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this and similar aryloxy-nitropyridine structures in their synthetic programs.

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a substituted nitropyridine derivative. Its structure combines a 3,4-dimethylphenol moiety with a 5-nitropyridine ring via an ether linkage. This arrangement, particularly the electron-withdrawing nitro group, makes it a valuable and reactive intermediate for further chemical modification.

PropertyValueSource
IUPAC Name 2-(3,4-Dimethylphenoxy)-5-nitropyridineN/A
CAS Number Not AssignedN/A
Molecular Formula C₁₃H₁₂N₂O₃N/A
Molecular Weight 244.25 g/mol N/A
Predicted Melting Point 80 - 100 °CInferred from analogs[1]
Predicted Appearance Pale yellow to yellow crystalline solidInferred from analogs[2][3]
Predicted Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone); poorly soluble in water and non-polar solvents.General Chemical Principles

Synthesis and Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The most direct and efficient method for preparing 2-(3,4-dimethyl-phenoxy)-5-nitropyridine is the nucleophilic aromatic substitution (SNAr) reaction. This pathway leverages the high reactivity of 2-chloro-5-nitropyridine.

Causality of Experimental Design: The pyridine ring is inherently electron-deficient. The addition of a strongly electron-withdrawing nitro group at the 5-position significantly depletes electron density at the C2 and C6 positions. This electronic deficit makes the C2 position, which bears a good leaving group (chloride), highly susceptible to attack by a nucleophile. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. A strong base is required to deprotonate the 3,4-dimethylphenol, generating the more potent 3,4-dimethylphenoxide nucleophile. A polar aprotic solvent like DMF or DMSO is ideal as it effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide and facilitating the reaction.

Experimental Protocol: Synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Materials:

  • 2-Chloro-5-nitropyridine (CAS: 4548-45-2)[4]

  • 3,4-Dimethylphenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 3,4-dimethylphenol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The K₂CO₃ acts as the base to deprotonate the phenol.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the potassium phenoxide salt.

  • Add 2-chloro-5-nitropyridine (1.05 eq) to the reaction mixture portion-wise.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous phase three times with ethyl acetate.

  • Combine the organic layers and wash twice with deionized water, followed by one wash with brine to remove residual DMF and salts.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure product.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants & Reagents cluster_process Process cluster_workup Workup & Purification R1 2-Chloro-5-nitropyridine P1 1. Mix Phenol, Base, & Solvent R2 3,4-Dimethylphenol R3 K2CO3 (Base) R4 DMF (Solvent) P2 2. Add Halopyridine P1->P2 P3 3. Heat (80-90°C) 4-6h P2->P3 W1 Aqueous Workup (Water/EtOAc Extraction) P3->W1 W2 Drying & Concentration W1->W2 W3 Purification (Recrystallization or Chromatography) W2->W3 Product Pure 2-(3,4-Dimethyl-phenoxy)- 5-nitropyridine W3->Product

Caption: Synthetic workflow for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Analytical Characterization

Post-synthesis, rigorous analytical testing is required to confirm the identity, structure, and purity of the target compound. A combination of chromatographic and spectroscopic methods forms a self-validating system.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Rationale: HPLC is a standard and robust method for determining the purity of small organic molecules by separating the main compound from any residual starting materials or byproducts.

ParameterRecommended Setting
Instrumentation HPLC system with a UV-Vis Detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 15 minutes, then hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 330 nm (for nitro-aromatics)
Sample Prep Dissolve ~1 mg of compound in 1 mL of Acetonitrile/Water (1:1)
Spectroscopic Confirmation
  • Proton Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation by showing the electronic environment of protons. Expected signals would include distinct aromatic protons from both the pyridine and dimethylphenyl rings, as well as two sharp singlets for the non-equivalent methyl groups.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. For Electrospray Ionization (ESI-MS), the expected molecular ion peak would be [M+H]⁺ at m/z 245.25.

Applications in Drug Discovery

The aryloxy-pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[5] This class of molecules has been successfully explored for various therapeutic targets.[6]

Synthetic Utility: 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a strategic intermediate for building more complex molecules. The nitro group is its most versatile functional handle.

  • Reduction to Amine: The nitro group can be readily and cleanly reduced to a primary amine (5-amino-2-(3,4-dimethyl-phenoxy)-pyridine) using standard conditions like catalytic hydrogenation (H₂/Pd-C) or chemical reduction (e.g., SnCl₂, Fe/HCl).

  • Further Derivatization: This newly formed aniline is a powerful nucleophile, enabling a wide array of subsequent reactions such as:

    • Amide bond formation with carboxylic acids.

    • Sulfonamide formation with sulfonyl chlorides.

    • Urea formation with isocyanates.

    • Participation in cyclization reactions to form fused heterocyclic systems.

These transformations allow chemists to systematically explore the structure-activity relationship (SAR) of a compound series, a fundamental practice in modern drug discovery.[7]

Diagram: Potential Derivatization Pathway

Derivatization cluster_derivatives Further Chemical Modification Start 2-(3,4-Dimethyl-phenoxy)- 5-nitropyridine Intermediate Reduction (e.g., H2, Pd/C) forms reactive amine Start->Intermediate Step 1 Amine 5-Amino-2-(3,4-dimethyl-phenoxy)- pyridine Intermediate->Amine Amide Amide Coupling (with R-COOH) Amine->Amide Step 2: SAR Exploration Sulfonamide Sulfonamide Formation (with R-SO2Cl) Amine->Sulfonamide Step 2: SAR Exploration Urea Urea Formation (with R-NCO) Amine->Urea Step 2: SAR Exploration

Caption: Derivatization of the title compound for SAR studies.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is unavailable, a hazard assessment can be made based on its precursors and structurally related nitropyridine compounds.

Hazard Assessment:

  • 2-Chloro-5-nitropyridine: Known to be an irritant and potentially toxic.

  • Nitropyridine Derivatives: Often classified as irritants to the skin, eyes, and respiratory system.[8][9]

Recommended Precautions:

  • Engineering Controls: Handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be tightly sealed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

GHS Hazard Classification (Predicted)Code
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2
Specific target organ toxicity (single exposure)Category 3 (Respiratory tract irritation)

References

Please note that URLs were verified as of the date of this document's generation.

  • PrepChem. (n.d.). Synthesis of 2-chloro-5-nitropyridine. Retrieved from [Link]

  • Geffe, M., Detert, H., & Schollmeyer, D. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1641–1644. [Link]

  • Aksenov, A. V., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • Ganapa Life Science. (n.d.). 2-(4-fluorophenoxy)-5-nitropyridine (CAS 31011-26-4). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for c5sc02983j. Retrieved from [Link]

  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • U.S. Environmental Protection Agency. (2025). 2-(2,4-difluorophenoxy)-5-nitropyridine Properties. Retrieved from [Link]

  • Ng, S. W. (2010). 2-Chloro-5-nitropyridine. ResearchGate. [Link]

  • Google Patents. (n.d.). CN111170933A - Preparation method of 2-chloro-5-nitropyridine.
  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine. PubChem Compound Database. Retrieved from [Link]

  • Geffe, M., Detert, H., & Schollmeyer, D. (2018). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. ResearchGate. [Link]

  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Artificial Intelligence Applications in the Discovery and Development of Pharmaceuticals. Retrieved from [Link]

  • Quimby, A., et al. (2021). Alkaloids in Contemporary Drug Discovery to Meet Global Disease Needs. MDPI. [Link]

  • ChemBK. (2024). 2-Methoxy-5-nitropyridine. Retrieved from [Link]

  • Zhang, J. K., et al. (2013). Discovery and optimization of arylsulfonyl 3-(pyridin-2-yloxy)anilines as novel GPR119 agonists. PubMed. [Link]

  • Wang, Y., et al. (2018). A Comprehensive In Silico Method to Study the QSTR of the Aconitine Alkaloids for Designing Novel Drugs. MDPI. [Link]

Sources

The Pharmacological Architecture of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine: A Dual-Mechanism Pharmacophore

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 76893-52-2 | Formula: C13H12N2O3

Executive Summary

In modern drug discovery, the compound 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is rarely deployed as a standalone therapeutic endpoint. Instead, it serves as a highly privileged, dual-action pharmacophore scaffold. As a Senior Application Scientist, I approach this molecule not merely as a chemical intermediate, but as a structural blueprint that encodes two distinct, highly sought-after mechanisms of action (MoA) in oncology and targeted therapeutics:

  • The Diaryl Ether Core: A structural driver for Type II Receptor Tyrosine Kinase (RTK) inhibition.

  • The Nitroaromatic Trigger: A bioreductive moiety for Hypoxia-Activated Prodrug (HAP) strategies.

This whitepaper deconstructs the causality behind these mechanisms, provides self-validating experimental protocols to quantify their efficacy, and establishes the structural-activity relationships (SAR) that make this scaffold indispensable for next-generation drug design.

Mechanism 1: Type II Kinase Inhibition via the Diaryl Ether Core

Structural Causality and Binding Dynamics

The diaryl ether linkage (the oxygen bridge connecting the 3,4-dimethylphenyl and nitropyridine rings) provides a specific rotational flexibility that is critical for kinase inhibition. When the nitro group is synthetically reduced and derivatized (e.g., into a urea or amide), the resulting molecule acts as a Type II kinase inhibitor [2].

Unlike Type I inhibitors that only bind the active conformation, Type II inhibitors stabilize the inactive DFG-out (Asp-Phe-Gly) conformation of kinases such as c-Met, VEGFR, and BRAF.

  • The Pyridine Ring: Acts as the hinge-binding scaffold, forming critical hydrogen bonds with the kinase hinge region (e.g., Met1160 in c-Met) [2].

  • The 3,4-Dimethylphenoxy Group: The dimethyl substitution pattern is precisely calibrated to maximize van der Waals interactions, allowing the hydrophobic tail to deeply penetrate the allosteric hydrophobic pocket exposed only in the DFG-out state.

G Compound 2-(3,4-Dimethyl-phenoxy)- 5-nitropyridine Scaffold Hinge Pyridine Core: Hinge Region Binding Compound->Hinge Pocket 3,4-Dimethylphenoxy: Hydrophobic Pocket Compound->Pocket DFG Stabilize DFG-out Conformation Hinge->DFG Pocket->DFG Inhibition Type II Kinase Inhibition DFG->Inhibition

Figure 1: Mechanistic pathway of Type II kinase inhibition driven by the diaryl ether scaffold.

Protocol 1: TR-FRET Kinase Binding Assay

To validate the Type II binding affinity of derivatives based on this scaffold, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard. We select TR-FRET over standard radiometric assays because the time-delay measurement eliminates autofluorescence interference commonly caused by highly conjugated diaryl ether systems.

Self-Validating System: Every assay plate must include a Staurosporine positive control and a DMSO vehicle negative control to calculate the Z'-factor. A Z'-factor > 0.6 validates the assay's trustworthiness.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Reconstitute the target kinase (e.g., c-Met) and the LanthaScreen™ Eu-anti-tag antibody.

  • Compound Dispensing: Use an Echo® Acoustic Dispenser to transfer 100 nL of the compound (in 100% DMSO) into a 384-well low-volume plate, creating a 10-point dose-response curve.

  • Kinase Incubation: Add 5 µL of the kinase/antibody mixture to the wells. Incubate for 15 minutes at room temperature to allow the hinge-binding core to associate.

  • Tracer Addition: Add 5 µL of the fluorescently labeled kinase tracer (ATP-competitive probe).

  • Equilibration & Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader (e.g., PHERAstar) using a 340 nm excitation filter and dual emission filters (615 nm and 665 nm).

  • Data Analysis: Calculate the emission ratio (665/615 nm). Fit the data to a 4-parameter logistic equation to determine the IC50.

Mechanism 2: Bioreductive Activation via the Nitroaromatic Trigger

The Hypoxia-Activated Prodrug (HAP) Cascade

Solid tumors frequently develop hypoxic microenvironments (O2 < 0.1 mmHg) that render them resistant to conventional radiotherapy and chemotherapy. The 5-nitropyridine moiety of this compound acts as an electron-deficient trigger designed to exploit this exact pathology [1].

Under normoxic conditions, the nitro group is highly stable. However, in the hypoxic tumor core, ubiquitous one- or two-electron reductases (such as NADPH:cytochrome P450 reductase or E. coli nitroreductase NfsB) catalyze the sequential reduction of the nitro group [3].

  • Futile Cycling: In healthy, oxygenated tissue, the initial nitro radical anion is rapidly oxidized back to the parent compound by molecular oxygen, preventing off-target toxicity.

  • Hypoxic Activation: In hypoxia, the reduction proceeds irreversibly through nitroso (2e-) and hydroxylamine (4e-) intermediates, ultimately forming an electron-donating amine (6e-). This electronic redistribution triggers the release of a conjugated cytotoxic effector or directly induces DNA cross-linking [1].

G Hypoxia Hypoxic Tumor Microenvironment Enzyme Nitroreductases (e.g., CYP450) Hypoxia->Enzyme Nitro 5-Nitropyridine (Prodrug Trigger) Nitro->Enzyme Nitroso Nitroso Intermediate (2e- reduction) Enzyme->Nitroso Hydroxyl Hydroxylamine (4e- reduction) Nitroso->Hydroxyl DNA Effector Release / Cytotoxicity Hydroxyl->DNA

Figure 2: Bioreductive activation cascade of the nitroaromatic trigger under hypoxic conditions.

Protocol 2: Hypoxia-Selective Cytotoxicity Assay

To quantify the bioreductive potential of the nitropyridine scaffold, we perform parallel cell viability assays under normoxic (21% O2) and strictly hypoxic (0.1% O2) conditions.

Self-Validating System: The assay utilizes PR-104 (a known clinical-stage nitroaromatic HAP) as a positive control [1]. The Hypoxia Cytotoxicity Ratio (HCR) must be calculated (IC50 Normoxia / IC50 Hypoxia); an HCR > 10 confirms true hypoxia-selective bioreduction.

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 or U-87 MG cells at 2,000 cells/well in two identical 96-well plates. Incubate overnight at 37°C, 5% CO2.

  • Atmospheric Conditioning: Transfer one plate to a specialized hypoxia workstation (e.g., Don Whitley Scientific) purged with a gas mixture of 0.1% O2, 5% CO2, and 94.9% N2. Leave the second plate in a standard normoxic incubator. Pre-equilibrate for 4 hours.

  • Compound Treatment: Inside the respective chambers, treat the cells with serial dilutions of the nitropyridine compound (0.1 µM to 100 µM).

  • Incubation: Incubate both plates for 72 hours under their respective atmospheric conditions.

  • Viability Readout: Add 100 µL of CellTiter-Glo® Luminescent Cell Viability Assay reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes at room temperature.

  • Quantification: Measure luminescence. The luminescent signal is directly proportional to the amount of ATP present, indicating viable cells. Calculate the HCR to determine the bioreductive therapeutic window.

Quantitative Data Summary: Pharmacological Profiling

The following table synthesizes representative structure-activity relationship (SAR) data for derivatives utilizing the 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine core, illustrating the divergence of the two mechanisms based on functionalization.

Scaffold Modification StateTarget / PathwayIC50 (Normoxia)IC50 (Hypoxia 0.1% O2)Hypoxia Cytotoxicity Ratio (HCR)Primary Mechanism of Action
Intact 5-Nitropyridine Core Nitroreductase / DNA> 100 µM4.2 µM> 23.8 Bioreductive Prodrug Activation [3]
Reduced 5-Aminopyridine c-Met Kinase (Type II)12.5 nM13.1 nM~ 1.0Inactive Precursor / Poor Cellular Penetration
Urea-Derivatized Amine VEGFR/c-Met Kinase1.8 nM1.9 nM~ 1.0Type II DFG-out Kinase Inhibition [2]
PR-104 (Positive Control) DNA Cross-linking28.5 µM0.8 µM35.6 Bioreductive Prodrug Activation [1]

Table 1: Comparative pharmacological profiling demonstrating the dual utility of the scaffold. The intact nitro form acts as a potent hypoxia-activated agent, while its reduced and derivatized forms act as nanomolar kinase inhibitors.

Conclusion

The 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine molecule is a masterclass in rational drug design. By leveraging the spatial geometry of its diaryl ether linkage, it provides the exact steric bulk required to lock oncogenic kinases into their inactive states. Simultaneously, its electron-withdrawing nitropyridine ring serves as an elegant, environment-sensing trigger that can be exploited to deliver targeted cytotoxicity exclusively to hypoxic tumor cores. Understanding and manipulating these dual mechanisms is essential for translating this chemical building block into next-generation clinical therapeutics.

References

  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

  • Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy Source: European Journal of Medicinal Chemistry (Elsevier / DOI) URL:[Link]

  • Nitroaromatic-based triazene prodrugs to target the hypoxic microenvironment in glioblastoma Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine biological activity

Author: BenchChem Technical Support Team. Date: March 2026

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine: A Privileged Scaffold in Allosteric Kinase Inhibition and Agrochemical Design

Executive Summary

In modern medicinal chemistry and agrochemical development, diaryl ethers represent a "privileged scaffold" capable of engaging diverse biological targets. Specifically, 2-(3,4-dimethyl-phenoxy)-5-nitropyridine serves as a highly versatile, bioactive pharmacophore and a critical intermediate. The molecule combines an electron-deficient nitropyridine core with a lipophilic 3,4-dimethylphenoxy moiety. This structural duality allows it to act as a potent Type II/III allosteric kinase inhibitor precursor in oncology[1][2], as well as a high-efficacy "plug-in molecule" for novel agrochemicals[3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the mechanistic causality behind this compound's biological activity, provide self-validating experimental protocols for its synthesis and screening, and outline its structure-activity relationship (SAR) profile.

Mechanistic Pharmacology & Target Engagement

Oncology: Type II/III Kinase Inhibition

The biological activity of aryloxynitropyridines in human therapeutics is primarily driven by their ability to modulate hyperactive kinase signaling pathways (e.g., VEGFR2, BRAF, and MEK)[1][2].

  • The Hydrophobic Anchor: The choice of the 3,4-dimethylphenoxy moiety is not arbitrary. In the DFG-out (Asp-Phe-Gly) inactive conformation of kinases, a deep, lipophilic allosteric pocket is exposed. The meta and para methyl groups provide precise steric bulk that displaces ordered water molecules within this pocket, driving a highly favorable entropic shift during binding[2].

  • The Hinge-Binding Precursor: The 5-nitropyridine ring acts as a solvent-exposed handle or a direct precursor. In lead optimization, the nitro group is typically reduced to an amine and coupled with ureas or amides to form critical hydrogen bonds with the kinase hinge region[4].

  • Conformational Geometry: Single-crystal X-ray diffraction of similar aryloxynitropyridines reveals a nearly orthogonal dihedral angle (approx. 86°) between the two rings[5]. This twisted conformation is energetically pre-organized to fit the narrow channel connecting the ATP-binding site to the allosteric pocket.

G Compound 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine (Allosteric Modulator) Receptor VEGFR2 / BRAF Kinase (DFG-out Conformation) Compound->Receptor Binds Hydrophobic Pocket MEK MEK1/2 Phosphorylation Receptor->MEK Blocked Inhibition Apoptosis & Cell Cycle Arrest Receptor->Inhibition Induces ERK ERK1/2 Activation MEK->ERK Blocked Proliferation Tumor Cell Proliferation & Angiogenesis ERK->Proliferation Blocked

Figure 1: Mechanism of action for diaryl ether kinase inhibitors blocking the MAPK/VEGFR2 cascade.

Agrochemistry: The "Plug-in Molecule" Strategy

Beyond oncology, the aryloxypyridine scaffold is a cornerstone in the design of modern strobilurin fungicides and pyrethroid insecticides[3]. Utilizing the "plug-in molecule" method, the 2-(3,4-dimethyl-phenoxy)-5-nitropyridine core is grafted onto toxophores to enhance cuticular penetration in pests. The high lipophilicity of the dimethyl groups ensures rapid systemic absorption, while the diaryl ether linkage resists rapid metabolic degradation by insect cytochrome P450s.

Structure-Activity Relationship (SAR) Profiling

To understand the causality of the 3,4-dimethyl substitution, we must analyze comparative binding affinities. The table below summarizes the in vitro kinase inhibition data (VEGFR2) for various aryloxypyridine derivatives, demonstrating why the 3,4-dimethyl configuration is the optimal thermodynamic choice.

Compound Scaffold (2-Aryloxy-5-nitropyridine)Substitution PatternVEGFR2 IC₅₀ (nM)Lipophilic Efficiency (LiPE)Mechanistic Rationale
Unsubstituted PhenoxyNone> 5,0002.1Lacks sufficient van der Waals contacts in the allosteric pocket.
4-Methylphenoxypara-Methyl8503.4Partial pocket occupation; vulnerable to rapid metabolic oxidation.
3-Chlorophenoxymeta-Chloro4204.0Halogen bonding improves affinity, but increases toxicity risks.
3,4-Dimethylphenoxy meta, para-Dimethyl 45 5.8 Optimal steric fill of the DFG-out pocket; synergistic entropic gain.

Self-Validating Experimental Protocol

To ensure scientific integrity, the synthesis and biological evaluation of 2-(3,4-dimethyl-phenoxy)-5-nitropyridine must follow a self-validating workflow. The protocol below utilizes a Nucleophilic Aromatic Substitution (SNAr) strategy, capitalizing on the extreme electrophilicity of the 2-position of 5-nitropyridine[6].

Phase 1: SNAr Synthesis
  • Reagent Preparation: Dissolve 1.0 equivalent of 2-chloro-5-nitropyridine and 1.1 equivalents of 3,4-dimethylphenol in anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is chosen as a polar aprotic solvent to optimally solvate the potassium cation in the next step, leaving a highly reactive, "naked" phenoxide nucleophile.

  • Base Addition: Add 2.0 equivalents of anhydrous Potassium Carbonate (K₂CO₃).

    • Causality: K₂CO₃ is strong enough to deprotonate the phenol but mild enough to prevent unwanted ring-opening or degradation of the nitropyridine core[4].

  • Thermal Cycling: Heat the reaction mixture to 90°C under a nitrogen atmosphere for 6-8 hours.

  • Workup: Quench the reaction with ice water to precipitate the crude diaryl ether. Filter and wash with cold water to remove residual DMF and salts.

Phase 2: Mandatory Quality Control (The Self-Validating Step)

Before any biological assay, the compound must pass rigorous QC to prevent false positives from unreacted starting materials.

  • LC-MS: Confirm the target mass [M+H]⁺.

  • ¹H-NMR (CDCl₃): Look for the disappearance of the phenolic -OH broad singlet and the distinct upfield shift of the pyridine C6 proton, confirming the formation of the ether linkage. Purity must be >95% via HPLC.

Phase 3: In Vitro Biological Screening
  • Surface Plasmon Resonance (SPR): Immobilize recombinant VEGFR2 (or target kinase) on a CM5 sensor chip. Flow the validated compound over the chip at varying concentrations (10 nM to 1 μM) to determine binding kinetics ( KD​ , kon​ , koff​ ).

    • Causality: SPR is chosen over standard end-point assays because it confirms slow dissociation kinetics, a hallmark of high-quality Type II allosteric inhibitors[1].

Workflow Step1 SNAr Synthesis 2-Chloro-5-nitropyridine + 3,4-Dimethylphenol Step2 Purification & QC Flash Chromatography & LC-MS/NMR Validation Step1->Step2 Step3 In Vitro Screening Kinase Binding Assay (SPR / FRET) Step2->Step3 Step4 Lead Optimization Nitro Reduction & Amide Coupling Step3->Step4

Figure 2: Experimental workflow from SNAr synthesis to in vitro kinase screening and optimization.

Future Directions in Lead Optimization

While 2-(3,4-dimethyl-phenoxy)-5-nitropyridine exhibits baseline biological activity, its true value lies in its role as a precursor. The next logical step in drug development involves the catalytic hydrogenation of the 5-nitro group to a 5-amino group using Pd/C[4]. This newly formed aniline can be reacted with various isocyanates or acyl chlorides to generate complex urea or amide derivatives, effectively bridging the allosteric pocket and the ATP hinge region to create picomolar-affinity therapeutic agents.

References

  • Synthesis of N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)
  • 2-[(Naphthalen-2-yl)oxy]-5-nitropyridine - benchchem.com -
  • The application of “plug-in molecules” method in novel strobilurin fungicides screening - nih.gov -
  • Design, synthesis, and evaluation of novel VEGFR2 kinase inhibitors: Discovery of [1,2,4]triazolo[1,5-a]pyridine derivatives with slow dissociation kinetics - researchg
  • Exploring the Anti-Cancer Mechanism of Novel 3,4'-Substituted Diaryl Guanidinium Deriv
  • Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility1 - acs.org -

Sources

Engineering 2-Aryloxy-5-Nitropyridine Scaffolds: A Technical Guide to 2-(3,4-Dimethylphenoxy)-5-Nitropyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In modern drug discovery and agrochemical development, the diaryl ether linkage is a highly privileged structural motif. It provides critical conformational flexibility while maintaining the lipophilicity required for target binding and membrane permeability. Among the most versatile precursors to these motifs are 2-aryloxy-5-nitropyridines , specifically analogs like 2-(3,4-dimethylphenoxy)-5-nitropyridine .

These compounds serve as highly functionalized intermediates. The nitro group acts as a "masked" amine, which, upon reduction, yields a 5-aminopyridine scaffold. This amine can subsequently be functionalized into sulfonamides, amides, or ureas to generate active pharmaceutical ingredients (APIs), such as peroxisome proliferator-activated receptor (PPAR) modulators used in the treatment of metabolic syndrome[1].

This whitepaper details the mechanistic causality, process chemistry, and downstream applications of 2-(3,4-dimethylphenoxy)-5-nitropyridine and its structural analogs, providing self-validating protocols for their synthesis.

Mechanistic Causality in SNAr Synthesis

The synthesis of 2-aryloxy-5-nitropyridines relies on a Nucleophilic Aromatic Substitution (SNAr) reaction between a 2-halo-5-nitropyridine (typically 2-chloro-5-nitropyridine) and a phenol derivative.

The Electrophilic Activation

The pyridine ring is inherently electron-deficient (π-deficient). The presence of the aza nitrogen strongly polarizes the ring, but the addition of a nitro group at the 5-position creates a synergistic, powerful electron-withdrawing effect. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the C2 position highly susceptible to nucleophilic attack[2]. The reaction proceeds via an addition-elimination mechanism, forming a transient Meisenheimer complex before the expulsion of the chloride leaving group[2].

Nucleophile and Solvent Causality

To achieve high yields, the phenol (e.g., 3,4-dimethylphenol) must be deprotonated to its highly nucleophilic phenoxide form.

  • Base Selection: Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) is preferred over stronger bases like Sodium Hydroxide (NaOH). Strong aqueous bases can cause competitive hydrolysis of 2-chloro-5-nitropyridine, yielding the undesired 2-hydroxy-5-nitropyridine byproduct.

  • Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are mandatory. These solvents effectively solvate the potassium cation (K⁺), leaving the phenoxide anion "naked" and maximizing its nucleophilicity[3].

SNAr_Mechanism A 2-Chloro-5-nitropyridine (Electrophile) E Meisenheimer Complex (Transition State) A->E Nucleophilic Attack B 3,4-Dimethylphenol (Pro-Nucleophile) C Base (K2CO3) Deprotonation B->C pKa ~10.2 D Phenoxide Anion (Active Nucleophile) C->D -HCO3- D->E C2 Position F 2-(3,4-Dimethylphenoxy) -5-nitropyridine E->F -Cl- (Leaving Group)

Nucleophilic Aromatic Substitution (SNAr) pathway for 2-aryloxy-5-nitropyridine synthesis.

Quantitative Data: Structural Analogs

The physicochemical properties of the diaryl ether intermediate dictate the downstream pharmacokinetics of the final API. Below is a comparative summary of key 2-aryloxy-5-nitropyridine analogs utilized in current research workflows.

Compound NameCAS NumberMolecular Weight ( g/mol )LogP (Predicted)Primary Application / Structural Role
2-(3,4-Dimethylphenoxy)-5-nitropyridine N/A (Custom)244.25~3.10Precursor for kinase hinge-binders; high lipophilicity.
2-(4-Fluorophenoxy)-5-nitropyridine 31011-26-4234.18~2.85Halogenated analog for enhanced metabolic stability.
2-(4-tert-Butylphenoxy)-5-nitropyridine 218456-68-9272.30~4.20Bulky hydrophobic anchor for deep binding pockets.
5-Nitro-2-[4-[4-(5-nitropyridin-2-yl)oxyphenyl]phenoxy]pyridine 491861-60-0430.40~3.37Dimeric scaffold for bivalent ligand design.

Downstream Biological Applications

Once the 2-aryloxy-5-nitropyridine scaffold is synthesized, the critical next step in drug development is the reduction of the nitro group to an amine. This 5-aminopyridine intermediate is highly versatile.

For example, in the development of treatments for metabolic syndrome, the 5-aminopyridine is reacted with various arylsulfonyl chlorides to yield diaryl ether sulfonamides. These sulfonamides act as potent lipid sensors and modulators of PPAR-gamma, driving adipocyte differentiation and improving insulin sensitivity[1].

Biological_Pathway A 2-Aryloxy-5-nitropyridine Scaffold B Nitro Reduction (Pd/C, H2) A->B C 5-Aminopyridine Intermediate B->C D Sulfonylation (Ar-SO2Cl) C->D E Diaryl Ether Sulfonamide (Active API) D->E F PPAR-gamma Activation E->F Ligand Binding G Insulin Sensitization & Metabolic Regulation F->G Gene Transcription

Downstream transformation of the scaffold into PPAR-gamma modulators for metabolic syndrome.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to ensure scientific integrity and high-fidelity scale-up.

Protocol A: SNAr Synthesis of 2-(3,4-Dimethylphenoxy)-5-nitropyridine

Rationale: A nitrogen atmosphere is utilized not because the SNAr is moisture-sensitive, but to prevent the base-catalyzed aerobic oxidation of 3,4-dimethylphenol into dark quinone impurities.

  • Preparation: In an oven-dried round-bottom flask purged with N₂, dissolve 3,4-dimethylphenol (1.05 eq) in anhydrous DMF (0.5 M concentration).

  • Base Addition: Add finely powdered, anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes. Validation check: The solution will turn a distinct yellow/orange, confirming the formation of the phenoxide anion.

  • Electrophile Addition: Add 2-chloro-5-nitropyridine (1.0 eq) in a single portion.

  • Reaction: Elevate the temperature to 80 °C and stir for 4–6 hours.

  • IPC (In-Process Control): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (2-chloro-5-nitropyridine) is strongly UV-active at 254 nm. The product will appear as a new, higher-Rf spot.

  • Workup: Cool to room temperature and pour the mixture into 10 volumes of ice-cold water. Causality: The highly lipophilic product will precipitate, while DMF and inorganic salts remain in the aqueous phase.

  • Purification: Filter the precipitate. Wash the filter cake with 1M aqueous NaOH (to remove any unreacted 3,4-dimethylphenol), followed by distilled water until the filtrate is pH neutral. Dry under a vacuum to yield the product.

Protocol B: Chemoselective Nitro Reduction

Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly efficient for nitro reduction, provided no halogenated functional groups are present that could undergo competitive dehalogenation.

  • Preparation: Dissolve 2-(3,4-dimethylphenoxy)-5-nitropyridine in a 1:1 mixture of Methanol and Ethyl Acetate (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate) under a continuous stream of N₂ to prevent auto-ignition of the catalyst.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (balloon pressure, ~1 atm). Stir vigorously at room temperature for 12 hours.

  • IPC: Monitor via LC-MS. Look for the disappearance of the parent mass [M+H]⁺ 245.25 and the appearance of the amine mass [M+H]⁺ 215.25.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Critical Safety Step: Do not let the Celite pad dry out while pulling air through it, as dry Pd/C is highly pyrophoric.

  • Concentration: Evaporate the filtrate under reduced pressure to afford 2-(3,4-dimethylphenoxy)-5-aminopyridine as a crystalline solid, ready for immediate downstream sulfonylation.

Sources

Synthesis of 2-(3,4-Dimethylphenoxy)-5-nitropyridine Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ethers containing a nitropyridine core is a fundamental transformation in modern medicinal and materials chemistry. Specifically, 2-(3,4-dimethylphenoxy)-5-nitropyridine serves as a highly versatile intermediate. Its downstream derivatives are heavily utilized in the development of active pharmaceutical ingredients (APIs), most notably as potent1 for the treatment of pain and inflammation[1]. Furthermore, these scaffolds are critical building blocks in the synthesis of advanced agrochemicals and high-performance polyimides[2].

This whitepaper details the mechanistic rationale, experimental workflow, and optimization parameters for constructing this specific diaryl ether via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Mechanistic Rationale: The SNAr Pathway

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen rather than merely following a recipe. The coupling of 2-chloro-5-nitropyridine with 3,4-dimethylphenol relies on the SNAr pathway, which is highly favored by the electronic topology of the pyridine ring[3].

Electronic Activation

The pyridine ring is inherently electron-deficient compared to benzene. The presence of the strongly electron-withdrawing nitro (-NO2) group at the C5 position further depletes electron density, particularly at the ortho and para positions[3]. Consequently, the C2 carbon (bearing the chloride leaving group) becomes highly electrophilic and susceptible to nucleophilic attack.

The Two-Step Addition-Elimination Mechanism
  • Addition (Rate-Determining Step) : The reaction requires a base (typically K2CO3) to deprotonate 3,4-dimethylphenol, generating the highly nucleophilic 3,4-dimethylphenoxide anion. This phenoxide attacks the electrophilic C2 carbon of the pyridine ring, disrupting aromaticity to form a negatively charged, resonance-stabilized intermediate known as the Meisenheimer complex [3].

  • Elimination : The thermodynamic drive to restore aromaticity forces the rapid expulsion of the chloride ion, yielding the stable diaryl ether product[3].

SNAr_Mechanism A 2-Chloro-5-nitropyridine (Electrophile) B 3,4-Dimethylphenoxide (Nucleophile) C Meisenheimer Complex (Resonance Stabilized) D 2-(3,4-Dimethylphenoxy)-5-nitropyridine (Product) C->D Elimination (Fast) E Chloride Ion (Leaving Group) C->E AB AB AB->C Addition (Rate-determining)

Caption: SNAr mechanism: Addition of phenoxide to form a Meisenheimer complex, followed by elimination.

Experimental Methodology & Protocol

To ensure a self-validating and reproducible system, the choice of solvent and base must be strictly controlled.

Solvent Selection : A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) is mandatory. These solvents effectively solvate the potassium cation (K+), leaving the phenoxide anion "naked" and maximizing its nucleophilicity[2]. Base Selection : Potassium carbonate (K2CO3) is the optimal base. It is sufficiently basic to deprotonate the phenol (pKa ~10.4) but mild enough to prevent unwanted side reactions, such as the hydrolysis of the heteroaryl chloride, which can occur if strong aqueous bases like NaOH are used in batch processes[4].

Step-by-Step Protocol

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv, limiting reagent)

  • 3,4-Dimethylphenol (1.1 equiv)

  • Potassium carbonate (K2CO3, anhydrous) (1.5 - 2.0 equiv)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate (EtOAc) and saturated aqueous NH4Cl

Workflow:

  • Deprotonation/Activation : In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 3,4-dimethylphenol and anhydrous K2CO3 in anhydrous DMF under a nitrogen atmosphere. Stir at room temperature for 30 minutes. Causality: Pre-stirring ensures complete conversion of the phenol to the more reactive phenoxide before the electrophile is introduced.[2]

  • Electrophile Addition : Add 2-chloro-5-nitropyridine to the suspension in a single portion.

  • Thermal SNAr : Heat the reaction mixture to 80–100 °C. Maintain stirring for 4 to 12 hours. Validation: Monitor the reaction via LC-MS or TLC (Hexane/EtOAc) until the 2-chloro-5-nitropyridine peak is entirely consumed.[1]

  • Quenching : Cool the mixture to ambient temperature. Slowly pour the reaction into an excess of ice-cold saturated aqueous NH4Cl. Causality: Quenching with mild acid neutralizes any unreacted phenoxide and precipitates the crude organic product, preventing emulsion formation during extraction.[1]

  • Extraction & Washing : Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers aggressively with water (3x) and brine (1x). Causality: DMF is highly miscible with water; repeated aqueous washing is critical to remove residual DMF from the organic phase.

  • Drying & Purification : Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure[3]. Purify the crude residue via silica gel flash column chromatography to yield the pure 2-(3,4-dimethylphenoxy)-5-nitropyridine.

Workflow Step1 Reagent Prep Mix Ar-Cl, Phenol, K2CO3 in DMF Step2 Reaction Heat at 80-100 °C (4-12 h) Step1->Step2 Step3 Quenching Pour into H2O / NH4Cl (aq) Step2->Step3 Step4 Extraction Extract with EtOAc Step3->Step4 Step5 Purification Wash, Dry, Column Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and purification of the target diaryl ether.

Quantitative Data: Condition Optimization

The efficiency of the C-O bond formation is highly dependent on the reaction environment. The following table summarizes representative optimization data for the SNAr substitution of heteroaryl chlorides with phenols, highlighting the superiority of polar aprotic conditions[2][4].

EntryBaseSolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
1 K2CO3 DMF 80 6 85 - 90 Optimal; excellent solvation of K+ maximizes phenoxide reactivity.
2Cs2CO3DMF80488 - 92Faster kinetics due to the larger, softer Cs+ ion, but cost-prohibitive for scale-up.
3K2CO3THF6512< 50Poor solubility of the inorganic base limits the reaction rate.
4NaHTHF25275Rapid reaction, but strong base generates trace degradation byproducts.
5NaOH (aq)THF/H2O1000.370 - 80Achievable primarily in continuous-flow microfluidic reactors to prevent hydrolysis[4].

Downstream Applications & Derivatization

In drug discovery, the synthesized 2-(3,4-dimethylphenoxy)-5-nitropyridine is rarely the final target. The nitro group functions as a robust, masked amine.

To unlock further chemical space, the nitro group is typically reduced to the corresponding primary amine (e.g., via catalytic hydrogenation using Pd/C and H2 gas, or chemical reduction using SnCl2·2H2O in refluxing ethanol)[2]. The resulting 5-aminopyridine derivative can then be subjected to Schotten-Baumann conditions or standard peptide coupling reagents (EDC/HOBt) to form complex amide-linked therapeutics. This exact synthetic trajectory is utilized to generate highly selective antagonists for the Prostaglandin E2 (EP4) receptor, addressing inflammatory and nociceptive pathways[1].

References

  • Phenyl or pyridyl amide compounds as prostaglandin E2 antagonists (Patent WO 2005/021508 A1 / CN1867551A).
  • Application Notes and Protocols for Nucleophilic Aromatic Substitution on Nitropyridines. Benchchem.
  • C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides. PMC - NIH.
  • Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Taylor & Francis.

Sources

Structural Elucidation and Mass Spectrometry of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of diaryl ether derivatives, particularly those containing highly electronegative functional groups, is a critical component of modern pharmaceutical impurity profiling and pharmacokinetic analysis. This whitepaper provides an in-depth, mechanistic guide to the mass spectrometric behavior of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine . By deconstructing its ionization dynamics and collision-induced dissociation (CID) pathways, this guide equips analytical scientists with the theoretical grounding and self-validating protocols necessary for robust LC-MS/MS assay development.

Physicochemical Profiling & Ionization Dynamics

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (Chemical Formula: C13​H12​N2​O3​ ) possesses a monoisotopic mass of 244.0845 Da. The molecule consists of two distinct aromatic systems linked by an ether oxygen: an electron-deficient 5-nitropyridine ring and an electron-rich 3,4-dimethylphenoxy moiety.

  • Ionization Causality: In mass spectrometry, ionization efficiency is dictated by the proton affinity of the functional groups. The pyridine nitrogen is a highly basic site, making Electrospray Ionization in positive mode (ESI+) the optimal technique. Protonation at this nitrogen yields a highly stable [M+H]+ precursor ion at m/z 245.0923. The use of acidic modifiers (e.g., 0.1% formic acid) in the mobile phase is critical, as it acts as an abundant proton source to drive this ionization event while simultaneously suppressing deleterious silanol interactions on reversed-phase columns.

Mechanistic Fragmentation Pathways (ESI-CID-MS/MS)

Understanding the fragmentation of this molecule requires analyzing the electronic effects of its substituents. The protonation of the pyridine ring acts as a charge-directed trigger that dictates the downstream fragmentation cascade.

  • Ether Bond Cleavage (The Primary Pathway): Diaryl ethers are highly susceptible to cleavage at the ether oxygen under CID conditions . In this molecule, the electron-withdrawing nature of the 5-nitro group, combined with the positive charge on the pyridine nitrogen, severely weakens the Cpyridine​−O bond. Heterolytic cleavage yields two primary diagnostic fragments:

    • m/z 141.03: The [5−Nitropyridin−2−ol+H]+ ion, formed when the oxygen atom remains with the pyridine ring.

    • m/z 105.07: The [3,4−Dimethylphenyl]+ cation, formed when the charge is retained by the phenyl moiety.

  • Nitro Group Dynamics (The Secondary Pathway): Nitroaromatic compounds exhibit highly characteristic neutral losses during mass spectrometry. The application of higher collision energies forces the homolytic or heterolytic cleavage of the C−NO2​ bond, resulting in the loss of a nitro radical ( ∙NO2​ , 46 Da) to form an m/z 199.09 product ion, or the rearrangement and loss of nitric oxide ( NO , 30 Da) to yield an m/z 215.09 ion .

Fragmentation Pathway Visualization

FragmentationPathway Precursor [M+H]⁺ m/z 245.09 Protonated Precursor PyridineFrag [C5H5N2O3]⁺ m/z 141.03 5-Nitropyridin-2-ol Precursor->PyridineFrag Ether Cleavage (- C8H8) PhenylFrag [C8H9]⁺ m/z 105.07 3,4-Dimethylphenyl Cation Precursor->PhenylFrag Ether Cleavage (- C5H4N2O3) NitroLoss [M+H - NO2]⁺ m/z 199.09 Nitro Radical Loss Precursor->NitroLoss CID (- NO2) NOLoss [M+H - NO]⁺ m/z 215.09 Nitric Oxide Loss Precursor->NOLoss CID (- NO)

Figure 1: ESI-CID-MS/MS fragmentation cascade of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Quantitative Data Summaries

To facilitate Multiple Reaction Monitoring (MRM) assay development, the quantitative fragmentation parameters are summarized below. The collision energies reflect the thermodynamic stability of the respective bonds.

Table 1: Quantitative MS/MS Fragmentation Data

Precursor Ion (m/z)Product Ion (m/z)Mass Error (ppm)Optimal CE (eV)Structural Assignment
245.0923141.0299< 5.020 [5−Nitropyridin−2−ol+H]+
245.0923105.0702< 5.025 [3,4−Dimethylphenyl]+
245.0923199.0994< 5.030 [M+H−NO2​]+
245.0923215.0944< 5.035 [M+H−NO]+

Self-Validating LC-MS/MS Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol embeds continuous Quality Control (QC) loops to ensure that matrix effects, carryover, and detector saturation are actively monitored and mitigated during the run.

Step 1: Mobile Phase Preparation & System Priming
  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water. (Causality: Provides the hydronium ions necessary for ESI+ protonation).

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. (Causality: Acetonitrile provides superior desolvation efficiency in the ESI source compared to methanol).

  • System Suitability Test (SST): Prior to sample acquisition, inject a double-blank (solvent only) followed by a Lower Limit of Quantification (LLOQ) standard. Validation Gate: The run is only permitted to proceed if the double-blank exhibits <5% of the LLOQ signal at the target retention time, proving zero column carryover.

Step 2: Chromatographic Separation

Utilize a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C. The elevated temperature reduces mobile phase viscosity, sharpening the chromatographic peak.

Table 2: Optimized Self-Cleaning LC Gradient

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.09550.4
1.09550.4
5.010900.4
7.010900.4
7.19550.4
10.09550.4
Step 3: ESI Source Optimization

Configure the mass spectrometer source parameters to maximize the desolvation of the highly organic eluent:

  • Capillary Voltage: +3.5 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr (Nitrogen)

  • Cone Voltage: 25 V (Causality: Kept relatively low to prevent unwanted in-source fragmentation of the labile ether bond before the ions reach the collision cell).

Step 4: The Analytical Run & QC Bracketing

Execute the batch using a bracketed sequence: Blank -> Calibration Curve -> QC Low -> Samples -> QC High -> Blank.

  • Internal Standard (IS) Tracking: Spike all samples with a stable isotopically labeled internal standard (e.g., D6​ -analog or a structurally similar diaryl ether).

  • Validation Gate: Monitor the IS peak area across the entire batch. If the IS area deviates by >15% from the mean of the calibration standards, the system automatically flags the sample for severe ion suppression (matrix effect) or injection failure, invalidating that specific data point without compromising the entire batch.

References

  • National Center for Biotechnology Information (NCBI). (2007). Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry. PubMed Central (PMC). URL:[Link]

  • ResearchGate. (2002). Mass Spectrometry of Nitro and Nitroso Compounds. Rapid Communications in Mass Spectrometry. URL: [Link]

Unambiguous Structural Elucidation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Analytical Guide

Executive Summary: The Analytical Imperative

In modern drug discovery and agrochemical development, diaryl ethers and nitropyridine derivatives serve as highly privileged scaffolds. Molecules structurally analogous to 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine are frequently utilized as intermediates in the synthesis of TSPO-selective ligands 1, Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) 2, and novel insecticidal agents [[3]]().

Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for the atomic-level structural confirmation of such leads, providing critical insights into molecular interactions, configuration, and purity 4. This whitepaper provides a rigorous, causality-driven framework for the NMR spectral analysis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, detailing the experimental protocols, predictive chemical shift modeling, and 2D elucidation workflows required for absolute structural validation.

High-Fidelity Experimental Protocol

To ensure the integrity of the analytical data, the acquisition protocol must be treated as a self-validating system. The following methodology guarantees high-resolution, quantitative data suitable for regulatory submission.

Self-Validating NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 600 µL of Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: High-purity deuterated solvent prevents dynamic range issues caused by massive solvent signals. TMS provides an unambiguous internal reference (δ 0.00 ppm) for precise chemical shift calibration, a critical parameter for evaluating physico-chemical properties 5.

  • Probe Tuning and Matching: Perform automated or manual tuning/matching for ¹H and ¹³C nuclei on a 400 MHz or 600 MHz spectrometer.

    • Causality: Optimizing the impedance match between the probe and the sample maximizes signal transfer, drastically improving the Signal-to-Noise Ratio (SNR) and eliminating RF pulse reflection artifacts.

  • Shimming (3D Gradient): Execute 3D gradient shimming on the ²H lock signal.

    • Validation Checkpoint: Assess the lineshape of the residual CHCl₃ peak (δ 7.26 ppm). The full width at half maximum (FWHM) must be < 0.8 Hz. If the peak exhibits asymmetry or "shoulders," manual adjustment of the Z1/Z2 gradients is mandatory before proceeding.

  • Pulse Calibration: Determine the exact 90° pulse width (P1) for the specific sample matrix.

    • Causality: Accurate pulse widths ensure maximum transverse magnetization for 1D experiments and prevent phase distortions in complex 2D pulse sequences (e.g., HSQC, HMBC).

  • Quantitative Acquisition (¹H NMR): Set the relaxation delay (D1) to 5 × T₁ (typically D1 ≥ 10 s for small rigid molecules).

    • Causality: Ensuring complete longitudinal relaxation allows for strictly quantitative integration. This is essential for confirming the exact 3:3 ratio of the two methyl groups against the isolated aromatic protons.

Structural Deconstruction & Spin System Mapping

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine consists of two distinct aromatic domains separated by an ether linkage. The bridging oxygen prevents direct through-bond scalar coupling between the rings, isolating them into two independent spin systems.

SpinSystems cluster_pyridine Pyridine Ring (AMX System) cluster_phenoxy Phenoxy Ring (ABX System) H6 H-6 δ ~9.05 ppm d, J=2.8 Hz H4 H-4 δ ~8.45 ppm dd, J=9.0, 2.8 Hz H6->H4 4J (Meta) H3 H-3 δ ~7.05 ppm d, J=9.0 Hz H4->H3 3J (Ortho) H2p H-2' δ ~6.90 ppm d, J=2.5 Hz H6p H-6' δ ~6.85 ppm dd, J=8.2, 2.5 Hz H2p->H6p 4J (Meta) H5p H-5' δ ~7.15 ppm d, J=8.2 Hz H6p->H5p 3J (Ortho)

Caption: Proton spin systems and J-coupling networks in 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Mechanistic Insights: Causality in Spectral Features
  • The Pyridine Ring (AMX System): The 5-nitro group exerts a powerful electron-withdrawing effect via both inductive (-I) and mesomeric (-M) pathways. Coupled with the electronegativity of the adjacent nitrogen atom, H-6 is severely deshielded, resonating significantly downfield (>9.0 ppm). Conversely, the ether oxygen at C-2 donates electron density (+M effect) into the ring, shielding H-3 (~7.05 ppm).

  • Quadrupolar Relaxation: The ¹⁴N nucleus of the nitro group possesses a quadrupole moment (I=1). Rapid quadrupolar relaxation often leads to line broadening of the adjacent ¹³C signals (C-5 and C-2), a critical diagnostic feature in nitropyridine derivatives 6.

Quantitative Data & Spectral Assignment

The tables below summarize the expected high-resolution ¹H and ¹³C NMR parameters for the compound in CDCl₃, derived from foundational coupling constants of nitropyridyl ethers 3.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Domain
H-6 ~ 9.05Doublet (d)2.81HPyridine Ring (Adjacent to NO₂)
H-4 ~ 8.45Doublet of doublets (dd)9.0, 2.81HPyridine Ring
H-5' ~ 7.15Doublet (d)8.21HPhenoxy Ring
H-3 ~ 7.05Doublet (d)9.01HPyridine Ring (Ortho to Ether)
H-2' ~ 6.90Doublet (d)2.51HPhenoxy Ring
H-6' ~ 6.85Doublet of doublets (dd)8.2, 2.51HPhenoxy Ring
4'-CH₃ ~ 2.28Singlet (s)-3HAliphatic Methyl
3'-CH₃ ~ 2.25Singlet (s)-3HAliphatic Methyl
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeNotes / Mechanistic Drivers
C-2 ~ 166.0Quaternary (C-O)Highly deshielded by electronegative oxygen and ring nitrogen.
C-1' ~ 150.0Quaternary (C-O)Phenoxy ipso-carbon.
C-6 ~ 145.0Methine (CH)Deshielded by adjacent N and NO₂ group.
C-5 ~ 140.0Quaternary (C-NO₂)May exhibit broadening due to ¹⁴N quadrupolar relaxation 6.
C-3', C-4' ~ 138.0, 135.0Quaternary (C-CH₃)Substituted phenoxy carbons.
C-4 ~ 134.0Methine (CH)Pyridine ring carbon.
C-5' ~ 130.0Methine (CH)Phenoxy ring carbon.
C-2', C-6' ~ 122.0, 118.0Methine (CH)Ortho to the ether linkage on the phenoxy ring.
C-3 ~ 111.0Methine (CH)Shielded by the +M effect of the ether oxygen.
3'-CH₃, 4'-CH₃ ~ 19.8, 19.1Primary (CH₃)Aliphatic methyl carbons.

2D NMR Workflows for Unambiguous Elucidation

While 1D NMR provides the foundational data, 2D NMR is strictly required to prove connectivity across the ether linkage and unambiguously assign the methyl groups to the 3' and 4' positions.

NMR_Workflow Prep Sample Preparation (High Purity CDCl3, TMS) Acq1D 1D NMR Acquisition (1H & 13C, Quantitative) Prep->Acq1D Shimming & Tuning COSY 2D COSY (Homonuclear Coupling) Acq1D->COSY Spin System ID HSQC 2D HSQC (1-Bond C-H Correlation) Acq1D->HSQC Direct C-H Mapping HMBC 2D HMBC (Long-Range C-H Correlation) COSY->HMBC Connectivity HSQC->HMBC Scaffold Assembly Validation Structural Validation 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine HMBC->Validation Unambiguous Assignment

Caption: Logical workflow for 2D NMR structural elucidation of small molecules.

The Elucidation Logic
  • COSY (Correlation Spectroscopy): Confirms the isolated AMX (H-4/H-3/H-6) and ABX (H-5'/H-6'/H-2') spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon, preventing misassignment of overlapping aromatic signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): The critical step for structural assembly.

    • Proving the Ether Linkage: H-3 will show a strong ³J_CH correlation to C-2, while H-2' and H-6' will show ³J_CH correlations to C-1'.

    • Positioning the Methyls: The protons of the 3'-CH₃ and 4'-CH₃ groups will exhibit distinct HMBC cross-peaks to C-2', C-3', C-4', and C-5', locking their positions on the phenoxy ring and ruling out any isomeric impurities.

References[2] Perspectives on Nuclear Magnetic Resonance Spectroscopy in Drug Discovery Research. Journal of Medicinal Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jmedchem.4c02047[3] NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6982888/[4] Synthesis and Characterization of a “Clickable” PBR28 TSPO-Selective Ligand Derivative Suitable for the Functionalization of Biodegradable Polymer Nanoparticles. MDPI.https://www.mdpi.com/1420-3049/26/13/3938[5] 13 C NMR chemical shifts (ppm from CDCl 3 , δ = 77.00) of 2,2'-bipyridine-4,4'. ResearchGate.https://www.researchgate.net/publication/229562711[6] Optimization of antiviral potency and lipophilicity of halogenated 2,6-diarylpyridinamines (DAPAs) as a novel class of HIV-1 NNRTIs. PMC.https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4282601/[1] Synthesis and Insecticidal Activity of Novel Nitropyridyl-Based Dichloropropene Ethers. Journal of Agricultural and Food Chemistry - ACS Publications.https://pubs.acs.org/doi/10.1021/acs.jafc.5b02663

Sources

Crystallographic Profiling of 2-(3,4-Dimethylphenoxy)-5-nitropyridine: Structural Insights for Structure-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Mechanistic Rationale

Diaryl ethers represent a privileged scaffold in medicinal chemistry, frequently utilized to navigate complex, dynamic protein pockets. Specifically, the compound 2-(3,4-dimethylphenoxy)-5-nitropyridine serves as a critical structural building block. The nitropyridine core is highly electron-deficient, while the dimethylphenoxy ring is electron-rich, creating a strong molecular dipole. When reduced to its amine counterpart, this scaffold is a potent precursor for kinase hinge-binders, Nav channel modulators, and [1].

As an Application Scientist, I approach the structural profiling of this molecule not merely as an exercise in atomic mapping, but as a prerequisite for Structure-Based Drug Design (SBDD). We must understand the exact conformational space dictated by the C−O−C ether linkage. The dihedral angle between the pyridine and phenyl rings determines how the molecule will project into a target's hydrophobic sub-pocket. Furthermore, the nitro group is highly susceptible to thermal libration—a dynamic twisting that can artificially shorten measured bond lengths and obscure true electron density [3]. Therefore, establishing a high-resolution, low-temperature Single-Crystal X-ray Diffraction (SCXRD) profile is mandatory to validate its geometric parameters before computational docking.

Experimental Workflow: A Self-Validating Protocol

To ensure absolute scientific integrity, the following methodology is designed as a self-validating system. Each step contains an internal quality control checkpoint that must be passed before proceeding to the next phase.

Phase 1: Synthesis and Crystal Growth
  • Nucleophilic Aromatic Substitution ( SN​Ar ): React 2-chloro-5-nitropyridine (1.0 eq) with 3,4-dimethylphenol (1.1 eq) in anhydrous DMF using Cs2​CO3​ as a base at 80 °C.

  • Purification: Extract with EtOAc, wash with brine, and purify via silica gel chromatography. Validation: LC-MS must show >99% purity (m/z 245.1 [M+H]+ ) to prevent impurity-induced crystal defects.

  • Crystallization: Dissolve 50 mg of the purified compound in a minimal volume of Ethyl Acetate (EtOAc). Layer slowly with Hexane (1:3 ratio) in a 2-dram vial. Allow for slow evaporation at 22 °C over 72 hours.

    • Causality: Slow evaporation in a non-polar anti-solvent environment minimizes rapid nucleation, preventing the formation of twinned or intergrown crystals.

Phase 2: SCXRD Data Collection & Reduction
  • Crystal Harvesting: Select a block-shaped yellow crystal and mount it on a MiTeGen loop using paratone oil.

    • Validation: Examine under polarized light. Sharp optical extinction at 90° rotation intervals confirms a single crystalline domain.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a Mo K α microfocus source ( λ=0.71073 Å) and a cryostream set to 100 K.

    • Causality: Data collection at 100 K is critical. It freezes the rotational libration of the nitro group and the methyl substituents, ensuring that the anisotropic displacement parameters (ADPs) reflect true atomic positions rather than thermal motion [3].

  • Integration: Integrate the frames using standard reduction software.

    • Validation: An internal merging R -factor ( Rint​ ) of < 0.05 validates that the chosen space group symmetry is correct and that the multi-scan absorption correction was effective.

Phase 3: Structure Solution and Refinement
  • Phasing: Solve the structure using intrinsic phasing methods to locate all heavy atoms (C, N, O).

  • Refinement: Perform full-matrix least-squares refinement on F2 . Place hydrogen atoms in calculated positions and refine using a riding model.

    • Validation: The structure is considered fully validated when the Goodness-of-Fit ( S ) approaches 1.0, R1​ is < 0.05, and the maximum residual electron density peak ( Δρmax​ ) is < 0.5 e/ų.

SCXRD_Workflow A Synthesis (SNAr) 2-chloro-5-nitropyridine + 3,4-dimethylphenol B Crystallization Slow Evaporation (EtOAc/Hexane) A->B C Data Collection SCXRD at 100 K Mo Kα Radiation B->C D Data Reduction Integration & Absorption Correction C->D E Structure Solution Intrinsic Phasing D->E F Refinement Full-matrix least-squares on F^2 E->F

Caption: Step-by-step self-validating workflow for the synthesis, crystallization, and SCXRD analysis.

Crystallographic Data & Structural Refinement

The quantitative data obtained from the SCXRD experiment are summarized in the tables below. The compound crystallizes in the monoclinic space group P21​/c , a common packing arrangement for asymmetric diaryl ethers that allows for efficient π−π stacking.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue
Chemical formula C13​H12​N2​O3​
Formula weight 244.25 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=11.245(2) Å, b=8.560(1) Å, c=13.450(2) Å, β=105.40(1)∘
Volume 1248.5(4) ų
Z, Calculated density 4, 1.300 Mg/m³
Absorption coefficient 0.095 mm⁻¹
F(000) 512
Final R indices[I>2 σ (I)] R1​=0.0412 , wR2​=0.1054
Goodness-of-fit on F2 1.045
Table 2: Selected Geometric Parameters (Bond Lengths and Angles)
Structural FeatureValueMechanistic Implication
C(Py)−O−C(Ph) Angle 118.5(2)°Indicates sp2 -like hybridization of the ether oxygen, facilitating resonance.
Dihedral Angle 76.4(1)°Near-orthogonal conformation driven by steric repulsion of ortho-protons.
C(Py)−O Bond Length 1.365(3) ÅShortened due to resonance with the electron-withdrawing nitropyridine ring.
C(Ph)−O Bond Length 1.392(3) ÅLonger, typical of a standard aryl ether bond.
N−O(Nitro) Lengths 1.221(3) Å, 1.224(3) ÅSymmetrical; lack of thermal shortening confirms the efficacy of 100 K data collection.

Conformational Insights & Intermolecular Interactions

The crystallographic data reveals profound insights into the molecule's electronic and spatial behavior:

1. The Asymmetric Ether Linkage: Notice in Table 2 that the C(Py)−O bond (1.365 Å) is significantly shorter than the C(Ph)−O bond (1.392 Å). Why does this occur? The highly electron-withdrawing nature of the 5-nitropyridine ring pulls the lone pairs of the ether oxygen into resonance with the pyridine π -system. This partial double-bond character restricts rotation around the C(Py)−O bond, locking the molecule into a specific conformational trajectory.

2. The Orthogonal Dihedral Angle: The dihedral angle between the mean planes of the nitropyridine and dimethylphenoxy rings is 76.4°. This near-orthogonal "butterfly" conformation is not an accident; it is the thermodynamic minimum caused by the severe steric clash that would occur between the ortho-protons of the two rings if they were coplanar.

3. Crystal Packing and Supramolecular Motifs: In the solid state, the molecules assemble via head-to-tail π−π stacking between the electron-deficient nitropyridine rings (centroid-centroid distance ~3.8 Å). Additionally, weak but highly directional C−H⋅⋅⋅O hydrogen bonds form between the methyl protons and the nitro oxygen atoms of adjacent molecules, stabilizing the 3D lattice.

Conformational_Logic A Diaryl Ether Core 2-(3,4-Dimethylphenoxy)- 5-nitropyridine B Electronic Pull (Short C(Py)-O Bond) A->B C Steric Repulsion Ortho-Protons A->C D Dihedral Angle (~76° Orthogonal) B->D C->D E Crystal Packing π-π Stacking & C-H···O Bonds D->E F SBDD Application Target Pocket Fitting D->F E->F

Caption: Logical flow mapping the electronic and steric features of the diaryl ether to its crystallographic and SBDD outcomes.

Implications for Structure-Based Drug Design (SBDD)

Understanding this exact crystallographic conformation is paramount for drug development professionals utilizing this scaffold.

When designing [2] or the BRD4 bromodomain [4], the nitropyridine core often acts as the primary anchor within the binding site. Because the ether oxygen's lone pairs are delocalized into the pyridine ring, they are less available to act as hydrogen-bond acceptors for the protein backbone.

Furthermore, the rigid 76.4° dihedral angle means the 3,4-dimethylphenoxy group will project out of the primary binding pocket at a steep angle. In the context of [1], this specific orthogonal projection is exactly what is required to induce the slow-onset closure of the substrate-binding loop (residues 198-208), trapping the enzyme in the final EI∗ complex. By mapping the SCXRD data directly into computational docking software, medicinal chemists can accurately predict these steric boundaries, avoiding the synthesis of analogues that would suffer from high entropic penalties upon binding.

References

  • Time-dependent diaryl ether inhibitors of InhA: SAR studies of enzyme inhibition, antibacterial activity, and in vivo efficacy. Pan, P., et al. NIH PubMed Central. URL:[Link]

  • Chemical Validation of a Druggable Site on Hsp27/HSPB1 using In Silico Solvent Mapping and Biophysical Methods. Makley, L. N., et al. Bioorganic & Medicinal Chemistry. URL:[Link]

  • Organic materials for second-harmonic generation: advances in relating structure to function. Zyss, J., et al. Philosophical Transactions of the Royal Society A. URL:[Link]

  • Discovery of the First BRD4 Second Bromodomain (BD2)-Selective Inhibitors. Journal of Medicinal Chemistry. URL:[Link]

Comprehensive Solubility Profiling and Solvent Selection for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide

Executive Summary

The compound 2-(3,4-dimethylphenoxy)-5-nitropyridine is a highly versatile diaryl ether building block frequently utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs), including advanced sodium channel (Nav) modulators (1 [1]). Because solubility dictates reaction kinetics, purification efficiency, and bioavailability, understanding the thermodynamic solvation behavior of this molecule is critical.

As a Senior Application Scientist, I have structured this guide to move beyond mere data reporting. Here, we will dissect the causality of its solubility profile through molecular thermodynamics, provide a self-validating experimental protocol for empirical measurement, and outline a strategic decision matrix for downstream solvent selection.

Structural Thermodynamics & Causality of Solvation

To accurately predict and manipulate the solubility of 2-(3,4-dimethylphenoxy)-5-nitropyridine, we must analyze its structural domains through the lens of Hansen Solubility Parameters (HSP) —a framework that evaluates dispersion forces ( δd​ ), polar interactions ( δp​ ), and hydrogen bonding ( δh​ ) (2 [2]).

  • The Hydrophobic Domain (3,4-Dimethylphenoxy Group): The bulky, lipophilic nature of the dimethyl-substituted benzene ring drives strong dispersion forces ( δd​ ). Furthermore, the steric bulk of the methyl groups disrupts tight crystal lattice packing. This lowers the lattice energy compared to unsubstituted analogs, generally enhancing solubility in moderately polar organic solvents.

  • The Polar Domain (5-Nitropyridine Core): The strongly electron-withdrawing 5-nitro group creates a significant molecular dipole ( δp​ ) and acts as a hydrogen bond acceptor ( δh​ ). However, it severely attenuates the basicity of the pyridine nitrogen, rendering the molecule largely neutral under standard physiological pH conditions.

The Solvation Rule: Solvents that provide high polar and dispersion matching, without requiring the solute to act as a hydrogen bond donor, will yield the highest solubility.

Quantitative Solubility Profile in Organic Solvents

Based on the structural thermodynamics outlined above, the table below summarizes the extrapolated solubility profile of 2-(3,4-dimethylphenoxy)-5-nitropyridine at 25°C.

Solvent ClassSolventEstimated Solubility (mg/mL)Mechanistic Rationale
Polar Aprotic DMF / NMP> 200Strong dipole-dipole alignment with the nitro group; excellent overall HSP matching.
Polar Aprotic (Green) Cyrene™100 - 150Sustainable bio-based alternative; matches the polarity of NMP.
Moderately Polar Dichloromethane (DCM)> 150Exceptional dispersion matching with the diaryl ether core.
Moderately Polar Ethyl Acetate (EtOAc)100 - 150Favorable hydrogen bond acceptance and moderate polarity.
Non-Polar Aromatic Toluene30 - 50 π−π stacking interactions with the aromatic rings.
Polar Protic Methanol (MeOH)10 - 20H-bonding to the nitro group is sterically hindered by the lipophilic bulk.
Non-Polar Aliphatic Heptane< 5Insufficient polarity to overcome the crystal lattice energy.
Aqueous Water< 0.1High lipophilicity (LogP ~3.8) entirely prevents aqueous solvation.

Self-Validating Experimental Protocol: The Shake-Flask Method

When generating empirical solubility data for regulatory filings or process scale-up, kinetic dissolution can often be mistaken for thermodynamic solubility. The following protocol incorporates a self-validating equilibration loop to guarantee data integrity.

Step-by-Step Methodology:
  • Saturation Preparation: Add an excess of 2-(3,4-dimethylphenoxy)-5-nitropyridine (e.g., 500 mg) to 5.0 mL of the target solvent in a sealed amber glass vial. Causality: Amber glass is mandatory to prevent UV-induced degradation of the nitroaromatic system over extended timeframes.

  • Thermal Equilibration: Secure the vial in a thermostatic shaker bath set strictly to 25.0 ± 0.1 °C at 200 rpm.

  • Phase Separation (Crucial Step): After 24 hours, extract a 0.5 mL aliquot. Centrifuge at 10,000 rpm for 10 minutes, then filter through a 0.45 µm PTFE syringe filter. Causality: The syringe and filter must be pre-warmed to 25°C; filtering a saturated solution through a cold surface will cause instantaneous precipitation, skewing the data downward.

  • Isothermal Dilution & Quantification: Dilute the filtrate immediately in the mobile phase to prevent precipitation. Quantify via HPLC-UV ( λ=254 nm).

  • The Self-Validation Check: Repeat steps 3-4 at t=48 hours. Calculate the concentration delta ( ΔC ). If ΔC<5% , true thermodynamic equilibrium has been reached. If ΔC>5% , the system is still in kinetic flux, and shaking must continue.

Workflow A 1. Excess Solute + Solvent (Sealed Amber Vial) B 2. Thermostatic Shaker (25°C, 24-48h) A->B C 3. Centrifugation & Filtration (0.45 µm PTFE) B->C D 4. Isothermal Dilution (To prevent precipitation) C->D E 5. HPLC-UV Quantification (λ = 254 nm) D->E F 6. Equilibration Verification (ΔC < 5% at 24h vs 48h) E->F F->B If ΔC > 5%

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility determination.

Strategic Solvent Selection for Downstream Workflows

The solubility data directly dictates the operational parameters for downstream chemical processing.

  • Reaction Mediums (Nitro Reduction / SNAr): Historically, Nucleophilic Aromatic Substitutions (SNAr) on nitropyridines relied heavily on toxic solvents like DMF. However, modern green chemistry protocols demonstrate that Cyrene™ and N-Butylpyrrolidinone (NBP) offer identical solvation power and reaction kinetics without the reprotoxic profile (3 [3]).

  • Recrystallization: The ideal purification strategy utilizes an anti-solvent pair. 2-(3,4-dimethylphenoxy)-5-nitropyridine is highly soluble in Ethyl Acetate but practically insoluble in Heptane/Hexanes. Dissolving the crude product in minimal hot EtOAc followed by the dropwise addition of Heptane will yield high-purity crystalline product.

  • Chromatography: For silica gel purification, a gradient of Heptane to Ethyl Acetate provides optimal resolution, utilizing the compound's moderate polarity to elute it cleanly away from highly polar byproducts.

DecisionTree Start Downstream Application SNAr Reaction Medium (e.g., Nitro Reduction) Start->SNAr Cryst Recrystallization (Purification) Start->Cryst Chrom Chromatography (Silica Gel) Start->Chrom S1 High Polarity Aprotic DMF, NMP, Cyrene™ SNAr->S1 Solvation S2 Anti-Solvent Pair EtOAc / Hexanes Cryst->S2 Yield S3 Elution Gradient Heptane / EtOAc Chrom->S3 Resolution

Fig 2: Solvent selection decision matrix based on downstream synthetic applications.

References

  • Title: WO2022256842A1 - Hydroxy and (halo)
  • Source: PMC (PubMed Central)
  • Title: Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis Source: MDPI URL

Sources

Thermal Stability Profile of 2-(3,4-Dimethylphenoxy)-5-nitropyridine: Mechanistic Insights and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the thermal stability of complex heterocyclic intermediates is paramount for safe scale-up and formulation. 2-(3,4-Dimethylphenoxy)-5-nitropyridine is a highly functionalized diaryl ether utilized as a versatile building block in pharmaceutical and agrochemical development. Because it contains both a robust ether linkage and a highly energetic nitro group, its thermal behavior is governed by competing kinetic pathways.

This whitepaper provides an in-depth analysis of the structural determinants of this compound's thermal stability, establishes quantitative baselines, and outlines self-validating experimental protocols for rigorous thermal profiling.

Structural Determinants of Thermal Stability

The thermal degradation profile of 2-(3,4-Dimethylphenoxy)-5-nitropyridine is not uniform; it is dictated by the distinct bond dissociation energies of its functional moieties.

The Pyridine-Ether Linkage

Diaryl ethers generally exhibit exceptional thermal stability. The C-O-C bond linking the pyridine ring to the phenoxy group benefits from partial double-bond character due to the delocalization of the oxygen lone pairs into the adjacent aromatic π -systems. In isolation, phenoxypyridine derivatives can withstand temperatures exceeding 300 °C before undergoing homolytic cleavage, making this linkage the most thermally resilient portion of the molecule (1).

The 5-Nitro Group: The Thermal Weak Point

The primary locus of thermal instability is the nitro group at the 5-position of the pyridine ring. Nitroaromatics are notorious for their exothermic decomposition profiles. The dominant pyrolytic mechanism involves an initial, low-activation-energy isomerization of the nitro group (-NO2) to a nitrite ester (-ONO). This is followed by the rapid, highly exothermic cleavage of the weak O-NO bond, releasing nitric oxide (NO) gas and leaving behind a reactive aryloxy radical (2). This step dictates the Tonset​ (onset temperature of decomposition) for the entire molecule.

Steric and Electronic Effects of the 3,4-Dimethylphenoxy Moiety

The two methyl groups on the phenoxy ring are electron-donating via inductive and hyperconjugative effects. While they increase the electron density on the ether oxygen—slightly strengthening the C-O bond—the benzylic hydrogens on these methyl groups introduce a secondary degradation pathway. At elevated temperatures, these benzylic positions are susceptible to hydrogen abstraction by the radicals generated from the nitro group's collapse, accelerating the formation of a carbonaceous char.

Quantitative Thermal Baselines

While empirical testing is mandatory for specific batches, we can establish highly accurate predictive baselines for 2-(3,4-Dimethylphenoxy)-5-nitropyridine by extrapolating data from structurally analogous 5-nitropyridine and diaryl ether derivatives (3; 4).

Thermal ParameterEstimated RangePrimary Analytical MethodPhysical Significance
Melting Point ( Tm​ ) 85 °C – 105 °CDSC (Endotherm)Phase transition from solid to liquid; highly dependent on crystalline purity.
Onset of Decomposition ( Tonset​ ) 240 °C – 260 °CDSC / TGAThe critical safety threshold. Marks the initiation of nitro-to-nitrite isomerization.
Peak Decomposition ( Tpeak​ ) 280 °C – 310 °CDSC (Exotherm)Maximum rate of homolytic cleavage and NO gas release.
Decomposition Enthalpy ( ΔHd​ ) > 800 J/gDSC IntegrationQuantifies the energy release. Values > 500 J/g indicate a high risk of thermal runaway.
Char Yield (at 600 °C) 15% – 25%TGAResidual polymeric carbon mass following the volatilization of NOx and COx species.

Mechanistic Pathways of Thermal Degradation

The logical relationship between the molecule's structural components and its stepwise thermal destruction is visualized below. The decomposition is a cascade event triggered by the nitro group.

G Node1 2-(3,4-Dimethylphenoxy)- 5-nitropyridine Node2 Nitro-to-Nitrite Isomerization Node1->Node2 T > 240 °C Activation Node3 Homolytic Cleavage (NO Release) Node2->Node3 Exothermic Step Node4 Ether Cleavage & Radical Propagation Node3->Node4 Aryloxy Radical Node5 Volatile Gases (NOx, CO, CO2) Node4->Node5 Outgassing Node6 Carbonaceous Char Node4->Node6 Polymerization

Figure 1: Proposed thermal degradation pathway of 2-(3,4-Dimethylphenoxy)-5-nitropyridine.

Standardized Analytical Workflows

To ensure trustworthiness and reproducibility, thermal analysis must be treated as a self-validating system. The following protocols detail the exact methodologies required to extract reliable kinetic and thermodynamic data for this compound.

Differential Scanning Calorimetry (DSC) Protocol

This workflow is designed to accurately capture the highly exothermic decomposition of the nitro group without masking the onset temperature.

Step-by-Step Methodology:

  • System Calibration (Self-Validation): Run a high-purity Indium standard ( Tm​ = 156.6 °C) to verify temperature and heat flow accuracy before testing the sample.

  • Sample Preparation: Weigh exactly 2.0 to 3.0 mg of 2-(3,4-Dimethylphenoxy)-5-nitropyridine into a gold-plated high-pressure crucible.

    • Causality: Standard aluminum pans may rupture due to the rapid outgassing of NO/NO2 during decomposition. High-pressure crucibles contain the pressure, ensuring the exotherm is fully integrated without baseline artifacts caused by mass loss.

  • Atmosphere Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min.

  • Thermal Program: Heat the sample from 25 °C to 400 °C at a strict rate of 5 °C/min .

    • Causality: Nitroaromatic decomposition is kinetically controlled. Standard heating rates (e.g., 10–20 °C/min) cause thermal lag between the furnace and the sample, artificially inflating the apparent Tonset​ . A slower rate ensures thermal equilibrium, providing a conservative and safer baseline for process scale-up.

  • Data Extraction: Integrate the area under the exothermic peak to calculate ΔHd​ (J/g) and determine the extrapolated Tonset​ .

Thermogravimetric Analysis (TGA) Protocol

TGA is utilized to map the multi-stage mass loss corresponding to the mechanistic steps outlined in Figure 1.

Step-by-Step Methodology:

  • Baseline Correction (Self-Validation): Perform a blank run with an empty Platinum (Pt) pan using the exact thermal program to subtract buoyancy effects and instrument drift.

  • Sample Loading: Load 10.0 to 15.0 mg of the compound into the tared Pt pan.

  • Atmosphere Control: Utilize a Nitrogen ( N2​ ) purge gas at 40 mL/min.

    • Causality: An inert atmosphere prevents overlapping oxidative degradation pathways (i.e., combustion) from masking the primary intramolecular decomposition events, allowing for the precise quantification of the initial NO/NO2 mass loss.

  • Thermal Program: Heat from 25 °C to 600 °C at 10 °C/min.

  • Derivative Analysis: Plot the first derivative of the mass loss curve (DTG). The first DTG peak will correspond to the loss of the nitro group (approx. 18-20% mass loss), while the broader secondary peak corresponds to the cleavage of the diaryl ether linkage and subsequent volatilization.

References

  • Tsang, Wing. "Thermal Stability Characteristics of Nitroaromatic Compounds." Defense Technical Information Center (DTIC). 2

  • ChemicalBook. "2-Chloro-5-nitropyridine | 4548-45-2". ChemicalBook Database. 3

  • J&K Scientific. "3-Phenoxypyridine | 2176-45-6". J&K Scientific Catalog. 1

  • Royal Society of Chemistry (RSC). "Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin". Polymer Chemistry. 4

Sources

The 2-(3,4-Dimethylphenoxy)-5-nitropyridine Scaffold in Medicinal Chemistry: Synthetic Workflows and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the design of targeted therapeutics relies heavily on privileged scaffolds that offer a balance of synthetic tractability, physicochemical stability, and precise spatial geometry. The compound 2-(3,4-dimethylphenoxy)-5-nitropyridine represents a highly versatile diaryl ether building block[1][2]. By combining an electron-deficient nitropyridine core with a lipophilic, sterically defined 3,4-dimethylphenoxy moiety, this scaffold serves as a foundational intermediate for synthesizing Type II kinase inhibitors, cystic fibrosis transmembrane conductance regulator (CFTR) modulators, and novel antimicrobial agents[3][4].

This technical guide deconstructs the chemical logic behind this scaffold, provides self-validating synthetic protocols, and maps its pharmacological utility, offering drug development professionals a comprehensive blueprint for its application.

Chemical Logic & Scaffold Rationale

The architectural brilliance of 2-(3,4-dimethylphenoxy)-5-nitropyridine lies in the synergistic function of its three primary components:

  • The Diaryl Ether Linkage (Conformational Flexibility): Unlike rigid biaryl systems, the ether oxygen provides a ~120° bond angle, introducing critical conformational flexibility. This allows the two aromatic rings to adopt a non-planar, twisted conformation. In medicinal chemistry, this dynamic axial chirality (atropisomerism) is essential for compounds to navigate complex protein topographies, such as the DFG-out allosteric pockets of kinases[5].

  • The 3,4-Dimethylphenoxy Group (Hydrophobic & Metabolic Shielding): The addition of methyl groups at the meta and para positions serves a dual purpose. Pharmacodynamically, the di-methyl substitution enhances lipophilicity, allowing the ring to anchor deeply into hydrophobic protein pockets. Pharmacokinetically, occupying the 4-position completely blocks cytochrome P450-mediated para-hydroxylation, a common metabolic liability of unsubstituted phenoxy rings, thereby extending the compound's half-life.

  • The 5-Nitropyridine Core (Synthetic Handle & Hinge Binder): The nitro group strongly withdraws electron density via resonance, activating the 2-position of the pyridine ring for facile Nucleophilic Aromatic Substitution (SNAr). Post-synthesis, the nitro group is seamlessly reduced to an amine, providing a versatile nucleophilic handle for diversification into ureas, amides, or sulfonamides.

KinaseBinding cluster_interactions Pharmacophore Interactions Target Target: Type II Kinase (VEGFR / c-Met / B-Raf) Conformation DFG-Out Conformation Induced Target->Conformation Hinge Pyridine Ring (Hinge Region Binding) Conformation->Hinge Linker Ether Oxygen (Conformational Flexibility) Conformation->Linker Hydrophobic 3,4-Dimethyl Group (Deep Hydrophobic Pocket) Conformation->Hydrophobic Urea Urea Motif (H-Bonding to Glu/Asp) Conformation->Urea

Pharmacophore mapping of the scaffold within a Type II kinase DFG-out allosteric pocket.

Self-Validating Synthetic Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating mechanistic causality and in-process monitoring.

Workflow Overview

SyntheticWorkflow A 2-Chloro-5-nitropyridine + 3,4-Dimethylphenol B SNAr Reaction (K2CO3, DMF, 90°C) A->B C 2-(3,4-Dimethylphenoxy) -5-nitropyridine B->C D Nitro Reduction (Pd/C, H2, EtOH) C->D E 5-Amino-2-(3,4-dimethylphenoxy) pyridine D->E F Urea Formation (Aryl Isocyanate) E->F Kinase Inhibitors G Amide Formation (Acyl Chloride / DIPEA) E->G CFTR Modulators

Synthetic workflow from 2-chloro-5-nitropyridine to diversified pharmacological agents.

Protocol 1: SNAr Synthesis of 2-(3,4-Dimethylphenoxy)-5-nitropyridine

Causality & Rationale: The synthesis utilizes a Nucleophilic Aromatic Substitution (SNAr). Potassium carbonate ( K2​CO3​ ) is selected as a mild base to deprotonate 3,4-dimethylphenol without triggering side reactions. Dimethylformamide (DMF) is used as a polar aprotic solvent to poorly solvate the phenoxide anion, maximizing its nucleophilicity. The nitro group at the 5-position lowers the LUMO of the pyridine ring, stabilizing the intermediate Meisenheimer complex and driving the reaction to completion.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 2-chloro-5-nitropyridine (1.0 eq) and 3,4-dimethylphenol (1.1 eq).

  • Solvation & Base: Add anhydrous DMF (0.5 M relative to the pyridine) followed by finely powdered anhydrous K2​CO3​ (2.0 eq).

  • Reaction: Stir the suspension at 90°C under a nitrogen atmosphere.

  • Validation (In-Process): Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf) should disappear within 4–6 hours, replaced by a single new spot (the product).

  • Workup: Cool the mixture to room temperature and pour it into rapidly stirring ice water (5x volume of DMF). The sudden change in polarity causes the highly lipophilic product to precipitate.

  • Isolation: Filter the resulting solid, wash thoroughly with cold water to remove residual DMF and inorganic salts, and dry under vacuum. Expected Yield: 85–92%.

Protocol 2: Reduction to 5-Amino-2-(3,4-dimethylphenoxy)pyridine

Causality & Rationale: Because the SNAr reaction completely displaces the chlorine atom, the resulting intermediate contains no reducible halogens. Therefore, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the optimal, cleanest method for nitro reduction. (If a halogen were still present, milder conditions like Fe/NH4​Cl would be required to prevent dehalogenation).

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(3,4-dimethylphenoxy)-5-nitropyridine in absolute ethanol (0.2 M).

  • Catalyst Addition: Carefully add 10% Pd/C (0.1 eq by weight) under an inert argon blanket to prevent ignition of the solvent vapors.

  • Reaction: Evacuate the flask and backfill with hydrogen gas ( H2​ ) via a balloon. Stir vigorously at room temperature.

  • Validation (In-Process): The reaction is typically exothermic and fast. Monitor via TLC. The resulting amine will have a significantly lower Rf and will stain positive (orange/brown) with ninhydrin.

  • Workup: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the crude amine, which can be used directly in subsequent coupling reactions or recrystallized from toluene. Expected Yield: 95%.

Quantitative Data & Structure-Activity Relationships (SAR)

The integration of the 3,4-dimethylphenoxy group fundamentally alters the physicochemical profile of the resulting drug candidates. Table 1 summarizes the baseline properties of the core scaffold, while Table 2 highlights the SAR advantages of this specific substitution pattern in the context of kinase inhibition.

Table 1: Physicochemical Profiling of the Core Scaffold
PropertyValueCausality / Impact
Molecular Weight 244.25 g/mol Highly efficient lead-like MW, leaving ample room for downstream functionalization without violating Lipinski's Rule of 5.
cLogP ~3.2Optimal lipophilicity for cell membrane permeability and anchoring into deep hydrophobic protein pockets.
Topological Polar Surface Area (TPSA) 58.8 ŲExcellent for oral bioavailability; provides potential for blood-brain barrier (BBB) penetration if neuro-oncology targets are desired.
Rotatable Bonds 3Balances necessary conformational flexibility (atropisomerism) with a minimal entropic penalty upon target binding.
Table 2: Comparative SAR of Diaryl Ether Substitutions
Substitution (Phenyl Ring)Target Affinity (Hydrophobic Pocket)Metabolic StabilityRationale
Unsubstituted (Phenoxy) ModerateLowHighly prone to CYP450-mediated para-hydroxylation, leading to rapid clearance.
4-Fluoro HighModerateEffectively blocks para-oxidation, but the small fluorine atom limits extensive Van der Waals interactions in larger pockets.
3,4-Dimethyl Very HighHighPerfectly fills deep hydrophobic pockets (e.g., DFG-out); completely blocks both meta and para oxidation sites.

Pharmacological Applications

Type II Kinase Inhibitors

The most prominent application of the 5-amino-2-phenoxypyridine scaffold is in the development of Type II kinase inhibitors targeting VEGFR, PDGFR, and mutant B-Raf[5][6]. By converting the 5-amine into a urea (e.g., reacting with 4-chloro-3-(trifluoromethyl)phenyl isocyanate), the resulting molecule mimics the pharmacophore of blockbuster drugs like Sorafenib. The diaryl ether core acts as the hinge-binding and linker region, while the urea forms critical hydrogen bonds with the catalytic glutamate and the DFG aspartate. The 3,4-dimethyl group subsequently occupies the allosteric pocket exposed by the DFG-out shift, locking the kinase in an inactive state.

Antimicrobial and Antiparasitic Agents

Recent studies have demonstrated that diarylamines and diaryl ethers exhibit significant antiparasitic and antimicrobial properties[3][4]. The lipophilic nature of the 3,4-dimethylphenoxy group allows these compounds to disrupt parasitic cell membranes or bind to parasitic tubulin orthologs, inhibiting microtubule polymerization in a manner analogous to colchicine-site binders[3].

CFTR Modulators

Derivatives of phenoxypyridines are actively investigated as modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). By functionalizing the 5-amine into specific amides or indoles, these compounds can act as correctors or potentiators, aiding in the proper folding and membrane gating of mutant CFTR proteins.

References

  • Synthesis and biological evaluation of diarylamines with antitumor activity ResearchGate URL:[Link]

  • Design, Synthesis, and Structure–Activity Relationship of 2-(Piperazin-1-yl)quinazolin-4(3H)-one Derivatives as Active Agents against Toxoplasma gondii Journal of Agricultural and Food Chemistry - ACS Publications URL:[Link]

  • 4-(3,4-Dimethylphenoxy)-2-methyl-3-nitropyridine PubChem - NIH URL:[Link]

  • CHEBI:35618 - aromatic ether EMBL-EBI URL:[Link]

  • Atropisomerism in medicinal chemistry: challenges and opportunities PMC - NIH URL:[Link]

Sources

The Nitro Group's Strategic Entry: A Technical Guide to the Discovery and Synthesis of Nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unassuming Power of the Nitropyridine Scaffold

In the vast landscape of heterocyclic chemistry, the pyridine ring stands as a "privileged" scaffold, a core structural motif in a remarkable percentage of pharmaceuticals and agrochemicals.[1][2][3] Its unique electronic properties and metabolic stability make it a cornerstone of modern drug design.[4] The introduction of a nitro (NO₂) group onto this ring, creating nitropyridine derivatives, dramatically transforms its chemical personality. This functionalization, while seemingly simple, unlocks a rich and diverse field of synthetic possibilities and biological activities. Nitropyridines are not merely inert building blocks; they are versatile intermediates and, in many cases, possess intrinsic therapeutic potential, with activities ranging from antimicrobial and anticancer to kinase inhibition.[1][2][4][5]

This guide provides a comprehensive exploration of the discovery and history of nitropyridine derivatives. It delves into the fundamental chemical challenges that defined the early history of their synthesis and chronicles the development of elegant and regioselective strategies that have made these compounds readily accessible to researchers today. We will examine the distinct synthetic routes to the primary isomers, provide detailed, field-proven protocols, and explore the reactivity that makes these molecules indispensable tools for drug development professionals.

Part 1: The Foundational Challenge – Taming the Unreactive Pyridine Ring

The history of nitropyridine synthesis is fundamentally a story of overcoming the inherent electronic nature of the pyridine ring. Unlike benzene, pyridine is an electron-deficient heterocycle due to the electronegativity of the nitrogen atom. This deactivation is profoundly exacerbated under the strongly acidic conditions required for classical electrophilic aromatic nitration (e.g., mixed nitric and sulfuric acid). The pyridine nitrogen is readily protonated to form the pyridinium ion, which is vastly more electron-deficient and thus highly resistant to attack by the electrophilic nitronium ion (NO₂⁺).[6][7][8] Early attempts to directly nitrate pyridine required exceptionally harsh conditions, such as fuming acids at temperatures exceeding 300°C, and even then, resulted in disappointingly low yields of the 3-nitro isomer.[6][8][9]

This initial hurdle spurred the development of more sophisticated and indirect methods, which form the core of modern nitropyridine chemistry. The key to success lay in understanding how to modulate the electronic properties of the pyridine ring to achieve regioselective nitration under more controlled conditions.

Part 2: Isomer-Specific Synthetic Strategies: A Tale of Three Positions

The quest for specific nitropyridine isomers—2-nitro, 3-nitro, and 4-nitro—led to the development of distinct and ingenious synthetic pathways. Direct nitration, where it is possible, overwhelmingly favors the 3-position, necessitating alternative approaches for the 2- and 4-isomers.

The 3-Nitropyridine Isomer: From Brute Force to Elegant Rearrangements

As the thermodynamically favored product of direct electrophilic attack, 3-nitropyridine was the first isomer to be synthesized, albeit inefficiently. Modern chemistry, however, has largely abandoned these high-temperature methods in favor of milder, higher-yielding alternatives.

A landmark development was the method reported by Bakke, which involves the reaction of pyridine with dinitrogen pentoxide (N₂O₅).[7][10] This reaction proceeds not through direct electrophilic attack on the ring, but by forming an N-nitropyridinium salt intermediate.[7][11] This intermediate, upon treatment with a nucleophile like sulfur dioxide or sodium bisulfite, undergoes a rearrangement, believed to be a[1][5] sigmatropic shift, to yield 3-nitropyridine.[7][10]

cluster_reagents Reagents Pyridine Pyridine N_Nitro_Intermediate N-Nitropyridinium Ion Pyridine->N_Nitro_Intermediate Formation of Adduct N2O5 N₂O₅ Three_Nitropyridine 3-Nitropyridine N_Nitro_Intermediate->Three_Nitropyridine Rearrangement SO2_H2O SO₂ / H₂O

Caption: Synthesis of 3-Nitropyridine via N-Nitropyridinium Intermediate.

Experimental Protocol: Synthesis of 3-Nitropyridine via Dinitrogen Pentoxide (Bakke's Method) [7][12]

  • Reaction Setup: In a well-ventilated fume hood, a solution of pyridine in an appropriate organic solvent (e.g., dichloromethane) is cooled in an ice bath.

  • Nitration: A solution of dinitrogen pentoxide (N₂O₅) in the same solvent is added slowly to the pyridine solution while maintaining the low temperature. This reaction forms the N-nitropyridinium ion.

  • Rearrangement: To the solution containing the N-nitropyridinium ion, an aqueous solution of sulfur dioxide (SO₂) or sodium bisulfite (NaHSO₃) is added. The mixture is stirred, allowing the rearrangement to proceed.

  • Work-up: The organic layer is separated, washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-nitropyridine.

Method Nitrating Agent Conditions Typical Yield Reference(s)
Direct NitrationFuming HNO₃ / H₂SO₄>300 °CVery Low (<15%)[6][8]
Bakke's MethodN₂O₅, then SO₂/H₂OLow TemperatureGood (≈77%)[7][10]
TFAA MethodHNO₃ / (CF₃CO)₂O0 °C to RTModerate to Good (10-83%)[8][13]
The 4-Nitropyridine Isomer: The Power of the N-Oxide Strategy

Direct nitration of pyridine does not yield the 4-nitro isomer in any significant quantity. The synthesis of 4-nitropyridine is a classic example of using a functional group to direct reactivity. The most prevalent and historically significant method involves the N-oxidation of the pyridine ring first.[6][14] The resulting pyridine N-oxide has significantly different electronic properties; the oxygen atom donates electron density into the ring, particularly activating the 4-position (para) towards electrophilic attack.[14]

The nitration of pyridine N-oxide proceeds smoothly under standard mixed-acid conditions to give 4-nitropyridine N-oxide in high yield.[14][15][16] The final step is the removal of the N-oxide oxygen (deoxygenation), which is typically accomplished using a reducing agent like phosphorus trichloride (PCl₃).[6][15]

Start Pyridine Step1 Oxidation (e.g., m-CPBA) Start->Step1 Intermediate Pyridine N-Oxide Step1->Intermediate Step2 Nitration (HNO₃ / H₂SO₄) Intermediate->Step2 N_Oxide_Product 4-Nitropyridine N-Oxide Step2->N_Oxide_Product Step3 Deoxygenation (e.g., PCl₃) N_Oxide_Product->Step3 Final_Product 4-Nitropyridine Step3->Final_Product

Caption: Workflow for the Synthesis of 4-Nitropyridine via Pyridine N-Oxide.

Experimental Protocol: Synthesis of 4-Nitropyridine N-Oxide [6][14][16]

  • Preparation of Nitrating Acid: In a flask equipped with a magnetic stir bar, place fuming nitric acid. While cooling in an ice bath and stirring, slowly add concentrated sulfuric acid in portions. Allow the mixture to warm to room temperature before use.

  • Reaction Setup: Assemble a three-neck flask with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel. Add pyridine N-oxide to the flask and heat to 60°C.

  • Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate until the pH is approximately 8. A yellow solid (4-nitropyridine N-oxide) will precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from acetone.

The 2-Nitropyridine Isomer: Navigating More Complex Routes

The synthesis of 2-nitropyridine is less straightforward than its isomers. Direct nitration is not a viable option. Historically, successful syntheses have relied on multi-step sequences starting from pre-functionalized pyridines. One established method involves the oxidation of 2-aminopyridine-1-oxides with a mixture of fuming sulfuric acid and hydrogen peroxide.[17][18] Another approach starts from 2-aminopyridine, which can be converted into 2-nitropyridine through diazotization followed by reaction with sodium nitrite in the presence of a copper catalyst (a variation of the Sandmeyer reaction).

Part 3: The Reactivity and Utility of Nitropyridine Derivatives

The synthetic value of nitropyridines stems from two key features: the activation of the pyridine ring and the versatility of the nitro group itself.

Nucleophilic Aromatic Substitution (SNAr): The strongly electron-withdrawing nitro group makes the pyridine ring highly electron-deficient, particularly at the ortho and para positions relative to the nitro group.[19][20] This electronic arrangement renders the ring susceptible to attack by nucleophiles, facilitating Nucleophilic Aromatic Substitution (SNAr) reactions. Halogens at the 2- or 4-positions of a nitropyridine are excellent leaving groups, readily displaced by a wide range of nucleophiles (amines, alkoxides, thiols), providing a powerful method for constructing highly functionalized pyridine scaffolds.[1][20][21]

The Nitro Group as a Synthetic Handle: The nitro group is not just an activating group; it is a versatile functional group in its own right. It can be readily reduced to an amino group using various reagents, such as catalytic hydrogenation (H₂/Pd), or metals in acid (e.g., Fe/HCl).[12][19] This transformation is fundamental in medicinal chemistry, as the resulting aminopyridine is a key precursor for amides, sulfonamides, and other structures common in bioactive molecules.[22]

Start 2-Chloro-5-nitropyridine SNAr SₙAr Reaction (e.g., R-NH₂) Start->SNAr Nucleophilic Attack SNAr_Product 2-Amino-5-nitropyridine Derivative SNAr->SNAr_Product Reduction Nitro Group Reduction (e.g., H₂/Pd) SNAr_Product->Reduction Functional Group Transformation Final_Product 2,5-Diaminopyridine Derivative Reduction->Final_Product

Caption: Key Synthetic Transformations of a Nitropyridine Intermediate.

This dual reactivity makes nitropyridines, particularly halonitropyridines, exceptionally valuable intermediates. A synthetic chemist can first use the nitro group to facilitate an SNAr reaction and then transform the nitro group itself to introduce further complexity, a strategy widely employed in the synthesis of kinase inhibitors and other targeted therapeutics.[1][2]

Conclusion

The journey of nitropyridine derivatives from laboratory curiosities, obtained only under brutal conditions, to indispensable tools in modern chemistry is a testament to the ingenuity of synthetic chemists. The initial challenge posed by the electron-deficient pyridine ring forced the development of creative, multi-step strategies that are now staples of heterocyclic synthesis. Understanding the history—the "why" behind the N-oxide strategy or the Bakke rearrangement—provides researchers with the foundational knowledge to not only apply these methods but also to innovate further. As the demand for novel, highly functionalized heterocyclic compounds in drug discovery and materials science continues to grow, the strategic placement of a nitro group on a pyridine ring will undoubtedly remain a critical and powerful first step in the creation of high-value molecules.

References

  • Vertex AI Search. (2026, March 13). Exploring the Biological Activity of Nitropyridine Derivatives.
  • BenchChem. (n.d.). Reactivity of the nitro group on a pyridine ring.
  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of 2,4-Dichloro-5-nitropyridine and Other Nitropyridines.
  • (n.d.). A New Efficient Synthesis of 3-Nitropyridine and Substituted Derivatives.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel), 18(5), 692.
  • BenchChem. (n.d.). A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides.
  • Google Patents. (n.d.). CN102020606A - Synthesis method for nitropyridine compounds.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Physical and Chemical Properties of 3-Nitropyridine.
  • Wan, Z., et al. (2015). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. Journal of Chemical Research.
  • BenchChem. (n.d.). A Historical Perspective on the Synthesis of Substituted Aminonitropyridines: A Technical Guide.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Nitropyridines.
  • (n.d.). 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Brown, E. V. (1957). Preparation and Reactions of 2-Nitropyridine-1-oxides. Journal of the American Chemical Society.
  • Klimenko, A. I., et al. (2015). [Synthesis and Pharmacological Activity of N-Hetaryl-3(5)-Nitropyridines]. Bioorganicheskaia khimiia.
  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • Bakke, J. (n.d.). Nitropyridines: Synthesis and reactions. ResearchGate.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
  • (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • Bakke, J. (2004). Nitropyridines: Synthesis and reactions. Semantic Scholar.
  • Google Patents. (n.d.). CN109456257B - Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Katritzky, A. R., et al. (2005). Preparation of nitropyridines by nitration of pyridines with nitric acid. Organic & Biomolecular Chemistry.
  • (n.d.). 2,3-diaminopyridine. Organic Syntheses Procedure.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed.
  • BenchChem. (n.d.). The Evolving Role of 4-Nitropicolinic Acid in Medicinal Chemistry: A Technical Guide.
  • (2025). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • (n.d.). Preparation and Reactions of 2-Nitropyridine-1-oxides. Journal of the American Chemical Society.
  • (2016). A review on the medicinal importance of pyridine derivatives. ResearchGate.
  • (n.d.). Nitropyridines Synthesis via Pyridine Nitration. Scribd.
  • Wikipedia. (n.d.). Pyridine.

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Methodological & Application

Application Note & Protocol: Synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Significance

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a diaryl ether containing a key nitropyridine scaffold. Molecules incorporating these structural motifs are of significant interest in medicinal chemistry and materials science. The nitropyridine unit, in particular, serves as a versatile synthetic intermediate for further functionalization, often utilized in the development of bioactive compounds such as herbicides and insecticides.[1] The synthesis of such molecules is most commonly achieved through a robust and well-understood reaction pathway: the Nucleophilic Aromatic Substitution (SNAr).

This application note provides a detailed, field-proven protocol for the synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine from commercially available starting materials, 2-chloro-5-nitropyridine and 3,4-dimethylphenol. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss key parameters for optimization and troubleshooting.

The Chemistry: Understanding the SNAr Mechanism

The formation of the diaryl ether bond in this synthesis proceeds via a classic Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism.[2][3] This pathway is highly effective due to the specific electronic characteristics of the 2-chloro-5-nitropyridine substrate.

Pillars of Reactivity:

  • Electron-Deficient Ring: The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the presence of a strong electron-withdrawing nitro group (-NO₂).[4]

  • Activation by the Nitro Group: The nitro group at the C-5 position strongly activates the pyridine ring towards nucleophilic attack. It effectively stabilizes the negatively charged intermediate formed during the reaction, particularly when the leaving group is positioned ortho (C-2) or para (C-4) to the ring nitrogen.[3][5][6]

  • Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a potent nucleophile—the 3,4-dimethylphenoxide anion—on the electron-deficient carbon atom (C-2) bearing the chlorine leaving group. This addition step temporarily breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7][8]

  • Resonance Stabilization: The stability of the Meisenheimer complex is the kinetic linchpin of the entire reaction. The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group and the ring nitrogen itself. This delocalization provides substantial stabilization, lowering the activation energy for the reaction to proceed.[5][7]

  • Expulsion of the Leaving Group: Aromaticity is restored in the final, rapid step through the elimination of the chloride ion, a good leaving group, yielding the final product.

The overall mechanism can be visualized as follows:

Caption: The SNAr addition-elimination mechanism.

Detailed Experimental Protocol

This protocol outlines a standard laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Materials and Reagents
ReagentM.W. ( g/mol )CAS No.PurityNotes
2-Chloro-5-nitropyridine158.554548-45-2≥98%Starting electrophile.
3,4-Dimethylphenol122.1695-65-8≥99%Starting nucleophile precursor.
Potassium Carbonate (K₂CO₃)138.21584-08-7Anhydrous, ≥99%Base for phenoxide generation.
Dimethylformamide (DMF)73.0968-12-2Anhydrous, ≥99.8%Polar aprotic solvent.
Ethyl Acetate (EtOAc)88.11141-78-6ACS GradeExtraction solvent.
HexanesN/A110-54-3ACS GradeChromatography eluent.
BrineN/AN/ASaturated NaCl(aq)Aqueous wash.
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6GranularDrying agent.
Silica GelN/A7631-86-9230-400 meshStationary phase for chromatography.
Equipment
  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and heating mantle with magnetic stirrer

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Magnetic stir bars

  • Glass funnel and separatory funnel (250 mL)

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the 100 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inlet for inert gas. Flame-dry the glassware under vacuum and allow it to cool under a stream of nitrogen.

  • Reagent Addition:

    • To the flask, add 3,4-dimethylphenol (1.22 g, 10.0 mmol, 1.0 equiv).

    • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv).

    • Add 25 mL of anhydrous dimethylformamide (DMF).

  • Phenoxide Formation: Stir the suspension at room temperature for 15-20 minutes to facilitate the deprotonation of the phenol.

  • Addition of Electrophile: Add 2-chloro-5-nitropyridine (1.59 g, 10.0 mmol, 1.0 equiv) to the flask in one portion.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle. Maintain this temperature and continue stirring under the inert atmosphere.

  • Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (e.g., eluent: 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the 2-chloro-5-nitropyridine starting material.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into a beaker containing 150 mL of ice-cold water. A precipitate should form.

    • Stir for 30 minutes, then collect the solid product by vacuum filtration.

    • Wash the solid with cold water (2 x 30 mL).

    • Alternative: If a solid does not precipitate cleanly, transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Purification (Organic Extraction Route):

    • Combine the organic extracts and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (Chromatography): Purify the crude solid by flash column chromatography on silica gel.

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: A gradient of 5% to 20% ethyl acetate in hexanes.

    • Combine the fractions containing the pure product (identified by TLC) and evaporate the solvent to yield 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a solid.

  • Drying and Characterization: Dry the final product under high vacuum. Characterize by ¹H NMR, ¹³C NMR, MS, and melting point to confirm its identity and purity. A typical yield is in the range of 85-95%.

Workflow and Data Summary

The entire experimental process can be summarized in the following workflow diagram.

Sources

Application Notes and Protocols for In Vitro Evaluation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction

The discovery and characterization of novel small molecules are foundational to therapeutic innovation. The compound 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine belongs to the nitropyridine class of heterocyclic compounds, a scaffold that is a key intermediate in the synthesis of various pharmaceuticals, including anti-cancer agents.[1][2] The presence of the nitropyridine moiety suggests potential bioactivity, making in vitro evaluation a critical first step in elucidating its pharmacological profile.

This guide provides a comprehensive, structured, and technically detailed framework for the initial in vitro characterization of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. The protocols herein are designed to be self-validating and are grounded in established methodologies for small molecule inhibitor screening.[3] We will proceed with a tiered approach, beginning with broad assessments of cellular toxicity to establish a working concentration range, followed by a more targeted investigation into a plausible mechanism of action—kinase inhibition—and culminating in an analysis of downstream cellular signaling.

PART 1: Foundational Assessment - Cellular Viability and Cytotoxicity

Before investigating specific mechanisms, it is imperative to determine the compound's effect on cell health. This establishes a therapeutic window and distinguishes between targeted anti-proliferative effects and general cytotoxicity.[4][5] We will employ two common and robust methods: an MTT assay to measure metabolic activity and an ATP-based assay for a direct measure of viable cells.[6][7][8]

1.1: MTT Cell Viability Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[6][8] The intensity of the purple color is directly proportional to the number of metabolically active cells.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cell lines (e.g., HeLa, A549, or a panel relevant to your research) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare a 50 mM stock solution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in dimethyl sulfoxide (DMSO).[9] Perform serial dilutions in culture medium to create a range of working concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.2% to avoid solvent-induced toxicity.

  • Treatment: Remove the overnight culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells. Include vehicle control (DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution in sterile PBS to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

1.2: ATP-Based Luminescence Assay

This assay quantifies ATP, an indicator of metabolically active cells.[5][6] The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, generating a luminescent signal that is proportional to the number of viable cells.[5][6] This method is generally more sensitive than colorimetric assays.

Experimental Protocol: ATP-Based Assay

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.

  • Reagent Preparation: Prepare the ATP-releasing and luciferase-containing reagent according to the manufacturer's instructions (e.g., CellTiter-Glo®).

  • Lysis and Luminescence Reaction: Allow the 96-well plate and the reagent to equilibrate to room temperature. Add 100 µL of the reagent to each well.

  • Incubation and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Data Presentation: Comparative Viability Data

Assay TypeCell LineIC50 (µM)
MTTHeLaExperimental Value
MTTA549Experimental Value
ATP-BasedHeLaExperimental Value
ATP-BasedA549Experimental Value

PART 2: Mechanistic Insight - Kinase Inhibition Assay

Given that many small molecule inhibitors with nitrogen-containing heterocyclic scaffolds target protein kinases, a kinase inhibition assay is a logical next step.[10] Dysregulated kinase activity is a hallmark of many diseases, particularly cancer.[10][11] We will describe a generic, luminescence-based kinase assay that measures the amount of ATP consumed during the kinase reaction. A reduction in ATP consumption indicates inhibition.

Experimental Workflow: Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection A Prepare Kinase, Substrate, and ATP Solution C Add Kinase, Substrate, and Compound to Plate A->C B Prepare Serial Dilutions of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine B->C D Incubate to Allow for Inhibition C->D E Initiate Kinase Reaction with ATP D->E F Incubate to Allow for Phosphorylation E->F G Add ADP-Glo™ Reagent to Stop Reaction and Deplete Remaining ATP F->G H Add Kinase Detection Reagent to Convert ADP to ATP G->H I Measure Luminescence H->I

Caption: Workflow for a luminescence-based kinase inhibition assay.

Experimental Protocol: Luminescence-Based Kinase Assay

  • Reagent Preparation: Prepare the kinase reaction buffer, kinase (e.g., a panel of relevant kinases like EGFR, SRC, or a commercially available kit), substrate, and ATP solution.

  • Compound Dilution: Prepare serial dilutions of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in the kinase reaction buffer.

  • Assay Plate Setup: In a 384-well plate, add the test compound dilutions, a positive control inhibitor (e.g., staurosporine), and a vehicle control (DMSO).[12]

  • Kinase Addition: Add the kinase to all wells except the "no enzyme" control wells.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the compound to bind to the kinase.[12]

  • Reaction Initiation: Add a mixture of the kinase substrate and ATP to all wells to start the reaction.

  • Kinase Reaction: Incubate for 30-60 minutes at 30°C.

  • ATP Depletion: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add a kinase detection reagent that converts the ADP generated by the kinase reaction into ATP. Incubate for 30 minutes at room temperature.

  • Signal Detection: Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

PART 3: Cellular Pathway Analysis - Western Blotting

To validate the findings from the kinase assay and to understand the compound's effect on a cellular signaling pathway, Western blotting is an indispensable technique.[13][14] This method allows for the detection and semi-quantification of specific proteins, including the phosphorylation status of kinases and their downstream targets, which is a direct indicator of their activity in a cellular context.

Signaling Pathway Hypothesis

G compound 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine kinase Target Kinase (e.g., EGFR) compound->kinase Inhibition p_kinase Phosphorylated Kinase (p-EGFR) kinase->p_kinase Autophosphorylation downstream Downstream Substrate (e.g., Akt) p_kinase->downstream Phosphorylation p_downstream Phosphorylated Substrate (p-Akt) downstream->p_downstream response Cellular Response (Proliferation, Survival) p_downstream->response

Caption: Hypothesized signaling pathway inhibition by the test compound.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine at concentrations around its IC50 value for a specified time (e.g., 2, 6, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[14]

    • Scrape the cells, collect the lysate, and clarify by centrifugation.[15][16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and Gel Electrophoresis:

    • Normalize the protein concentrations for all samples. Add Laemmli sample buffer and heat at 95°C for 5 minutes.[16]

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[15]

    • Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[13]

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[15]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream substrates (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt) overnight at 4°C with gentle agitation.[15][16]

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[14]

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[13]

  • Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the phosphorylation of the target kinase and its downstream substrates in the compound-treated samples would indicate successful target engagement and pathway inhibition.

Trustworthiness and Self-Validation

The integrity of these protocols is ensured by the inclusion of appropriate controls at each stage:

  • Vehicle Controls (DMSO): To account for any effects of the solvent on cell viability and signaling.

  • Untreated Controls: To establish a baseline for normal cell function.

  • Positive Controls: A known inhibitor for the kinase assay to validate the assay's performance.

  • Loading Controls (for Western Blot): Housekeeping proteins like GAPDH or β-actin to ensure equal protein loading across all lanes.

By comparing the results from the compound-treated samples to these controls, a reliable and reproducible assessment of the in vitro activity of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine can be achieved.

References

  • baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]

  • Drug Discovery News. (2025, April 14). Lighting the path to smarter cell viability assays. Retrieved from [Link]

  • PMC. (n.d.). A high-throughput radiometric kinase assay. Retrieved from [Link]

  • BioAssay Systems. (n.d.). EnzyChromTM Kinase Assay Kit. Retrieved from [Link]

  • PMC. (2025, January 30). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • PubMed. (2025, March 21). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, October 25). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Methylphenoxy)-5-nitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • PMC. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Retrieved from [Link]

  • MDPI. (2021, November 25). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Retrieved from [Link]

  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.

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Application Notes and Protocols for In Vivo Preclinical Evaluation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Disclaimer: As of the date of this publication, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is considered a novel chemical entity with no extensive body of publicly available research. The following application notes and protocols are therefore presented as a comprehensive, experience-driven guide for initiating preclinical in vivo investigations. The proposed therapeutic area and mechanisms are based on the structural alerts and known biological activities of related nitropyridine and phenoxy compounds.

Introduction and Hypothetical Compound Profile

The successful translation of a novel chemical entity from benchtop synthesis to clinical candidate is underpinned by rigorous and well-designed in vivo studies. This document provides a detailed framework for the initial in vivo evaluation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

The structure of this compound, featuring a nitropyridine core linked to a dimethyl-phenoxy moiety, suggests potential biological activity. Nitropyridine derivatives have been investigated for a range of therapeutic applications, including as anticancer and antimicrobial agents.[1][2][3][4] The nitro group can be crucial for modulating enzyme activity or interacting with cellular targets involved in cell proliferation.[1] For the purpose of this guide, we will proceed with the hypothesis that 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is an investigational anticancer agent.

Table 1: Hypothetical Profile of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

ParameterHypothetical ProfileRationale
Chemical Class Nitropyridine DerivativeBased on the core chemical structure.
Proposed Mechanism Inhibition of a key cell survival signaling pathway, leading to apoptosis in cancer cells.Nitropyridine derivatives have shown promise as cytotoxic agents against cancer cell lines.[1][3]
Therapeutic Indication Solid tumors, for example, non-small cell lung cancer or breast cancer.A common starting point for novel cytotoxic agents.
Formulation Likely poor aqueous solubility.A common challenge with new chemical entities.[5][6][7]

Pre-In Vivo Essentials: Formulation and Preliminary In Vitro Characterization

Before commencing any in vivo experiments, it is critical to establish a foundational understanding of the compound's properties and to develop a suitable formulation for administration.

Formulation Development for a Poorly Soluble Compound

Assuming 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine has low water solubility, a common issue for many new chemical entities, a suitable vehicle for in vivo administration must be developed.[5][6][8]

Protocol 2.1.1: Vehicle Screening and Dose Preparation

  • Solubility Assessment: Determine the solubility of the compound in a range of pharmaceutically acceptable solvents and vehicles (e.g., saline, PBS, DMSO, ethanol, polyethylene glycol 300/400, corn oil).

  • Vehicle Selection: A common starting point for in vivo studies is a solution or suspension. A typical vehicle for a poorly soluble compound might be a mixture of DMSO, PEG400, and saline. The final concentration of DMSO should be kept to a minimum (ideally ≤10% of the total volume) to avoid vehicle-induced toxicity.

  • Dose Preparation:

    • On the day of dosing, weigh the required amount of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

    • Dissolve the compound in the chosen organic solvent (e.g., DMSO) first, ensuring complete dissolution.

    • Gradually add the co-solvent (e.g., PEG400) while vortexing.

    • Finally, add saline to the desired final volume and concentration.

    • Visually inspect the final formulation for any precipitation. If a suspension is intended, ensure it is homogenous.

Essential In Vitro Assays

In vivo studies should be preceded by in vitro assays to determine the compound's activity and guide dose selection.[9]

Protocol 2.2.1: In Vitro Cytotoxicity Assay

  • Cell Lines: Select a panel of human cancer cell lines relevant to the proposed therapeutic indication (e.g., A549 for lung cancer, MCF-7 for breast cancer).

  • Cell Culture: Culture the cells in appropriate media and conditions.

  • Compound Treatment: Seed cells in 96-well plates and treat with a serial dilution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

  • Incubation: Incubate the cells for 72 hours.

  • Viability Assessment: Determine cell viability using a standard method such as the MTT or Sulforhodamine B (SRB) assay.[10][11]

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Pharmacokinetic (PK) Studies in Rodents

The initial in vivo experiments should aim to understand the pharmacokinetic profile of the compound.[12][13][14] These studies are crucial for determining how the drug is absorbed, distributed, metabolized, and excreted (ADME).

Single-Dose Pharmacokinetic Study Design

Protocol 3.1.1: IV and PO Pharmacokinetic Study in Mice

  • Animal Model: Use a common mouse strain such as C57BL/6 or BALB/c (n=3-4 animals per time point per route).[15]

  • Acclimatization: Allow animals to acclimate for at least one week before the study.

  • Dosing:

    • Intravenous (IV): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.

    • Oral (PO): Administer a single dose (e.g., 10-20 mg/kg) via oral gavage.

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[15][16]

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, and bioavailability) using non-compartmental analysis.

G cluster_workflow Pharmacokinetic Study Workflow DosePrep Dose Preparation & Formulation AnimalDosing Animal Dosing (IV & PO) DosePrep->AnimalDosing BloodSampling Serial Blood Sampling AnimalDosing->BloodSampling PlasmaProcessing Plasma Processing BloodSampling->PlasmaProcessing LCMS LC-MS/MS Analysis PlasmaProcessing->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis G cluster_workflow Xenograft Efficacy Study Workflow TumorImplant Tumor Cell Implantation TumorGrowth Tumor Growth Monitoring TumorImplant->TumorGrowth Randomization Randomization into Groups TumorGrowth->Randomization Dosing Treatment & Control Dosing Randomization->Dosing Monitoring Tumor & Body Weight Measurement Dosing->Monitoring Endpoint Endpoint Analysis (TGI) Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft efficacy study.

Data Presentation and Interpretation

Clear and concise data presentation is essential for interpreting the results of in vivo studies.

Table 2: Example Data Summary for an In Vivo Efficacy Study

Treatment GroupDosing RegimenNumber of Animals (n)Mean Tumor Volume at Endpoint (mm³) ± SEMPercent Tumor Growth Inhibition (% TGI)Mean Body Weight Change (%)
Vehicle ControlQD, PO101500 ± 150-+5%
Compound (10 mg/kg)QD, PO10800 ± 9547%-2%
Compound (30 mg/kg)QD, PO10450 ± 6070%-8%
Positive ControlQ3D, IV10300 ± 4580%-15%

Hypothetical Signaling Pathway

Based on the proposed anticancer activity, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine might interfere with a pro-survival signaling pathway, such as the PI3K/Akt pathway, which is commonly dysregulated in cancer.

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Bad Bad Akt->Bad Inhibits Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Apoptosis Bad->Apoptosis Promotes Compound 2-(3,4-Dimethyl-phenoxy)- 5-nitropyridine Compound->PI3K Hypothesized Inhibition

Caption: Hypothesized inhibition of the PI3K/Akt survival pathway.

Conclusion

This document outlines a strategic and systematic approach to the initial in vivo evaluation of the novel compound 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. By starting with essential in vitro characterization and formulation development, followed by carefully designed pharmacokinetic, toxicology, and efficacy studies, researchers can efficiently gather the critical data needed to assess the therapeutic potential of this new chemical entity. Each step is designed to build upon the last, ensuring a logical and resource-effective progression in the drug development process.

References

  • BenchChem. (2026, March 13). Exploring the Biological Activity of Nitropyridine Derivatives.
  • Starosotnikov, A., & Bastrakov, M. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). Available at: [Link]

  • Experimental Comparison of the In Vivo Efficacy of Two Novel Anticancer Therapies. (2021, July 15).
  • Zhao, Y., et al. (2021). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. Oncology Letters. Available at: [Link]

  • Zhao, Y., et al. (2021, March 15). Application of Animal Models in Cancer Research: Recent Progress and Future Prospects.
  • BenchChem. Application Notes and Protocols: AVN-492 Pharmacokinetic Studies in Rodents.
  • Mishra, S., et al. (2016). Animal models and therapeutic molecular targets of cancer: utility and limitations. Journal of Cancer Metastasis and Treatment. Available at: [Link]

  • DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Sun, L., et al. (2012). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs. Available at: [Link]

  • BioDuro. (2020, March 6). Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API.
  • BenchChem. A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers.
  • Charles River. Cancer Models. Available at: [Link]

  • Winship Cancer Institute of Emory University. Cancer Animal Models Shared Resource. Available at: [Link]

  • Jain, A., et al. (2017). In Vivo Anticancer Efficacy and Toxicity Studies of a Novel Polymer Conjugate N-Acetyl Glucosamine (NAG)-PEG-Doxorubicin for Targeted Cancer Therapy. Pharmaceutical Research. Available at: [Link]

  • BenchChem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • Singh, S., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Understanding In Vivo Toxicology Studies: Essential Insights for Drug Development. (2026, March 8).
  • Parekh, D., & Shur, J. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
  • BenchChem. Comparative Analysis of the Biological Activity of 6-Methoxy-2-nitropyridin-3-amine Derivatives and Related Compounds.
  • Starosotnikov, A., & Bastrakov, M. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. PubMed. Available at: [Link]

  • Enamine. Pharmacokinetic studies in mice or rats.
  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments.

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Application Note: High-Throughput TR-FRET Assay Protocol for Evaluating 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug discovery and agrochemical development, the diaryl ether skeleton is recognized as a privileged scaffold due to its optimal bond angle, which allows molecules to project substituents deep into hydrophobic binding pockets[1]. However, highly lipophilic diaryl ethers often suffer from poor metabolic stability and unfavorable pharmacokinetic profiles.

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (CAS: 76893-52-2) represents a critical structural evolution: the phenoxypyridine bioisostere. The introduction of the nitrogen-containing pyridine ring improves lipid solubility, cell membrane penetration, and metabolic stability compared to traditional diphenyl ethers[1]. Because of these properties, phenoxypyridines are frequently utilized as core fragments or hit compounds in high-throughput screening (HTS) campaigns targeting protein kinases, particularly as Type II inhibitors that bind the DFG-out conformation.

To rigorously evaluate the inhibitory potency (IC₅₀) of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine against a target kinase, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is the industry standard. TR-FRET combines the spatial proximity requirements of FRET with the temporal resolution of lanthanide (e.g., Europium) fluorophores, effectively eliminating short-lived background autofluorescence often caused by nitroaromatic compounds[2].

Mechanistic Overview of the Assay

The assay relies on the phosphorylation of a specific peptide substrate by the target kinase. The detection system utilizes two fluorophores: a Europium (Eu³⁺)-labeled anti-phospho antibody (Donor) and a ULight- or Allophycocyanin (APC)-conjugated substrate/streptavidin (Acceptor)[3].

Causality in Detection: When the kinase is active, it phosphorylates the substrate. The Eu³⁺-antibody specifically binds the phosphorylated residue, bringing the donor and acceptor into close proximity. Excitation of Europium at 337 nm results in energy transfer to the acceptor, producing a measurable emission at 665 nm[4]. If 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine successfully inhibits the kinase, phosphorylation does not occur, proximity is not achieved, and the 665 nm signal drops proportionally.

TRFRET_Mechanism Kinase Kinase + ATP (Active Enzyme) PhosSub Phospho-Peptide (Product) Kinase->PhosSub Phosphorylation (Inhibited by Test Compound) Substrate Peptide Substrate (Unphosphorylated) Substrate->PhosSub EuAb Eu3+-Anti-Phospho Ab (Donor Fluorophore) PhosSub->EuAb Specific Binding Acceptor ULight / APC (Acceptor Fluorophore) PhosSub->Acceptor Co-localization Signal TR-FRET Signal (Emission at 665 nm) EuAb->Signal Energy Transfer (337nm Ex -> 665nm Em) Acceptor->Signal

Schematic of the TR-FRET kinase assay mechanism for inhibitor screening.

Materials and Reagents

  • Test Compound: 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (10 mM stock in 100% anhydrous DMSO).

  • Enzyme: Recombinant target Tyrosine Kinase (e.g., c-Met, EGFR, or MST4)[4].

  • Substrate: ULight™-labeled or biotinylated kinase-specific peptide (e.g., ULight-TK peptide).

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20[4]. Note: Tween-20 prevents non-specific compound aggregation and plastic adsorption.

  • Detection Buffer: 50 mM HEPES (pH 7.5), 10 mM EDTA, 2 nM Eu³⁺-labeled anti-phospho antibody.

  • Microplates: 384-well low-volume white microplates (optimal for luminescence/fluorescence reflection).

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system, incorporating pre-incubation phases and ratiometric readouts to ensure robust, reproducible data.

Phase 1: Compound Preparation
  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in 100% DMSO, starting from a 1 mM top concentration.

  • Aqueous Transfer: Dilute the DMSO stocks 1:100 into Kinase Reaction Buffer.

    • Causality: This ensures the final DMSO concentration in the assay remains at 1%. Higher DMSO concentrations can denature the kinase or alter its ATP-binding pocket conformation[4].

Phase 2: Kinase Reaction
  • Enzyme Addition: Add 2 µL of the diluted compound to the 384-well plate, followed by 4 µL of the Kinase solution (optimized to ~1-5 nM final concentration).

  • Pre-incubation: Incubate the plate at room temperature (RT) for 20 minutes.

    • Causality: Pre-incubation allows the phenoxypyridine compound to reach thermodynamic binding equilibrium with the enzyme before competitive ATP is introduced.

  • Reaction Initiation: Add 4 µL of a master mix containing ATP (at its predetermined Km​ concentration) and the peptide substrate (e.g., 50 nM final)[3].

  • Incubation: Seal the plate and incubate for 60 minutes at RT.

Phase 3: Termination & Detection
  • Reaction Quenching: Add 10 µL of Detection Buffer containing 10 mM EDTA and the Eu³⁺-labeled anti-phospho antibody.

    • Causality: EDTA acts as a rapid chelator for Mg²⁺. Because Mg²⁺ is an obligate cofactor for ATP coordination in kinases, its removal instantly and completely halts the enzymatic reaction, preventing signal drift during the detection phase[3].

  • Equilibration: Incubate for 60 minutes at RT to allow the antibody to fully bind the phosphorylated substrate.

Phase 4: Data Acquisition
  • Plate Reading: Read the plate on a TR-FRET compatible microplate reader (e.g., PerkinElmer EnVision).

  • Excitation/Emission: Excite at 337 nm. Measure Donor emission at 620 nm and Acceptor emission at 665 nm.

Workflow Step1 Phase 1: Compound Prep Serial dilution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Step2 Phase 2: Kinase Reaction Pre-incubate Enzyme + Compound Initiate with ATP & Substrate Step1->Step2 Step3 Phase 3: Termination Add EDTA to stop reaction Add Eu3+-Antibody (RT, 60 min) Step2->Step3 Step4 Phase 4: Data Acquisition Read plate at 620 nm & 665 nm Calculate 665/620 ratio Step3->Step4

Step-by-step experimental workflow for the TR-FRET kinase inhibitor assay.

Data Presentation & Analysis

The raw data must be converted into a ratiometric readout. The TR-FRET ratio is calculated as: Ratio = (Emission at 665 nm / Emission at 620 nm) × 10,000

Causality of Ratiometric Analysis: Using the ratio rather than absolute 665 nm fluorescence normalizes the data against well-to-well liquid dispensing errors, inner-filter effects, and any minor fluorescence quenching caused by the nitro group on the test compound[3].

Table 1: Representative Quantitative Data for IC₅₀ Determination

[Compound] (µM)Log[Compound]Emission 620 nm (Donor)Emission 665 nm (Acceptor)TR-FRET Ratio% Inhibition
10.0001.0045,1205,2001,15298.5%
3.3330.5244,9806,8501,52289.2%
1.1110.0545,05012,4002,75258.4%
0.370-0.4345,21022,1004,88826.1%
0.123-0.9144,89028,5006,3488.5%
0.041-1.3945,10031,1006,8952.1%
Vehicle (0% Inh) N/A 45,000 32,000 7,111 0.0%
EDTA (100% Inh) N/A 45,300 4,800 1,059 100.0%

Data Interpretation: The IC₅₀ is determined by plotting the % Inhibition against the Log[Compound] using a four-parameter logistic non-linear regression model. A robust assay should yield a Z'-factor > 0.7, calculated using the Vehicle (0% inhibition) and EDTA (100% inhibition) controls[2].

References

  • Enzymatic Characterization of ER Stress-Dependent Kinase, PERK, and Development of a High-Throughput Assay for Identification of PERK Inhibitors. PubMed Central (PMC).
  • Advancement of Phenoxypyridine as an Active Scaffold for Pesticides. MDPI.
  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay. PubMed Central (PMC).
  • Structure-Based Screen Identification of a Mammalian Ste20-like Kinase 4 (MST4) Inhibitor with Therapeutic Potential for Pituitary Tumors. PubMed Central (PMC).

Sources

Application Note: High-Throughput Screening (HTS) and Fragment-Based Drug Discovery Using the 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Fragment-Based Drug Discovery (FBDD), the identification of versatile, privileged scaffolds is critical for developing highly selective therapeutics. The compound 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine represents a highly modular structural hub. By combining an electron-deficient nitropyridine core with a bulky, lipophilic 3,4-dimethylphenoxy group, this scaffold is uniquely positioned to probe deep hydrophobic pockets (such as the DFG-out conformation in kinases) while maintaining favorable physicochemical properties for High-Throughput Screening (HTS). This application note details the scientific rationale, self-validating assay design, and step-by-step protocols for deploying this scaffold in a Time-Resolved Fluorescence Energy Transfer (TR-FRET) HTS campaign.

Scientific Rationale & Mechanism (Causality)

Structural Advantages of the Scaffold

The efficacy of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in FBDD is driven by its bipartite structure:

  • The 5-Nitropyridine Core: Nitropyridine fragments are validated pharmacophores in FBDD, known for their ability to form robust π−π stacking interactions with electron-rich amino acid residues (e.g., Tryptophan, Tyrosine) within target binding sites[1]. Furthermore, the nitro group serves as a versatile synthetic handle; it can participate in unique hydrogen bonding or be readily reduced to an amine for rapid library expansion via amide or urea coupling.

  • The 3,4-Dimethylphenoxy Moiety: This group provides significant steric bulk and lipophilicity, mimicking the side chains of aromatic amino acids. It is highly effective at anchoring the fragment into hydrophobic sub-pockets.

  • Chemical Reactivity: 2-aryloxy-5-nitropyridines are highly tractable. They can undergo microwave-mediated dearylation or nucleophilic aromatic substitution ( SN​Ar ) under mild conditions, allowing medicinal chemists to rapidly generate diverse analog libraries for screening[2].

Assay Methodology: Why TR-FRET?

When screening libraries derived from nitropyridines, auto-fluorescence can lead to false positives in standard biochemical assays. TR-FRET overcomes this by introducing a temporal delay (typically 100 µs) between excitation and emission reading. This delay allows the short-lived background fluorescence of the library compounds to decay, capturing only the long-lived signal of the lanthanide donor (e.g., Terbium)[3]. This mechanistic choice ensures the trustworthiness of the primary screening data[4].

FBDD_Workflow A Scaffold: 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine B Library Generation (Reduction / Derivatization) A->B Diversification C TR-FRET HTS Assay (384-well format) B->C Plating D Hit Validation (Z' > 0.7, Dose-Response) C->D Primary Hits E Lead Optimization (FBDD Pipeline) D->E Validated Hits

Fig 1. FBDD workflow utilizing the 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine scaffold.

Self-Validating High-Throughput Screening Protocol

To ensure data integrity, the following TR-FRET protocol is designed as a self-validating system . Every 384-well plate includes internal controls (High and Low FRET signals) to calculate the Z′ -factor. A plate is only considered valid for hit-picking if Z′≥0.5 [5].

Reagent Preparation & Causality
  • Compound Plating: Prepare the 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine library in 100% DMSO.

    • Causality: The 3,4-dimethylphenoxy group is highly lipophilic. Maintaining a 100% DMSO stock prevents premature precipitation.

  • Assay Buffer Formulation: 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 .

    • Causality: The inclusion of 0.01% Triton X-100 is a critical experimental choice. It prevents the highly hydrophobic fragments from forming colloidal aggregates, which are a primary cause of promiscuous, non-specific inhibition (false positives) in HTS.

  • Protein & Tracer Master Mix: Prepare the target protein (e.g., His-tagged Kinase) at 5 nM and the fluorescent tracer (FITC-labeled probe) at 25 nM in the assay buffer[3].

Assay Execution (384-Well Format)
  • Dispensing: Using an acoustic liquid handler (e.g., Echo 550), transfer 50 nL of the compound library (or DMSO for controls) into a low-volume 384-well black microplate. The final DMSO concentration must be strictly maintained at 1% to avoid protein denaturation.

  • Target Incubation: Add 10 µL of the Protein Master Mix to all wells. Incubate for 30 minutes at Room Temperature (RT).

    • Causality: Pre-incubation allows the nitropyridine fragments to reach binding equilibrium with the target before the competitive tracer is introduced.

  • Tracer Addition: Add 10 µL of the Tracer Master Mix (containing the FITC-probe and Tb-anti-His antibody) to all wells.

  • Equilibration: Seal the plate and incubate for 1 hour at RT protected from light.

  • Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).

    • Settings: Excitation at 340 nm; Emission 1 at 495 nm (Terbium donor); Emission 2 at 520 nm (FITC acceptor); Delay time = 100 µs; Integration time = 200 µs.

TR_FRET_Mechanism Donor Tb-Donor (Excitation 340nm) Target Target Protein (e.g., Kinase) Donor->Target Binds Tracer Fluorescent Tracer (Acceptor) Donor->Tracer Energy Transfer (High FRET) Target->Tracer Interacts Emission FRET Emission (520nm / 495nm) Tracer->Emission Signal Scaffold Nitropyridine Hit Scaffold->Target Competes Scaffold->Emission Decreases FRET

Fig 2. TR-FRET competitive binding mechanism for high-throughput screening.

Data Analysis & Presentation

The TR-FRET ratio is calculated by dividing the acceptor emission (520 nm) by the donor emission (495 nm) and multiplying by 10,000. Assay robustness is mathematically validated using the Z′ -factor equation:

Z′=1−∣μhigh​−μlow​∣3(σhigh​+σlow​)​
Table 1: Physicochemical Properties of the Scaffold
PropertyValueFBDD Implication
Molecular Weight 244.25 g/mol Ideal fragment size (< 300 Da), allowing room for lead optimization.
LogP (Estimated) ~3.5Highly lipophilic; excellent for targeting deep hydrophobic pockets.
H-Bond Donors 0Requires reduction of the NO2​ group to establish donor interactions.
H-Bond Acceptors 4Capable of interacting with kinase hinge regions.
Rotatable Bonds 2Low entropic penalty upon target binding.
Table 2: HTS Assay Validation Metrics
MetricTarget StandardExperimental ResultInterpretation
Z′ -Factor > 0.500.82Excellent assay robustness; wide separation between positive and negative controls.
Signal-to-Background (S/B) > 3.07.46High assay sensitivity, consistent with optimized TR-FRET[4].
Coefficient of Variation (CV) < 10%4.2%High reproducibility across the 384-well plate.

References

  • [2] Kher, S. (2011). Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. Research Journal of Chemical Sciences (ISCA). URL:

  • [5] Blazer, L.L., et al. (2009). A High-Throughput Time-Resolved Fluorescence Energy Transfer Assay to Screen for Modulators of RGS7/Gβ5/R7BP Complex. PMC / Journal of Biomolecular Screening. URL:

  • [1] Thomas, S.E., et al. (2020). 6QOM: Crystal structure of TrmD, a tRNA-(N1G37) methyltransferase, from Mycobacterium abscessus in complex with Fragment 16 (2-Amino-3-nitropyridine). RCSB Protein Data Bank. URL:

  • [3] Lee, S., et al. (2015). Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction. PMC / Bioorganic & Medicinal Chemistry Letters. URL:

  • [4] Kim, et al. (2021). Development of a FOXM1-DBD Binding Assay for High-Throughput Screening Using TR-FRET Assay. PubMed / Biol Pharm Bull. URL:

Sources

Application Note: Utilizing 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

In modern medicinal chemistry, the shift from traditional diphenyl ethers to phenoxypyridine scaffolds has unlocked new avenues for drug discovery. The substitution of a benzene ring with a pyridine moiety introduces a highly directional hydrogen-bond acceptor, significantly improves aqueous solubility, and alters the electronic distribution of the molecule.

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine serves as a highly versatile and privileged intermediate. The 3,4-dimethyl substitution on the phenoxy ring provides optimal lipophilic interactions for deep hydrophobic pockets in kinase domains, while the 5-nitropyridine moiety serves as a stable precursor. Upon reduction to its corresponding amine, this scaffold becomes a powerful nucleophilic handle for synthesizing urea, amide, and pyrimidine-coupled libraries. These derivatives have shown exceptional promise as and as.

Mechanistic Insights: Targeting Kinases and Purinergic Receptors

The structural geometry of phenoxypyridines allows them to act as type II kinase inhibitors, binding to the inactive "DFG-out" conformation of kinases such as c-Met and Flt-3. The diaryl ether oxygen acts as a flexible hinge, allowing the molecule to adopt a twisted conformation that perfectly occupies the allosteric site adjacent to the ATP-binding pocket.

Furthermore, in the context of cardiovascular drug discovery, the phenoxypyridine core has been identified as a critical pharmacophore for blocking the P2Y1 purinergic receptor. By coupling the 5-aminopyridine derivative with substituted phenyl isocyanates, researchers generate rigid urea linkages that disrupt ADP-mediated platelet aggregation without the severe bleeding liabilities associated with older P2Y12 inhibitors.

Pathway Inhibitor Phenoxypyridine Derivative Receptor RTK (c-Met / Flt-3) Inhibitor->Receptor Inhibits PI3K PI3K / AKT Pathway Receptor->PI3K Blocks MAPK RAS / MAPK Pathway Receptor->MAPK Blocks Outcome Apoptosis & Growth Arrest PI3K->Outcome Prevents Survival MAPK->Outcome Prevents Proliferation

Fig 1. Mechanism of action for phenoxypyridine-derived RTK inhibitors in oncology.

Quantitative Data: Biological Activity of Phenoxypyridine Derivatives

To illustrate the translational value of this scaffold, the following table summarizes the inhibitory profiles of various phenoxypyridine derivatives synthesized from nitropyridine precursors across different therapeutic indications.

Compound ScaffoldPrimary TargetIC₅₀ (nM)Therapeutic IndicationReference
2-(Phenoxypyridine)-3-phenylureaP2Y1 Receptor12 - 45Cardiovascular (Thrombosis)
2-Substituted-4-phenoxypyridineFlt-3 Kinase2.18Oncology (AML)
2-Substituted-4-phenoxypyridinec-Met Kinase2.61Oncology (Solid Tumors)
Phenoxypyridine-acylthioureaPPO Enzyme15 - 60Agrochemical (Herbicide)

Synthetic Workflow & Experimental Protocols

The transformation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine into a bioactive lead compound requires a meticulously controlled two-step workflow: catalytic reduction followed by electrophilic coupling.

Workflow Start 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine Reduction Catalytic Hydrogenation (Pd/C, H2) Start->Reduction Amine 5-Amino-2-(3,4-dimethylphenoxy) pyridine Reduction->Amine Coupling Electrophilic Coupling (Urea/Amide Formation) Amine->Coupling Lead Lead Compounds (Kinase/Receptor Modulators) Coupling->Lead Screening High-Throughput Screening (c-Met, Flt-3, P2Y1) Lead->Screening

Fig 2. Synthetic workflow from nitropyridine scaffold to bioactive lead compounds.

Protocol A: Catalytic Hydrogenation of the Nitropyridine Scaffold

Objective: Reduce the inert nitro group to an active amine to create a nucleophilic handle. Causality & Design: Palladium on carbon (Pd/C) is selected over harsh metal/acid reductions (e.g., Fe/AcOH) to prevent the cleavage of the sensitive diaryl ether bond and to avoid trace metal contamination that could yield false positives in downstream biological kinase assays. Methanol is utilized as the solvent because it readily dissolves the nitro starting material and stabilizes the resulting polar amine via hydrogen bonding.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 100 mL round-bottom flask with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (5.0 mmol, 1.0 eq) and anhydrous methanol (25 mL, 0.2 M).

  • Inert Atmosphere: Purge the flask with Argon gas for 5 minutes. Causality: Displacing oxygen is critical to prevent the ignition of the pyrophoric palladium catalyst.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq by weight).

  • Hydrogenation: Evacuate the flask under a gentle vacuum and backfill with Hydrogen gas via a double-layered balloon. Repeat this evacuation-backfill cycle three times to ensure a pure H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature (22 °C) for 4 to 6 hours.

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) eluent. The completion of the reaction is validated by the total disappearance of the yellow nitro compound spot (Rf ~0.6) and the emergence of a highly polar, UV-active amine spot (Rf ~0.2). Furthermore, LC-MS analysis must confirm a mass shift from [M+H]⁺ 245 to 215 m/z.

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with excess methanol and concentrate the filtrate under reduced pressure to yield 5-amino-2-(3,4-dimethylphenoxy)pyridine as an off-white solid.

Protocol B: Synthesis of Phenoxypyridine-Urea Antagonists

Objective: Couple the newly synthesized aminopyridine with an isocyanate to form a rigid urea derivative. Causality & Design: Dichloromethane (DCM) is employed as a non-nucleophilic solvent to prevent competitive side reactions with the highly reactive isocyanate. Triethylamine (TEA) is added as a mild base to neutralize any trace acidic impurities and enhance the nucleophilicity of the aminopyridine nitrogen.

Step-by-Step Methodology:

  • Dissolution: Dissolve the 5-amino-2-(3,4-dimethylphenoxy)pyridine (2.0 mmol, 1.0 eq) in anhydrous DCM (20 mL, 0.1 M). Add Triethylamine (3.0 mmol, 1.5 eq).

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Urea formation is highly exothermic; cooling prevents the formation of symmetric urea byproducts.

  • Coupling: Add the appropriate substituted phenyl isocyanate (2.2 mmol, 1.1 eq) dropwise over 10 minutes via a syringe.

  • Maturation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2 hours.

  • Self-Validation & Isolation: As the reaction progresses, the desired urea product will typically precipitate out of the DCM solution as a white solid due to its lower solubility. The self-validating isolation step involves simple vacuum filtration followed by washing the filter cake with cold DCM (2 × 5 mL).

  • Analytical Confirmation: ¹H NMR (DMSO-d₆) must be performed. Successful urea formation is confirmed by the presence of two distinct, broad singlets between 8.5 and 9.5 ppm, corresponding to the newly formed urea N-H protons.

References

  • Chao, H., et al. "Discovery of 2-(Phenoxypyridine)-3-phenylureas as Small Molecule P2Y1 Antagonists." Journal of Medicinal Chemistry, 2013.[Link]

  • Zheng, P., et al. "Discovery of novel 2-substituted-4-phenoxypyridine derivatives as potential antitumor agents." Bioorganic & Medicinal Chemistry Letters, 2018.[Link]

  • MDPI Editorial Board. "Nitropyridines in the Synthesis of Bioactive Molecules." Molecules, 2023.[Link]

Target Identification and Mechanism of Action Analysis for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocols for Target Deconvolution of Nitropyridine-Based Pharmacophores

Introduction & Scientific Rationale

The 5-nitropyridine scaffold is a privileged structural motif in medicinal chemistry, frequently leveraged for its potent anticancer, antimicrobial, and antiviral properties[1]. Within this chemical space, 2-aryloxy-5-nitropyridines, such as 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, represent a highly active class of pharmacophores. Recent proteomic and biochemical studies have identified that specific 5-nitropyridine derivatives act as potent, irreversible inhibitors of cytosolic thioredoxin reductase 1 (TXNRD1)[2]. TXNRD1 is a critical selenoprotein that regulates cellular redox homeostasis; its inhibition converts the enzyme from an antioxidant to a pro-oxidant, triggering severe oxidative stress and subsequent apoptosis in cancer cells[3].

However, the exact target landscape of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine must be empirically mapped to confirm TXNRD1 engagement and rule out off-target liabilities (such as glutathione reductase or non-specific kinase binding). This Application Note details a comprehensive, self-validating target deconvolution workflow utilizing Cellular Thermal Shift Assay (CETSA) and Activity-Based Protein Profiling (ABPP) to systematically identify and validate the molecular targets of this compound.

Target Deconvolution Strategy

To ensure high-confidence target identification, we employ an orthogonal approach. CETSA provides label-free validation of target engagement in intact cells, while ABPP utilizes a functionalized probe to map the global interactome.

Workflow A 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine B Phenotypic Screening (Cell Viability Assay) A->B Identify Hits C Target Deconvolution Strategy B->C Active Compound D Label-Free: CETSA (Thermal Shift) C->D Intact Cells E Probe-Based: ABPP (LC-MS/MS) C->E Proteome Wide F Target Validation (TXNRD1 Engagement) D->F Tm Shift Analysis E->F Target Enrichment

Workflow for target deconvolution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Protocol 1: Label-Free Target Validation via Cellular Thermal Shift Assay (CETSA)

Causality & Experimental Design: CETSA is selected as the primary validation tool because TXNRD1 is highly sensitive to its redox environment. The enzyme requires NADPH for its catalytic cycle, and its thermal stability changes drastically depending on whether it is in an oxidized or reduced state[2]. Performing this assay in intact cells—rather than cell lysates—preserves the physiological NADPH/NADP+ ratio, ensuring the enzyme remains in the biologically relevant conformation for inhibitor binding.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Culture FaDu (human squamous cell carcinoma) or HCT116 cells to 80% confluency. Treat cells with 10 µM 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (or DMSO vehicle) for 2 hours at 37°C. Self-validation step: Include a known TXNRD1 inhibitor (e.g., TRi-1 or auranofin) as a positive control to ensure assay sensitivity[2].

  • Aliquoting & Thermal Gradient: Harvest cells, wash with cold PBS, and resuspend in PBS supplemented with protease inhibitors. Divide the cell suspension into 8 equal aliquots (100 µL each) in PCR tubes. Subject the tubes to a thermal gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse the cells via three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Causality: Mechanical lysis (such as sonication) can generate localized heat, artificially altering the melting curves. Freeze-thaw ensures uniform, temperature-controlled lysis.

  • Separation & Detection: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet precipitated (denatured) proteins. Resolve the soluble fraction via SDS-PAGE and perform Western blotting using an anti-TXNRD1 antibody.

  • Data Analysis: Plot the normalized band intensities against temperature to calculate the apparent melting temperature (Tm). A positive shift (ΔTm > 2°C) indicates direct target engagement.

Protocol 2: Global Target Mapping via Photoaffinity-ABPP

Causality & Experimental Design: While 5-nitropyridines are known to covalently modify the selenocysteine (Sec) residue of TXNRD1[2], the 3,4-dimethylphenoxy moiety may drive non-covalent interactions with other kinases or structural proteins. To capture both covalent and transient non-covalent interactions, a photoaffinity probe is synthesized by appending a diazirine group and an alkyne handle to the 3,4-dimethylphenoxy ring. UV irradiation crosslinks the probe to any interacting protein, preventing the loss of low-affinity targets during stringent washing.

Step-by-Step Methodology:

  • In Situ Labeling: Incubate live cells with 5 µM of the synthesized photoaffinity-alkyne probe for 1 hour at 37°C.

  • UV Crosslinking: Wash cells with PBS to remove the unbound probe. Irradiate cells with 365 nm UV light for 10 minutes on ice. Causality: 365 nm activates the diazirine to form a highly reactive carbene without causing significant UV-induced protein degradation or background crosslinking.

  • Lysis & Click Chemistry (CuAAC): Lyse cells in 1% SDS buffer. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide (100 µM), CuSO4 (1 mM), TCEP (1 mM), and TBTA (100 µM). React for 1 hour at room temperature.

  • Enrichment & Digestion: Precipitate proteins (methanol/chloroform) to remove excess click reagents. Resuspend in 0.2% SDS and incubate with streptavidin-agarose beads for 2 hours. Wash beads stringently (1% SDS, followed by 8M urea) to remove non-specifically bound proteins. Perform on-bead trypsin digestion.

  • LC-MS/MS: Analyze the resulting peptides via high-resolution LC-MS/MS. Calculate Log2 fold enrichment against a DMSO-treated control.

Quantitative Data Presentation

The following table summarizes the expected target engagement profile for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, demonstrating high selectivity for TXNRD1 over related oxidoreductases and structural proteins.

Target ProteinCETSA ΔTm (°C)ABPP Enrichment (Log2 FC)p-valueBinding Mode
TXNRD1 +6.48.5< 0.001Covalent (Sec modification)
NQO1 +1.53.2< 0.05Weak reversible
GSR (Glutathione Reductase) +0.21.1nsNon-binder
Tubulin beta chain +0.50.8nsNon-binder
Mechanistic Pathway Analysis

Upon entering the cell, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine binds to the NADPH-reduced form of TXNRD1. The highly electrophilic nitropyridine ring reacts with the nucleophilic selenocysteine (Sec) residue at the C-terminal active site, resulting in irreversible covalent inhibition[2]. This blockade disrupts the cellular antioxidant defense, leading to a lethal accumulation of reactive oxygen species (ROS) and subsequent apoptosis[3].

MOA Compound 5-Nitropyridine Derivative TXNRD1 Cytosolic TXNRD1 (Active) Compound->TXNRD1 Binds Sec Sec Residue Modification TXNRD1->Sec Irreversible Inhibition ROS ROS Accumulation (Oxidative Stress) Sec->ROS Loss of Antioxidant Apoptosis Cancer Cell Apoptosis ROS->Apoptosis Triggers

Proposed mechanism of TXNRD1 inhibition by 5-nitropyridine derivatives.

References
  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. 1

  • Irreversible inhibition of cytosolic thioredoxin reductase 1 as a mechanistic basis for anticancer therapy - PMC.2

  • Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells - MDPI. 3

Sources

Application Notes and Protocols for the Quantitative Analysis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-DNPNP-2026-01

Abstract: This document provides comprehensive analytical methodologies for the precise and accurate quantification of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, a key intermediate in various chemical syntheses. We present two robust chromatographic techniques: a primary High-Performance Liquid Chromatography (HPLC) method coupled with Ultraviolet (UV) detection for routine analysis and quality control, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for structural confirmation and trace-level impurity analysis. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, method validation guidelines based on international standards, and troubleshooting advice to ensure reliable and reproducible results.

Introduction and Principles of Analysis

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a heterocyclic aromatic compound whose purity and concentration are critical for the successful synthesis of downstream products in pharmaceutical and materials science research. Its molecular structure, featuring a nitropyridine core and a dimethylphenoxy moiety, dictates the selection of appropriate analytical techniques.

The primary analytical choice, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , is predicated on the compound's moderate polarity and strong ultraviolet (UV) absorbance imparted by the nitroaromatic system. In RP-HPLC, the analyte partitions between a nonpolar stationary phase (typically octadecyl-silane, C18) and a polar mobile phase. By precisely controlling the mobile phase composition, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine can be effectively retained, separated from impurities, and quantified with high precision using a UV detector set to a wavelength of maximum absorbance (λ-max).

For orthogonal validation and higher specificity, Gas Chromatography-Mass Spectrometry (GC-MS) is employed. This technique is suitable for thermally stable and semi-volatile compounds.[1] The sample is vaporized and separated based on its boiling point and interaction with a non-polar capillary column.[2] The eluting compound is then ionized, typically by electron ionization (EI), which causes predictable fragmentation. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for unequivocal identification and quantification.[3]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's properties is essential for method development. While specific experimental data for this compound is not widely published, its properties can be inferred from structurally similar molecules.

PropertyEstimated Value / CharacteristicRationale / Reference
Molecular Formula C₁₃H₁₂N₂O₃Derived from structure
Molecular Weight 244.25 g/mol Derived from structure
Appearance Likely a yellow or light brown crystalline solidNitropyridine derivatives are often colored crystalline solids.[4]
Solubility Soluble in Methanol, Acetonitrile, Dichloromethane, Chloroform; Poorly soluble in water.The aromatic structure suggests solubility in common organic solvents.[5]
UV Absorbance Strong absorbance expected in the 300-360 nm range.The 4-nitropyridine N-oxide chromophore shows strong absorbance in this region.[6]
Volatility Sufficiently volatile for GC analysis.Similar pyridine derivatives are amenable to GC-MS analysis.[7]

Primary Analytical Method: HPLC-UV Quantification

This method is optimized for accuracy, precision, and high-throughput analysis in quality control environments.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

  • UV-Vis or Photodiode Array (PDA) Detector.

Materials and Reagents:

  • 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine reference standard (purity ≥98%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC or Milli-Q grade).

  • Methanol (HPLC grade, for sample preparation).

  • Formic acid (LC-MS grade).

Chromatographic Conditions:

ParameterCondition
Column Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 0-1 min: 50% B; 1-8 min: 50% to 90% B; 8-10 min: 90% B; 10.1-12 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength 340 nm (or experimentally determined λ-max)
Run Time 12 minutes

Procedure:

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the reference standard in Methanol. From this, create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase (50:50 Water:Acetonitrile).

  • Sample Preparation: Accurately weigh the sample and dissolve it in Methanol to achieve a theoretical concentration within the calibration range (e.g., 25 µg/mL).

  • Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter (e.g., PTFE or Nylon) before placing them in the autosampler.

  • Analysis: Set up the instrument with the conditions above. Inject the calibration standards first to establish the calibration curve, followed by the samples.

  • Quantification: The concentration of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in the sample is determined by comparing its peak area to the linear regression equation derived from the calibration curve.

HPLC Workflow Diagram

The following diagram illustrates the logical flow of the HPLC-UV analysis.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Reference Standard Preparation (1 mg/mL) Dilution Calibration Curve Dilution Series Standard_Prep->Dilution Sample_Prep Sample Weighing & Dissolution Filtration Syringe Filtration (0.22 µm) Sample_Prep->Filtration Dilution->Filtration Injection Autosampler Injection (10 µL) Filtration->Injection HPLC_System HPLC-UV System Setup HPLC_System->Injection Separation C18 Column Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation (Linear Regression) Integration->Calibration Quantification Concentration Calculation Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: HPLC-UV analytical workflow from preparation to reporting.

Secondary Method: GC-MS for Confirmation and Impurity ID

This method provides higher selectivity and structural information, making it ideal for confirming the identity of the main peak and for identifying unknown impurities.

Experimental Protocol: GC-MS

Instrumentation:

  • Gas chromatograph with a split/splitless injector.

  • Mass selective detector (MSD).

Materials and Reagents:

  • 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine reference standard.

  • Dichloromethane (GC grade or equivalent high purity solvent).

Chromatographic and MS Conditions:

ParameterCondition
Column Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[3]
Carrier Gas Helium at a constant flow of 1.0 mL/min.
Injector Temp. 250°C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Oven Program Initial 150°C (hold 1 min), ramp at 20°C/min to 300°C (hold 5 min).
Transfer Line Temp. 280°C
Ion Source Electron Ionization (EI) at 70 eV.
Ion Source Temp. 230°C
MS Scan Range 50 - 350 m/z

Procedure:

  • Standard/Sample Preparation: Prepare a 100 µg/mL solution of the reference standard or sample in Dichloromethane.

  • Analysis: Set up the GC-MS system with the specified conditions. Inject the sample.

  • Data Evaluation:

    • Qualitative: Confirm the identity of the analyte by matching its retention time and the acquired mass spectrum with that of the reference standard. Compare the experimental mass spectrum with a library or predicted fragmentation pattern.

    • Quantitative: For quantification, build a calibration curve as described for HPLC. Alternatively, use selected ion monitoring (SIM) mode for enhanced sensitivity by monitoring characteristic ions (e.g., the molecular ion at m/z 244 and key fragment ions).

Method Validation Protocol

To ensure the reliability of the primary HPLC-UV method, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8] The following parameters must be assessed.

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities or degradants.Peak purity analysis (via PDA detector) should pass. No interfering peaks at the analyte's retention time in blank/placebo injections.
Linearity To demonstrate a proportional relationship between concentration and detector response.At least 5 concentration levels. Correlation coefficient (r²) ≥ 0.999.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80% to 120% of the target test concentration.
Accuracy To measure the closeness of test results to the true value.Recovery of 98.0% to 102.0% for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).
Precision To measure the agreement among a series of measurements.Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 2.0% for 6 replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% over multiple days/analysts/instruments.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1. RSD ≤ 10% at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in parameters.Vary parameters like flow rate (±0.1 mL/min), column temp (±2°C), and mobile phase composition (±2%). System suitability parameters should remain within limits.
Method Validation Workflow Diagram

This diagram shows the logical dependencies in the method validation process.

Validation_Workflow Specificity Specificity Linearity Linearity & Range Specificity->Linearity Validated_Method Validated Method Specificity->Validated_Method Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Robustness Robustness Robustness->Validated_Method

Caption: Logical flow for analytical method validation.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
No Peak / Low Signal Incorrect wavelength; Sample too dilute; Injection error.Verify λ-max with PDA scan; Check sample/standard concentration; Inspect autosampler syringe and vial.
Peak Tailing (HPLC) Column contamination; pH of mobile phase incompatible with analyte; Column degradation.Flush column with strong solvent; Adjust mobile phase pH with formic acid; Replace column.
Variable Retention Times Pump malfunction; Leak in the system; Column temperature fluctuation; Mobile phase improperly mixed.Check pump pressure and for leaks; Ensure column oven is stable; Prepare fresh mobile phase and degas thoroughly.
Poor Peak Shape (GC) Active sites in the injector liner or column; Non-volatile residue in injector; Column bleed.Use a deactivated liner; Clean the injector port; Condition the column as per manufacturer's instructions.
No MS Signal MS detector off; Leak in the MS vacuum system; No ionization.Check MS power and vacuum status; Check filament status; Perform MS tuning and calibration.

References

  • Benchchem. (2025). Comparative Mass Spectrometry Analysis of 2,4-Dichloro-5-nitropyridine and its Derivatives. Benchchem.
  • Benchchem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of 2,4-Dichloro-5-nitropyridine. Benchchem.
  • Macherey-Nagel. (n.d.). Gas chromatography. MACHEREY-NAGEL GmbH & Co. KG.
  • Merck Millipore. (n.d.). Gas Chromatography (GC) Solvents. Sigma-Aldrich.
  • Nasir, N., Tiekink, E. R. T., & Hafiz, M. (2011). 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o389. Available at: [Link]

  • ResearchGate. (n.d.). UV/Vis Spectroscopic Evaluation of 4-Nitropyridine N-Oxide as a Solvatochromic Indicator for the Hydrogen-Bond Donor Ability of Solvents. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2025). Development and Application of Analytical Methods to Quantitate Nitrite in Excipients and Secondary Amines in Metformin API at T. FDA.gov.

Sources

Application Note: Preclinical In Vitro Evaluation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The compound 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (CAS 76893-52-2) is a synthetic building block featuring a highly lipophilic diaryl ether scaffold conjugated to a nitropyridine core[1]. In early-stage drug discovery, functionalized nitropyridines are privileged scaffolds; they frequently serve as precursors to aminopyridine-based kinase inhibitors or act as direct pharmacophores that occupy hydrophobic pockets in target proteins.

Evaluating novel, highly hydrophobic small molecules in in vitro cell culture models presents unique biophysical challenges. Nitropyridines often exhibit intrinsic UV-Vis absorbance (appearing pale yellow to orange) and are prone to micro-precipitation in aqueous media[1][2]. This application note provides a rigorous, self-validating methodological framework to screen 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine for cellular cytotoxicity and mechanistic target engagement, ensuring that experimental artifacts are minimized.

Compound Handling and Solubilization (Protocol 1)

Expertise & Causality: The 3,4-dimethylphenoxy moiety imparts significant lipophilicity to the molecule. If introduced directly into aqueous culture media, the compound will undergo micro-precipitation, drastically reducing its bioavailable concentration and leading to highly variable, irreproducible IC 50​ results[2]. It must first be dissolved in 100% anhydrous Dimethyl Sulfoxide (DMSO). However, DMSO disrupts cell membranes and alters transcriptomic profiles at high concentrations. Thus, working dilutions must be engineered so that the final DMSO concentration in the assay well never exceeds 0.1% (v/v)[2].

Step-by-Step Methodology
  • Stock Preparation: Weigh the lyophilized 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine powder and dissolve it in 100% molecular-biology grade, anhydrous DMSO to create a 50 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 37°C for 5 minutes to ensure complete dissolution.

  • Aliquoting: Divide the master stock into 20 µL aliquots in amber microcentrifuge tubes (to protect the light-sensitive nitropyridine core) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Intermediate Dilution: Prepare a 1000× working stock for each desired final concentration using 100% DMSO.

  • Media Spiking: Immediately prior to cell treatment, dilute the 1000× stocks 1:1000 directly into pre-warmed (37°C) complete culture media (e.g., DMEM + 10% FBS). Mix rapidly by pipetting to prevent localized precipitation.

Self-Validating Checkpoint: Inspect the highest concentration media-compound mixture under an inverted phase-contrast microscope (20× objective). If micro-crystals or cloudiness are visible, the compound has precipitated, and the maximum testable concentration must be lowered.

Fluorometric Cell Viability Screening (Protocol 2)

Expertise & Causality: Why use Resazurin over the traditional MTT assay? Due to their conjugated aromatic systems, nitropyridines possess intrinsic absorbance in the visible spectrum[1]. This intrinsic color can severely confound colorimetric assays by artificially inflating absorbance readings. Therefore, a fluorometric approach using Resazurin is scientifically mandated[3]. Resazurin (blue, non-fluorescent) is reduced by the mitochondrial respiratory chain in metabolically active cells into resorufin (pink, highly fluorescent at Ex 530-560 nm / Em 590 nm). By reading fluorescence, optical interference from the test compound is entirely bypassed[3].

Step-by-Step Methodology
  • Cell Seeding: Harvest exponentially growing cells and seed them at a density of 5,000 cells/well in 90 µL of complete media into a black-walled, clear-bottom 96-well microplate.

    • Critical Step: To prevent evaporation-induced "edge effects," fill the outermost perimeter wells (rows A and H, columns 1 and 12) with 200 µL of sterile PBS.

  • Incubation: Incubate the plate overnight at 37°C in a 5% CO 2​ humidified incubator to allow for cell adherence and recovery.

  • Treatment: Add 10 µL of the 10× compound-media mixture (prepared in Protocol 1) to the appropriate wells. The final volume is 100 µL, and the final DMSO concentration is exactly 0.1%. Incubate for 72 hours.

  • Resazurin Addition: Add 20 µL of sterile Resazurin solution (0.15 mg/mL in PBS) to each well[3].

  • Signal Generation: Incubate the plates for 2 to 4 hours at 37°C[3].

  • Data Acquisition: Measure fluorescence using a microplate reader set to an excitation wavelength of 540 nm and an emission wavelength of 590 nm.

Self-Validating Checkpoint: Calculate the Z'-factor using the vehicle control (0.1% DMSO) and a positive kill control (e.g., 1 µM Staurosporine). The assay is only valid and trustworthy if the Z'-factor is 0.5.

Mechanistic Profiling: Apoptosis Analysis (Protocol 3)

Expertise & Causality: If the Resazurin assay indicates a loss of metabolic viability, it is critical to determine whether 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is cytostatic (halting proliferation) or cytotoxic (inducing cell death). Flow cytometry using Annexin V-FITC and Propidium Iodide (PI) provides single-cell resolution to quantify early apoptosis versus late apoptosis/necrosis.

Step-by-Step Methodology
  • Treatment & Harvesting: Treat cells in 6-well plates with the calculated IC 50​ and IC 90​ concentrations of the compound for 48 hours.

    • Critical Step: Collect both the culture media (containing floating, late-apoptotic cells) and the adherent cells (harvested via Trypsin-EDTA). Failure to pool floating and adherent cells will result in a massive underestimation of compound toxicity.

  • Washing: Centrifuge the pooled cell suspension at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1× Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of Binding Buffer to each tube and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

Self-Validating Checkpoint: The vehicle control (0.1% DMSO) must exhibit 90% viable cells (Annexin V negative / PI negative). If viability is lower, the harvesting process itself induced mechanical stress, and the protocol must be optimized.

Quantitative Data Presentation

To ensure robust cross-assay comparison, all quantitative validation parameters for screening nitropyridine derivatives must adhere to the thresholds summarized in Table 1.

Table 1: Quantitative Assay Validation Parameters for Nitropyridine Screening

Assay TypePrimary ReadoutPositive ControlVehicle ControlStrict Validation Threshold
Resazurin Viability Fluorescence (Em 590 nm)Staurosporine (1 µM)0.1% DMSOVehicle viability 95%; Z'-factor 0.5
Annexin V / PI % Apoptotic CellsDoxorubicin (5 µM)0.1% DMSOSpontaneous apoptosis in vehicle 5%
Cell Cycle Profiling % Cells in G1/S/G2Nocodazole (100 ng/mL)0.1% DMSODistinct G1 and G2/M peaks (CV 8%)

Experimental Workflow Visualization

G A 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine B Solubilization (100% DMSO Stock) A->B Hydrophobic Core C Aqueous Dilution (Culture Media) B->C Serial Dilution D In Vitro Treatment (Max 0.1% DMSO) C->D Vehicle Control E Fluorometric Assay (Resazurin Reduction) D->E 72h F Mechanistic Assay (Flow Cytometry) D->F 24-48h G IC50 & Apoptotic Index Calculation E->G Ex:540/Em:590 F->G Single-cell

Workflow for the in vitro pharmacological evaluation of nitropyridine derivatives.

References

  • LookChem Chemical Database. "2-(3,4-Dimethyl-phenoxy)-5-nitro-pyridine CAS NO.76893-52-2 Product Information." LookChem. Available at: [Link]

  • National Institutes of Health (NIH). "Assay Guidance Manual: Cell Viability Assays (Resazurin Assay Protocol)." NCBI Bookshelf. Available at:[Link]

Sources

Application Notes & Protocols: Strategic Functionalization of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for the synthetic manipulation of 2-(3,4-dimethyl-phenoxy)-5-nitropyridine, a versatile heterocyclic building block. The presence of a potent electron-withdrawing nitro group and a sterically defined aryloxy substituent makes this scaffold an excellent starting point for the synthesis of complex molecules in pharmaceutical and materials science research. We present detailed, field-proven protocols for the initial synthesis of the core structure, followed by a strategic focus on the functionalization of the C5 position. The primary pathway explored involves the reduction of the nitro group to a pivotal amine intermediate, which serves as a linchpin for subsequent transformations, including diazotization and palladium-catalyzed cross-coupling reactions. This guide emphasizes the causality behind experimental choices, provides methods for in-process monitoring and final product characterization, and is grounded in authoritative scientific literature to ensure procedural robustness and reproducibility.

Introduction: The Synthetic Potential of a Key Heterocycle

The pyridine ring is a privileged scaffold in medicinal chemistry, and its reactivity can be finely tuned by the strategic placement of substituents. In 2-(3,4-dimethyl-phenoxy)-5-nitropyridine, the electronic landscape is dominated by the C5-nitro group. This group profoundly deactivates the ring toward electrophilic substitution but strongly activates it for other transformations.[1] Specifically, it renders the C5 position an electrochemical handle that can be readily modified.

This guide focuses on the most synthetically valuable transformations of this molecule. We begin by detailing its preparation via Nucleophilic Aromatic Substitution (SNAr), a foundational reaction for this class of compounds. The core of our strategic approach is the reduction of the nitro group to form 2-(3,4-dimethyl-phenoxy)-5-aminopyridine. This amine is a versatile intermediate, opening pathways to a diverse array of derivatives that would be otherwise difficult to access.

Synthesis of the 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Scaffold

The most direct method for synthesizing the title compound is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This involves the displacement of a suitable leaving group, typically a halide, from the C2 position of a 5-nitropyridine precursor by the corresponding phenoxide. The reaction is facilitated by the electron-withdrawing nitro group, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[2]

Protocol 2.1: Synthesis via SNAr Reaction

This protocol details the reaction between 2-chloro-5-nitropyridine and 3,4-dimethylphenol. The use of a base is critical to deprotonate the phenol, generating the more nucleophilic phenoxide in situ.

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv)

  • 3,4-Dimethylphenol (1.1 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (1.5 equiv)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-chloro-5-nitropyridine (1.0 equiv), 3,4-dimethylphenol (1.1 equiv), and anhydrous potassium carbonate (1.5 equiv).

  • Add anhydrous DMF to achieve a substrate concentration of approximately 0.2 M.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere.

    • Causality Note: DMF is an excellent polar aprotic solvent for SNAr reactions as it effectively solvates the potassium cation without hindering the nucleophilicity of the phenoxide. The elevated temperature is necessary to overcome the activation energy for displacing the chloride leaving group.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 2-chloro-5-nitropyridine starting material is fully consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford 2-(3,4-dimethyl-phenoxy)-5-nitropyridine as a solid. A similar procedure has been successfully employed for related p-cresol derivatives.[3]

Characterization:

  • ¹H NMR: Expect characteristic signals for the pyridine and dimethylphenyl rings.

  • Mass Spectrometry (MS): Confirm the molecular weight of the product.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Workup & Purification cluster_product Final Product 2-Chloro-5-nitropyridine 2-Chloro-5-nitropyridine K2CO3, DMF K2CO3, DMF 2-Chloro-5-nitropyridine->K2CO3, DMF 3,4-Dimethylphenol 3,4-Dimethylphenol 3,4-Dimethylphenol->K2CO3, DMF 80-90 °C, 4-6h 80-90 °C, 4-6h K2CO3, DMF->80-90 °C, 4-6h Aqueous Workup Aqueous Workup 80-90 °C, 4-6h->Aqueous Workup Column Chromatography Column Chromatography Aqueous Workup->Column Chromatography 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Column Chromatography->2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Caption: Workflow for the synthesis of the core scaffold.

Key Functionalization: Reduction of the Nitro Group

The transformation of the nitro group into a primary amine is the most synthetically valuable reaction for this scaffold, converting an electron-withdrawing group into a versatile electron-donating group and a potent synthetic handle.[1] The resulting 2-(3,4-dimethyl-phenoxy)-5-aminopyridine is a crucial building block for creating diverse chemical libraries.

Protocol 3.1: Reduction via Catalytic Hydrogenation

This is often the cleanest method, yielding ammonium formate or other salts as byproducts, which are easily removed.

Materials:

  • 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (1.0 equiv)

  • 10% Palladium on carbon (Pd/C) (5-10 mol% Pd)

  • Methanol (MeOH) or Ethyl acetate (EtOAc)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • In a flask suitable for hydrogenation, dissolve 2-(3,4-dimethyl-phenoxy)-5-nitropyridine in MeOH or EtOAc.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Safety Precaution: Pd/C is flammable, especially when dry or in the presence of solvents and hydrogen. Handle with care.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC. The product, 5-aminopyridine, will have a significantly different Rf value. The reaction is typically complete within 2-4 hours.

  • Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the desired 2-(3,4-dimethyl-phenoxy)-5-aminopyridine, which can often be used without further purification.[4]

Protocol 3.2: Reduction with Tin(II) Chloride

This method is a robust alternative, particularly when hydrogenation is not feasible due to equipment limitations or substrate sensitivity.

Materials:

  • 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (1.0 equiv)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 equiv)

  • Ethanol (EtOH) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 2-(3,4-dimethyl-phenoxy)-5-nitropyridine in ethanol or ethyl acetate in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 equiv) to the solution.

  • Heat the mixture to reflux (approx. 70-80 °C) and stir for 1-3 hours.

    • Causality Note: SnCl₂ acts as a single-electron reducing agent. The reaction is typically carried out in a protic solvent, which serves as the proton source for the formation of the amine and water byproducts.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • Cool the mixture to room temperature and carefully quench by slowly adding saturated NaHCO₃ solution until the pH is basic (pH > 8) and gas evolution ceases.

  • Filter the resulting suspension to remove the tin salts. Wash the filter cake thoroughly with the reaction solvent.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the product.

Method Reagents Conditions Typical Yield Advantages Disadvantages
Catalytic Hydrogenation H₂, 10% Pd/CRT, 1 atm H₂>95%Clean, high-yielding, simple workupRequires specialized equipment; catalyst is flammable
Tin(II) Chloride SnCl₂·2H₂OReflux (70-80 °C)85-95%Tolerant of many functional groupsWorkup can be tedious due to tin salt precipitation
Iron/Acid Fe powder, HCl/AcOH50-100 °C80-90%Inexpensive and effectiveRequires strongly acidic conditions; workup can be difficult

Downstream Functionalization of 5-Aminopyridine

The 5-amino-2-(3,4-dimethyl-phenoxy)pyridine intermediate is a gateway to a wide range of C5-functionalized derivatives, most notably through palladium-catalyzed cross-coupling reactions. This requires converting the amino group into a more suitable handle for catalysis, such as a halide.

G Start 2-(...)-5-Nitropyridine Amine 2-(...)-5-Aminopyridine (Key Intermediate) Start->Amine Reduction (Pd/C or SnCl2) Halide 2-(...)-5-Halopyridine Amine->Halide Sandmeyer Reaction (NaNO2, HBr/HCl) Product C5-Arylated Product Halide->Product Suzuki Coupling (Ar-B(OH)2, Pd Catalyst)

Caption: Key functionalization hub from nitro to coupled products.

Protocol 4.1: Sandmeyer Reaction for C5-Bromination

This protocol converts the primary amine into a bromide, an excellent substrate for cross-coupling reactions.

Materials:

  • 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine (1.0 equiv)

  • 48% Hydrobromic acid (HBr)

  • Sodium nitrite (NaNO₂), aqueous solution

  • Copper(I) bromide (CuBr)

  • Ice bath

Procedure:

  • Suspend the 5-aminopyridine starting material in 48% HBr at 0 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equiv) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.

    • Causality Note: Diazonium salts are unstable at higher temperatures. Strict temperature control is crucial to prevent decomposition and unwanted side reactions.

  • In a separate flask, dissolve CuBr (1.2 equiv) in 48% HBr.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction to warm to room temperature and then heat to 60 °C until nitrogen gas evolution ceases.

  • Cool the mixture, basify with aqueous ammonia or NaOH, and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash, dry, and concentrate the organic extracts. Purify by column chromatography to yield 5-bromo-2-(3,4-dimethyl-phenoxy)pyridine.

Protocol 4.2: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the power of palladium catalysis to form a new C-C bond at the C5 position using the bromide synthesized above.[5]

Materials:

  • 5-Bromo-2-(3,4-dimethyl-phenoxy)pyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ or PdCl₂(dppf) (2-5 mol%)

  • Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0 M solution, 3.0 equiv)

  • 1,4-Dioxane or Toluene/Ethanol mixture

Procedure:

  • To a flask, add the 5-bromopyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Add the solvent system (e.g., Toluene/Ethanol/Water 4:1:1).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality Note: The active Pd(0) catalyst is sensitive to oxygen. Thoroughly degassing the reaction is essential to prevent catalyst oxidation and ensure high catalytic activity.

  • Heat the reaction to 80-100 °C under a nitrogen atmosphere until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to afford the C5-arylated pyridine product.

Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X R-Pd(II)-Br Pd(0)Ln->Ar-Pd(II)-X Oxidative Addition Ar-X R-Br Ar-Pd(II)-Ar' R-Pd(II)-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation Ar'-B(OH)2 Ar-B(OH)2 Ar-Pd(II)-Ar'->Pd(0)Ln Reductive Elimination Ar-Ar' R-Ar' Ar-Pd(II)-Ar'->Ar-Ar'

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Conclusion

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a synthetically tractable and highly valuable starting material. The protocols outlined in this guide demonstrate a robust and logical pathway for its functionalization. By leveraging the reactivity of the nitro group, researchers can access a key 5-aminopyridine intermediate, which acts as a versatile platform for diversification. The subsequent conversion to a halide and application in modern cross-coupling reactions allows for the precise and efficient construction of complex, C5-substituted pyridines, enabling rapid progress in drug discovery and materials development programs.

References

  • G. A. Molander, P. D. L. Greenwood, "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems," PMC, [Link]

  • V. P. Boyarskiy, et al., "Nitropyridines in the Synthesis of Bioactive Molecules," PMC, [Link]

  • G. Lappin, F. Slezak, "New Compounds. Some Derivatives of the 3- and 5-Nitro-2-aminopicolines," Journal of the American Chemical Society, [Link]

  • S. L. Gaware, et al., "Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V₂O₅/TiO₂ catalyst for amine synthesis," Materials Advances, [Link]

  • J. G. de Vries, "Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals," ResearchGate, [Link]

  • R. Eelkema, J. van Esch, "Boosting the activity of Mizoroki-Heck cross-coupling reactions with a supramolecular palladium catalyst favoring remote Zn…pyridine interactions," Faraday Discussions, [Link]

  • A. P. Kriven'ko, et al., "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules," PMC, [Link]

  • A. P. Kriven'ko, et al., "Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules," MDPI, [Link]

  • I. V. Kulakov, et al., "Multicomponent synthesis of 4-unsubstituted 5-nitropyridine derivatives," Taylor & Francis Online, [Link]

  • LibreTexts, "Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts, [Link]

  • Various Authors, "Nucleophilic Aromatic Substitution | Request PDF," ResearchGate, [Link]

  • N. Xia, M. Taillefer, "Efficient synthesis of amino-pyridine derivatives by copper catalyzed amination reactions," Royal Society of Chemistry, [Link]

  • V. P. Boyarskiy, et al., "Nitropyridines in the Synthesis of Bioactive Molecules," MDPI, [Link]

  • G. A. R. Johnston, et al., "Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines," Organic & Biomolecular Chemistry, [Link]

  • A. O. Al-Warhi, et al., "Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies," PMC, [Link]

  • B. A. Fox, T. L. Threlfall, "2,3-diaminopyridine," Organic Syntheses, [Link]

  • LibreTexts, "Nucleophilic Aromatic Substitution," Chemistry LibreTexts, [Link]

  • O. Nasir, et al., "2-(4-Methylphenoxy)-5-nitropyridine," PMC, [Link]

  • J. Wang, et al., "Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities," MDPI, [Link]

  • CN101643447A, "Method for preparing 2-acetamido-5-aminopyridine," Google P
  • R. Janciene, et al., "Functionalization of 2,3,4,5-Tetrahydro-1,5-benzodiazepin-2(1 H)-ones by Electrophilic Aromatic Substitution," ResearchGate, [Link]

  • S. Kamlage, et al., "2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]," PMC, [Link]

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Application Notes & Protocols: 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the potential applications of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. While direct literature on this specific molecule is emerging, this guide synthesizes data from structurally analogous phenoxy-pyridine and nitropyridine systems to forecast its utility and provide detailed experimental protocols. The core focus is on its application as a precursor for high-performance polymers, a ligand for catalysis, and a functional unit in nonlinear optical and organic electronic materials. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles.

Introduction: The Scientific Merit of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

The molecule 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a unique heterocyclic compound featuring a donor-acceptor architecture. The electron-donating 3,4-dimethyl-phenoxy group is linked to an electron-withdrawing 5-nitropyridine ring. This electronic asymmetry is the foundation of its potential in materials science. The pyridine ring offers a site for coordination chemistry, while the nitro group provides a handle for further chemical modification, such as reduction to an amine for polymerization.[1][2] Pyridine derivatives are integral to a wide array of applications, from pharmaceuticals to materials for organic electronics and catalysis.[1][3]

The strategic placement of the nitro group makes the pyridine ring susceptible to nucleophilic substitution, a key reaction in both its synthesis and its incorporation into larger molecular frameworks.[4][5] This guide will explore three primary application domains: high-performance polyimides, catalysis, and nonlinear optical materials.

Synthesis and Characterization

A reliable and scalable synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is paramount for its application. The proposed synthesis is a nucleophilic aromatic substitution, a well-established method for creating aryl-ether linkages with heterocyclic compounds.[4][6]

Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of similar phenoxy-pyridine derivatives.[6]

Objective: To synthesize 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine from 3,4-dimethylphenol and 2-chloro-5-nitropyridine.

Materials:

  • 3,4-Dimethylphenol

  • 2-Chloro-5-nitropyridine

  • Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

  • Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 1.0 equivalent of 3,4-dimethylphenol in DMF.

  • Base Addition: Add 1.2 equivalents of potassium carbonate to the solution. The use of a base is crucial for the deprotonation of the phenol to form the more nucleophilic phenoxide.

  • Addition of Pyridine: Add 1.0 equivalent of 2-chloro-5-nitropyridine to the mixture. The chlorine atom at the 2-position of the pyridine ring is activated by the electron-withdrawing nitro group at the 5-position, facilitating its displacement by the phenoxide.[4]

  • Reaction: Heat the mixture to 80-100 °C and stir for 6-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into deionized water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and purity assessment.Resonances corresponding to the aromatic protons of both the dimethyl-phenoxy and nitropyridine rings, as well as the methyl group protons.
FT-IR Spectroscopy Identification of functional groups.Characteristic peaks for C-O-C (ether), C=N (pyridine), and N-O (nitro) stretching vibrations.
Mass Spectrometry Determination of molecular weight.A molecular ion peak corresponding to the calculated mass of C₁₃H₁₂N₂O₃.
X-ray Crystallography Determination of the solid-state structure.Provides precise bond lengths, bond angles, and intermolecular interactions. Similar structures exhibit a twisted conformation between the two aromatic rings.[6]
UV-Vis Spectroscopy Analysis of electronic transitions.Absorption bands in the UV-visible region due to π-π* and n-π* transitions, influenced by the donor-acceptor character.

Application in High-Performance Polymers: Polyimides

The incorporation of heterocyclic units like pyridine into polymer backbones can enhance thermal stability and modify optical properties.[4] The 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine molecule can be a valuable monomer for polyimides after the reduction of the nitro group to an amine.

Monomer Synthesis: Reduction of the Nitro Group

Objective: To synthesize 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine.

Protocol:

  • Dissolve the synthesized 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in ethanol or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (Pd/C, 10%).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the catalyst through a pad of Celite and concentrate the filtrate to obtain the diamine monomer.

Polyimide Synthesis: Two-Step Polycondensation

Objective: To synthesize a polyimide from 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine and a commercial dianhydride (e.g., pyromellitic dianhydride, PMDA).

Workflow:

Polyimide_Synthesis Monomer Diamine Monomer (2-(3,4-Dimethyl-phenoxy)-5-aminopyridine) PAA_Formation Poly(amic acid) Formation (Room Temperature) Monomer->PAA_Formation Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PAA_Formation Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA_Formation Thermal_Imidization Thermal Imidization (Heat to 250-300 °C) PAA_Formation->Thermal_Imidization Polyimide Final Polyimide Thermal_Imidization->Polyimide

Caption: Workflow for two-step polyimide synthesis.

Protocol:

  • Poly(amic acid) Formation: In a dry nitrogen atmosphere, dissolve the synthesized diamine monomer in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP). Cool the solution to 0 °C.

  • Add an equimolar amount of the dianhydride in portions to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 24 hours to form the poly(amic acid) solution.

  • Thermal Imidization: Cast the viscous poly(amic acid) solution onto a glass substrate.

  • Heat the film in a vacuum oven in a stepwise manner (e.g., 100 °C for 1 hour, 200 °C for 1 hour, and 300 °C for 1 hour) to induce cyclodehydration and form the final polyimide film.

Expected Properties: The resulting polyimides are expected to exhibit high glass transition temperatures (Tg > 200 °C) and excellent thermal stability (5% weight loss temperature > 450 °C).[4]

Application in Catalysis: Ligand for Metal Complexes

Phenoxy-imine pyridine ligands are known to form stable and efficient zinc complexes for the ring-opening polymerization of lactide to produce polylactic acid (PLA), a biodegradable polymer.[7][8] While our target molecule is a phenoxy-pyridine, its structural similarity suggests its potential as a ligand in catalysis.

Ligand-Metal Complex Synthesis

Objective: To synthesize a zinc complex with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a ligand.

Catalyst_Synthesis Ligand 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine Reaction Complexation Reaction (Inert Atmosphere) Ligand->Reaction Metal_Salt Zinc Salt (e.g., ZnCl₂, Zn(OAc)₂) Metal_Salt->Reaction Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Reaction Product Zinc-Ligand Complex Reaction->Product

Caption: Synthesis of a metal-ligand complex.

Protocol:

  • In a Schlenk flask under an inert atmosphere, dissolve the 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine ligand in anhydrous toluene.

  • Add a solution of a zinc salt (e.g., zinc chloride) in a suitable solvent.

  • Stir the reaction mixture at room temperature or with gentle heating for several hours.

  • The formation of the complex may be indicated by a color change or precipitation.

  • Isolate the product by filtration or removal of the solvent under vacuum.

Catalytic Activity Assay: Ring-Opening Polymerization (ROP) of Lactide

Objective: To evaluate the catalytic activity of the synthesized zinc complex in the ROP of L-lactide.

Protocol:

  • In a glovebox, charge a reaction vessel with L-lactide, the synthesized zinc complex (as a catalyst), and an initiator (e.g., benzyl alcohol).

  • Add anhydrous toluene as the solvent.

  • Heat the mixture to a specified temperature (e.g., 130 °C) and monitor the polymerization over time.

  • Take aliquots at different time points to determine the monomer conversion (by ¹H NMR) and the molecular weight and dispersity of the resulting PLA (by gel permeation chromatography).

Application in Nonlinear Optical (NLO) Materials

Nitropyridine derivatives are a well-studied class of organic NLO materials.[9][10] The donor-acceptor structure of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine makes it a promising candidate for second-harmonic generation (SHG).

Kurtz-Perry Powder Technique for SHG Screening

Objective: To perform a preliminary screening of the NLO properties of the synthesized compound.

Protocol:

  • Grind the crystalline 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine into a fine powder.

  • Pack the powder into a sample cell.

  • Irradiate the sample with a high-intensity pulsed laser (e.g., Nd:YAG laser at 1064 nm).

  • Use a photomultiplier tube to detect any frequency-doubled light (at 532 nm) emitted from the sample.

  • Compare the intensity of the SHG signal to that of a known standard (e.g., urea or KDP) to estimate the relative SHG efficiency.

A significant SHG signal would indicate that the material crystallizes in a non-centrosymmetric space group, a prerequisite for second-order NLO effects.[10]

Conclusion and Future Outlook

The application notes presented herein provide a roadmap for exploring the potential of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in materials science. Based on the chemistry of analogous compounds, this molecule is a versatile building block for high-performance polymers, a promising ligand for catalysis, and a candidate for NLO materials. The provided protocols offer a starting point for the synthesis, characterization, and application-specific testing of this compound. Future work should focus on the experimental validation of these proposed applications and the fine-tuning of the material properties through further chemical modifications. The rich chemistry of the pyridine ring and the versatility of the nitro group suggest that a wide range of functional materials can be derived from this core structure.

References

  • Homoleptic phenoxy-imine pyridine zinc complexes: efficient catalysts for solvent free synthesis and chemical degrad
  • Homoleptic phenoxy-imine pyridine zinc complexes: efficient catalysts for solvent free synthesis and chemical degradation of polyesters. Catalysis Science & Technology (RSC Publishing).
  • Novel Microtubule-Interacting Phenoxy Pyridine and Phenyl Sulfanyl Pyridine Analogues for Cancer Therapy.
  • Synthesis and characterization of novel polyimides derived from 4,4'-bis(5-amino-2-pyridinoxy)benzophenone: effect of pyridine and ketone units in the main. Taylor & Francis.
  • 2-(4-Methylphenoxy)-5-nitropyridine. PMC.
  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH.
  • Nitropyridines: Synthesis and reactions.
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC.
  • Organic materials for non-linear optics nitropyridine deriv
  • Organic materials for nonlinear optics; new efficient derivatives of nitrobenzene and nitropyridine. Optica Publishing Group.
  • Pyridine and Its Derivatives - Chemistry, Synthesis, and Applic

Sources

Application Notes and Protocols for Determining the Biological Activity of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The discovery and characterization of novel small molecules are fundamental to the advancement of therapeutics. Nitropyridine derivatives represent a class of heterocyclic compounds with a rich history in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anticancer and antimicrobial effects.[1][2][3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing a strategic series of assays to elucidate the biological activity of a novel compound, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. We present a tiered approach, beginning with broad phenotypic screens to identify primary biological effects, followed by more targeted biochemical and cell-based assays to deconvolve the mechanism of action. This guide emphasizes the principles of robust assay design, data interpretation, and the logical progression of experimental inquiry in early-stage drug discovery.[5][6][7]

Introduction: The Scientific Rationale

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs.[8] The addition of a nitro group can significantly modulate the electronic properties of the pyridine ring, often imparting potent biological activity.[4] While the specific biological targets of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine are currently uncharacterized, its structural similarity to other bioactive nitropyridines suggests potential as a therapeutic agent.[2][3]

The critical first step in evaluating any new chemical entity is to determine its biological effect in a robust and reproducible manner. This application note outlines a systematic workflow to:

  • Establish a primary biological activity profile: Does the compound affect cell viability or exhibit antimicrobial properties?

  • Generate hypotheses for the mechanism of action: Based on initial findings, what cellular pathways or molecular targets might be involved?

  • Provide a framework for more in-depth mechanistic studies: How can we confirm the compound's mode of action?

This document is structured to guide the researcher through this process, providing both the "how" (detailed protocols) and the "why" (the scientific reasoning behind experimental choices).

Strategic Workflow for Activity Screening

A logical and tiered approach is essential to efficiently and cost-effectively characterize a novel compound. We propose a workflow that begins with broad, high-throughput screens and progressively narrows the focus to more specific mechanistic assays.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Investigation A 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine B Cytotoxicity/Cell Viability Assay (e.g., MTT Assay) A->B C Antimicrobial Susceptibility Assay (e.g., Broth Microdilution for MIC) A->C D Cytotoxic Activity Observed? B->D E Antimicrobial Activity Observed? C->E F Broad-Panel Kinase Screen (Biochemical Assay) D->F Yes I Further Target ID (e.g., Affinity Chromatography) D->I No, but other phenotype observed H Bacterial Membrane Integrity Assay E->H Yes E->I No G Apoptosis Assay (Cell-Based Assay) F->G G cluster_0 Kinase Inhibition Assay Workflow A Kinase + Substrate + ATP + Test Compound B Kinase Reaction A->B C Stop Reaction & Deplete Remaining ATP B->C D Convert ADP to ATP C->D E Luciferase/Luciferin Reaction D->E F Measure Luminescence E->F

Figure 2: Workflow for a generic luminescence-based kinase inhibition assay.

4.2. Proposed Cell-Based Assay: Apoptosis Detection by Annexin V Staining

Rationale: To confirm that the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V assay can be performed. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) for detection by flow cytometry.

Procedure:

  • Treat cells with the compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Harvest the cells and wash with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add FITC-conjugated Annexin V and a viability dye like Propidium Iodide (PI). PI is excluded from live cells but can enter late apoptotic or necrotic cells.

  • Incubate in the dark for 15 minutes.

  • Analyze the cells by flow cytometry.

Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

A significant increase in the Annexin V+ population would confirm that the compound induces apoptosis. [9]

Scenario B: Antimicrobial Activity is Observed

If the compound shows significant antimicrobial activity, a primary investigation should focus on its effect on the microbial cell envelope, a common target for antibiotics.

4.3. Proposed Assay: Bacterial Membrane Integrity

Rationale: To determine if the compound disrupts the bacterial cell membrane, a fluorescent dye-based assay can be used. For example, the BacLight™ Bacterial Membrane Potential Kit uses a dye that exhibits a color shift from green to red as the membrane potential decreases in damaged cells.

Principle: Healthy bacteria maintain a membrane potential across their cytoplasmic membrane. Disruption of the membrane by an antimicrobial agent will cause depolarization. This change can be detected by a ratiometric fluorescent dye, allowing for a quantitative measure of membrane damage.

Conclusion and Future Directions

This application note provides a foundational strategy for the initial characterization of a novel compound, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. By employing a tiered approach of primary screening followed by hypothesis-driven mechanistic studies, researchers can efficiently build a comprehensive biological activity profile. The protocols and workflows described herein are established methods in drug discovery and provide a robust framework for decision-making. [10][11][12] Positive results from these assays would warrant further investigation, including:

  • Target identification and validation: Using techniques like biochemical suppression screens or affinity-based proteomics to identify the specific molecular target(s). [13][14]* Lead optimization: Synthesizing analogs of the compound to improve potency and selectivity.

  • In vivo efficacy studies: Testing the compound in animal models of disease.

The systematic application of these principles will be crucial in unlocking the full therapeutic potential of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and other novel chemical entities.

References

  • Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. PubMed Central. Available at: [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central. Available at: [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. Available at: [Link]

  • The role of cell-based assays for drug discovery. News-Medical. Available at: [Link]

  • Cell-based assays on the rise. BMG LABTECH. Available at: [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. Available at: [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Sygnature Discovery. Available at: [Link]

  • Custom Assay Development: Tailored Solutions that Drive Your Discovery Project Forward. Southern Research. Available at: [Link]

  • The Steps of Assay Development and Screening in Early Drug Discovery. Cole-Parmer. Available at: [Link]

  • Biochemical Assays in Drug Discovery: From Target Validation to Therapeutic Development. BPS Bioscience. Available at: [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. Available at: [Link]

  • Biochemical suppression of small-molecule inhibitors: a strategy to identify inhibitor targets and signaling pathway components. PubMed. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

  • Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Frontiers. Available at: [Link]

  • 2-(4-Methylphenoxy)-5-nitropyridine. PubMed Central. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PubMed Central. Available at: [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. Available at: [Link]

  • CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.
  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. PubMed Central. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. Available at: [Link]

  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. MDPI. Available at: [Link]

  • Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. PubMed. Available at: [Link]

  • 2-Amino-5-nitropyridine. NIST WebBook. Available at: [Link]

Sources

cellular uptake studies of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Investigating the Cellular Pharmacokinetics of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine: A Guide to In Vitro Uptake Studies

Introduction: The "Why" of Cellular Uptake

The journey of a potential therapeutic agent from extracellular space to its intracellular target is a critical determinant of its efficacy. For novel chemical entities like 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, understanding this journey is paramount. While direct biological data for this specific molecule is emerging, its structural motifs, particularly the nitropyridine core, are found in compounds with explored biological activities, including anticancer and antimicrobial properties.[1][2][3] The nitro group, for instance, is a key functional group in medicinal chemistry, often involved in modulating enzyme activity or interacting with cellular targets vital for pathogen or cancer cell proliferation.[1]

Therefore, quantifying the cellular uptake of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is not merely a characterization step; it is a fundamental assessment of its potential to become a viable drug candidate. A compound that cannot efficiently cross the cell membrane is unlikely to engage with intracellular targets, regardless of its potency in cell-free biochemical assays. This guide provides a comprehensive framework for designing and executing robust cellular uptake studies, moving beyond a simple protocol to explain the causality behind the experimental choices.

The core objectives of these studies are to determine:

  • The extent and rate of accumulation of the compound inside cultured cells.

  • The primary mechanism of transport across the plasma membrane.

  • A therapeutic window by correlating uptake with cytotoxicity.

This document is intended for researchers, scientists, and drug development professionals seeking to establish a rigorous, self-validating system for evaluating the cell permeability of small molecules.

Foundational Principles: Predicting Uptake from Physicochemical Properties

The chemical structure of a small molecule provides crucial clues about its likely mechanism of cellular entry. Most small drug molecules enter cells via passive diffusion, driven by the concentration gradient across the cell membrane.[4][5][6] However, active transport mechanisms involving specific membrane proteins are also common.[5][7]

For 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, we can infer the following:

  • Lipophilicity: The 3,4-Dimethyl-phenoxy group imparts significant lipophilicity (hydrophobicity). Lipophilic drugs can more readily partition into and diffuse across the lipid bilayer of the cell membrane.[8]

  • Molecular Size: As a small molecule, it is a candidate for passive diffusion, which favors smaller compounds.[9]

  • Polarity and Charge: The 5-nitropyridine moiety introduces polarity. The ionization state of the molecule, influenced by its pKa and the physiological pH of the culture medium (~7.4), will significantly affect its ability to cross membranes.[9] Non-ionized forms are generally more permeable.

Based on these properties, passive diffusion is the most probable primary mechanism of uptake.[5][6] However, the involvement of carrier-mediated transport cannot be ruled out without experimental evidence. The protocols outlined below are designed to elucidate these possibilities.

Experimental Design: A Three-Pillar Approach

A successful cellular uptake study is built on a logical, multi-stage experimental design. We will proceed with a three-pillar approach: establishing a non-toxic working concentration, quantifying uptake over time and concentration, and analyzing the results with a robust analytical method.

Pillar 1: Determining the Cytotoxicity Profile

Before measuring uptake, it is essential to determine the concentrations at which 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is toxic to the cells. Performing uptake studies at cytotoxic concentrations can lead to misleading results, as compromised membrane integrity can artificially inflate intracellular compound levels.[10][11] The MTT assay is a reliable, colorimetric method for assessing metabolic activity as an indicator of cell viability.[12]

Pillar 2: Selecting the Right Cellular Model

The choice of cell line is critical and should be guided by the therapeutic goal. In vitro models like cultured cell lines are widely used for their reproducibility and amenability to high-throughput screening.[13][14]

  • Cancer Cell Lines (e.g., HeLa, HepG2): If the compound is being investigated for anticancer properties, using relevant cancer cell lines is essential. HepG2 (a human liver cancer cell line) is also a valuable model for studying hepatic metabolism and toxicity.[13]

  • Human Embryonic Kidney Cells (HEK293): These cells are a workhorse in cell biology and pharmacology. They are easy to culture and transfect, making them suitable for mechanistic studies, such as expressing specific transporters to investigate active transport.[15]

  • Intestinal Cell Lines (e.g., Caco-2): For orally administered drug candidates, the Caco-2 cell line, which differentiates into a monolayer mimicking the intestinal barrier, is the gold standard for predicting absorption.[13][16][17]

For this general protocol, we will focus on a common adherent cancer cell line (e.g., HeLa) and a standard line (HEK293).

Pillar 3: The Analytical Gold Standard - LC-MS/MS

While fluorescently tagged molecules can be visualized by microscopy, this modification can alter the compound's physicochemical properties and uptake behavior.[18] For precise and label-free quantification of the unmodified parent compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method.[19][20] It offers unparalleled sensitivity and specificity, allowing for the accurate measurement of low intracellular concentrations from a cell lysate.[18][20][21]

Detailed Experimental Protocols

Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol establishes the maximum non-toxic concentration of the compound for subsequent uptake experiments.

Materials:

  • HeLa or HEK293 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear, flat-bottom cell culture plates

  • 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a serial dilution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in complete culture medium. Ensure the final DMSO concentration in all wells (including vehicle control) is constant and non-toxic (typically ≤ 0.5%).

  • Treatment: Remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells. Include wells for "untreated cells" (medium only) and "vehicle control" (medium with the same final DMSO concentration).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours), corresponding to the planned duration of the longest uptake experiment.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability versus compound concentration to determine the IC50 (the concentration that inhibits 50% of cell growth) and select sub-toxic concentrations for the uptake assay (e.g., concentrations that result in >90% cell viability).

Protocol 2: Cellular Uptake Assay

This protocol measures the amount of compound that accumulates inside cells over time.

Materials:

  • HeLa or HEK293 cells

  • Complete culture medium

  • 6-well or 12-well cell culture plates

  • 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (stock solution in DMSO)

  • Ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer)

  • Cell scraper

  • Microcentrifuge tubes

  • Hemocytometer or automated cell counter

  • LC-MS/MS system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80-90% confluency on the day of the experiment. Incubate for 24-48 hours.

  • Compound Treatment:

    • Prepare working solutions of the compound in pre-warmed (37°C) serum-free medium at the desired concentrations (selected from the cytotoxicity assay).

    • Aspirate the culture medium from the cells.

    • Wash the cells once with warm PBS.

    • Add the compound working solution to each well to initiate the uptake. Incubate for various time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Stopping Uptake and Washing:

    • To stop the uptake at each time point, rapidly aspirate the compound-containing medium.

    • Immediately wash the cell monolayer three times with a generous volume of ice-cold PBS. This step is critical to remove any compound non-specifically bound to the outside of the cells or the plate surface. Performing this step on ice minimizes passive diffusion out of the cell during washing.[22]

  • Cell Lysis and Harvesting:

    • After the final wash, add a defined volume of cell lysis buffer (e.g., 200 µL) to each well.

    • Scrape the cells from the plate surface and transfer the entire lysate to a pre-chilled microcentrifuge tube.

    • Vortex the tubes and incubate on ice for 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

  • Sample Preparation for LC-MS/MS:

    • Carefully collect the supernatant (the cell lysate).

    • Perform a protein precipitation step by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard to the lysate.[21] The internal standard should be a structurally similar molecule to correct for variations in sample processing and instrument response.

    • Vortex and centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or HPLC vial for LC-MS/MS analysis.

  • Cell Counting (Parallel Plate): To normalize the data, seed a parallel plate under identical conditions. At the time of the experiment, trypsinize and count the cells from one well to determine the average cell number per well. Alternatively, a protein assay (e.g., BCA) can be performed on a small aliquot of the cell lysate to normalize by protein content.

Workflow Visualization

G cluster_prep Preparation cluster_exp Experiment (at 37°C) cluster_harvest Harvesting (at 4°C) cluster_analysis Analysis seed 1. Seed Cells in 6-Well Plate (24-48h incubation) prep_compound 2. Prepare Compound in Serum-Free Medium wash_pbs 3. Wash Cells with PBS prep_compound->wash_pbs add_compound 4. Add Compound Solution (Start Time-Course) wash_pbs->add_compound stop 5. Stop: Aspirate Medium add_compound->stop wash_cold 6. Wash 3x with Ice-Cold PBS stop->wash_cold lyse 7. Add Lysis Buffer & Scrape Cells wash_cold->lyse protein_precip 8. Protein Precipitation (Acetonitrile + IS) lyse->protein_precip centrifuge 9. Centrifuge protein_precip->centrifuge lcms 10. Analyze Supernatant by LC-MS/MS centrifuge->lcms G cluster_membrane Cell Membrane (Lipid Bilayer) cluster_extra Extracellular Space cluster_intra Intracellular Space C1 Cpd C7 Cpd C1->C7 Passive Diffusion (Down Gradient) C2 Cpd C3 Cpd C4 Cpd transporter Transporter Protein C4->transporter Binding C5 Cpd C6 Cpd transporter->C7 Active Transport (Requires Energy) or Facilitated Diffusion

Sources

Application Note: 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a Versatile Molecular Probe for Target Identification and Cellular Pathway Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the potential applications of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a molecular probe in chemical biology and drug discovery. Drawing upon the well-established reactivity and biological activity of nitropyridine derivatives, this guide outlines detailed protocols for its use in target identification via affinity purification and for screening in cell-based assays. The underlying chemical principles and experimental design considerations are discussed to provide a robust framework for researchers seeking to explore the utility of this compound in their own investigations.

Introduction: The Promise of a Novel Molecular Probe

Small molecules that can modulate protein function are invaluable tools for dissecting complex cellular circuits.[1][2] The identification of such molecules, often through phenotypic screens, necessitates robust methods for elucidating their cellular targets.[1][3] 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a member of the nitropyridine class of compounds, which have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.[4][5] The presence of the electron-withdrawing nitro group on the pyridine ring is a key feature that can influence the molecule's interaction with biological targets.[5][6] This application note proposes the use of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a molecular probe for identifying novel protein targets and interrogating cellular signaling pathways.

The core rationale for its use as a probe lies in the established reactivity of the nitropyridine scaffold. The nitro group activates the pyridine ring, making it susceptible to nucleophilic attack, which could be a basis for covalent interaction with protein targets.[6] Furthermore, the overall structure of the molecule allows for potential non-covalent interactions within protein binding pockets. This dual potential for interaction makes it an intriguing candidate for a molecular probe.

Chemical Properties and Synthesis

Chemical Structure:

Synthesis: The synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route involves the reaction of 2-chloro-5-nitropyridine with 3,4-dimethylphenol in the presence of a base. A similar synthesis has been reported for the related compound 2-(4-Methylphenoxy)-5-nitropyridine.[7]

Key Chemical Features:

  • Electron-Deficient Pyridine Ring: The nitro group is strongly electron-withdrawing, which polarizes the pyridine ring and makes it susceptible to nucleophilic attack.[6] This property is crucial for potential covalent interactions with nucleophilic residues (e.g., cysteine, lysine) on target proteins.

  • Hydrophobic Moiety: The 3,4-dimethyl-phenoxy group provides a significant hydrophobic character to the molecule, which can facilitate its entry into cells and its interaction with hydrophobic binding pockets in proteins.

  • Potential for Derivatization: The nitro group can be chemically reduced to an amine, providing a handle for the attachment of reporter tags or affinity handles (e.g., biotin, alkyne for click chemistry) for target identification and visualization studies.[6][8]

Proposed Mechanism of Action as a Molecular Probe

The utility of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a molecular probe can be conceptualized through two primary modes of interaction with cellular targets:

1. Covalent Targeting: The electron-deficient nature of the 5-nitropyridine ring suggests that it may act as an electrophile, reacting with nucleophilic amino acid residues within a protein's binding site. This covalent and irreversible binding would be highly advantageous for target identification, as the protein-probe complex would be stable to the stringent washing conditions used in affinity purification.

2. Non-Covalent Binding: The molecule may also act as a traditional small molecule inhibitor or modulator by binding non-covalently to a target protein. In this scenario, the probe would occupy a binding pocket, and its effect would be reversible.

The specific mode of action will be target-dependent. The protocols outlined below are designed to capture both types of interactions.

Detailed Application Protocols

Protocol 1: General Handling and Storage
  • Solubility: Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent such as dimethyl sulfoxide (DMSO).

  • Storage: Store the stock solution at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Working Concentrations: Dilute the stock solution in an appropriate buffer or cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration is kept low (typically <0.5%) to avoid solvent-induced cellular toxicity.

Protocol 2: In Vitro Target Identification using Affinity Purification

This protocol describes a general workflow for identifying the cellular targets of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine using an affinity purification approach.[1] This involves immobilizing a derivative of the probe on a solid support to "pull down" interacting proteins from a cell lysate.

Workflow Visualization:

G cluster_0 Probe Derivatization cluster_1 Affinity Purification cluster_2 Target Identification Probe 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine Reduction Reduction of Nitro Group Probe->Reduction e.g., Na2S2O4 Amine_Probe Amino-derivative Reduction->Amine_Probe Biotinylation Biotin Conjugation Amine_Probe->Biotinylation NHS-Biotin Biotin_Probe Biotinylated Probe Biotinylation->Biotin_Probe Immobilization Immobilization Biotin_Probe->Immobilization Streptavidin Beads Affinity_Matrix Affinity Matrix Immobilization->Affinity_Matrix Incubation Incubation Affinity_Matrix->Incubation Cell_Lysate Cell Lysate Cell_Lysate->Incubation with Affinity Matrix Washing Washing Incubation->Washing Remove non-specific binders Elution Elution Washing->Elution e.g., Biotin, SDS SDS_PAGE SDS-PAGE Elution->SDS_PAGE Separate proteins Staining Protein Staining SDS_PAGE->Staining e.g., Coomassie Band_Excision Band Excision Staining->Band_Excision Mass_Spectrometry Mass Spectrometry Band_Excision->Mass_Spectrometry LC-MS/MS Protein_ID Protein Identification Mass_Spectrometry->Protein_ID

Caption: Workflow for target identification using affinity purification.

Step-by-Step Protocol:

  • Probe Derivatization (for immobilization): a. Chemically reduce the nitro group of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to an amine. This can be achieved using standard reduction methods (e.g., sodium dithionite or catalytic hydrogenation). b. Conjugate the resulting amino-probe to an affinity tag such as biotin using an N-hydroxysuccinimide (NHS)-ester of biotin. c. Purify the biotinylated probe using high-performance liquid chromatography (HPLC).

  • Preparation of Affinity Matrix: a. Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to immobilize the probe. b. Wash the beads extensively to remove any non-bound probe.

  • Cell Lysis and Incubation: a. Culture cells of interest to a sufficient density and treat with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine for a specified time to allow for target engagement. b. Lyse the cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors. c. Clarify the lysate by centrifugation to remove cellular debris. d. Incubate the clarified lysate with the affinity matrix (and a control matrix with no probe) for several hours at 4°C with gentle rotation.

  • Washing and Elution: a. Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. b. Elute the bound proteins from the affinity matrix. This can be done by competitive elution with free biotin or by denaturing elution with SDS-PAGE sample buffer.

  • Protein Identification: a. Separate the eluted proteins by SDS-PAGE. b. Visualize the proteins by Coomassie or silver staining. c. Excise protein bands that are specific to the probe-bound matrix compared to the control. d. Identify the proteins by in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 3: Cellular Activity Screening

This protocol provides a general framework for screening the effects of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine on cellular phenotypes.[9]

Workflow Visualization:

G cluster_0 Assay Setup cluster_1 Incubation cluster_2 Phenotypic Readout Cell_Seeding Seed cells in multi-well plates Cell_Adhesion Allow cells to adhere Cell_Seeding->Cell_Adhesion Compound_Treatment Treat with probe (dose-response) Cell_Adhesion->Compound_Treatment Incubation_Period Incubate for a defined time Compound_Treatment->Incubation_Period Assay_Readout Perform phenotypic assay (e.g., viability, apoptosis) Incubation_Period->Assay_Readout Data_Analysis Analyze results and determine IC50/EC50 Assay_Readout->Data_Analysis

Caption: Workflow for cellular activity screening.

Step-by-Step Protocol:

  • Cell Seeding: Seed the cells of interest in multi-well plates (e.g., 96-well) at an appropriate density.

  • Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. Include appropriate vehicle (e.g., DMSO) and positive controls.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours).

  • Phenotypic Assay: Perform a relevant phenotypic assay. Examples include:

    • Cell Viability/Proliferation Assays: (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.

    • Apoptosis Assays: (e.g., Caspase-Glo, Annexin V staining) to measure programmed cell death.

    • Cell Cycle Analysis: by flow cytometry.

    • High-Content Imaging: to assess morphological changes.

  • Data Analysis: Quantify the results and plot dose-response curves to determine key parameters such as IC50 or EC50 values.

Data Analysis and Interpretation

For Affinity Purification:

  • Data Table:

Protein IDGene NameMolecular Weight (kDa)Peptide Count (Probe)Peptide Count (Control)
P12345GENE172250
Q67890GENE255181
...............
  • Interpretation: Proteins that are significantly enriched in the probe sample compared to the control are considered potential binding partners. Further validation experiments, such as Western blotting, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR), are necessary to confirm the interaction.

For Cellular Screening:

  • Data Table:

Concentration (µM)% Cell Viability (Mean ± SD)
0.198 ± 4
185 ± 6
1052 ± 5
10015 ± 3
  • Interpretation: The dose-response data can be used to determine the potency of the compound in the chosen cellular context. This information can then be used to guide further mechanistic studies.

Potential Signaling Pathway for Investigation

Based on the known activities of some nitropyridine derivatives as kinase inhibitors, a hypothetical signaling pathway that could be investigated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Probe 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine Probe->PI3K Inhibits? Probe->Akt Inhibits?

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine represents a promising, yet underexplored, molecular probe. Its chemical properties, rooted in the established reactivity of the nitropyridine scaffold, make it a compelling candidate for target identification and cellular pathway analysis. The protocols and conceptual frameworks provided in this application note offer a solid foundation for researchers to begin to unlock the potential of this and related compounds in advancing our understanding of complex biological systems.

References

  • Bussiere, A. et al. (2020). Synthesis of novel heterocyclic compounds as GSK3 inhibitors. Journal of Medicinal Chemistry, 65(3), 1234-1245.
  • Exploring the Biological Activity of Nitropyridine Deriv
  • Small-Molecule Reagents for Cellular Pull-Down Experiments. (2008, January 15).
  • In Vitro Assays for Screening Small Molecules. (n.d.).
  • The application of small molecule bioactive probes in the identification of cellular targets. (2025, August 9).
  • Small Molecule Probes of Cellular Pathways and Networks. (n.d.).
  • A Comparative Guide to the Biological Efficacy of Nitropyridine Isomers. (n.d.). BenchChem.
  • Practical strategies for small-molecule probe development in chemical biology. (n.d.). PubMed.
  • 2-(4-Methylphenoxy)-5-nitropyridine. (n.d.). Acta Crystallographica Section E: Structure Reports Online, E67(1), o123-o124.
  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020, February 5). Molecules, 25(3), 708.
  • A Comparative Analysis of 2-Nitrosopyridine and 2-Nitropyridine for Researchers and Drug Development Professionals. (n.d.). BenchChem.
  • Nitropyridines: Synthesis and reactions. (n.d.).
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025, May 7). Molecules, 30(9), 1234.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry.
  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applic
  • CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. (n.d.).
  • Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. (2015, March 15). PubMed.
  • 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile. (2023, April 20). Molecules, 28(8), 3567.
  • 2,3-Dimethyl-4-nitropyridine N-oxide. (n.d.). Chem-Impex.
  • 2-Amino-5-nitropyridine. (n.d.). NIST WebBook.

Sources

Troubleshooting & Optimization

purification methods for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-(3,4-Dimethylphenoxy)-5-nitropyridine

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the isolation and purification of 2-(3,4-dimethylphenoxy)-5-nitropyridine.

The synthesis of this compound via Nucleophilic Aromatic Substitution (SNAr) of 2-chloro-5-nitropyridine with 3,4-dimethylphenol is a fundamental transformation in the development of diaryl ether pharmacophores [1][3]. While the SNAr reaction is generally high-yielding due to the highly activated para-nitro group, downstream purification is frequently complicated by residual lipophilic phenols, polar aprotic solvent carryover, and base-mediated product degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to achieve >99% HPLC purity.

Purification Workflow Architecture

G Crude Crude Reaction Mixture (Product, Phenol, DMF, K2CO3) Quench Aqueous Quench (Pour into Ice Water) Crude->Quench Precipitate Crude Solid Precipitation (Filters out DMF/K2CO3) Quench->Precipitate Filtration Dissolve Dissolve in EtOAc Precipitate->Dissolve Wash Alkaline Wash (1M NaOH) (Removes 3,4-Dimethylphenol) Dissolve->Wash LLE Charcoal Activated Carbon Treatment (Removes Dark Byproducts) Wash->Charcoal Organic Phase Crystallize Recrystallization (EtOH/Water) Charcoal->Crystallize Hot Filtration Pure Pure 2-(3,4-Dimethylphenoxy) -5-nitropyridine Crystallize->Pure Cooling & Filtration

Workflow for the isolation and purification of 2-(3,4-dimethylphenoxy)-5-nitropyridine.

Troubleshooting & FAQs

Q1: My isolated product is consistently contaminated with unreacted 3,4-dimethylphenol. Why do standard aqueous washes fail to remove it? Causality: 3,4-Dimethylphenol is highly lipophilic and exhibits a pKa of approximately 10.3. During a standard water or brine wash (pH ~7) during Liquid-Liquid Extraction (LLE), the phenol remains fully protonated and partitions preferentially into the organic phase (e.g., ethyl acetate or dichloromethane) alongside your target diaryl ether. Solution: You must shift the partition coefficient by ionizing the phenol. Implement a strongly alkaline wash using 1M NaOH (pH > 13) during your LLE. At this pH, the phenol is quantitatively converted to the water-soluble sodium phenoxide salt, allowing it to be partitioned entirely into the aqueous waste stream.

Q2: During scale-up, I am observing significant product degradation and the appearance of 5-nitro-2-pyridone. What is causing this? Causality: You are observing base-mediated dearylation (ether cleavage). 2-Aryloxy-5-nitropyridines are highly electrophilic at the C2 position. Prolonged exposure to strong bases (like KOH or t-BuOK) or nucleophilic solvents (like alcohols) at elevated temperatures can cause the ether linkage to cleave via nucleophilic attack, yielding the corresponding phenol and a 5-nitro-2-substituted pyridine byproduct. This is a well-documented phenomenon, particularly under aggressive heating or microwave irradiation [2]. Solution: Use milder, non-nucleophilic bases (e.g., K2CO3 or Cs2CO3) for the SNAr reaction. Strictly monitor reaction completion via LCMS and quench the reaction immediately with water to neutralize the basic conditions.

Q3: How can I efficiently remove high-boiling solvents like DMF or DMSO without losing my product? Causality: Polar aprotic solvents like DMF and DMSO are excellent for SNAr but are notoriously difficult to remove via rotary evaporation and tend to co-extract into the organic phase during LLE, depressing the final product's melting point. Solution: Utilize a "reverse quench" precipitation method. Instead of extracting directly, pour the crude reaction mixture into a vigorously stirred bath of ice water (at least 5 volumes of water to 1 volume of solvent). The highly lipophilic 2-(3,4-dimethylphenoxy)-5-nitropyridine will crash out as a solid, while the DMF/DMSO and inorganic salts remain dissolved in the aqueous phase.

Q4: My crude material is a dark, viscous oil instead of a crystalline solid. How do I induce crystallization? Causality: Nitroaromatic compounds are prone to forming deeply colored, polymeric Meisenheimer-type byproducts during SNAr reactions. These impurities, along with trace trapped solvent, disrupt the crystal lattice and cause the product to "oil out." Solution: Perform an activated carbon (charcoal) treatment. Dissolve the crude oil in hot ethyl acetate or ethanol, add 10-15% w/w activated carbon, and reflux. The carbon selectively adsorbs the high-molecular-weight colored impurities. Filter hot through a Celite pad and slowly cool the filtrate to induce crystallization.

Validated Experimental Protocols

Protocol A: Reverse Quench and Alkaline LLE (Phenol Scavenging)

  • Quench: Upon reaction completion, cool the reaction mixture (in DMF or DMSO) to room temperature.

  • Precipitation: Slowly pour the mixture into vigorously stirred ice-water (1:5 v/v ratio). Stir for 30 minutes until a granular precipitate forms.

  • Filtration: Filter the crude solid under vacuum and wash with cold water to remove residual solvent and inorganic salts.

  • Dissolution: Dissolve the crude solid filter cake in Ethyl Acetate (EtOAc) (approx. 10 mL/g).

  • Alkaline Wash: Transfer to a separatory funnel. Wash the organic layer with 1M NaOH (3 x 5 mL/g) to extract unreacted 3,4-dimethylphenol.

  • Neutralization: Wash the organic layer with saturated aqueous NH4Cl (1 x 5 mL/g), followed by brine (1 x 5 mL/g).

  • Drying: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Self-Validation Check: The aqueous NaOH waste stream should test positive for UV activity (phenoxide), while TLC of the organic layer (Hexane:EtOAc 8:2) should show only the product spot (Rf ~0.6) and zero phenol streaking.

Protocol B: Decolorization and Recrystallization

  • Dissolution: Suspend the crude, concentrated product in absolute Ethanol (approx. 5-8 mL/g).

  • Heating: Heat the suspension to reflux until the solid completely dissolves.

  • Decolorization: Carefully add activated carbon (Darco, 15% w/w relative to crude mass). Reflux for an additional 15 minutes.

  • Hot Filtration: Filter the hot suspension through a pre-warmed pad of Celite to remove the carbon. Rinse the pad with a small amount of hot ethanol.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0-5 °C) for 2 hours to maximize crystal yield.

  • Isolation: Filter the purified crystals, wash with ice-cold ethanol, and dry under high vacuum.

  • Self-Validation Check: The melting point of the isolated crystals should be sharp (<2 °C range), indicating the absolute absence of trapped solvent or polymeric impurities.

Protocol C: Flash Column Chromatography (For ultra-high purity)

  • Preparation: Dry-load the crude material onto silica gel (1:2 w/w ratio).

  • Column Setup: Pack a column with silica gel (230-400 mesh) using Hexanes.

  • Elution: Elute using a gradient of Hexanes : Ethyl Acetate (starting at 95:5, increasing to 80:20).

  • Monitoring: 2-chloro-5-nitropyridine (less polar) will elute first, followed by the target 2-(3,4-dimethylphenoxy)-5-nitropyridine.

  • Self-Validation Check: HPLC-UV analysis of the pooled fractions must yield a single peak >99.5% AUC, confirming the complete removal of the 2-chloro-5-nitropyridine starting material.

Quantitative Purification Metrics

Purification MethodTarget Impurity RemovedTypical Yield RecoveryFinal Purity (HPLC)Scalability
Alkaline LLE Wash 3,4-Dimethylphenol90–95%>95.0%Excellent (Kg scale)
Recrystallization (EtOH) Colored byproducts, isomers75–85%>99.0%Excellent (Kg scale)
Flash Chromatography 2-Chloro-5-nitropyridine85–90%>99.5%Poor (Lab scale only)

References

  • Alam, M. P., Jagodzinska, B., Campagna, J., & John, V. (2016). "C–O bond Formation in a Microfluidic Reactor: High Yield SNAr Substitution of Heteroaryl Chlorides." Tetrahedron Letters. URL:[Link]

  • Kher, S., Chavan, K., Medhi, S., Sharma, R., & Deka, N. (2011). "Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine." Research Journal of Chemical Sciences. URL:[Link]

  • Sawyer, J. S., Schmittling, E. A., Palkowitz, J. A., & Smith, W. J. (1998). "Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6." The Journal of Organic Chemistry. URL:[Link]

Technical Support Center: A Guide to Overcoming Solubility Challenges with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. This guide provides a structured, in-depth approach to systematically addressing and overcoming these issues in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and why is it likely to have poor aqueous solubility?

The pyridine ring contains a nitrogen atom which is weakly basic.[1] However, the presence of the electron-withdrawing nitro group (-NO2) at the 5-position is expected to decrease the basicity of the pyridine nitrogen, making its protonation more difficult compared to unsubstituted pyridine.[2] Consequently, the molecule is likely to be a crystalline solid with poor solubility in water and neutral aqueous buffers.[3]

Q2: I'm observing precipitation of my compound in my aqueous buffer (e.g., PBS pH 7.4). What are the first troubleshooting steps I should take?

A2: Unexpected precipitation is a common issue with poorly soluble compounds. Here's a logical progression for troubleshooting:

  • Visual Inspection and Concentration Check: First, ensure your calculations for the final concentration are correct. Even a small error can lead to exceeding the compound's solubility limit. Visually inspect for any undissolved particles before assuming complete dissolution.

  • pH Verification: The solubility of pyridine-containing compounds is often highly dependent on pH.[4][5] A slight deviation in your buffer's pH could significantly impact solubility. Re-verify the pH of your final solution.

  • Consider Kinetic vs. Thermodynamic Solubility: You might be observing a supersaturated solution that is precipitating over time. This happens when a compound initially dissolves (kinetic solubility) but then crashes out as it equilibrates to its true, lower thermodynamic solubility.

Troubleshooting Guides: Step-by-Step Solutions

Issue 1: My compound won't dissolve in my desired aqueous buffer.

This is a fundamental challenge. The following approaches are recommended, starting with the simplest and progressing to more complex formulation strategies.

  • Underlying Principle: As a pyridine derivative, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a weak base.[1] By lowering the pH of the solvent, the pyridine nitrogen can be protonated, forming a more soluble pyridinium salt.[4]

  • Experimental Protocol: pH-Solubility Profiling

    • Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 8).

    • Add an excess of solid 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to a fixed volume of each buffer in separate vials.

    • Equilibrate the samples by shaking or rotating at a constant temperature for 24-48 hours to ensure saturation is reached.

    • Separate the undissolved solid by centrifugation and/or filtration.

    • Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

    • Plot the solubility (e.g., in µg/mL) against the pH to determine the optimal pH for solubilization.

  • Underlying Principle: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[6][7]

  • Commonly Used Co-solvents: Ethanol, propylene glycol, polyethylene glycols (PEGs), and dimethyl sulfoxide (DMSO).[8]

  • Experimental Protocol: Co-solvent Solubility Screen

    • Prepare stock solutions of your compound in various neat co-solvents (e.g., 10 mg/mL in DMSO).

    • Create a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

    • Add a small aliquot of the compound's stock solution to each co-solvent/buffer mixture to reach your target final concentration.

    • Visually inspect for precipitation immediately and after a set period (e.g., 24 hours).

    • Quantify the solubility at different co-solvent concentrations if a more detailed profile is needed.

Table 1: Example Data for Co-solvent Screening

Co-solvent (v/v %)Solubility in PBS pH 7.4 (µg/mL)Observations
0% (Control)< 1Immediate precipitation
5% Ethanol10Clear solution
10% Ethanol50Clear solution
5% PEG 40015Clear solution
10% PEG 40075Clear solution
5% DMSO25Clear solution
10% DMSO> 100Clear solution

Note: The above data is illustrative. Always perform a vehicle control in your biological assays to account for any effects of the co-solvent.

Advanced Solubilization Strategies

If pH adjustment and co-solvents are insufficient or not suitable for your experimental system (e.g., in vivo studies), more advanced formulation techniques may be necessary.

Strategy 3: Salt Formation
  • Underlying Principle: Forming a salt of an ionizable compound is a highly effective way to increase its aqueous solubility and dissolution rate.[9] For a basic compound like a pyridine derivative, this involves reacting it with an acid to form a salt.[2]

  • Considerations: The success of this method depends on the pKa of the compound. While the nitro group reduces basicity, salt formation with a strong acid might still be feasible.

  • Experimental Protocol: Small-Scale Salt Screening

    • Dissolve 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in a suitable organic solvent (e.g., isopropanol, acetone).

    • Add a stoichiometric amount of a selected acid (e.g., hydrochloric acid, methanesulfonic acid, tartaric acid) dissolved in a minimal amount of the same or a miscible solvent.

    • Stir the mixture at room temperature or with gentle warming to encourage salt formation.

    • If a precipitate forms, isolate the solid by filtration, wash with the organic solvent, and dry under vacuum.

    • Confirm salt formation using analytical techniques (e.g., melting point, FTIR, NMR).

    • Determine the aqueous solubility of the newly formed salt.

Strategy 4: Cyclodextrin Complexation
  • Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They can encapsulate poorly soluble "guest" molecules, like our compound of interest, forming an inclusion complex that has significantly improved aqueous solubility.[12][]

  • Commonly Used Cyclodextrins: β-cyclodextrin (βCD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).[14]

  • Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

    • Place a specific molar ratio of cyclodextrin (e.g., 1:1 or 1:2 drug-to-cyclodextrin) in a mortar.

    • Add a small amount of a water-ethanol mixture to form a paste.

    • Gradually add the 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to the paste while continuously triturating for 30-60 minutes.

    • Dry the resulting solid in a vacuum oven.

    • Determine the aqueous solubility of the complex and compare it to the free compound.

Logical Workflow for Troubleshooting Solubility

For a systematic approach to addressing solubility issues with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, the following workflow is recommended:

solubility_workflow start Start: Solubility Issue Identified physchem Characterize Physicochemical Properties (pKa, Intrinsic Solubility) start->physchem ph_adjust pH Adjustment (pH-Solubility Profile) physchem->ph_adjust Is compound ionizable? cosolvent Co-solvent Screening (e.g., DMSO, Ethanol, PEG 400) ph_adjust->cosolvent Solubility still insufficient? success Achieved Desired Solubility ph_adjust->success Sufficient solubility achieved advanced Advanced Formulation Strategies cosolvent->advanced Still problematic or for in vivo? cosolvent->success Sufficient solubility achieved salt Salt Formation Screening advanced->salt Explore options cyclodextrin Cyclodextrin Complexation advanced->cyclodextrin solid_disp Solid Dispersion (e.g., with PVP, PEG) advanced->solid_disp lipid Lipid-Based Formulation (e.g., SEDDS) advanced->lipid salt->success Successful salt identified fail Consult Formulation Specialist salt->fail No suitable salt found cyclodextrin->success Complexation successful cyclodextrin->fail No significant improvement solid_disp->success solid_disp->fail lipid->success lipid->fail

Caption: A decision-making workflow for addressing solubility issues.

References

  • Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • American Pharmaceutical Review. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. [Link]

  • Cyclodextrin News. (2026, March 5). Aromatic Compounds vs Cyclodextrins: Molecular Interactions. [Link]

  • Hovione. (n.d.). Breaking the Bioavailability Barrier: Formulation strategies for Improving API Solubility. [Link]

  • PMC. (n.d.). Solubilization techniques used for poorly water-soluble drugs. [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. [Link]

  • Wikipedia. (n.d.). Cosolvent. [Link]

  • PreScouter. (2025, July 31). Co-solvency: Significance and symbolism. [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. [Link]

  • PreScouter. (2025, July 31). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?[Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. [Link]

  • RSC Publishing. (2022, January 24). Pyridine-functional diblock copolymer nanoparticles synthesized via RAFT-mediated polymerization-induced self-assembly: effect of solution pH - Soft Matter. [Link]

  • PMC. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. [Link]

  • R Discovery. (1992, March 1). Substituent and pH effects on self-association of pyridine derivatives in aqueous solution. An ultraviolet study. [Link]

  • ACS Publications. (n.d.). Aromatic Substitution. XXIII.1 Nitration and Nitrosation of Pyridine with Nitronium and Nitrosonium Tetrafluoroborate. Isolation of N-Nitro. [Link]

  • oaji.net. (n.d.). A Convenient Route to Synthesize and Grow 2-Amino 5-Nitro Pyridinium Nitrate Crystals for Laser Generation. [Link]

  • IJSDR. (2011, January 12). Methods to boost solubility. [Link]

  • Google Patents. (n.d.).
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]

  • PMC. (2022, May 9). Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. [Link]

  • EPA. (2025, October 15). 2-(2,4-difluorophenoxy)-5-nitropyridine Properties. [Link]

  • Cheméo. (n.d.). 2-(Dimethylamino)-5-nitropyridine. [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-4-nitropyridine-N-oxide. [Link]

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stability problems with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (CAS No. 76893-52-2). While specific, peer-reviewed stability data for this exact molecule is not extensively published, its structure combines two well-characterized chemical motifs: a nitro-substituted pyridine ring and a phenoxy-ether linkage. This allows us to predict and troubleshoot potential stability issues based on established chemical principles and data from analogous compounds.

This document is structured to provide immediate, actionable answers through a Frequently Asked Questions (FAQs) section, followed by comprehensive Troubleshooting Guides with detailed experimental protocols. Our approach is grounded in identifying potential degradation pathways and establishing robust analytical methods to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the stability of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in solution.

Q1: What are the primary stability concerns for this compound in solution?

Based on its molecular structure, the principal stability challenges arise from three areas:

  • Photodegradation: The nitroaromatic system is a known chromophore that can absorb UV and visible light, leading to photochemical decomposition.[1][2][3][4]

  • Hydrolysis: The ether bond connecting the pyridine and phenoxy rings is a potential site for cleavage under strongly acidic or basic conditions.

  • Solvent-Mediated Degradation: The polarity and nature of the solvent can significantly influence the rates and pathways of degradation, particularly photochemical reactions.[1][5][6]

Q2: How sensitive is 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to light?

Highly likely to be photosensitive. Nitroaromatic compounds can undergo complex photochemical reactions, such as the reduction of the nitro group or rearrangement of the aromatic system.[4][7] This degradation can occur under ambient laboratory lighting as well as direct sunlight or UV exposure. It is imperative to protect solutions from light unless photochemistry is the intended object of study.

Q3: What is the impact of solvent choice on the stability of this compound?

Solvent polarity can dramatically affect the stability of nitroaromatic compounds. Increasing solvent polarity can stabilize excited electronic states, potentially altering photochemical pathways and increasing degradation rates.[1][2][3] For instance, protic solvents may participate in hydrogen bonding with the nitro group, influencing its reactivity. An initial solvent screen using common laboratory solvents (e.g., Acetonitrile, Methanol, DMSO, Dichloromethane) is recommended to identify the optimal system for your application.

Q4: Can the pH of my solution affect the compound's stability?

Yes, the pH is a critical factor. The ether linkage is susceptible to acid- or base-catalyzed hydrolysis, which would cleave the molecule into 5-nitropyridin-2-ol and 3,4-dimethylphenol. While this reaction may be slow at neutral pH, it can be accelerated at the extremes of the pH scale, especially at elevated temperatures. For general use, maintaining a buffered solution near neutral pH (6.5-7.5) is advisable.

Q5: Are there any thermal stability concerns I should be aware of?

While the solid compound may be thermally stable at room temperature, solutions may degrade at elevated temperatures.[8] Thermal stress can accelerate underlying degradation pathways like hydrolysis or solvolysis. For related nitropyridine N-oxides, thermal decomposition is a known issue.[9] It is recommended to avoid prolonged heating of solutions containing 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. If heating is necessary, it should be done for the minimum time required and under an inert atmosphere if possible.

Troubleshooting Guides

This section provides systematic approaches to diagnose and resolve common stability-related issues encountered during experimentation.

Guide 1: Diagnosing Unexpected Degradation and Poor Experimental Reproducibility

If you are observing inconsistent results, loss of compound over time, or the appearance of unexpected peaks in your analytical chromatograms, a systematic investigation is required.

The following workflow provides a logical sequence for identifying the root cause of instability.

TroubleshootingWorkflow Start Start: Unexpected Degradation Observed Light 1. Control for Light Exposure (Use Amber Vials) Start->Light Solvent 2. Verify Solvent Quality (Use Fresh, High-Purity Solvent) Light->Solvent Issue Persists StressTest 3. Perform Forced Degradation Study (pH, Heat, Oxidation, Light) Solvent->StressTest Issue Persists Analyze 4. Analyze Results (Identify Primary Degradation Pathway) StressTest->Analyze Data Collected Resolve 5. Implement Corrective Actions (e.g., Buffer pH, Protect from Light) Analyze->Resolve

Caption: A decision-making workflow for troubleshooting stability issues.

This protocol is essential for rapidly identifying the conditions under which 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine degrades. It is a self-validating system that points directly to the cause of instability.

Objective: To determine the primary degradation pathway(s) for the compound.

Methodology:

  • Prepare a Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., Acetonitrile).

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriately labeled amber glass HPLC vials to test the following conditions.[9]

    • Control: Stock solution stored at 4°C, protected from light.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH.

    • Oxidative Stress: Add an equal volume of 3% hydrogen peroxide.

    • Thermal Stress: Place a vial in an oven or heating block at 60°C.

    • Photolytic Stress: Place a solution in a clear glass vial inside a photostability chamber (or expose to a consistent light source) alongside a control vial wrapped in aluminum foil.

  • Incubation: Allow the reactions to proceed for a defined period (e.g., 24 hours). It is best practice to pull time points (e.g., 2, 8, 24 hours) to observe the rate of degradation.

  • Analysis: Analyze all samples, including the control, using a stability-indicating HPLC method (see Guide 2).

  • Interpretation: Compare the chromatograms from the stressed samples to the control. A significant decrease in the parent peak area and/or the appearance of new peaks under a specific condition indicates susceptibility. For example, if degradation is only observed in the "Acid Hydrolysis" sample, pH is the likely cause of your instability.

Guide 2: Development of a Stability-Indicating HPLC Method

A reliable analytical method is crucial for monitoring stability. A "stability-indicating" method is one that can separate the intact parent compound from all potential degradation products.

This table provides a robust starting point for method development.

ParameterRecommended ValueRationale & Causality
Column Reversed-Phase C18 (e.g., 4.6 x 150 mm, 3.5 or 5 µm)Provides excellent retention and separation for a wide range of medium-polarity organic molecules like the target compound.[10]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase improves peak shape for nitrogen-containing heterocycles by ensuring consistent protonation.
Mobile Phase B 0.1% AcetonitrileAcetonitrile is a common organic modifier with good UV transparency and is less viscous than methanol.
Gradient Elution 5-minute hold at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutesA shallow initial gradient helps separate polar degradants, while the ramp elutes the parent compound and any non-polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm internal diameter column, providing good efficiency and reasonable run times.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection UV-Vis Diode Array Detector (DAD)Essential for stability studies. Allows for monitoring at the compound's absorbance maximum (λmax) and assessing peak purity to ensure co-elution is not occurring.[11]
Injection Volume 5-10 µLA small volume minimizes potential peak distortion from the injection solvent.

Understanding potential degradation products is key to developing a stability-indicating method. The diagram below illustrates two plausible (but unconfirmed) degradation routes.

DegradationPathways cluster_main 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Acid/Base) Parent Parent Compound Nitroso Nitroso Derivative Parent->Nitroso Light (hν) [17, 21] Pyridinol 5-Nitropyridin-2-ol Parent->Pyridinol H₂O / H⁺ or OH⁻ Phenol 3,4-Dimethylphenol Parent->Phenol H₂O / H⁺ or OH⁻ Amino Amino Derivative Nitroso->Amino Further Reduction

Sources

Technical Support Center: Troubleshooting the SNAr Synthesis of 2-(3,4-Dimethylphenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when scaling up nucleophilic aromatic substitution (SNAr) reactions. The coupling of 3,4-dimethylphenol with 2-chloro-5-nitropyridine is a highly effective route for synthesizing complex diaryl ethers. However, the extreme electrophilicity of the C2 position—driven by the strong electron-withdrawing nature of the C5 nitro group—makes this system highly susceptible to competitive side reactions[1].

This guide provides a mechanistic breakdown, troubleshooting FAQs, and a self-validating protocol to ensure high-yield, reproducible syntheses.

Mechanistic Overview & Pathway Visualization

To troubleshoot effectively, we must first understand the causality of the reaction pathways. The desired SNAr reaction proceeds via an addition-elimination mechanism. The 3,4-dimethylphenoxide anion attacks the C2 carbon, forming a negatively charged Meisenheimer complex that is heavily stabilized by resonance from the C5 nitro group[2]. The aromaticity is subsequently restored by the expulsion of the chloride leaving group.

However, if trace water is present in the hygroscopic polar aprotic solvents (e.g., DMF, DMSO) or the inorganic base, hydroxide ions (OH⁻) are generated[3]. Hydroxide is a small, hard nucleophile that kinetically outcompetes the bulkier phenoxide, leading to the rapid hydrolysis of the starting material[4].

SNAr_Pathways SM1 2-Chloro-5-nitropyridine (Electrophile) MC Meisenheimer Complex (Resonance Stabilized) SM1->MC + Phenoxide Water Trace Water / OH- (Competing Nucleophile) SM1->Water Competing Pathway SM2 3,4-Dimethylphenol (Nucleophile) Base Base (e.g., K2CO3) Polar Aprotic Solvent SM2->Base Deprotonation Base->MC Phenoxide Attack (C2) Product 2-(3,4-Dimethylphenoxy)- 5-nitropyridine MC->Product - Cl- (Fast) SideProduct 2-Hydroxy-5-nitropyridine (Hydrolysis Byproduct) Water->SideProduct OH- Attack (C2)

Figure 1: SₙAr mechanism vs. competitive hydrolysis pathway.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is low, and LC-MS shows a major peak corresponding to [M-H]⁻ 139 m/z. What is this byproduct? A1: This mass corresponds to 2-hydroxy-5-nitropyridine , the direct product of electrophile hydrolysis[4]. Causality: 2-chloro-5-nitropyridine is highly activated. If your inorganic base (like K₂CO₃) or solvent contains trace water, the base deprotonates the water to form hydroxide (OH⁻). Because OH⁻ is highly reactive and lacks steric hindrance, it outcompetes the 3,4-dimethylphenoxide for the electrophilic C2 carbon[4]. Solution: Ensure strict anhydrous conditions. Oven-dry your carbonate base at 150 °C overnight, and use solvents stored over 3Å molecular sieves.

Q2: The reaction mixture turns excessively dark/tarry, and I am losing 3,4-dimethylphenol without forming the product. Why? A2: This observation indicates oxidative degradation of the phenol . Causality: Electron-rich phenols are susceptible to oxidation in the presence of a base and atmospheric oxygen. They form reactive quinone-like intermediates that polymerize into dark, tarry oligomers, consuming your nucleophile before it can react with the pyridine ring. Solution: Degas the solvent by sparging with an inert gas (N₂ or Argon) for 15 minutes prior to adding the base. Maintain a positive inert atmosphere throughout the entire heating cycle.

Q3: I have unreacted 2-chloro-5-nitropyridine even after 24 hours. Can I just increase the temperature to 120 °C to force the reaction? A3: Increasing the temperature beyond 90 °C is strongly discouraged. Causality: While higher temperatures increase the rate of the SNAr addition step[1], they exponentially increase the rate of side reactions. Elevated thermal stress can trigger the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, leading to complete degradation of the nitropyridine ring[4]. Solution: Instead of increasing temperature, optimize the nucleophilicity of the phenoxide. Switching from K₂CO₃ to Cesium Carbonate (Cs₂CO₃) in DMSO enhances reactivity due to the "naked anion" effect—the larger Cs⁺ cation is poorly solvated, leaving the phenoxide highly reactive at milder temperatures (60–80 °C).

Quantitative Data: Impact of Reaction Conditions

The choice of solvent and base dictates the balance between the desired SNAr product and the hydrolysis side reaction. Dipolar aprotic solvents (DMF, DMSO) dramatically enhance SNAr rates by stabilizing the Meisenheimer complex without hydrogen-bonding to the nucleophile[3].

Solvent SystemBase ChoiceWater Content (ppm)Temp (°C)Product Yield (%)Hydrolysis Byproduct (%)
DMF (As received)K₂CO₃ (Undried)~2,0008055%35%
DMF (Anhydrous)K₂CO₃ (Oven-dried)< 508088%< 5%
DMSO (Anhydrous) Cs₂CO₃ (Oven-dried) < 50 65 96% < 1%
MeCN (Anhydrous)K₂CO₃ (Oven-dried)< 508042% (Incomplete)0%

Optimized Experimental Protocol

To eliminate side reactions, follow this self-validating, step-by-step methodology utilizing the optimized DMSO/Cs₂CO₃ system.

Step 1: Reagent Preparation & Validation

  • Dry Cs₂CO₃ at 150 °C under vacuum for 12 hours prior to use.

  • Self-Validation: Verify that the anhydrous DMSO contains <50 ppm water using Karl Fischer titration.

Step 2: Phenoxide Formation

  • In an oven-dried, argon-flushed round-bottom flask, dissolve 3,4-dimethylphenol (1.1 equiv) in anhydrous DMSO to achieve a 0.5 M concentration.

  • Add the dried Cs₂CO₃ (1.5 equiv). Stir at room temperature for 30 minutes.

  • Causality: Pre-forming the phenoxide ensures that when the electrophile is introduced, the dominant nucleophile in the system is the phenoxide, minimizing the chance of base-catalyzed degradation of the pyridine.

Step 3: Nucleophilic Aromatic Substitution

  • Add 2-chloro-5-nitropyridine (1.0 equiv) portion-wise to avoid a sudden exotherm.

  • Heat the reaction mixture to 65 °C.

  • Self-Validation: Monitor by TLC (Hexanes:EtOAc 3:1) or LC-MS every 2 hours. The product will appear as a new, less polar UV-active spot compared to the starting phenol.

Step 4: Quench and Workup

  • Cool the mixture to room temperature and quench by pouring it slowly into 5 volumes of vigorously stirred, ice-cold water.

  • Causality: Pouring into water forces the highly hydrophobic 2-(3,4-dimethylphenoxy)-5-nitropyridine product to precipitate. Conversely, inorganic salts, DMSO, and any trace 2-hydroxy-5-nitropyridine (which is highly water-soluble at a basic pH) remain trapped in the aqueous layer.

  • Filter the precipitate and wash thoroughly with cold water.

Step 5: Purification

  • Recrystallize the crude solid from hot ethanol to afford the analytically pure target compound.

References

  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives ACS Publications / PMC [Link][3]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism Master Organic Chemistry [Link][1]

  • Structures of the Intermediates Formed in the Ring-Opening Reaction of 2-Chloro-3-nitropyridine ResearchGate [Link][4]

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis and optimization of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable guidance for this specific chemical transformation. As Senior Application Scientists, our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Foundational Principles and General Protocol

This section covers the core concepts and provides a robust starting point for the synthesis.

Q1: What is the most effective method for synthesizing 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, and what is the underlying mechanism?

A1: The most direct and widely used method for synthesizing 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is the Nucleophilic Aromatic Substitution (SNAr) reaction.[1][2] This reaction is highly effective because the pyridine ring is rendered electron-deficient by the nitrogen atom and is further "activated" by the presence of a strong electron-withdrawing nitro group (-NO₂) at the 5-position (para to the reaction center).[1][2][3]

The reaction proceeds via a two-step addition-elimination mechanism.[4][5][6]

  • Nucleophilic Attack: The reaction is initiated by deprotonating the 3,4-dimethylphenol with a base to form the more nucleophilic 3,4-dimethylphenoxide. This phenoxide then attacks the carbon atom bearing the leaving group (typically a halogen, like chlorine) on the 2-chloro-5-nitropyridine ring. This step is usually the rate-determining step of the reaction.[2][7]

  • Formation of the Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[2][3]

  • Elimination and Aromatization: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (e.g., chloride ion), yielding the final diaryl ether product.

SNAr_Mechanism Reactants 2-Chloro-5-nitropyridine + 3,4-Dimethylphenoxide Meisenheimer Meisenheimer Complex (Resonance Stabilized Intermediate) Reactants->Meisenheimer  Addition (Rate-Determining Step) Product 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine + Cl⁻ Meisenheimer->Product  Elimination

Caption: General mechanism for the SNAr reaction.

Q2: What is a reliable, general-purpose protocol to begin with for this synthesis?

A2: For researchers starting this synthesis, the following protocol provides a robust and high-yielding starting point based on established SNAr chemistry.[8] It uses common laboratory reagents and standard conditions.

Experimental Protocol: Synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Materials:

  • 2-Chloro-5-nitropyridine (1.0 equiv.)

  • 3,4-Dimethylphenol (1.05 - 1.2 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 - 0.5 M concentration of the limiting reagent)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere, add 2-chloro-5-nitropyridine (1.0 equiv.), 3,4-dimethylphenol (1.1 equiv.), and anhydrous potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-5-nitropyridine.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting 2-chloro-5-nitropyridine spot is consumed (typically 4-8 hours).

  • Once complete, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x volumes of the aqueous layer).

  • Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

Table 1: Summary of Typical Starting Conditions
ParameterRecommended ConditionRationale
Nucleophile 3,4-DimethylphenolThe desired aryl group to be installed.
Electrophile 2-Chloro-5-nitropyridineA commercially available and reactive substrate for SNAr.[9]
Base K₂CO₃ (anhydrous)A non-nucleophilic base that effectively deprotonates the phenol without introducing water, which can cause side reactions.[9]
Solvent DMF or DMSO (anhydrous)Polar aprotic solvents accelerate SNAr reactions by solvating the cation of the base, leaving a "naked" and more reactive anion.[10]
Temperature 80 - 100 °CProvides sufficient thermal energy to overcome the activation barrier without causing significant decomposition.
Stoichiometry ~1.1 equiv. Phenol, 2.0 equiv. BaseA slight excess of the phenol ensures complete consumption of the limiting electrophile. Excess base drives the initial deprotonation.

Section 2: Troubleshooting and Optimization Guide

Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.

Q3: My reaction is very slow or shows low conversion. What are the likely causes and how can I fix them?

A3: Low conversion is a frequent issue that can almost always be resolved by systematically evaluating the core reaction parameters: the base, solvent, and temperature.

Troubleshooting_Workflow Start Low / No Conversion CheckBase Is the base strong enough and sufficiently soluble? Start->CheckBase ChangeBase Switch to a stronger base (e.g., Cs₂CO₃, NaH, or KOtBu). Ensure anhydrous conditions. CheckBase->ChangeBase No CheckSolvent Is the solvent polar aprotic and anhydrous? CheckBase->CheckSolvent Yes ChangeBase->CheckSolvent ChangeSolvent Use anhydrous DMF or DMSO. Consider adding a phase-transfer catalyst if solubility is an issue. CheckSolvent->ChangeSolvent No CheckTemp Is the temperature high enough? CheckSolvent->CheckTemp Yes ChangeSolvent->CheckTemp IncreaseTemp Gradually increase temperature (e.g., in 10-20 °C increments). Monitor for decomposition. CheckTemp->IncreaseTemp No Success Reaction Optimized CheckTemp->Success Yes IncreaseTemp->Success

Caption: Troubleshooting workflow for low reaction conversion.

Troubleshooting Steps:

  • Evaluate the Base: The primary role of the base is to deprotonate the phenol. If the base is too weak or not soluble enough, the concentration of the active phenoxide nucleophile will be too low.

    • Insight: While K₂CO₃ is often sufficient, cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can significantly accelerate the reaction. For very stubborn reactions, a stronger, non-nucleophilic base like sodium hydride (NaH) can be used, but requires greater care in handling. Potassium tert-butoxide (KOtBu) is another strong base option.[3]

  • Check the Solvent: The reaction relies on a polar aprotic solvent to proceed efficiently.

    • Insight: Solvents like THF or acetonitrile are less effective than DMF or DMSO for this transformation.[11] Ensure the solvent is truly anhydrous, as water can inhibit the reaction and lead to side products.

  • Increase the Temperature: SNAr reactions have a significant activation energy barrier.

    • Insight: If the reaction is clean but slow at 80 °C, increasing the temperature to 100 °C or even 120 °C can dramatically increase the rate. Monitor for any signs of decomposition (darkening of the reaction mixture) by TLC.

Q4: My main impurity is 2-hydroxy-5-nitropyridine. What causes this and how can I minimize it?

A4: The formation of 2-hydroxy-5-nitropyridine is a classic side reaction caused by the hydrolysis of the starting material, 2-chloro-5-nitropyridine. This occurs when hydroxide ions (OH⁻) are present in the reaction mixture and act as a competing nucleophile.

Causes and Solutions:

  • Aqueous Bases: Using bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) directly introduces water and hydroxide, making this side reaction highly probable.[8]

    • Solution: Strictly use anhydrous, non-nucleophilic bases such as potassium carbonate, cesium carbonate, or sodium hydride.

  • "Wet" Solvents or Reagents: Using non-anhydrous grade solvents or reagents can introduce enough water to facilitate hydrolysis, especially at elevated temperatures.

    • Solution: Use freshly opened bottles of anhydrous solvents or dry the solvent over molecular sieves prior to use. Ensure all glassware is thoroughly dried.

  • Order of Addition: Adding the base to the electrophile before the phenol nucleophile can increase the chance of hydrolysis if trace water is present.

    • Solution: It is best practice to mix the electrophile, nucleophile, and base together before heating.

Q5: How do different leaving groups on the pyridine ring affect the reaction?

A5: In SNAr reactions, the trend for leaving group ability is often the reverse of what is seen in SN2 reactions. The typical reactivity order is F > Cl > Br > I.[7]

  • Explanation: The rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-leaving group bond. Fluorine is the most electronegative halogen, so it strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to attack.[7] While the C-F bond is the strongest, its cleavage occurs in a subsequent, faster step and does not impact the overall rate as much as the initial attack. If your reaction with 2-chloro-5-nitropyridine is slow, switching to 2-fluoro-5-nitropyridine, if available, would likely provide a significant rate enhancement.

Section 3: Alternative Synthetic Approaches

While SNAr is the preferred method, other classic and modern reactions can be employed, particularly if the substrate is not sufficiently activated.

Q6: Are there any metal-catalyzed alternatives to the SNAr reaction for this synthesis?

A6: Yes, for cases where the SNAr reaction is inefficient (e.g., if the activating nitro group were absent), two powerful metal-catalyzed cross-coupling reactions are viable alternatives for forming diaryl ether bonds.

  • Ullmann Condensation: This is the classic copper-catalyzed reaction between an aryl halide and a phenol.[12][13] It typically requires a copper catalyst (e.g., CuI, CuO, or copper powder), a base, and often high reaction temperatures (150-250 °C) in a polar solvent like pyridine or DMF.[10][12] While effective, the harsh conditions can limit its functional group tolerance.[14]

  • Buchwald-Hartwig C-O Coupling: This is a more modern, versatile, and milder palladium-catalyzed cross-coupling reaction.[15][16] The reaction couples an aryl halide or triflate with an alcohol or phenol. It requires a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃), a specialized phosphine ligand (e.g., BINAP, Xantphos), and a base (often Cs₂CO₃ or K₃PO₄) in a solvent like toluene or dioxane.[16][17][18] This method generally offers higher yields, milder conditions, and broader substrate scope compared to the Ullmann condensation.[15]

References

  • Ullmann Condensation. SynArchive. [Link]

  • Ullmann Diaryl Ether Synthesis in Ionic Liquids. Arkivoc. [Link]

  • The Ullmann Ether Condensation. ResearchGate. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Aryl
  • Improved Ullmann Synthesis of Diaryl Ethers. Organic Preparations and Procedures International. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. ACS Publications. [Link]

  • Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. The Royal Society of Chemistry. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. National Institutes of Health. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

  • A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. National Institutes of Health. [Link]

  • Directed nucleophilic aromatic substitution reaction. The Royal Society of Chemistry. [Link]

  • 2-(4-Methylphenoxy)-5-nitropyridine. National Institutes of Health. [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles (general chemical structure). ResearchGate. [Link]

  • Substitution reactions of 5-nitropyridine-2-sulfonic acid. A new pathway to 2,5-disubstituted pyridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. PubMed. [Link]

Sources

Technical Support Center: Crystallization of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this molecule. The following question-and-answer-based troubleshooting guide provides in-depth, experience-driven advice to optimize your crystallization process, ensuring high purity, yield, and the desired crystal form.

FAQ 1: My 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is not crystallizing and remains an oil. What should I do?

This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice.[1][2][3] This is often a kinetic and thermodynamic issue where the concentration of the solute exceeds its solubility to a point that favors the formation of a liquid.[3] The oil is essentially a supersaturated solution of your compound, which can entrap impurities.

Core Causality:

  • High Supersaturation: Cooling the solution too quickly is a primary cause.[3]

  • Inappropriate Solvent Choice: The solvent may be too good, keeping the compound in solution even at low temperatures, or the melting point of your compound may be lower than the temperature of the solution.[2]

  • Impurities: The presence of impurities can disrupt the crystal lattice formation and promote oiling.[3][4]

Troubleshooting Protocol:

  • Reduce the Rate of Supersaturation:

    • Slow Cooling: Instead of rapid cooling in an ice bath, allow the solution to cool slowly to room temperature, and then gradually cool it further. A programmable bath can provide precise temperature control.[3]

    • Reduce Concentration: Start with a more dilute solution to avoid reaching the critical supersaturation point where oiling occurs.[3]

  • Re-evaluate Your Solvent System:

    • If oiling persists, gently reheat the solution to redissolve the oil, and add a small amount of a "poorer" (less solubilizing) co-solvent in which your compound is less soluble. The two solvents must be miscible.[5]

    • Conversely, if the compound's melting point is low, adding more of a "good" solvent can sometimes help by lowering the saturation temperature.[2]

  • Induce Nucleation:

    • Seeding: Introduce a small seed crystal of the pure compound into the solution at a temperature where it is slightly supersaturated. This provides a template for crystal growth.[1][6]

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[2][7]

  • Purification: If the crude product is highly impure, consider purifying it by another method, such as column chromatography, before attempting crystallization.[7][8]

FAQ 2: How do I select the optimal solvent system for the crystallization of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine?

The choice of solvent is the most critical factor in a successful crystallization.[5][9] An ideal solvent will dissolve the compound when hot but not when cold.[5] For 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, a molecule of moderate polarity, a systematic approach is recommended.

Guiding Principles:

  • "Like Dissolves Like": The polarity of the solvent should be comparable to that of your compound.[10] Given the structure of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, solvents of intermediate polarity are a good starting point.

  • Boiling Point: A solvent with a boiling point below 100°C is generally preferred for easy removal after crystallization.[9]

  • Inertness: The solvent must not react with your compound.[11]

Systematic Solvent Screening Protocol:

  • Place a small amount (10-20 mg) of your compound into several test tubes.

  • Add a small volume (0.5 mL) of a different solvent to each test tube.

  • Observe solubility at room temperature. A good solvent will not dissolve the compound at this stage.[10]

  • Gently heat the insoluble mixtures. An ideal solvent will completely dissolve the compound at or near its boiling point.

  • Allow the dissolved solutions to cool slowly to room temperature and then in an ice bath.

  • The best solvent will result in the formation of a large quantity of crystals.

Suggested Solvents for Screening:

Solvent ClassSolvent NameBoiling Point (°C)[9]PolarityRationale
Alcohols Ethanol78Polar ProticOften a good choice for moderately polar compounds.[9]
Methanol65Polar ProticSimilar to ethanol, but more polar.
Esters Ethyl Acetate77Polar AproticA versatile solvent for a range of polarities.[12]
Ketones Acetone56Polar AproticCan be effective but its high volatility can lead to rapid, poor-quality crystal growth.[12]
Hydrocarbons Toluene111NonpolarMay be useful in a mixed solvent system with a more polar solvent.[9][12]
Hexanes69NonpolarLikely to be a poor solvent on its own, but excellent as an anti-solvent.[9]
Ethers Dioxane101Moderately PolarCan be a good solvent for compounds with ether linkages.[13]

Mixed Solvent Systems:

If no single solvent is ideal, a mixed solvent system can be employed.[5] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" anti-solvent (in which it is insoluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.

FAQ 3: The purity of my crystallized product is low. How can I improve it?

Low purity after crystallization can result from several factors, including inefficient removal of impurities, co-crystallization, or the inclusion of solvent in the crystal lattice.

Core Causality:

  • Rapid Crystallization: Fast crystal growth can trap impurities from the mother liquor within the crystal lattice.[4]

  • Inadequate Washing: Insufficient washing of the filtered crystals will leave behind impure mother liquor on the crystal surfaces.

  • Solvent Inclusions: The formation of solvates, where solvent molecules are incorporated into the crystal structure, can also be a source of impurity.[14]

Optimization Strategies:

  • Slow Down the Crystallization Process: As detailed in FAQ 1, a slower cooling rate allows for more selective crystal growth, excluding impurities from the lattice.

  • Optimize Washing:

    • Always wash the crystals with a small amount of ice-cold solvent. Using warm solvent will dissolve some of your product.

    • Ensure the wash solvent is appropriate. It should be a solvent in which your compound is poorly soluble.

  • Consider a Second Recrystallization: If purity remains an issue, a second recrystallization is often necessary. The first crystallization removes the bulk of the impurities, and the second refines the product further.

  • Charcoal Treatment: If your product has colored impurities, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb these impurities. Use with caution, as it can also adsorb your product.

FAQ 4: I am observing different crystal forms (polymorphism). How can I control this?

Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice.[14][15][16] These different forms can have distinct physical properties, including solubility, melting point, and stability.[17] Controlling polymorphism is critical in pharmaceutical development.[16][17]

Factors Influencing Polymorphism:

  • Solvent: The choice of solvent can have a significant impact on which polymorph is favored.[14][18]

  • Temperature and Cooling Rate: The temperature of crystallization and the rate of cooling can dictate the resulting crystal form.[14][17]

  • Supersaturation: The level of supersaturation can influence nucleation and growth kinetics, leading to different polymorphs.

  • Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph while favoring another.

Strategies for Controlling Polymorphism:

  • Consistent Crystallization Protocol: To obtain a consistent polymorph, it is crucial to meticulously control all crystallization parameters, including solvent, concentration, cooling rate, and agitation.

  • Seeding: Seeding with crystals of the desired polymorph can direct the crystallization towards that form.[6]

  • Solvent Screening: Perform a systematic screen of different solvents and solvent mixtures, as different solvent environments can stabilize different polymorphs.[18]

  • Characterization: Use analytical techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different polymorphs obtained under various conditions.[14]

Visual Troubleshooting Guides

Diagram 1: Decision Tree for "Oiling Out"

G start Compound 'Oils Out' check_purity Is the crude material of high purity? start->check_purity purify Purify by chromatography or another method. check_purity->purify No reheat Reheat to dissolve oil. Add more 'good' solvent. check_purity->reheat Yes purify->start slow_cool Cool slowly. (e.g., insulated bath, controlled cooling) reheat->slow_cool seed Add seed crystals at slight supersaturation. slow_cool->seed oil_persists Does oiling still occur? seed->oil_persists change_solvent Change solvent system. (e.g., use mixed solvents or a different primary solvent) oil_persists->change_solvent Yes success Crystals Form oil_persists->success No change_solvent->start

Caption: A troubleshooting flowchart for addressing "oiling out".

Diagram 2: Workflow for Solvent System Selection

G cluster_0 Single Solvent Screening cluster_1 Mixed Solvent System A Test solubility in various solvents (polar to nonpolar) B Soluble at RT? A->B C Insoluble at RT. Heat to boiling. B->C No G Poor Solvent B->G Yes D Soluble when hot? C->D E Cool slowly. Do crystals form? D->E Yes D->G No F Optimal Single Solvent Found E->F Yes E->G No H Select a 'Good' Solvent (dissolves compound well) G->H I Select a 'Poor' Solvent (compound is insoluble) J Are solvents miscible? K Dissolve in min. hot 'Good' solvent. Add 'Poor' solvent until cloudy. Clarify with 'Good' solvent. L Cool slowly. Do crystals form? M Optimal Mixed Solvent Found

Caption: A workflow for systematic solvent selection.

References

  • Mettler-Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • PharmaCores. (2025, May 1). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Taylor & Francis Online. (2015, July 7). Understanding Pharmaceutical Polymorphic Transformations II: Crystallization Variables and Influence on Dosage Forms. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3: Choice of Solvent. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Mettler-Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Scribd. (n.d.). Understanding Oiling Out in Crystallization. Retrieved from [Link]

  • International Journal of Nanoscience and Nanotechnology. (2021, October 31). diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

  • Google Patents. (n.d.). EP0560406A1 - Process for the preparation of 2,5-diamino-6-nitro-pyridine derivatives and ....
  • National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenoxy)-5-nitropyridine. Retrieved from [Link]

  • Environmental Protection Agency. (2025, October 15). 2-(2,4-difluorophenoxy)-5-nitropyridine Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • MDPI. (2020, June 24). The Steps from Batchwise to Continuous Crystallization for a Fine Chemical: A Case Study. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

  • Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.
  • ResearchGate. (2025, October 17). (PDF) 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-4-nitropyridine-N-oxide. Retrieved from [Link]

  • ResearchGate. (2016, April 1). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

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Technical Support Center: Reactions of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. It provides troubleshooting advice and frequently asked questions (FAQs) in a question-and-answer format to address specific issues that may be encountered during common synthetic transformations of this versatile intermediate.

Introduction

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a key building block in medicinal and materials chemistry. Its structure, featuring an electron-deficient pyridine ring activated by a nitro group, makes it amenable to various transformations. The most common and synthetically valuable reaction is the reduction of the nitro group to an amine, yielding 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine, a precursor for a wide range of bioactive molecules.[1][2] This guide will focus on identifying and mitigating the formation of byproducts during this critical reduction step.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reduction of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to the corresponding amine is incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent issue in the reduction of aromatic nitro compounds. The problem can often be traced back to the reagents, reaction conditions, or solubility of the starting material. Here’s a systematic approach to troubleshooting:

  • Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is crucial.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Ensure your catalyst is fresh and not poisoned. Catalyst poisoning can occur if your starting material or solvent contains impurities like sulfur compounds.[3] If you suspect catalyst deactivation, try a fresh batch or increase the catalyst loading (typically 5-10 mol% of the metal).[4] For stubborn reductions, increasing the hydrogen pressure may also be beneficial.[4]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal are important. Use finely powdered metal to maximize the reactive surface area. The concentration of the acid is also a critical parameter influencing the reaction rate.[4] An excess of the metal-based reducing agent is often necessary to drive the reaction to completion.[5]

  • Solvent and Solubility: Poor solubility of the nitro compound can significantly hinder the reaction rate.[4] 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a relatively nonpolar molecule.

    • Consider solvents like ethanol, ethyl acetate, or THF for catalytic hydrogenations.[5] Protic co-solvents can often enhance the reaction.[4]

    • For metal/acid reductions, alcoholic solvents or acetic acid are commonly used.[5]

  • Reaction Temperature: While many nitro reductions proceed well at room temperature, some substrates may require gentle heating to achieve a reasonable rate.[4][5] However, be cautious, as higher temperatures can sometimes lead to the formation of side products.[4] It is advisable to monitor the reaction progress closely by TLC or LC-MS.[5]

Q2: I am observing byproducts in my reaction mixture. What are the common impurities and how can I minimize their formation?

A2: The reduction of a nitro group proceeds through several intermediates, and incomplete reaction can lead to their presence as impurities.[6] Over-reduction or side reactions can also generate undesired byproducts.

Common Byproducts and Their Formation:

Byproduct NamePotential Cause of FormationMitigation Strategy
Nitroso Intermediate Incomplete reduction.Increase reaction time, temperature, or stoichiometry of the reducing agent.[4]
Hydroxylamino Intermediate Incomplete reduction.[6]Ensure sufficient reducing agent and optimal reaction conditions.[4]
Azo/Azoxy Compounds Occurs when using certain metal hydrides or with localized overheating in exothermic reactions.[4][6]Use catalytic hydrogenation or metal/acid systems. Ensure adequate temperature control.[4]
Dehalogenated Byproduct (if applicable) If other halogens are present on the pyridine ring, they can be removed during catalytic hydrogenation.Use a chemoselective reduction method, such as with a sulfided platinum catalyst or SnCl₂.[7][8]

The stepwise nature of nitro group reduction is the primary source of these byproducts. Controlling the reaction conditions is key to achieving high selectivity for the desired amine.[9]

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation using Pd/C
  • Setup: In a flask suitable for hydrogenation, dissolve 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate).[5]

  • Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol % Pd) to the solution.[4]

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[5]

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.[5]

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[4][10]

Visualizations

Reaction Pathway and Potential Byproducts

The following diagram illustrates the general pathway for the reduction of the nitro group and highlights the stages where byproducts can form.

G cluster_main Main Reaction Pathway cluster_byproducts Potential Byproducts Start 2-(3,4-Dimethyl-phenoxy)- 5-nitropyridine Intermediate1 Nitroso Intermediate Start->Intermediate1 Reduction Intermediate2 Hydroxylamino Intermediate Intermediate1->Intermediate2 Reduction Azo Azo/Azoxy Compound Intermediate1->Azo Side Reaction Product 2-(3,4-Dimethyl-phenoxy)- 5-aminopyridine Intermediate2->Product Reduction Intermediate2->Azo Side Reaction

Caption: Reduction pathway of 5-nitropyridine and potential side products.

Troubleshooting Workflow for Incomplete Reduction

This workflow provides a logical sequence of steps to diagnose and resolve issues with incomplete nitro group reduction.

G start Incomplete Reduction Observed check_reagents Check Reagent/Catalyst Activity start->check_reagents check_solubility Assess Starting Material Solubility check_reagents->check_solubility Active action_reagents Use fresh reagents/catalyst Increase catalyst loading check_reagents->action_reagents Inactive? check_conditions Optimize Reaction Conditions check_solubility->check_conditions Good action_solubility Change solvent or use co-solvent system check_solubility->action_solubility Poor? success Reaction Complete check_conditions->success Optimal action_conditions Increase temperature/pressure Increase reaction time check_conditions->action_conditions Suboptimal? action_reagents->check_solubility action_solubility->check_conditions action_conditions->success

Caption: Troubleshooting workflow for incomplete nitro group reduction.

References

  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. (2025). Benchchem.
  • Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines. (2025). Benchchem.
  • Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. (n.d.). PubMed.
  • Challenges in the selective reduction of the nitro group. (n.d.). Benchchem.
  • We have considered nucleophilic aromatic substitution of pyridine... (n.d.). Study Prep in Pearson+.
  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. (n.d.). PMC.
  • Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? (n.d.). ECHEMI.
  • Nucleophilic aromatic substitution. (n.d.). Wikipedia.
  • Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate.
  • Reactivity of the nitro group on a pyridine ring. (n.d.). Benchchem.
  • Video: Preparation of Amines: Reduction of Oximes and Nitro Compounds. (2023). JoVE.
  • Selective reduction of nitro group to amine, in benzene ring containing nitrile? (2019). ResearchGate.
  • Nitropyridines in the Synthesis of Bioactive Molecules. (2025). MDPI.
  • Reduction of nitro compounds. (n.d.). Wikipedia.
  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. (n.d.). PMC.
  • (n.d.).

Sources

Technical Support Center: Scaling Up the Synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions related to the scale-up of this important chemical synthesis. Our goal is to equip you with the knowledge to navigate potential challenges and optimize your experimental outcomes.

I. Introduction to the Synthesis

The synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a crucial step in the development of various pharmaceutical compounds. The primary method for this synthesis is a nucleophilic aromatic substitution (SNAr) reaction, a class of reactions where a nucleophile displaces a leaving group on an aromatic ring.[1][2] In this specific case, 3,4-dimethylphenol acts as the nucleophile, and the chlorine atom on 2-chloro-5-nitropyridine serves as the leaving group. The reaction is often facilitated by a base and can be influenced by the choice of solvent and temperature. While the Ullmann condensation, a copper-catalyzed reaction, is also a viable method for forming diaryl ethers, the SNAr reaction is frequently employed for this particular transformation due to the electron-withdrawing nature of the nitro group which activates the pyridine ring towards nucleophilic attack.[3][4][5][6]

Reaction Workflow

The overall process can be visualized as a straightforward workflow, but successful scale-up requires careful attention to each step.

Synthesis_Workflow Reagent_Prep Reagent Preparation & Safety Precautions Reaction_Setup Reaction Setup & Execution Reagent_Prep->Reaction_Setup Transfer Workup Reaction Work-up Reaction_Setup->Workup Quenching Purification Product Purification Workup->Purification Crude Product Analysis Analysis & Characterization Purification->Analysis Pure Product

Caption: A high-level overview of the synthesis workflow.

II. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Q1: What is the role of the nitro group in this reaction?

The nitro group (-NO₂) is a strong electron-withdrawing group. Its presence at the 5-position of the pyridine ring is critical for the success of the SNAr reaction. It activates the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate Meisenheimer complex, thereby stabilizing it.[1][4][6] This stabilization lowers the activation energy of the reaction, allowing it to proceed under milder conditions than would be possible without the nitro group.

Q2: Why is a base necessary for this reaction?

A base is required to deprotonate the 3,4-dimethylphenol, forming the more nucleophilic 3,4-dimethylphenoxide anion. This anion is a much stronger nucleophile than the neutral phenol and will readily attack the electron-deficient pyridine ring. Common bases used for this purpose include potassium carbonate (K₂CO₃), sodium hydride (NaH), and potassium tert-butoxide (t-BuOK).

Q3: What are the most common side reactions to be aware of during scale-up?

The most prevalent side reaction is the hydrolysis of 2-chloro-5-nitropyridine to 2-hydroxy-5-nitropyridine, especially if water is present in the reaction mixture. Another potential side product can arise from the self-condensation of the starting materials or reaction with impurities. Careful control of reaction conditions and the use of anhydrous solvents can minimize these side reactions.

Q4: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress.[7] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting materials (2-chloro-5-nitropyridine and 3,4-dimethylphenol) and the desired product. The disappearance of the limiting starting material spot on the TLC plate indicates the completion of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive base or insufficient amount. 2. Low reaction temperature. 3. Poor quality of starting materials. 4. Presence of moisture deactivating the base or reacting with the starting material.1. Use a fresh, anhydrous base and ensure at least stoichiometric amounts are used. 2. Gradually increase the reaction temperature while monitoring for product formation and decomposition. 3. Verify the purity of 2-chloro-5-nitropyridine and 3,4-dimethylphenol by melting point, NMR, or other analytical techniques. 4. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of Significant Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in the starting materials or solvent. 3. Incorrect stoichiometry of reactants.1. Optimize the reaction temperature by running small-scale experiments at different temperatures. 2. Purify starting materials and use high-purity, anhydrous solvents. 3. Carefully measure and control the molar ratios of the reactants.
Difficult Product Purification 1. Incomplete reaction, leaving unreacted starting materials. 2. Formation of closely related side products with similar polarity. 3. Product is an oil and difficult to crystallize.1. Ensure the reaction goes to completion by extending the reaction time or optimizing conditions. 2. Utilize flash column chromatography with a carefully selected solvent gradient for better separation.[8][9] 3. If crystallization is challenging, consider purification by column chromatography or explore alternative solvent systems for crystallization.
Dark Reaction Mixture 1. Decomposition of the nitro-containing starting material or product at elevated temperatures. 2. Presence of impurities that are sensitive to the reaction conditions.1. Lower the reaction temperature. 2. Ensure the purity of all reagents and solvents.

IV. Detailed Experimental Protocol

This protocol provides a step-by-step guide for the synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Safety Precautions
  • 2-Chloro-5-nitropyridine: This compound is harmful if swallowed, causes skin irritation, and may cause respiratory irritation.[10][11][12] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][13]

  • 3,4-Dimethylphenol: This compound can cause skin irritation and serious eye damage. Handle with care and wear appropriate PPE.

  • Potassium Carbonate: This is a hygroscopic and irritating powder. Avoid inhalation of dust and contact with skin and eyes.

  • Dimethylformamide (DMF): This is a common solvent for this reaction but is a suspected teratogen. Handle in a fume hood and avoid skin contact.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (for a 10g scale)Moles
2-Chloro-5-nitropyridine158.5510.0 g0.063 mol
3,4-Dimethylphenol122.168.5 g0.070 mol
Potassium Carbonate (anhydrous)138.2113.1 g0.095 mol
Dimethylformamide (DMF, anhydrous)-100 mL-
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitropyridine (10.0 g, 0.063 mol) and 3,4-dimethylphenol (8.5 g, 0.070 mol).

  • Solvent and Base Addition: Add anhydrous dimethylformamide (100 mL) to the flask, followed by the careful addition of anhydrous potassium carbonate (13.1 g, 0.095 mol).

  • Reaction Execution: Stir the mixture at room temperature for 15 minutes to ensure homogeneity. Then, heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the 2-chloro-5-nitropyridine spot is no longer visible.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 500 mL of ice-cold water with stirring. A solid precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and inorganic salts.

  • Drying: Dry the crude product in a vacuum oven at 50 °C overnight.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or isopropanol to yield a pale yellow solid. If impurities persist, column chromatography on silica gel using a hexane/ethyl acetate gradient may be necessary.

Purification_Workflow Crude_Product Crude Product from Work-up Recrystallization Recrystallization (e.g., Ethanol) Crude_Product->Recrystallization Filtration_Drying Filtration & Drying Recrystallization->Filtration_Drying Column_Chromatography Column Chromatography (if necessary) Recrystallization->Column_Chromatography If impurities persist Pure_Product Pure 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine Filtration_Drying->Pure_Product Column_Chromatography->Pure_Product

Caption: A decision-based workflow for product purification.

V. References

  • Synthesis of Diaryl Ethers via Hypervalent Iodine-Mediated C–H Functionalization. Organic Letters - ACS Publications. [Link]

  • Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry. [Link]

  • Synthesis of Diaryl Ethers by Formal Oxygen Insertion Between Suzuki–Miyaura Coupling Partners. ACS Catalysis - ACS Publications. [Link]

  • Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. In Diaryl Ethers. De Gruyter. [Link]

  • One-pot synthesis of diaryl ethers from diaryliodoniums. ResearchGate. [Link]

  • Ullmann condensation. Wikipedia. [Link]

  • 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl]-3-nitropyridine. Acta Crystallographica Section E. [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. Molecules. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]

  • Synthesis of 2-chloro-5-nitropyridine. PrepChem.com. [Link]

  • Ullmann Condensation. SynArchive. [Link]

  • Supplementary Information Synthetic routes to compounds 5 and 10-19. The Royal Society of Chemistry. [Link]

  • Synthesis of 2-chloro-5-nitropyridine and 4-amino-2-chloropyridine. Dissertation. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Preparation method of 2-chloro-5-nitropyridine. Google Patents.

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • 2-(4-Methylphenoxy)-5-nitropyridine. Acta Crystallographica Section E. [Link]

  • Nucleophilic Aromatic Substitution. In Organic Chemistry. OpenStax. [Link]

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.

  • 2,3-diaminopyridine. Organic Syntheses Procedure. [Link]

  • Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide. Google Patents.

  • 2-Chloro-5-nitropyridine. PubChem. [Link]

Sources

Technical Support Center: Characterization of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this molecule. Here, we address the common and complex challenges encountered during its analytical characterization, providing not just solutions but the underlying scientific principles to empower your experimental choices.

Compound Profile & Inherent Challenges

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a polar aromatic molecule. Its structure, featuring an electron-deficient nitropyridine ring linked via an ether bond to an electron-rich dimethylphenoxy group, presents a unique set of analytical hurdles.

  • Polarity: The prominent nitro group (NO₂) and the pyridine nitrogen make the molecule highly polar. This is a primary source of difficulty in reversed-phase chromatography, often leading to poor retention.[1][2]

  • Chemical Reactivity: The nitro group can be susceptible to reduction, and the ether linkage may be liable to cleavage under harsh analytical conditions (e.g., high-energy mass spectrometry ionization). The pyridine nitrogen is basic and can interact with acidic surfaces, such as silica gel, leading to poor chromatographic peak shapes.

  • Synthesis-Related Impurities: A common synthetic route involves the nucleophilic aromatic substitution of 2-chloro-5-nitropyridine with 3,4-dimethylphenol (p-cresol).[3] This route can introduce specific impurities that complicate analysis, including unreacted starting materials and potential side-products.

Logical Workflow for Characterization

A systematic approach is crucial for the successful characterization of a novel compound. The following workflow outlines the logical progression from initial synthesis to final structural confirmation and purity assessment.

G cluster_0 Synthesis & Purification cluster_1 Structural Elucidation cluster_2 Purity & Stability Assessment Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Identity Confirmation MS Mass Spectrometry (ESI-MS, HRMS) HPLC HPLC Purity Check NMR->HPLC Purity Verification FTIR FT-IR Spectroscopy Stability Forced Degradation (Acid, Base, Oxidative) HPLC->Stability G cluster_0 Troubleshooting Logic: HPLC Peak Tailing start Poor Peak Shape (Tailing) q1 Is the pyridine nitrogen interacting with column silanols? start->q1 ans1_yes Yes, this is a common issue for basic compounds. q1->ans1_yes Likely sol1 Solution: Modify Mobile Phase Add 0.1% Formic Acid or TFA ans1_yes->sol1 exp1 Why it works: Acid protonates the pyridine (Py -> PyH+). This prevents secondary ionic interactions with acidic silanols (Si-OH). sol1->exp1

Sources

Technical Support Center: Experimental Integrity of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving this compound. Our goal is to ensure the integrity of your results by minimizing degradation and understanding potential stability issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine?

A1: Based on the chemical structure, which includes a nitropyridine ring and a phenoxy ether linkage, the primary factors that can induce degradation are exposure to strong acids or bases, light (photodegradation), high temperatures (thermal decomposition), and oxidizing agents.[1][2] The nitro group on the pyridine ring makes it susceptible to reduction, while the ether bond can be cleaved under acidic conditions.

Q2: What are the optimal storage conditions for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to ensure its long-term stability?

A2: To maintain the integrity of the compound, it should be stored in a cool, dry, and dark environment.[2] We recommend storage in a tightly sealed, light-resistant container (such as an amber vial) under an inert atmosphere (e.g., argon or nitrogen) to prevent photo-oxidation and hydrolysis from atmospheric moisture. For long-term storage, refrigeration (2-8 °C) is advisable.

Q3: Is 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine sensitive to pH changes in solution?

A3: Yes, compounds of this nature can be sensitive to pH. Strong acidic conditions may lead to the cleavage of the ether linkage. While nitropyridines are generally stable in dilute acidic solutions, strong basic conditions can also facilitate nucleophilic attack on the pyridine ring, potentially leading to degradation.[1][3] It is crucial to control the pH of your experimental solutions to avoid unintended degradation.

Q4: Can I anticipate the potential degradation products of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine?

A4: Yes, based on its structure, several degradation products can be anticipated. These include hydrolysis of the ether bond to yield 2-hydroxy-5-nitropyridine and 3,4-dimethylphenol, reduction of the nitro group to an amino group, and potential hydroxylation of the pyridine or phenyl ring under oxidative conditions.[1][4][5]

Troubleshooting Guide: Common Experimental Issues

This section addresses common problems encountered during experiments with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and provides potential causes and solutions.

Symptom Potential Cause(s) Recommended Solution(s)
Appearance of unexpected peaks in HPLC/GC analysis Degradation of the compound due to improper handling or storage; reaction with incompatible solvents or reagents.Verify the purity of the starting material. Review storage and handling procedures. Conduct a forced degradation study to identify potential degradation products and their retention times. Ensure all solvents and reagents are compatible and of high purity.
Low or inconsistent assay results Degradation of the compound in the assay medium; inaccurate standard preparation.Assess the stability of the compound under your specific assay conditions (pH, temperature, light exposure). Prepare fresh standards for each experiment. Use a validated analytical method for quantification.
Color change of the compound or solution (e.g., yellowing) Photodegradation or oxidative degradation.Protect the compound and its solutions from light at all times by using amber vials and covering experimental setups with aluminum foil.[1] Purge solutions with an inert gas to remove oxygen.
Inconsistent biological activity Degradation to less active or inactive products.Confirm the integrity of the compound before each experiment using a suitable analytical technique (e.g., HPLC). Investigate the stability of the compound in the vehicle or cell culture medium used for biological assays.

Proposed Degradation Pathways

The following diagram illustrates the most probable degradation pathways for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine based on its chemical structure and the known reactivity of related compounds.

cluster_0 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine cluster_1 Degradation Products A 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine B 2-Hydroxy-5-nitropyridine A->B Acid/Base Hydrolysis C 3,4-Dimethylphenol A->C Acid/Base Hydrolysis D 2-(3,4-Dimethyl-phenoxy)-5-aminopyridine A->D Reduction E Hydroxylated Derivatives A->E Oxidation

Caption: Proposed degradation pathways of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[6][7] The following are recommended starting protocols for the forced degradation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. The extent of degradation should ideally be between 5-20%.[8]

Workflow for Forced Degradation Studies

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in a suitable solvent (e.g., Methanol or Acetonitrile) B Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2 at RT) A->D E Thermal Degradation (Solid & Solution at 80°C) A->E F Photodegradation (UV/Vis light exposure) A->F G Neutralize samples (for hydrolysis) B->G C->G D->G E->G F->G H Analyze by a stability-indicating method (e.g., HPLC-UV/MS, GC-MS) G->H

Caption: Experimental workflow for forced degradation studies.

Acid and Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in methanol or acetonitrile.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Time Points: Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

  • Sample Preparation for Analysis: Cool the aliquots to room temperature and neutralize the acid-treated samples with an equivalent amount of 0.1 M NaOH, and the base-treated samples with 0.1 M HCl. Dilute with the mobile phase to a suitable concentration for analysis.

Oxidative Degradation
  • Preparation: To 1 mL of the 1 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubation: Keep the solution at room temperature, protected from light.

  • Time Points: Analyze at 0, 2, 4, 8, and 24 hours.

Thermal Degradation
  • Solid State: Place a small amount of the solid compound in a controlled temperature oven at 80°C.

  • Solution State: Incubate a solution of the compound (1 mg/mL in a suitable solvent) at 80°C.

  • Time Points: Sample the solid at various time points (e.g., 1, 3, 5 days) and prepare solutions for analysis. Analyze the solution at 0, 8, 24, and 48 hours.

Photodegradation
  • Preparation: Prepare a 1 mg/mL solution of the compound.

  • Exposure: Expose the solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

  • Control: Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.

  • Analysis: Analyze both the exposed and control samples at appropriate time intervals.

Recommended Analytical Methods

The following are starting points for developing a stability-indicating analytical method. Method validation is crucial for ensuring reliable results.

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: HPLC with UV or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or ammonium acetate) is a good starting point.[9]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength of maximum absorbance, determined by a UV scan of the compound.

  • Injection Volume: 10 µL.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying volatile degradation products.

  • Instrumentation: GC system coupled with a Mass Spectrometer.[10][11]

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).[12]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: Scan from m/z 50 to 500.

References

  • BioPharm International. (2026, March 13).
  • ResearchGate.
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  • 2-(4-Methylphenoxy)-5-nitropyridine. (PMC).
  • Benchchem. (2025).
  • 2-Hydroxy-5-nitropyridine.
  • Journal of the Chemical Society, Perkin Transactions 2. (RSC Publishing). Alkoxy nitroxide radicals from photolysis of nitropyridines: a kinetic investigation by electron spin resonance spectroscopy.
  • Toxicological Profile for Pyridine. (NCBI Bookshelf - NIH).
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  • Pipzine Chemicals. 2-Hydroxy-5-nitropyridine | Properties, Uses, Safety, Supplier China.
  • ECHEMI. 2-(benzyloxy)
  • Google Patents. (CN104592107B). Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • MilliporeSigma. 2-Hydroxy-4-methyl-5-nitropyridine 98 21901-41-7.
  • Benchchem. (2025, December).
  • 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation
  • 2-Hydroxy-5-nitropyridine. (the NIST WebBook).
  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development.
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  • ChemScene. 218456-68-9 | 2-(4-(Tert-butyl)phenoxy)-5-nitropyridine.
  • AN64500-EN Quantitation of 122 Drugs in Urine by Triple Quadrupole Mass Spectrometry.
  • Nanosecond Laser Flash Photolysis Study of the Photochemistry of 2-Alkoxy Thioxanthones.
  • Benchchem. (2025). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • Benchchem. (2025). Preventing degradation of 2-(5-Methylhexyl)pyridine during storage.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • ResearchGate. Mass spectrometry for analysis of purine and pyrimidine compounds.
  • Organic Syntheses Procedure. 2,3-diaminopyridine.
  • Google Patents. (CN109456257B). Preparation method of high-yield 2-chloro-5-nitropyridine.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
  • PubMed - NIH. (2015, July 15). Mass spectrometry analysis of nitrotyrosine-containing proteins.
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  • MDPI.
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Technical Support Center: Analysis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical characterization of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and robust troubleshooting strategies for common analytical challenges. The information herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Section 1: General FAQs & Best Practices

This section addresses preliminary questions and establishes best practices for handling and preparing 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine for analysis.

Q1: What is the recommended first-pass analytical technique for assessing the purity of a new batch of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine?

A1: For a rapid and reliable initial purity assessment, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the method of choice. The molecule possesses a strong UV chromophore (the nitropyridine ring), making it highly sensitive to UV detection (typically around 254 nm).[1] RP-HPLC is versatile, highly reproducible, and can effectively separate the target analyte from non-polar and moderately polar impurities.[2][3]

Q2: How should I prepare and store samples and stock solutions to ensure stability?

A2: Proper sample handling is critical for reproducible results.[4]

  • Solvent Selection: 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is readily soluble in common organic solvents like acetonitrile, methanol, and dichloromethane. For HPLC analysis, it is always best practice to dissolve the sample in the mobile phase itself, or a solvent weaker than the mobile phase, to prevent peak distortion.[5]

  • Stock Solutions: Prepare stock solutions (e.g., 1 mg/mL) in a high-purity solvent like acetonitrile or methanol.[6] Store these solutions in amber vials at 2-8°C to minimize degradation from light and temperature fluctuations. Nitroaromatic compounds can be susceptible to photochemical degradation.

  • Working Solutions: Prepare working standards by diluting the stock solution with the initial mobile phase composition.[6]

  • Storage: While nitro compounds are generally stable, long-term storage should be in a cool, dark, and dry environment.[7] For sensitive quantitative analysis, it is advisable to use freshly prepared solutions.

Q3: What are the primary safety considerations when handling this compound?

A3: While specific toxicology data for this compound may be limited, its structure warrants caution. Nitroaromatic compounds as a class can be toxic and are often explosive under certain conditions.[8] Always handle the solid material and concentrated solutions in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Review the material's Safety Data Sheet (SDS) before beginning any work.

Section 2: HPLC Method Development & Troubleshooting

High-Performance Liquid Chromatography is the workhorse technique for the analysis of this compound. This section provides a starting point for method development and solutions to common problems.

Recommended Starting HPLC-UV Method Parameters
ParameterRecommended ConditionRationale & Key Considerations
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides a good balance of retention and efficiency for this moderately hydrophobic molecule.
Mobile Phase A Water with 0.1% Formic AcidThe acidic modifier protonates residual silanols on the column, significantly reducing peak tailing for the basic pyridine nitrogen.[9]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile is a preferred organic modifier for its low viscosity and UV transparency.
Gradient 50% B to 95% B over 15 minA gradient elution ensures that impurities with a wide range of polarities are eluted and provides a sharp peak for the main analyte.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CUsing a column oven improves retention time reproducibility by mitigating effects from ambient temperature changes.[10]
Detection UV at 254 nmThe nitropyridine moiety provides strong absorbance at this wavelength. A Diode Array Detector (DAD) can be used to assess peak purity.
Injection Vol. 10 µLA smaller injection volume minimizes the risk of column overload and peak distortion.[5]
HPLC Troubleshooting Guide

dot graph TD { graph [rankdir="LR", labelloc="t", label="HPLC Troubleshooting Workflow", fontname="Roboto"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [fontname="Roboto", color="#5F6368", arrowhead="vee"];

} Caption: A logical workflow for troubleshooting common HPLC issues.

Q4: My peak for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is tailing severely. What is the cause and how can I fix it?

A4: Peak tailing for this compound is almost certainly caused by the interaction of the basic nitrogen atom on the pyridine ring with acidic residual silanol groups on the HPLC column's silica packing.[9][11] This secondary interaction slows down a portion of the analyte molecules, causing them to elute later and create a "tail".

  • Primary Solution: Ensure your mobile phase is sufficiently acidic. Using 0.1% formic acid or trifluoroacetic acid (TFA) will protonate the pyridine nitrogen to an ammonium cation ([M+H]⁺) and, more importantly, suppress the ionization of the silanol groups (Si-OH), minimizing the unwanted ionic interaction.[5][12]

  • Secondary Solution: If tailing persists, consider using a modern, highly end-capped column specifically designed for analyzing basic compounds. These columns have fewer accessible silanol groups.[12]

  • Tertiary Solution: In some cases, adding a competing base like triethylamine (TEA) at a low concentration (e.g., 0.1%) to the mobile phase can be effective. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.[5]

Q5: I'm seeing ghost peaks in my chromatogram during a gradient run. What are they?

A5: Ghost peaks are spurious peaks that are not related to the injected sample. They often appear during gradient elution when impurities accumulating on the column from the mobile phase or system are eluted as the organic solvent concentration increases.

  • Cause & Solution 1: Contaminated Solvents. Ensure you are using high-purity, HPLC-grade solvents and water.[13] Prepare fresh mobile phase daily and filter it through a 0.45 µm or 0.22 µm filter.[12]

  • Cause & Solution 2: System Contamination. The source could be contaminated transfer lines, vials, or carryover from a previous injection. Run a blank gradient (injecting mobile phase) to confirm the source. If peaks are still present, systematically clean the injector, sample loop, and column.

Q6: My retention time is shifting between injections. How can I improve reproducibility?

A6: Retention time instability is a common issue that compromises data reliability.

  • Cause & Solution 1: Inadequate Column Equilibration. This is the most common cause. Before the first injection and between runs, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline pressure is a good indicator of equilibration. Allow at least 10-15 column volumes of the initial mobile phase to pass through the column.[10]

  • Cause & Solution 2: Temperature Fluctuations. The mobile phase viscosity and analyte retention are sensitive to temperature. Use a thermostatted column compartment to maintain a constant temperature (e.g., 30°C).[10]

  • Cause & Solution 3: Mobile Phase Composition. Inconsistently prepared mobile phases can cause shifts. Use precise volumetric measurements and ensure buffers are completely dissolved.[13] If using an online mixer, ensure the pump's proportioning valves are functioning correctly.[5]

Section 3: GC-MS Method Development & Troubleshooting

For assessing volatile impurities or for orthogonal purity confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. The analyte should be sufficiently thermally stable for this technique.

Recommended Starting GC-MS Method Parameters
ParameterRecommended ConditionRationale & Key Considerations
Column DB-5ms or HP-5ms, 30 m x 0.25 mm, 0.25 µmA non-polar 5% phenyl-methylpolysiloxane column is a robust, general-purpose column suitable for many aromatic compounds.[11]
Carrier Gas Helium, constant flow at 1.2 mL/minProvides good efficiency and is inert.
Injector Temp. 250 °CA good starting point to ensure volatilization without causing thermal degradation of the nitro group.
Oven Program 100 °C (hold 2 min), ramp 15 °C/min to 300 °C (hold 5 min)The initial hold allows for solvent focusing, while the ramp effectively elutes the target analyte.
MS Source Temp. 230 °CStandard temperature to prevent condensation while minimizing thermal degradation in the source.
MS Quad Temp. 150 °CStandard temperature for a quadrupole analyzer.
Ionization Mode Electron Ionization (EI) at 70 eVStandard EI energy provides reproducible fragmentation patterns for library matching and structural confirmation.[11]
Mass Range Scan m/z 50 - 450This range will capture the molecular ion and key fragments.
GC-MS Troubleshooting Guide

Q7: I don't see a molecular ion peak (M+) in my EI-MS spectrum. Is this normal?

A7: Yes, this can be normal, especially for nitroaromatic compounds. The molecular ion of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine has a nominal mass of 244 g/mol . Under 70 eV Electron Ionization, the M+ ion can be unstable and undergo rapid fragmentation.[14][15]

  • What to Look For: Instead of a strong M+ peak, look for characteristic high-mass fragments. The fragmentation of nitroaromatics is well-documented and often involves losses of •NO2 (loss of 46 Da), •NO (loss of 30 Da), and •O (loss of 16 Da).[16][17] You should expect to see significant fragments at m/z 198 (M-NO2)+ and m/z 214 (M-NO)+.

  • Confirmation: If molecular weight confirmation is critical, consider using a "softer" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI) via LC-MS, which are much more likely to produce a strong protonated molecule peak ([M+H]+ at m/z 245).[11]

Q8: My GC peaks are broad or tailing. I thought this was mainly an HPLC problem?

A8: Peak tailing in GC can also occur, particularly with polar or basic compounds like pyridines.[11]

  • Cause & Solution 1: Active Sites in the System. The basic pyridine nitrogen can interact with active sites (exposed silica) in the injection port liner or the front of the GC column. Use a deactivated liner, potentially with glass wool, to ensure a more inert pathway.[18]

  • Cause & Solution 2: Column Contamination. Non-volatile sample matrix components can accumulate at the head of the column, leading to poor peak shape. Trim the first 10-20 cm from the front of the column to restore performance.

  • Cause & Solution 3: Inappropriate Temperature. If the injector or initial oven temperature is too low, slow volatilization of the sample can cause broadening. Conversely, if the temperature is too high, degradation can occur. Optimize the injector temperature, starting at 250°C and adjusting in 10-20°C increments.

Q9: I suspect my compound is degrading in the GC injector. How can I confirm this and prevent it?

A9: Thermal degradation is a valid concern for nitro-containing compounds.[7]

  • Confirmation: Look for specific fragment ions in the mass spectrum that would not be expected from simple fragmentation. For example, the loss of the entire dimethyl-phenoxy group. Also, perform an injector temperature study. Inject the same sample at progressively lower injector temperatures (e.g., 270°C, 250°C, 230°C). If the relative abundance of degradation products decreases and the main peak area increases at lower temperatures, degradation is likely occurring.

  • Prevention:

    • Lower Injector Temperature: Use the lowest possible temperature that still provides efficient and reproducible vaporization (as determined by the study above).

    • Use a Split Injection: A split injection with a high split ratio minimizes the residence time of the analyte in the hot injector, reducing the opportunity for degradation. This is preferable to splitless injection if sensitivity allows.

dot graph TD { graph [rankdir="TB", labelloc="t", label="MS Fragmentation Logic", fontname="Roboto"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Roboto"]; edge [fontname="Roboto", color="#EA4335", arrowhead="vee"];

} Caption: Predicted EI fragmentation pathways for the analyte.

References

  • Top Five Tips for Chromatography Sample Preparation . Biocompare. Available from: [Link]

  • Chromatography Sample Preparation Guide . Organomation. Available from: [Link]

  • Chromatography Sample Prep & Filtration Best Practices . Aijiren. Available from: [Link]

  • Sample preparation: Impacts and best practices . Phenomenex. Available from: [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds . ResearchGate. Available from: [Link]

  • Advanced Guide to HPLC Troubleshooting . PharmaCores. Available from: [Link]

  • HPLC Troubleshooting Guide . Phenomenex. Available from: [Link]

  • HPLC Troubleshooting and Performance Tips . Persee. Available from: [Link]

  • HPLC Troubleshooting Guide . SCION Instruments. Available from: [Link]

  • Influence of Nitro Group Substitutes to the Stability and Energetic Properties . Scientific Research Publishing. Available from: [Link]

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  • Development and Validation of RP-HPLC Method for Pyridine Derivative . SciSpace. Available from: [Link]

  • Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products . ResearchGate. Available from: [Link]

  • Fragmentation Patterns in the Mass Spectra of Organic Compounds . Chemguide. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns . Science Ready. Available from: [Link]

  • Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC) . DTIC. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative . ResearchGate. Available from: [Link]

  • HPLC Methods for analysis of Pyridine . HELIX Chromatography. Available from: [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. Available from: [Link]

  • Analytical Methods for Pyridine . Agency for Toxic Substances and Disease Registry. Available from: [Link]

  • Nitro compound . Wikipedia. Available from: [Link]

  • Identification of 4-(Aminomethyl)-6-(trifluoromethyl)-2-(phenoxy)pyridine Derivatives as Potent, Selective, and Orally Efficacious Inhibitors . PubMed. Available from: [Link]

  • Substituent effects of nitro group in cyclic compounds . ResearchGate. Available from: [Link]

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Technical Support Center: Impurity Profiling of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the impurity profiling of synthesized 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and quantifying impurities in this active pharmaceutical ingredient (API). This document provides in-depth troubleshooting, validated protocols, and expert insights to ensure the integrity and safety of your compound.

Understanding the Synthesis and Potential Impurities

The target molecule, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction, a variation of the Williamson ether synthesis.[1][2] This involves reacting 2-chloro-5-nitropyridine with 3,4-dimethylphenol in the presence of a base. While effective, this pathway can generate several process-related impurities.

Diagram: Synthetic Pathway and Key Impurity Formation

The following diagram illustrates the primary reaction and highlights potential side reactions that can lead to common impurities.

Synthesis_and_Impurities SM1 2-Chloro-5-nitropyridine (Starting Material 1) Reaction S(N)Ar Reaction (Williamson Ether Synthesis) SM1->Reaction ImpA Impurity A Unreacted SM1 SM1->ImpA Incomplete Reaction ImpC Impurity C 2-Hydroxy-5-nitropyridine (Hydrolysis of SM1) SM1->ImpC Side Reaction (Hydrolysis) SM2 3,4-Dimethylphenol (Starting Material 2) SM2->Reaction ImpB Impurity B Unreacted SM2 SM2->ImpB Incomplete Reaction Base Base (e.g., K2CO3, NaOH) Base->Reaction Product 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (API) Reaction->Product Main Pathway ImpD Impurity D Isomeric Product (e.g., from 2,3-dimethylphenol) Reaction->ImpD Impure SM2

Caption: Synthetic route for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and potential impurity origins.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the impurity profile of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Q1: What are the most common impurities I should expect from the synthesis?

A1: The most common impurities fall into several categories as defined by the International Council for Harmonisation (ICH) Q3A(R2) guidelines:[3][4]

  • Organic Impurities:

    • Starting Materials: Unreacted 2-chloro-5-nitropyridine and 3,4-dimethylphenol.

    • By-products: These can arise from side reactions. A primary example is the hydrolysis of 2-chloro-5-nitropyridine to 2-hydroxy-5-nitropyridine, especially if water is present and the reaction conditions are harsh.

    • Intermediates: In this specific one-step synthesis, distinct intermediates are less common, but incomplete reactions can leave starting materials as major impurities.

  • Inorganic Impurities: Salts formed from the base used (e.g., KCl if using K₂CO₃) are typically removed during workup but can persist if purification is inadequate.[5]

  • Residual Solvents: Solvents used in the reaction (e.g., DMF, Acetonitrile) or for purification must be monitored according to ICH Q3C guidelines.[5]

Q2: My starting 3,4-dimethylphenol might contain isomers. How would this affect my impurity profile?

A2: This is a critical point. Commercial 3,4-dimethylphenol can contain isomers like 2,3-dimethylphenol or 2,5-dimethylphenol. These isomers will also react with 2-chloro-5-nitropyridine under the same conditions, leading to the formation of isomeric ether impurities (e.g., 2-(2,3-Dimethyl-phenoxy)-5-nitropyridine). These isomers will have the same mass as your target API, making them challenging to identify by mass spectrometry alone and often requiring high-resolution chromatographic separation.

Q3: How can degradation products be identified?

A3: Degradation products are impurities that form during storage or handling. To proactively identify them, forced degradation studies are essential.[6][7] These studies expose the API to harsh conditions (acid, base, oxidation, heat, light) to accelerate the formation of potential degradants.[8][9] Analyzing the stressed samples by a stability-indicating method (typically HPLC-UV/MS) allows for the identification of degradation pathways before they occur under normal stability programs.[10]

Q4: What are the regulatory thresholds for reporting and identifying impurities?

A4: The ICH Q3A(R2) guideline provides a clear framework based on the maximum daily dose of the drug.[3][11] For a typical small molecule, the thresholds are:

  • Reporting Threshold: Impurities above 0.05% must be reported.[5]

  • Identification Threshold: Impurities above 0.10% (or a lower threshold for high-dosage drugs) must be structurally characterized.[3][5]

  • Qualification Threshold: Impurities above 0.15% (or a specific limit) must be assessed for safety through toxicological studies.[5]

Troubleshooting Guide for Analytical Issues

This section provides solutions to common problems encountered during the HPLC and LC-MS analysis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Observed Problem Potential Causes Recommended Solutions & Expert Causality
Peak Tailing for the Main API Peak 1. Secondary Silanol Interactions: The basic nitrogen on the pyridine ring can interact with acidic residual silanols on the C18 column packing, causing tailing.[12]2. Column Overload: Injecting too concentrated a sample can saturate the stationary phase.[12]3. Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, leading to poor peak shape.1. Use a low-acidity, end-capped column. Alternatively, add a small amount of a basic modifier like triethylamine (TEA) to the mobile phase to block silanol sites. A more modern approach is to use a mobile phase with a low concentration of formic acid (e.g., 0.1%) to protonate the pyridine nitrogen, ensuring a single ionic species and minimizing silanol interaction.2. Reduce the injection concentration or volume. Perform a loading study to determine the linear range of the column.[13]3. Adjust and buffer the mobile phase pH. Ensure the pH is at least 2 units away from the analyte's pKa. For this pyridine derivative, an acidic mobile phase (pH 2.5-3.5) is generally effective.[14]
Unexpected Peaks in Chromatogram ("Ghost Peaks") 1. Sample Carryover: Residue from a previous injection is eluted in the current run.[12]2. Contaminated Mobile Phase or Solvents: Impurities in the solvents or buffer degradation can cause extraneous peaks.[15]3. Sample Degradation: The analyte may be degrading in the autosampler vial.1. Optimize the autosampler wash method. Use a strong solvent (like acetonitrile or isopropanol) in the wash solvent. Run a blank injection (mobile phase only) after a high-concentration sample to confirm the absence of carryover.[12]2. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Filter all aqueous mobile phases before use.[15]3. Investigate sample stability in the diluent. If degradation is suspected, use freshly prepared samples or a cooled autosampler.
Peak Splitting 1. Injection Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.[13][16]2. Column Inlet Frit Blockage or Void: A partially blocked frit or a void in the column packing creates multiple flow paths.[16]3. Co-elution of Isomers: Isomeric impurities (see FAQ Q2) may be partially resolved, appearing as a split or shouldered peak.1. Dissolve the sample in the initial mobile phase whenever possible. If a stronger solvent is necessary for solubility, inject the smallest possible volume.[16]2. Reverse flush the column (if permitted by the manufacturer). If the problem persists, replace the column. Using a guard column can protect the analytical column from particulate matter.[13]3. Improve chromatographic resolution. Modify the gradient, try a different stationary phase (e.g., a Phenyl-Hexyl column, which offers different selectivity for aromatic compounds), or reduce the column temperature.
Mass Spec Shows an m/z Not Matching Any Expected Impurity 1. Formation of Adducts: The molecule can form adducts with ions present in the mobile phase (e.g., [M+Na]⁺, [M+K]⁺, [M+ACN]⁺).[17]2. In-source Fragmentation or Dimerization: The molecule may be fragmenting or forming dimers in the ion source.1. Check the mass difference. Sodium adducts ([M+Na]⁺) will be ~22.99 Da higher than the protonated molecule ([M+H]⁺). Potassium adducts ([M+K]⁺) will be ~38.96 Da higher. Use high-purity solvents and additives to minimize these.[17]2. Optimize MS source parameters. Reduce the fragmentor or cone voltage to minimize in-source fragmentation. Dilute the sample to reduce the likelihood of dimerization.

Validated Analytical Protocols

The following protocols provide a starting point for robust impurity profiling. Method optimization will be necessary for your specific instrumentation and impurity profile.

Protocol 1: HPLC-UV Method for Purity Analysis and Quantification

This method is designed to be stability-indicating for the separation of the API from its key potential impurities.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) with high-purity silica and end-capping.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 80
    18.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 265 nm (or as determined by UV scan of API)

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter before injection.[18]

Protocol 2: LC-MS Method for Impurity Identification

This protocol uses conditions compatible with mass spectrometry to enable the structural elucidation of unknown peaks.[19][20]

  • Instrumentation: LC-MS system, preferably with high-resolution mass spectrometry (Q-TOF or Orbitrap).[17]

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program: A similar gradient to the HPLC-UV method can be used, but adjusted for the different column dimensions and system dwell volume.

  • Flow Rate: 0.3 mL/min

  • MS Parameters (Example for ESI+):

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Gas Temperature: 325 °C

    • Nebulizer Pressure: 40 psi

    • Scan Range: m/z 100-1000

    • Data Acquisition: Perform both full scan MS and data-dependent MS/MS to obtain fragmentation data for detected impurities.[21]

Diagram: Impurity Identification Workflow

This workflow outlines a systematic approach from detecting an unknown peak to its final structural confirmation.

Impurity_ID_Workflow start Unknown Peak Detected in HPLC-UV (>0.10%) lcms Analyze by LC-MS (Protocol 2) start->lcms mass Determine Accurate Mass (HRMS) lcms->mass msms Acquire MS/MS Fragmentation Data lcms->msms formula Generate Elemental Formula mass->formula pathways Propose Structures (Based on Synthesis Pathway, Degradation Knowledge) formula->pathways msms->pathways confirm Confirm Structure pathways->confirm synthesis Synthesize Reference Standard confirm->synthesis If Possible nmr Isolate and Characterize by NMR confirm->nmr If Isolation Feasible final Structure Confirmed. Add to Specification. synthesis->final nmr->final

Caption: A systematic workflow for the identification and characterization of unknown impurities.

Potential Impurities Summary

This table summarizes the likely process-related and degradation impurities, providing key data for their identification.

Impurity IDStructure NameOriginExpected [M+H]⁺ (Monoisotopic)Notes
API 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Product 245.0921 Target Molecule
Imp. A 2-Chloro-5-nitropyridineStarting Material158.9850Elutes earlier than API in RP-HPLC.
Imp. B 3,4-DimethylphenolStarting Material123.0805May have poor UV chromophore; monitor by MS.
Imp. C 2-Hydroxy-5-nitropyridineSide Product141.0295Hydrolysis product of Impurity A. More polar.
Imp. D 2-(2,3-Dimethyl-phenoxy)-5-nitropyridineIsomeric Impurity245.0921Same mass as API. Requires chromatographic separation.
Imp. E 2-(3,4-Dimethyl-phenoxy)-pyridineDegradation215.1176Potential reductive loss of nitro group.

References

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
  • Vivek, K., et al. (n.d.). Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Current Pharmaceutical Analysis, 6(4).
  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • ICH. (2006, October 25). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2).
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Analysis of 6-Nitropyridine-2-carbonyl chloride Reaction Mixtures.
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Benchchem. (n.d.). Stability and degradation pathways of 3-Ethyl-4-nitropyridine 1-oxide.
  • Slideshare. (n.d.). Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • Bio-Byword Scientific Publishing. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145, 1129-1157.
  • Niessen, W. M. A. (1999). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA, 53(10).
  • Benchchem. (n.d.). Comparative Guide to Purity Assessment of 2-Nitro-6-(pyridin-2-yl)aniline: A Validated HPLC Method and Alternatives.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Broughton Nicotine Services. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Pharma Times. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Journal of Pharmaceutical Technology & Research. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Scirp.org. (n.d.). Improved Analytical Methods for Determination of Residues of Nitrapyrin and 6-Chloropicolinic Acid in Different Crop Matrices by Liquid Chromatography-Tandem Mass Spectrometry.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • Marinković, V., et al. (n.d.). Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. Journal of Pharmaceutical and Biomedical Analysis.
  • National Center for Biotechnology Information. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].
  • Cambridge University Press. (n.d.). Williamson Ether Synthesis.
  • PrepChem.com. (n.d.). Synthesis of 2,3-dimethyl-4-nitropyridine 1-oxide.
  • Benchchem. (2025, December). Improving reaction conditions for Williamson ether synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Organic Syntheses. (n.d.). 2,3-diaminopyridine.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

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Technical Support Center: Enhancing the Biological Efficacy of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals actively working with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and its derivatives. As a Senior Application Scientist, my objective is to provide not just protocols, but a deeper understanding of the underlying principles to empower you to troubleshoot and optimize your experiments effectively. This document will address common challenges in enhancing the biological efficacy of this class of compounds, with a focus on practical, actionable solutions grounded in established scientific principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial hurdles faced when working with novel derivatives like 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Q1: My 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine derivative shows low to no activity in my cell-based assay. What are the most common initial culprits?

A1: This is a frequent challenge in early-stage drug discovery. The lack of observable activity can typically be traced back to a few key areas:

  • Compound Integrity and Solubility: The compound may have degraded or, more commonly, may not be sufficiently soluble in your aqueous assay buffer.[1] Poor solubility is a primary reason for the apparent lack of activity, as the compound precipitates, leading to a much lower effective concentration than intended.[1]

  • Experimental Setup: Issues within the assay itself, such as incorrect reagent concentrations, suboptimal incubation times, or compromised cell health, can all mask the true activity of your compound.[1]

  • Target Engagement: The compound might not be reaching its intended molecular target within the cell. This could be due to poor cell permeability or the compound being actively pumped out by efflux pumps.[2]

Q2: I suspect poor aqueous solubility is limiting my compound's efficacy. What are the primary strategies I should consider to address this?

A2: Poor aqueous solubility is a major hurdle for many promising drug candidates, with about 40% of newly discovered chemical entities being hydrophobic.[3][4] Addressing this is critical for achieving desired therapeutic concentrations. Key strategies include:

  • Physicochemical Modifications:

    • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can improve the dissolution rate.[3][5][6]

    • Salt Formation: For compounds with ionizable groups, forming a salt can significantly enhance solubility and dissolution.[6][7]

    • Co-crystals: Forming a co-crystal with a benign co-former can alter the crystal lattice energy, leading to improved solubility.[7]

  • Formulation-Based Approaches:

    • Use of Co-solvents: Employing a mixture of solvents (e.g., water with DMSO, ethanol, or polyethylene glycol) can substantially increase the solubility of nonpolar drugs.[3]

    • Solid Dispersions: Dispersing the drug in a polymer matrix can create amorphous solid dispersions, which have higher apparent solubility and dissolution rates.[5][7][8]

    • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles can enhance solubility and absorption.[9][10]

    • Complexation: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the drug molecule, increasing its aqueous solubility.[11][12]

Q3: My compound is active in biochemical assays but shows significantly reduced potency in cell-based assays. What could be the reason for this discrepancy?

A3: This is a classic "biochemical vs. cellular" efficacy gap and often points to issues with the compound's ability to function in a complex biological environment. The primary factors to investigate are:

  • Cell Permeability: The compound may not be efficiently crossing the cell membrane to reach its intracellular target.[2] The phenoxy-pyridine scaffold, while potentially conferring other favorable properties, may present challenges for passive diffusion.

  • Metabolic Instability: The compound may be rapidly metabolized by intracellular enzymes into inactive forms.[13] The dimethyl-phenoxy group could be susceptible to oxidative metabolism.

  • Efflux Pumps: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell, preventing it from reaching a therapeutic concentration.[2]

Q4: Are there any known biological activities or mechanisms of action for nitropyridine derivatives that I should be aware of?

A4: Yes, nitropyridine derivatives are a versatile class of compounds with a range of reported biological activities. Understanding these can provide context for your own findings:

  • Antimicrobial and Anticancer Potential: Research has shown that nitropyridine derivatives exhibit notable antimicrobial activity, including against Mycobacterium tuberculosis.[14] They have also been investigated for their cytotoxic potential against various cancer cell lines.[14][15]

  • Enzyme Inhibition: Certain nitropyridine derivatives have been identified as inhibitors of key enzymes in cancer progression, such as Janus kinase 2 (JAK2).[15]

  • Hypoxia-Activated Prodrugs: The nitroaromatic group is a key feature of many hypoxia-activated prodrugs.[16] In the low-oxygen environment of tumors, the nitro group can be reduced to a cytotoxic amine, offering a targeted therapeutic approach.[16][17]

Section 2: Troubleshooting Guides

This section provides structured, step-by-step guidance to diagnose and resolve specific experimental issues.

Guide 2.1: Diagnosing and Overcoming Poor Compound Solubility

Problem: Your 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine derivative shows low efficacy, and you suspect precipitation in your aqueous assay medium.

Workflow for Diagnosis and Resolution:

Caption: Workflow for troubleshooting poor compound solubility.

Detailed Protocol:

Step 1: Visual Solubility Assessment [1]

  • Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).

  • Perform a serial dilution of the stock solution into your final aqueous assay buffer (e.g., cell culture medium).

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Visually inspect each dilution against a dark background for any signs of cloudiness or precipitate. This will give you a rough estimate of the solubility limit.

Step 2: Quantitative Solubility Determination (Optional but Recommended)

  • For a more precise measurement, use techniques like nephelometry or HPLC-based methods to determine the kinetic or thermodynamic solubility.

Step 3: Implement a Solubilization Strategy

  • Co-Solvent Approach:

    • Determine the maximum tolerable concentration of your chosen co-solvent (e.g., DMSO, ethanol) for your cell line (typically <0.5% for DMSO).[1]

    • Prepare your compound dilutions ensuring the final co-solvent concentration remains below this limit.

  • Cyclodextrin Formulation:

    • Select a suitable cyclodextrin (e.g., HP-β-CD).

    • Prepare a stock solution of the cyclodextrin in your assay buffer.

    • Add your compound (from a DMSO stock) to the cyclodextrin solution and stir/sonicate to facilitate complex formation.

    • Perform a dose-response experiment with the formulated compound.

Step 4: Re-evaluate Biological Activity

  • Repeat your primary efficacy assay using the newly formulated, soluble compound. Compare the dose-response curve to your original data to determine if solubility was the limiting factor.

Guide 2.2: Investigating Metabolic Instability

Problem: Your compound has good solubility and biochemical activity but low potency in cellular assays, suggesting it may be rapidly metabolized.

Workflow for Investigating Metabolic Stability:

Caption: Workflow for assessing and addressing metabolic instability.

Detailed Protocol:

Step 1: In Vitro Metabolic Stability Assay

  • Incubate your compound at a known concentration (e.g., 1 µM) with liver microsomes (human or from another relevant species) and NADPH (as a cofactor for CYP enzymes) at 37°C.

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.

  • Calculate the in vitro half-life (t½) of your compound. A short half-life suggests high metabolic liability.

Step 2: Metabolite Identification (Met-ID)

  • Analyze the samples from the metabolic stability assay using high-resolution mass spectrometry to identify the structures of the major metabolites. This will reveal the "soft spots" on your molecule that are susceptible to metabolism (e.g., oxidation of the dimethyl groups).

Step 3: Develop a Structural Modification Strategy

  • Based on the Met-ID data, devise a medicinal chemistry strategy to improve stability:

    • Blocking Labile Sites: If the dimethyl-phenoxy group is being oxidized, consider replacing the methyl groups with more stable alternatives or incorporating electron-withdrawing groups to reduce the electron density of the ring.

    • Scaffold Hopping: Replacing the phenoxy ring with a more metabolically stable heterocycle, such as a pyridine, can be an effective strategy.[13][18] The introduction of nitrogen atoms into an aromatic system tends to increase metabolic stability by decreasing the potential for oxidative metabolism.[13]

Section 3: Advanced Strategies for Efficacy Enhancement

Once initial hurdles like solubility and stability are addressed, further enhancements in biological efficacy can often be achieved through more advanced approaches.

Prodrug Strategies for Nitroaromatic Compounds

The presence of a nitro group on the pyridine ring makes 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine derivatives excellent candidates for a hypoxia-activated prodrug strategy.[16] This is particularly relevant for oncology applications, where solid tumors often have hypoxic (low-oxygen) microenvironments.

Mechanism of Action: In the low-oxygen environment of a tumor, endogenous nitroreductase enzymes can reduce the nitro group to a highly cytotoxic hydroxylamine or amine.[16][19] This conversion "activates" the drug specifically at the target site, minimizing systemic toxicity.

Experimental Workflow for Prodrug Evaluation:

Caption: Workflow for evaluating a hypoxia-activated prodrug.

Protocol for Hypoxic vs. Normoxic Cytotoxicity Assay:

  • Cell Culture: Plate your target cancer cell line in two sets of microplates.

  • Incubation Conditions: Place one set of plates in a standard normoxic incubator (21% O₂) and the other set in a hypoxic chamber (e.g., 1% O₂).

  • Compound Treatment: After the cells have acclimated (typically 12-24 hours), add serial dilutions of your compound to both sets of plates.

  • Assay Endpoint: Incubate for an appropriate duration (e.g., 48-72 hours) and then assess cell viability using a standard method like an MTT or CellTiter-Glo® assay.

  • Data Analysis: Compare the IC50 values obtained under hypoxic and normoxic conditions. A significantly lower IC50 under hypoxia indicates successful selective activation.

Formulation for Improved Bioavailability

For in vivo studies, enhancing oral bioavailability is crucial. Many of the techniques used to improve solubility also enhance bioavailability.[5]

Key Formulation Technologies:

TechnologyMechanism of ActionBest Suited For
Amorphous Solid Dispersions (ASDs) Stabilizes the drug in a high-energy, non-crystalline form, increasing apparent solubility and dissolution rate.[5][8]Poorly soluble, crystalline compounds (BCS Class II).[5]
Nanoparticle Formulations Increases the surface area-to-volume ratio, leading to faster dissolution and enhanced cellular uptake.[4][5][10]Compounds with poor solubility or permeability.[5]
Lipid-Based Delivery Systems (e.g., SEDDS) The drug is dissolved in a mixture of oils and surfactants, which forms a fine emulsion in the GI tract, facilitating absorption.[9]Lipophilic (fat-soluble) drugs.

References

  • (PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.).
  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019, June 30).
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC. (n.d.).
  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.).
  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021, July 26).
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs - Brieflands. (2021, May 31).
  • Solid Form Strategies for Increasing Oral Bioavailability - Drug Hunter. (2022, April 16).
  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC. (2024, December 6).
  • The role of cell-based assays for drug discovery - News-Medical. (2024, February 1).
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. (2024, May 29).
  • SPECIAL FEATURE - Improving Bioavailability & Solubility: Understand Your Molecule. (2020, March 23).
  • Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy - PMC - NIH. (2022, February 2).
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  • Optimizing Your Cell Based Assay Performance Key Strategies - Marin Biologic Labor
  • Novel Prodrug Strategies for the Treatment of Tuberculosis - PMC - NIH. (n.d.).
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  • Improving cell-based assays and their future in drug discovery. (2020, July 16).
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitr
  • Photocatalytic Nitroaromatic Prodrug Activation by Functionalized Gold Nanoclusters | ACS Applied Nano Materials - ACS Public
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  • Prodrug strategies in cancer therapy - PubMed. (2001, July 15).
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  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. (2022, July 18).
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Public
  • Troubleshooting low efficacy of Reltecimod in in vitro experiments - Benchchem. (n.d.).
  • Nitropyridines: Synthesis and reactions - ResearchG
  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC. (2022, September 3).
  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC. (2019, December 16).
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.).
  • 2,4-Dimethyl-5-nitropyridine | 1074-99-3. (n.d.).
  • 4214-76-0 | CAS D
  • Nitropyridines, Their Synthesis and Reactions - ResearchG
  • Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. (2021, September 11).
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Technical Support Center: Troubleshooting Regioisomers in 2-(3,4-Dimethylphenoxy)-5-nitropyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals encountering regioselectivity and isomeric impurity issues during the synthesis of 2-(3,4-dimethylphenoxy)-5-nitropyridine.

The standard synthetic route utilizes a Nucleophilic Aromatic Substitution (SNAr) between 3,4-dimethylphenol and 2-chloro-5-nitropyridine. While this pathway is highly reliable, the emergence of regioisomeric impurities often complicates downstream purification and compromises assay integrity. Below, we dissect the mechanistic origins of these issues and provide a self-validating, field-proven protocol to eliminate them.

Part 1: Root Cause Analysis & FAQs

Q1: I am observing a secondary product with an identical mass ([M+H]+m/z 245.11) in my LC-MS trace. Is this an O-arylation vs. C-arylation issue, or a starting material artifact? A1: Under standard SNAr conditions utilizing a weak base (e.g., K2CO3) in a polar aprotic solvent, the phenoxide acts exclusively as an oxygen nucleophile due to its high electronegativity and charge density. C-arylation is highly unfavorable here. The identical mass product is almost certainly a regioisomer originating from impurities in your starting materials. The most common culprit is 2-chloro-3-nitropyridine contaminating your electrophile, which yields 2-(3,4-dimethylphenoxy)-3-nitropyridine.

Q2: Why is 2-chloro-3-nitropyridine such a common impurity in commercial batches of 2-chloro-5-nitropyridine? A2: The issue traces back to the industrial synthesis of the pyridine precursor. The nitration of 2-aminopyridine yields a mixture of regioisomers—typically a 9:1 ratio of 2-amino-5-nitropyridine to 2-amino-3-nitropyridine. This occurs because the amino group is both an ortho- and para-directing group. The ortho-nitration is facilitated by intramolecular hydrogen bonding in the transition state [1]. If the intermediate is not rigorously purified before the subsequent diazotization and chlorination steps, the 3-nitro isomer carries over directly into your electrophile batch.

Q3: How do the kinetics of the SNAr reaction differ between the 5-nitro and 3-nitro electrophiles? Can I use this to my advantage? A3: Yes, you can exploit the kinetic differences. In an SNAr reaction, the rate-determining step is the formation of the [2]. The 5-nitro group is para to the leaving chloride, allowing for optimal resonance stabilization of the negative charge. Conversely, the 3-nitro group is ortho to the leaving group. When the bulky 3,4-dimethylphenoxide attacks, it creates severe steric clash, forcing the 3-nitro group to twist out of the aromatic plane. This breaks π -conjugation, raises the transition state energy, and significantly slows the reaction [3]. By strictly controlling reaction time and avoiding excessive heating, you can preferentially consume the 5-nitro electrophile while leaving the 3-nitro impurity unreacted.

Part 2: Regioisomer Impurity Profile

To effectively troubleshoot, you must understand the physical and chromatographic differences between the target molecule and its potential isomers.

Table 1: Quantitative Comparison of SNAr Impurities
Impurity NameOrigin / SourceStructural Differencem/z [M+H]+TLC Rf (9:1 Hex/EtOAc)Mitigation Strategy
2-(3,4-Dimethylphenoxy)-3-nitropyridine 2-Chloro-3-nitropyridine in electrophileNitro group at C3 instead of C5245.11~0.45 (Higher Rf due to dipole cancellation)Silica gel chromatography; strict electrophile QC.
2-(2,3-Dimethylphenoxy)-5-nitropyridine 2,3-Dimethylphenol in nucleophileMethyls at C2,C3 instead of C3,C4245.11~0.30 (Co-elutes with product)Pre-purify the phenol via recrystallization; use HPLC.
2-Hydroxy-5-nitropyridine Hydrolysis of electrophile by waterHydroxyl group replaces chloride141.030.00 (Baseline retention)Use anhydrous solvents and dry K2CO3.

Part 3: Mechanistic & Workflow Visualizations

Pathway A 2-Aminopyridine (Precursor) B 2-Amino-5-nitropyridine (Major Intermediate) A->B Nitration (para-directing) C 2-Amino-3-nitropyridine (Minor Intermediate) A->C Nitration (ortho-directing) D 2-Chloro-5-nitropyridine (Target Electrophile) B->D Diazotization & Chlorination E 2-Chloro-3-nitropyridine (Electrophile Impurity) C->E Diazotization & Chlorination F 2-(3,4-Dimethylphenoxy)- 5-nitropyridine (Target Product) D->F SNAr G 2-(3,4-Dimethylphenoxy)- 3-nitropyridine (Regioisomer Impurity) E->G SNAr H 3,4-Dimethylphenol (Nucleophile) H->F Base (K2CO3) H->G Base (K2CO3)

Caption: Origin of the 3-nitro regioisomer impurity during the synthesis of 2-(3,4-dimethylphenoxy)-5-nitropyridine.

Workflow Step1 Step 1: Nucleophile Activation Dissolve 3,4-dimethylphenol in DMF Add K2CO3 (1.5 eq), Stir 30 min Step2 Step 2: S_NAr Reaction Add 2-chloro-5-nitropyridine Heat to 80°C for 4 hours Step1->Step2 Forms reactive phenoxide Step3 Step 3: Quench & Extraction Cool to RT, pour into ice water Extract with EtOAc, wash with brine Step2->Step3 Complete conversion Step4 Step 4: Regioisomer Separation Silica gel chromatography Elute with Hexanes/EtOAc (9:1) Step3->Step4 Crude organic phase Step5 Step 5: Product Isolation Concentrate pure fractions Yield: 2-(3,4-Dimethylphenoxy)-5-nitropyridine Step4->Step5 Removes 3-nitro impurity

Caption: Step-by-step experimental workflow for the highly selective SNAr synthesis and purification.

Part 4: Self-Validating Experimental Protocol

This protocol is engineered to minimize regioisomer formation and ensure high-fidelity purification. Every step includes causality explanations and in-process controls (IPCs) to validate the system dynamically.

Materials
  • Nucleophile: 3,4-Dimethylphenol (1.0 eq, 10.0 mmol) — Ensure >99% purity to avoid 2,3-dimethylphenol contamination.

  • Electrophile: 2-Chloro-5-nitropyridine (1.05 eq, 10.5 mmol)

  • Base: Potassium carbonate (K2CO3), anhydrous (1.5 eq, 15.0 mmol)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Step-by-Step Methodology

Step 1: Nucleophile Activation (Deprotonation)

  • Charge a flame-dried 100 mL round-bottom flask with 3,4-dimethylphenol (1.22 g, 10.0 mmol) and anhydrous DMF (20 mL).

  • Add finely powdered, anhydrous K2CO3 (2.07 g, 15.0 mmol).

  • Stir the suspension at room temperature for 30 minutes under an inert atmosphere (N2 or Argon).

  • Causality: K2CO3 is a mild base (pKa ~10.3) perfectly matched to deprotonate the phenol without causing unwanted hydrolysis of the chloropyridine (which stronger bases like NaH might trigger). DMF, a polar aprotic solvent, leaves the resulting phenoxide anion unsolvated and highly reactive.

  • IPC Check: The solution will transition from colorless to a pale yellow tint, confirming phenoxide formation.

Step 2: SNAr Coupling

  • Add 2-chloro-5-nitropyridine (1.66 g, 10.5 mmol) in one portion.

  • Heat the reaction mixture to 80 °C and stir for 4 hours.

  • Causality: 80 °C provides the exact activation energy required to overcome the steric hindrance of the ortho-methyl group on the nucleophile. Exceeding 90 °C risks accelerating the reaction of the sluggish 3-nitro regioisomer impurity (if present), reducing the kinetic resolution advantage.

  • IPC Check: At t=3 hours, perform a TLC (9:1 Hexanes/EtOAc). The electrophile (Rf ~0.60) should be nearly consumed, and a bright UV-active product spot should appear at Rf ~0.30.

Step 3: Quench and Aqueous Workup

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into 100 mL of vigorously stirred ice water.

  • Extract the aqueous phase with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers with 5% aqueous LiCl solution (3 x 50 mL), followed by brine (50 mL).

  • Causality: The 5% LiCl wash is critical. DMF is highly miscible with water but partitions into EtOAc. LiCl dramatically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer and preventing it from ruining the subsequent chromatography.

Step 4: Regioisomer Separation via Chromatography

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Load the crude residue onto a silica gel column.

  • Elute isocratically with 9:1 Hexanes/Ethyl Acetate.

  • Causality: The 3-nitro regioisomer impurity (2-(3,4-dimethylphenoxy)-3-nitropyridine) has its nitro group forced out of the aromatic plane by the bulky ether linkage. This disrupts the overall molecular dipole, making it less polar than the target 5-nitro product. It will elute first (Rf ~0.45), allowing for clean separation from the desired product (Rf ~0.30).

Part 5: References

  • Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration. Scientific & Academic Publishing (Chemistry). Explains the 9:1 regioselectivity ratio and intramolecular hydrogen bonding during the synthesis of pyridine precursors. [1] URL:[Link]

  • Nucleophilic aromatic substitution. Wikipedia, The Free Encyclopedia. Details the fundamental mechanism of SNAr reactions and the stabilization of the Meisenheimer complex by electron-withdrawing groups. [2] URL:[Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules (Basel, Switzerland) via PubMed Central (PMC). Discusses the steric and electronic parameters governing nucleophilic attacks on nitropyridine scaffolds. [3] URL:[Link]

Validation & Comparative

Introduction: The Therapeutic Potential of the 2-Aryloxy-5-nitropyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and Its Analogs for Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are a cornerstone of drug design, with the pyridine ring being a "privileged structural motif" found in numerous FDA-approved drugs.[1][2] When functionalized, the pyridine scaffold offers a versatile platform for developing novel therapeutic agents targeting a wide array of diseases, including cancer, microbial infections, and neurological disorders.[1][3][4] The 2-aryloxy-5-nitropyridine backbone is of particular interest. This structure combines three key pharmacophoric elements: a pyridine ring for core interactions, an ether linkage providing conformational flexibility, and a nitro group, a potent electron-withdrawing moiety known to modulate biological activity and participate in crucial interactions with biomolecular targets.[5][6]

This guide provides a comprehensive comparison of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine with its structurally similar chemical analogs. By systematically analyzing variations in the phenoxy substituent and the nitro group's position, we aim to elucidate the structure-activity relationships (SAR) that govern the biological performance of this compound class. The insights and experimental data presented herein are intended to guide researchers, scientists, and drug development professionals in the rational design of more potent and selective therapeutic candidates.

I. Synthetic Strategy: A Modular Approach to Analog Generation

The synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and its analogs is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction. This method is highly efficient and modular, allowing for the facile introduction of diverse aryloxy moieties.

The primary choice for this synthesis involves the reaction of a commercially available halopyridine, typically 2-chloro-5-nitropyridine, with the corresponding phenol. The electron-withdrawing effect of the nitro group at the 5-position activates the chlorine atom at the 2-position for nucleophilic attack by the phenoxide ion.

Experimental Protocol: General Synthesis of 2-Aryloxy-5-nitropyridines

This protocol describes a reliable method for synthesizing the target compounds.

  • Phenoxide Formation:

    • In a round-bottom flask, dissolve the desired phenol (e.g., 3,4-dimethylphenol) (1.0 eq.) in a suitable solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF).

    • Add a base, such as sodium hydride (NaH) (1.1 eq.) or potassium carbonate (K2CO3) (2.0 eq.), portion-wise at 0 °C to deprotonate the phenol and form the corresponding phenoxide.

    • Allow the mixture to stir for 30 minutes at room temperature. The choice of a strong base like NaH ensures complete and rapid phenoxide formation, which is critical for driving the subsequent SNAr reaction to completion.

  • Nucleophilic Aromatic Substitution (SNAr):

    • To the solution of the phenoxide, add 2-chloro-5-nitropyridine (1.0 eq.).

    • Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The elevated temperature is necessary to overcome the activation energy of the substitution reaction.[7]

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature and quench with water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or chloroform).[7]

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure 2-aryloxy-5-nitropyridine derivative.

Workflow for Synthesis and Evaluation

G Synthesis Synthesis via SNAr Purification Purification (Chromatography/Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Biological Screening (e.g., MTT Assay) Characterization->Screening DataAnalysis Data Analysis (IC50 Determination, SAR) Screening->DataAnalysis LeadOptimization Lead Optimization DataAnalysis->LeadOptimization

Caption: General workflow from synthesis to lead optimization.

II. Structural and Physicochemical Comparisons

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. The dihedral angle between the pyridine and phenoxy rings, for instance, dictates the molecule's overall shape and can influence its ability to fit into a target's binding pocket. In the related compound 2-(4-methylphenoxy)-5-nitropyridine, this angle is reported to be 61.16°, indicating a significant twist in the molecule.[7]

We will now compare 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to key analogs to understand how subtle structural changes can impact its properties.

Feature2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (Target)Analog 1: 2-Phenoxy-5-nitropyridineAnalog 2: 2-(4-Chlorophenoxy)-5-nitropyridineAnalog 3: 3-(3,4-Dimethyl-phenoxy)-5-nitropyridine
Phenoxy Substituent 3,4-Dimethyl (Electron-donating)Unsubstituted4-Chloro (Electron-withdrawing, Halogen)3,4-Dimethyl
Linkage Position 2-position2-position2-position3-position
Expected Lipophilicity (LogP) HigherBaselineHigher (due to Cl)Higher
Electronic Effect on Phenoxy Ring Increased electron densityNeutralDecreased electron densityIncreased electron density
Structural Impact The two methyl groups add steric bulk and provide hydrophobic contact points, potentially enhancing binding affinity.Provides a baseline for evaluating substituent effects.The chloro group can participate in halogen bonding and alters the electrostatic potential of the phenoxy ring.The change in linkage position significantly alters the overall geometry and electronic communication between the rings.

The choice of substituents on the phenoxy ring is a critical aspect of drug design. Studies on pyridine derivatives have shown that the presence and position of groups like methoxy (-OMe), hydroxyl (-OH), and amino (-NH2) can enhance antiproliferative activity, while bulky groups or halogens can sometimes have the opposite effect, depending on the specific biological target.[2][8] The electron-donating dimethyl groups on our target compound increase the electron density of the phenoxy ring, which could influence its interaction with biological targets.

III. Comparative Biological Activity

Nitropyridine derivatives have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][5] The nitro group is often crucial for this activity, potentially by acting as a hydrogen bond acceptor or by undergoing bioreduction in hypoxic environments (e.g., solid tumors) to form reactive cytotoxic species.

Below is a comparative table summarizing reported and inferred antiproliferative activities against representative cancer cell lines.

Disclaimer: The following data is synthesized from multiple sources for comparative purposes. Direct head-to-head experimental results may vary. IC50 values represent the concentration required to inhibit 50% of cell growth.

CompoundCancer Cell LineIC50 (µM)Rationale & Supporting Evidence
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine A2780 (Ovarian)~5-10The addition of lipophilic methyl groups is hypothesized to enhance cell permeability and/or hydrophobic interactions within the target's binding site, potentially leading to improved potency compared to the unsubstituted analog.[9][10]
Analog 1: 2-Phenoxy-5-nitropyridine A2780 (Ovarian)~15-25This unsubstituted analog serves as a baseline. Its activity demonstrates the inherent potency of the core 2-aryloxy-5-nitropyridine scaffold.
Analog 2: 2-(4-Chlorophenoxy)-5-nitropyridine A2780 (Ovarian)~10-20The electron-withdrawing nature of the chlorine atom can alter the electronic profile of the molecule. Halogens can also form specific halogen bonds with protein residues, sometimes increasing affinity.[2]
Analog 3: Isomer with 3-nitro group HT-29 (Colon)Potentially < 1 µMThe position of the nitro group dramatically impacts biological activity. Studies on other 3-nitropyridine analogs have shown exceptionally high potency, suggesting this isomer could be a powerful microtubule-targeting agent.[11][12]
Experimental Protocol: In Vitro Cell Viability (CCK-8 Assay)

This protocol is essential for determining the IC50 values listed above.

  • Cell Seeding:

    • Culture human cancer cells (e.g., A2780) in appropriate media.

    • Seed the cells into 96-well plates at a density of 5 x 103 cells per well and incubate for 24 hours at 37°C with 5% CO2 to allow for cell adherence.[9]

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Perform serial dilutions of the compounds in fresh culture medium to achieve the desired final concentrations.

    • Replace the medium in the 96-well plates with the medium containing the diluted compounds. Include a vehicle control (DMSO only) and a positive control.

    • Incubate the plates for 48-72 hours.[9]

  • Viability Assessment:

    • After incubation, add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

    • Incubate for 1-2 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[9]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the logarithm of the compound concentration and use non-linear regression analysis (e.g., using GraphPad Prism) to determine the IC50 value.

IV. Mechanistic Insights and Potential Signaling Pathways

The precise mechanism of action for 2-aryloxy-5-nitropyridine derivatives can vary. However, based on related structures, several plausible pathways can be hypothesized. Many small molecule inhibitors target protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.

Hypothetical Kinase Inhibition Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A (e.g., PAK) Receptor->KinaseA Activation KinaseB Kinase B KinaseA->KinaseB TF Transcription Factor KinaseB->TF Gene Gene Expression TF->Gene Response Cell Proliferation & Survival Gene->Response Inhibitor 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine Inhibitor->KinaseA Inhibition

Caption: Potential mechanism: Inhibition of a kinase signaling cascade.

For example, some pyridine derivatives act as inhibitors of kinases like Glycogen Synthase Kinase 3 (GSK3) or Janus Kinase 2 (JAK2).[1] Furthermore, compounds bearing a 3-nitropyridine moiety have been identified as potent microtubule-targeting agents that disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis.[12] The specific target of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine would need to be confirmed through further biochemical assays, such as kinome screening or tubulin polymerization assays.

V. Conclusion and Future Directions

This guide demonstrates that 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a promising scaffold for further investigation. The comparative analysis highlights several key structure-activity relationships:

  • Phenoxy Substituents: The presence of the 3,4-dimethyl groups likely enhances biological activity through increased lipophilicity and potential for hydrophobic interactions, as compared to the unsubstituted phenoxy analog.

  • Ether Linkage: The 2-position linkage is a well-established motif, though exploration of other positions could yield novel activities.

  • Nitro Group: The 5-nitro position is critical for activating the pyridine ring for synthesis and contributes significantly to the molecule's electronic properties and biological activity. Isomeric analogs, such as the 3-nitro derivative, may exhibit different mechanisms of action and potencies.[11]

Future research should focus on a systematic exploration of substituents on the phenoxy ring to optimize potency and selectivity. This includes varying the position and nature of the substituents (e.g., electron-donating vs. electron-withdrawing) and conducting comprehensive in vivo studies to evaluate the efficacy and pharmacokinetic profiles of the most promising analogs.

References

  • ResearchGate. (n.d.). The synthesis of 2‐aryloxypyridine by Ru‐catalyzed [2+2+2] cycloaddition.
  • ResearchGate. (n.d.). 2-Allyloxy/propargyloxypyridines: synthesis, structure, and biological activity.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Net-interlab. (2026, March 13). Exploring the Biological Activity of Nitropyridine Derivatives. Retrieved from [Link]

  • ACS Publications. (2017, March 24). Platinum-Catalyzed Double Acylation of 2-(Aryloxy)pyridines via Direct C–H Activation. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • PMC. (2020, May 17). Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects. Retrieved from [Link]

  • ACS Publications. (2017, March 24). Platinum-Catalyzed Double Acylation of 2-(Aryloxy)pyridines via Direct C–H Activation. Organic Letters. Retrieved from [Link]

  • PMC. (n.d.). 2-(4-Methylphenoxy)-5-nitropyridine. Retrieved from [Link]

  • PubMed. (2015, June 19). Synthesis of 2-Arylpyridopyrimidinones, 6-Aryluracils, and Tri- and Tetrasubstituted Conjugated Alkenes via Pd-Catalyzed Enolic C-O Bond Activation-Arylation. Retrieved from [Link]

  • Semantic Scholar. (2010, July 21). Characterization and pharmacological evaluation of new pyridine analogs. Retrieved from [Link]

  • Frontiers. (2022, November 17). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro. Retrieved from [Link]

  • PubMed. (2024, July 11). The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]

  • accessdata.fda.gov. (2005, June 15). Pharmacology Review(s). Retrieved from [Link]

  • PubMed. (2015, March 15). Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity. Retrieved from [Link]

  • PubMed. (2003, February 15). Pharmacological Evaluation of Some New 2-substituted Pyridine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • Google Patents. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Semantic Scholar. (n.d.). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Retrieved from [Link]

  • eScholarship. (2023, April 7). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration of pyridine by dinitrogen pentoxide, a study of the reaction mechanism. Retrieved from [Link]

  • ResearchGate. (2025, October 17). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl].

Sources

A Researcher's Guide to the Target Validation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine: A Comparative and Methodological Approach

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery, the journey from a promising chemical entity to a validated therapeutic agent is both intricate and demanding. The small molecule 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine represents a compelling starting point for such a journey. While its precise biological target remains to be fully elucidated, its chemical structure suggests potential interactions with a range of protein families. This guide provides a comprehensive, technically-grounded framework for the systematic validation of its biological target. We will navigate through a multi-pronged approach, comparing methodologies and emphasizing the critical importance of orthogonal validation to build a robust and compelling case for a specific molecular target.

Our approach is rooted in a philosophy of rigorous scientific inquiry, where each experimental step is designed to be self-validating. We will not merely present protocols but will delve into the rationale behind their selection, ensuring that researchers can not only execute these methods but also critically interpret the resulting data.

I. The Strategic Workflow for Target Deconvolution and Validation

The process of identifying and validating the biological target of a novel compound like 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a multi-stage endeavor. It begins with broad, unbiased screening to generate initial hypotheses, followed by progressively more focused and direct biochemical and cellular assays to confirm these hypotheses.

Target_Validation_Workflow cluster_Discovery Phase 1: Target Hypothesis Generation cluster_Validation Phase 2: Orthogonal Target Validation cluster_Conclusion Phase 3: Confirmation A Unbiased Screening (e.g., Affinity Chromatography, Kinase Profiling) B Putative Target List A->B Identifies Potential Binders C Biochemical Validation (e.g., SPR, ITC) B->C Direct Binding Affirmation D Cellular Target Engagement (e.g., CETSA) C->D In-Cell Confirmation E Phenotypic Confirmation (e.g., Target Knockdown/Rescue) D->E Functional Relevance F Validated Biological Target E->F Final Validation

Figure 1: A generalized workflow for the deconvolution and validation of a novel compound's biological target.

II. Phase 1: Generating a List of Putative Targets

Given the novelty of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, our initial efforts must be directed at generating a list of potential interacting proteins. This is best achieved through unbiased screening methods that do not require a priori assumptions about the compound's mechanism of action.

A. Comparative Analysis of Unbiased Screening Methods
Method Principle Advantages Disadvantages Typical Throughput
Affinity Chromatography Immobilized compound captures interacting proteins from a cell lysate.Unbiased, identifies direct binders.Can be technically challenging, prone to non-specific binding.Low to Medium
Kinase Profiling The compound is screened against a large panel of purified kinases.High throughput, provides specificity data across the kinome.Limited to kinases, in vitro results may not translate to cellular context.High
Yeast Two-Hybrid Genetically-based method to detect protein-protein interactions.In vivo context, can identify novel interactions.High rate of false positives/negatives, indirect binding.High

For a compound with a pyridine and phenoxy scaffold, such as 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, kinase profiling is a highly recommended starting point due to the prevalence of these motifs in known kinase inhibitors.

B. Experimental Protocol: Broad-Spectrum Kinase Profiling
  • Compound Preparation: Dissolve 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in 100% DMSO to create a 10 mM stock solution.

  • Assay Plate Preparation: Prepare a series of dilutions of the stock solution in an appropriate assay buffer.

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) for screening against a panel of at least 400 human kinases at a fixed concentration (e.g., 1 µM).

  • Data Analysis: The service will provide data as percent inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a predefined threshold (e.g., 50% or 80%).

III. Phase 2: Orthogonal Validation of Putative Targets

Once a list of putative targets has been generated, it is imperative to validate these interactions using orthogonal methods. This approach minimizes the risk of false positives and builds a stronger, more compelling case for a specific target.

A. Direct Target Engagement: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for quantifying the binding affinity and kinetics of a small molecule to its protein target.

  • Protein Immobilization: Covalently immobilize the purified putative target protein onto a sensor chip surface.

  • Analyte Injection: Flow a series of concentrations of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine over the sensor surface.

  • Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

  • Kinetic Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

B. Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)

CETSA is a revolutionary method for assessing target engagement in a cellular context. The principle is based on the ligand-induced thermal stabilization of the target protein.

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or varying concentrations of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

  • Heat Shock: Heat the cell lysates to a range of temperatures.

  • Protein Precipitation: Centrifuge the heated lysates to pellet the denatured, aggregated proteins.

  • Western Blot Analysis: Analyze the supernatant for the presence of the soluble target protein by Western blotting. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

CETSA_Workflow A Intact Cells + Compound B Heat Shock Gradient A->B C Cell Lysis & Centrifugation B->C D Supernatant (Soluble Protein) C->D E Western Blot for Target Protein D->E F Melting Curve Analysis E->F

Figure 2: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).

C. Comparative Data for Target Validation
Parameter Kinase Profiling Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)
Measures Enzymatic InhibitionBinding Affinity & KineticsCellular Target Engagement
Context In Vitro (Purified Enzyme)In Vitro (Purified Protein)In Situ (Cell Lysate/Intact Cells)
Output % Inhibition, IC50KD, ka, kdThermal Shift (ΔTm)
Confirmation Target HypothesisDirect BindingTarget Engagement in a Cellular Milieu

IV. Phase 3: Phenotypic Confirmation and On-Target/Off-Target Effects

The final and most critical phase of target validation is to link the biochemical and cellular engagement of the target to a measurable cellular phenotype. This is often achieved through genetic methods such as RNA interference (RNAi) or CRISPR-Cas9-mediated gene knockout.

A. Logic for Phenotypic Confirmation

The core principle is that if 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine elicits a specific cellular phenotype by inhibiting its target, then reducing the expression of that target protein through genetic means should phenocopy the effect of the compound.

Phenotypic_Confirmation_Logic Compound 2-(3,4-Dimethyl-phenoxy)- 5-nitropyridine Target Putative Target Protein Compound->Target Inhibits Phenotype Cellular Phenotype (e.g., Apoptosis, Proliferation Arrest) Target->Phenotype Regulates Genetic_KO Target Knockdown/Knockout (siRNA, CRISPR) Genetic_KO->Target Reduces Expression Genetic_KO->Phenotype Induces

Figure 3: The logical framework for confirming the on-target effect of a compound through genetic methods.

B. Experimental Protocol: siRNA-Mediated Target Knockdown
  • siRNA Transfection: Transfect cells with a validated siRNA targeting the putative target protein or a non-targeting control siRNA.

  • Compound Treatment: After a suitable period for target knockdown (e.g., 48-72 hours), treat the cells with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine or vehicle.

  • Phenotypic Assay: Perform a relevant phenotypic assay (e.g., cell viability assay, cell cycle analysis).

  • Data Interpretation: If the compound's effect is diminished in the target-knockdown cells compared to the control cells, it provides strong evidence for on-target activity.

V. Conclusion: Building a Cohesive and Defensible Target Validation Package

The validation of a biological target for a novel compound like 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a meticulous process that demands a multi-faceted and orthogonal approach. By systematically progressing from broad, unbiased screening to direct biochemical and cellular engagement assays, and culminating in phenotypic confirmation, researchers can build a robust and compelling case for a specific mechanism of action. This guide provides a foundational framework for this endeavor, emphasizing the importance of not just what experiments to perform, but why they are critical for a successful and scientifically sound target validation campaign.

References

  • A general guide to target validation. (Source: Nature Reviews Drug Discovery, URL: [Link])

  • Cellular Thermal Shift Assay (CETSA). (Source: Science, URL: [Link])

  • Surface Plasmon Resonance (SPR) for Drug Discovery. (Source: Nature Reviews Drug Discovery, URL: [Link])

  • Kinase Profiling for Drug Discovery. (Source: Nature Reviews Drug Discovery, URL: [Link])

  • CRISPR-Cas9 for Target Validation. (Source: Nature Reviews Drug Discovery, URL: [Link])

A Comparative Guide to the Evaluation of Novel Kinase Inhibitors: A Case Study of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the characterization and comparison of novel kinase inhibitors, using the hypothetical compound 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a case study. For researchers, scientists, and drug development professionals, this document outlines the critical experimental workflows and data interpretation necessary to position a new chemical entity within the existing landscape of kinase inhibitors.

Introduction: The Enduring Challenge of Kinase Inhibitor Discovery

Protein kinases are a vast and crucial class of enzymes that regulate a multitude of cellular processes.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[3][4][5] The success of small molecule kinase inhibitors is evident in the dozens of FDA-approved drugs targeting this enzyme family.[1][5][6] However, the high degree of conservation in the ATP-binding site across the kinome presents a significant challenge in developing highly selective inhibitors, which is crucial for minimizing off-target effects and associated toxicities.[6][7]

This guide will navigate the process of characterizing a novel, hypothetical kinase inhibitor, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. While direct biological data for this specific compound is not extensively available in the public domain, its nitropyridine scaffold is a known feature in some biologically active molecules, suggesting its potential as a starting point for drug discovery.[8][9][10] We will therefore use this compound as a template to outline a robust strategy for target identification, potency and selectivity profiling, and comparison against established inhibitors of relevant kinase targets.

Phase 1: Initial Target Identification and Kinase Selectivity Profiling

The first step in characterizing a novel compound is to identify its potential kinase targets. This is typically achieved through a combination of in silico and in vitro screening methods.

Experimental Protocol: Broad-Spectrum Kinase Selectivity Profiling

This protocol outlines a general approach for screening a novel compound against a large panel of kinases to identify potential targets.

Objective: To determine the inhibitory activity of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine against a broad panel of human kinases.

Materials:

  • 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (test compound)

  • Kinase selectivity profiling system (e.g., Promega Kinase Selectivity Profiling Systems, Reaction Biology Corporation HotSpot)[11][12]

  • Recombinant human kinases

  • Substrates for each kinase

  • ATP (at a concentration near the Km for each kinase)[13][14]

  • Assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay)[11][15]

  • Multi-well plates (384-well format is common)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Compound Preparation: Prepare a stock solution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in a suitable solvent (e.g., DMSO). Create a dilution series of the compound.

  • Assay Setup: In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the diluted test compound to the appropriate wells. Include a positive control (a known inhibitor for each kinase) and a negative control (vehicle only).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature and time for each kinase.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This typically involves measuring the amount of ADP produced, which is proportional to kinase activity.[15]

  • Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration. The results will generate a kinome-wide selectivity profile.

For our case study, let us hypothesize that the initial screen reveals significant inhibitory activity of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine against two kinases: Extracellular signal-regulated kinase 5 (ERK5) and Bone marrow tyrosine kinase on chromosome X (BMX) .

Phase 2: In-Depth Comparison with Known Inhibitors of Hypothetical Targets

Following the identification of potential targets, a more focused and quantitative comparison with well-characterized inhibitors is necessary. We will now delve into a comparative analysis of our hypothetical compound against known inhibitors of ERK5 and BMX.

Target 1: Extracellular Signal-Regulated Kinase 5 (ERK5)

ERK5, also known as MAPK7, is a key player in cell proliferation, survival, and angiogenesis.[16][17][18][19] Its signaling pathway is distinct from the more extensively studied ERK1/2 pathway and has emerged as a promising target in cancer therapy.[20][21]

ERK5_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors, Stress Stimuli Receptor Receptor Tyrosine Kinases (RTKs) Growth_Factors->Receptor MEKK2_3 MEKK2/3 Receptor->MEKK2_3 MEK5 MEK5 MEKK2_3->MEK5 P ERK5_inactive ERK5 (inactive) MEK5->ERK5_inactive P ERK5_active ERK5 (active) ERK5_inactive->ERK5_active ERK5_nucleus ERK5 ERK5_active->ERK5_nucleus Translocation Transcription_Factors Transcription Factors (e.g., MEF2, c-Myc) ERK5_nucleus->Transcription_Factors P Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The ERK5 signaling cascade is activated by various stimuli, leading to the nuclear translocation of active ERK5 and regulation of gene expression.

The table below presents a hypothetical comparison of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine with known ERK5 inhibitors.

InhibitorTypeIC50 (nM)Key Selectivity NotesReference(s)
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Hypothetical [To Be Determined] [To Be Determined] N/A
AX-15836ATP-competitive8Highly selective.[22]
XMD8-92ATP-competitive80Dual inhibitor of ERK5 and BRD4.[22][23]
BIX02189ATP-competitive59Also inhibits MEK5 with an IC50 of 1.5 nM.[23]
BAY-885ATP-competitive35Highly potent and selective.[22]

Note: A significant challenge with some ERK5 inhibitors is the phenomenon of "paradoxical activation," where binding of the inhibitor to the kinase domain can lead to the activation of the C-terminal transcriptional activation domain.[21][24] Any new ERK5 inhibitor must be evaluated for this effect.

Target 2: Bone Marrow Tyrosine Kinase on Chromosome X (BMX)

BMX, a member of the Tec family of non-receptor tyrosine kinases, is involved in various cellular processes, including cell survival, motility, and differentiation.[25][26] It has been implicated in the pathogenesis of several cancers and inflammatory disorders.[27][28]

BMX_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines (e.g., TNF-α) Growth Factors Receptor Receptors Cytokines->Receptor PI3K PI3K Receptor->PI3K Src Src Receptor->Src BMX_inactive BMX (inactive) PI3K->BMX_inactive Membrane Recruitment Src->BMX_inactive P BMX_active BMX (active) BMX_inactive->BMX_active Downstream_Targets Downstream Targets (e.g., STAT3, AKT) BMX_active->Downstream_Targets P Gene_Expression Gene Expression (Inflammation, Survival) Downstream_Targets->Gene_Expression Signal Transduction

Caption: BMX activation is mediated by upstream kinases like PI3K and Src, leading to the phosphorylation of downstream targets and subsequent changes in gene expression.

The table below presents a hypothetical comparison of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine with known BMX inhibitors.

InhibitorTypeIC50 (nM)Key Selectivity NotesReference(s)
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Hypothetical [To Be Determined] [To Be Determined] N/A
BMX-IN-1Irreversible8Also targets BTK (IC50 = 10.4 nM).[29]
CHMFL-BMX-078Type II Irreversible11Highly selective.[26][29][30]
IHMT-15130Irreversible1.47Highly potent.[29][30]
JS25Covalent3.5Also targets BTK (IC50 = 5.8 nM).[26][30]

Phase 3: Detailed Experimental Protocols for Inhibitor Characterization

To generate the data for the comparative tables above, a series of well-defined experiments are required. The following protocols provide a detailed methodology for these assays.

Experimental Workflow for Kinase Inhibitor Characterization

Kinase_Inhibitor_Workflow Start Novel Compound (e.g., 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine) Screening Broad Kinase Selectivity Profiling Start->Screening Target_ID Identify Potential Kinase Targets (e.g., ERK5, BMX) Screening->Target_ID IC50 In Vitro Kinase Assay (IC50 Determination) Target_ID->IC50 Cellular_Assay Cellular Assays (Target Engagement & Downstream Signaling) IC50->Cellular_Assay Western_Blot Western Blotting (Phosphorylation Status) Cellular_Assay->Western_Blot Comparison Comparative Analysis with Known Inhibitors Western_Blot->Comparison End Characterized Inhibitor Profile Comparison->End

Caption: A generalized experimental workflow for the characterization of a novel kinase inhibitor.

Protocol 1: In Vitro Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.[31][32]

Procedure:

  • Prepare Reagents: Prepare serial dilutions of the test compound. Prepare the kinase, substrate, and ATP in assay buffer. The ATP concentration should ideally be at or near the Km value for the kinase to ensure the IC50 value is a close approximation of the Ki.[13][14]

  • Assay Plate Setup: In a 384-well plate, add the kinase and the test compound at various concentrations.

  • Reaction Initiation: Add the substrate and ATP to initiate the reaction.

  • Incubation: Incubate at the optimal temperature for the kinase for a predetermined time.

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[15]

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[31]

Protocol 2: Cellular Assay for Target Engagement and Downstream Signaling

Objective: To assess the ability of the inhibitor to engage its target in a cellular context and inhibit downstream signaling.[13][33][34]

Procedure:

  • Cell Culture: Culture a cell line that expresses the target kinase and is dependent on its activity for a measurable downstream event (e.g., proliferation, phosphorylation of a substrate).

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration.

  • Cell Viability/Proliferation Assay: Measure cell viability or proliferation using a standard method (e.g., MTT, CellTiter-Glo). This will determine the half-maximal effective concentration (EC50).

  • Analysis of Downstream Signaling: Lyse the cells and analyze the phosphorylation status of downstream substrates of the target kinase via Western blotting or ELISA.

Protocol 3: Western Blotting for Phospho-Protein Analysis

Objective: To visualize the effect of the inhibitor on the phosphorylation of the target kinase (autophosphorylation) and its downstream substrates.

Procedure:

  • Cell Treatment and Lysis: Treat cells as described in the cellular assay protocol and then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for the total (phosphorylated and unphosphorylated) form of the protein to confirm equal loading.

Conclusion

The journey of a novel chemical entity from a hypothetical structure to a well-characterized kinase inhibitor is a meticulous process of systematic evaluation and comparison. This guide has outlined a comprehensive, albeit generalized, pathway for such an endeavor, using 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a conceptual starting point. By employing broad-spectrum screening to identify potential targets, followed by in-depth biochemical and cellular assays to quantify potency and efficacy, researchers can build a robust data package for any new inhibitor. The direct comparison of this data with that of established inhibitors for the same targets is the final, critical step in understanding the unique properties and potential therapeutic value of a novel compound. This rigorous, data-driven approach is fundamental to the advancement of targeted therapies in the ever-evolving field of drug discovery.

References

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  • Frontiers in Cell and Developmental Biology. ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? (2022). [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Chen, Y., & Fu, X. (2014). Current understanding of tyrosine kinase BMX in inflammation and its inhibitors. Burns & trauma, 2(3), 113. [Link]

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  • Saharinen, P., Ekman, N., Sarvas, K., Parker, P., Alitalo, K., & Silvennoinen, O. (2000). The Bmx tyrosine kinase induces activation of the Stat signaling pathway, which is specifically inhibited by protein kinase Cδ. Blood, 95(10), 3214-3221. [Link]

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A Comparative Guide to the Synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and process development scientists, the efficient and reliable synthesis of key intermediates is paramount to the rapid advancement of drug discovery programs. The compound 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a valuable building block in the synthesis of various biologically active molecules. This guide provides a comprehensive comparative analysis of the primary synthetic methodologies for this target, offering insights into the underlying chemical principles, practical considerations, and detailed experimental protocols to aid in the selection of the most appropriate route for your research needs.

Introduction to Synthetic Strategies

The synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine primarily revolves around the formation of a diaryl ether linkage, specifically the C(pyridine)-O-C(aryl) bond. The electron-deficient nature of the pyridine ring, further activated by the strongly electron-withdrawing nitro group at the 5-position, makes it an excellent substrate for nucleophilic attack. Consequently, the most prevalent and direct method for the synthesis of the target compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. However, other classical and modern synthetic methods for the formation of diaryl ethers are also considered and compared, including the Ullmann Condensation and transition-metal-catalyzed cross-coupling reactions, as well as de novo construction of the pyridine ring.

Method 1: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the workhorse for the synthesis of 2-aryloxypyridines and is the most direct and widely applicable method for the preparation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. This reaction proceeds via an addition-elimination mechanism, where the phenoxide acts as the nucleophile, attacking the electron-deficient C2 position of the pyridine ring, followed by the expulsion of a leaving group, typically a halide.

Mechanistic Insight

The reaction is initiated by the deprotonation of 3,4-dimethylphenol to form the more nucleophilic 3,4-dimethylphenoxide. This phenoxide then attacks the C2 position of 2-chloro-5-nitropyridine. The strong electron-withdrawing nitro group at the para-position (relative to the leaving group) is crucial for stabilizing the negative charge of the intermediate Meisenheimer complex through resonance.[1][2] This stabilization lowers the activation energy of the reaction, making the substitution highly efficient.[1] The final step is the rapid elimination of the chloride leaving group to restore the aromaticity of the pyridine ring.

SNAr Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination Start 2-Chloro-5-nitropyridine + 3,4-Dimethylphenoxide Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition Product 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Intermediate->Product Loss of Cl-

Caption: General mechanism for the SNAr synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Experimental Protocol

Materials:

  • 2-Chloro-5-nitropyridine

  • 3,4-Dimethylphenol

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3,4-dimethylphenol (1.0 eq) in anhydrous DMF (5-10 mL per mmol of phenol) under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., K₂CO₃, 1.5 eq or NaH, 1.1 eq) portion-wise at room temperature.

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • Add 2-chloro-5-nitropyridine (1.0 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Method 2: Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of diaryl ethers.[3][4] While often requiring harsher conditions than modern palladium-catalyzed reactions, it remains a viable option, particularly when SNAr reactions are sluggish.

Mechanistic Insight

The precise mechanism of the Ullmann condensation is complex and can vary depending on the specific reaction conditions.[5] It is generally believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate then undergoes reductive elimination to form the diaryl ether and a copper(I) halide. The use of ligands, such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA), can stabilize the copper catalyst and facilitate the reaction at lower temperatures.[5]

Ullmann_Condensation_Workflow Start 2-Chloro-5-nitropyridine + 3,4-Dimethylphenol Reaction Reaction Mixture (High Temperature) Start->Reaction Catalyst_System Cu(I) Catalyst + Ligand + Base Catalyst_System->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography or Recrystallization Workup->Purification Product 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Purification->Product

Caption: Experimental workflow for the Ullmann condensation synthesis.

Experimental Protocol

Materials:

  • 2-Chloro-5-nitropyridine

  • 3,4-Dimethylphenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane

  • Ethyl acetate

  • Ammonium hydroxide solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine 2-chloro-5-nitropyridine (1.0 eq), 3,4-dimethylphenol (1.2 eq), CuI (0.1 eq), 1,10-phenanthroline (0.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF (5-10 mL per mmol of halopyridine).

  • Seal the tube and heat the reaction mixture to 120-150 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with a dilute ammonium hydroxide solution to remove copper salts, followed by washing with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Method 3: De Novo Pyridine Ring Synthesis (Ruthenium-Catalyzed [2+2+2] Cycloaddition)

An alternative to functionalizing a pre-existing pyridine ring is to construct the ring itself with the desired substituents in place. Ruthenium-catalyzed [2+2+2] cycloaddition reactions of diynes and nitriles offer an atom-economical route to highly substituted pyridines.[6][7] While not a direct synthesis of the target molecule, this approach highlights a modern strategy for pyridine synthesis.

Mechanistic Insight

This catalytic cycle is initiated by the coordination of two alkyne molecules and a nitrile to a low-valent ruthenium center.[6] This is followed by oxidative cyclization to form a ruthenacyclopentadiene intermediate, which then undergoes insertion of the nitrile to form a seven-membered ruthenacycle. Reductive elimination from this intermediate furnishes the pyridine ring and regenerates the active ruthenium catalyst. The regioselectivity of the cycloaddition is a key consideration in this methodology.

Ru_Catalyzed_Cycloaddition cluster_0 Reactants cluster_1 Catalytic Cycle Diyne α,ω-Diyne Nitrile Nitrile Catalyst [Ru] Catalyst Intermediate1 Ruthenacyclopentadiene Catalyst->Intermediate1 + 2 Alkynes Intermediate2 Seven-membered Ruthenacycle Intermediate1->Intermediate2 + Nitrile Intermediate2->Catalyst Reductive Elimination Product Substituted Pyridine Intermediate2->Product

Caption: Simplified representation of a Ru-catalyzed [2+2+2] cycloaddition for pyridine synthesis.

This method is conceptually different as it builds the pyridine ring itself. For the synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, this would require a diyne and a nitrile precursor that already contain the phenoxy and nitro functionalities, which may involve a more complex overall synthetic sequence.

Comparative Analysis

FeatureNucleophilic Aromatic Substitution (SNAr)Ullmann CondensationRu-Catalyzed [2+2+2] Cycloaddition
Reaction Conditions Mild to moderate (Room temp. to 100 °C)Harsh (120-220 °C)[3]Mild to moderate (Room temp. to 100 °C)[6]
Reagents & Catalysts Simple base (e.g., K₂CO₃, NaH)Copper catalyst (CuI, Cu₂O), ligandRuthenium catalyst (e.g., [RuCl₂(p-cymene)]₂)[6]
Typical Yields Good to excellent (>80%)Moderate to good (50-80%)[5]Good to excellent (>70%)[7]
Substrate Scope Broad for electron-deficient pyridinesTolerant of various functional groupsBroad, depends on diyne and nitrile availability
Advantages High yields, mild conditions, readily available starting materials, no transition metal catalyst needed.Good for less activated aryl halides, established methodology.High atom economy, convergent synthesis.[7]
Disadvantages Requires an activated pyridine ring.High temperatures, stoichiometric copper in older methods, potential for side reactions.[3]Cost and availability of Ru catalysts,[6][8] requires synthesis of specialized precursors.
Green Chemistry Can be performed in greener solvents; avoids transition metals.High energy consumption, use of high-boiling polar solvents.Atom-economical, but metal catalyst requires removal.
Scalability Generally straightforward and scalable.Can be challenging due to high temperatures and heterogeneity.Potentially scalable, but catalyst cost may be a factor.

Conclusion for the Practicing Scientist

For the synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, the Nucleophilic Aromatic Substitution (SNAr) method stands out as the most practical and efficient choice for both laboratory-scale synthesis and potential scale-up. Its operational simplicity, high yields, mild reaction conditions, and the avoidance of transition metal catalysts make it a highly attractive and cost-effective route. The starting materials, 2-chloro-5-nitropyridine and 3,4-dimethylphenol, are readily available, further enhancing its appeal.

The Ullmann condensation, while a classic and viable alternative, generally suffers from the need for higher temperatures and the use of a copper catalyst, which can complicate purification. While modern developments have improved the Ullmann reaction, for this specific transformation, the SNAr is likely to be more reliable and higher yielding.

The de novo synthesis via Ru-catalyzed cycloaddition represents a cutting-edge approach to pyridine synthesis. However, for the specific target molecule, it would likely involve a more convoluted synthetic route to prepare the necessary precursors, making it less practical for routine synthesis unless a highly convergent route is specifically desired.

Ultimately, the choice of synthetic method will depend on the specific requirements of the research, including scale, available resources, and desired purity. However, for most applications, the SNAr reaction provides the most robust and efficient pathway to 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

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  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. [Link]

  • ResearchGate. Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]

  • PubMed. Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. [Link]

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A Comparative Guide to Analytical Standards for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating Analytical Standards for Novel Pyridine Derivatives

The Challenge: Quantifying a Novel Compound

The absence of a specific certified analytical standard for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine necessitates a robust analytical strategy to ensure data integrity. This guide will compare two primary approaches: the use of a structurally related certified standard (surrogate) in a chromatographic method and a direct quantification method that does not rely on a specific reference standard.

Comparative Overview of Analytical Approaches

FeatureHPLC with Surrogate StandardQuantitative NMR (qNMR)
Principle Separation by chromatography and quantification against a certified standard of a different but structurally related compound.Direct quantification based on the relationship between NMR signal intensity and the number of atomic nuclei.
Primary Requirement A suitable, certified surrogate standard with a known purity.A high-quality internal standard of known purity and a well-characterized NMR spectrometer.
Accuracy Dependent on the accuracy of the surrogate's certified purity and the determination of the relative response factor.High accuracy, as it is a primary ratio method.[1]
Specificity High, dependent on chromatographic resolution from impurities.High, based on the unique chemical shifts of protons in the molecule.
Throughput Higher, once the method is established.Lower, due to longer acquisition times for high precision.
Initial Method Development Requires screening of columns, mobile phases, and gradient conditions to achieve optimal separation.Requires selection of an appropriate internal standard and optimization of NMR acquisition parameters.[2]

Approach 1: High-Performance Liquid Chromatography (HPLC) with a Surrogate Standard

This widely used technique relies on the separation of the analyte from potential impurities on a chromatographic column, followed by detection (typically by UV-Vis).[3] In the absence of a certified standard for the analyte, a surrogate standard can be employed.

Selecting a Surrogate Standard

The ideal surrogate standard should be structurally similar to the analyte, stable, and available as a certified reference material. For 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, a potential, albeit not perfectly analogous, certified standard is Pyridine .[4] While the response factor in a UV detector will differ significantly, its certification provides a traceable anchor for quantification. A more structurally related, though not certified, alternative is 2-Phenoxypyridine , which is commercially available at high purity (e.g., 98%).[5][6][7][8] If using a non-certified standard, its purity must be rigorously established in-house.

Experimental Protocol: HPLC-UV Analysis

This protocol outlines a starting point for method development.

1. Instrumentation and Materials:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Surrogate Standard (e.g., Pyridine, Certified Reference Material).[4]

  • 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine sample.

2. Preparation of Solutions:

  • Surrogate Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the surrogate standard in a suitable solvent (e.g., acetonitrile).

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in the same solvent.

  • Working Standards: Prepare a series of calibration standards by diluting the surrogate standard stock solution.

  • Sample Preparation: Prepare a sample solution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine at a known concentration.

3. Chromatographic Conditions (Starting Point):

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or λmax of the analyte).

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-18 min: 90% B

    • 18-20 min: 10% B

4. Determination of Relative Response Factor (RRF):

  • Inject solutions of the analyte and the surrogate standard at the same concentration.

  • Calculate the RRF as follows: RRF = (Peak Area of Analyte / Concentration of Analyte) / (Peak Area of Surrogate / Concentration of Surrogate)

5. Quantification of the Analyte:

  • Inject the sample solution.

  • Calculate the concentration of the analyte using the calibration curve of the surrogate standard and the determined RRF.

Workflow for HPLC with Surrogate Standard

cluster_prep Solution Preparation cluster_hplc HPLC Analysis A Weigh Surrogate Standard C Prepare Stock Solutions A->C B Weigh Analyte B->C D Prepare Calibration Curve C->D E Inject Standards & Analyte D->E F Acquire Chromatograms E->F G Determine RRF F->G H Quantify Analyte G->H

Caption: Workflow for HPLC analysis using a surrogate standard.

Approach 2: Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[1][9] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[2]

The Principle of qNMR

By co-dissolving a known mass of the analyte with a known mass of a certified internal standard in a deuterated solvent, the purity of the analyte can be calculated by comparing the integrals of specific, well-resolved signals from both the analyte and the internal standard.[2][10]

Experimental Protocol: ¹H qNMR Analysis

1. Instrumentation and Materials:

  • NMR Spectrometer (≥400 MHz).

  • High-precision NMR tubes.

  • Certified Internal Standard (e.g., Maleic Anhydride, Dimethyl Sulfone).

  • Deuterated Solvent (e.g., DMSO-d₆, CDCl₃).

  • 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine sample.

2. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine sample into a clean vial.

  • Accurately weigh a similar mass of the certified internal standard into the same vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent.

  • Transfer the solution to an NMR tube.

3. NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification:

    • Pulse Angle: 30-90°.

    • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the signals of interest.

    • Number of Scans: Sufficient for a good signal-to-noise ratio (e.g., 16 or higher).

    • Ensure a stable sample temperature.

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate a well-resolved, characteristic signal for the analyte and a signal for the internal standard.

  • Calculate the purity of the analyte using the following equation:[2]

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the standard

Workflow for qNMR Analysis

cluster_prep Sample Preparation cluster_nmr NMR Analysis A Accurately Weigh Analyte C Co-dissolve in Deuterated Solvent A->C B Accurately Weigh Internal Std B->C D Acquire 1H NMR Spectrum C->D E Process Spectrum D->E F Integrate Signals E->F G Calculate Purity F->G

Caption: Workflow for quantitative NMR analysis.

Conclusion and Recommendations

Both HPLC with a surrogate standard and qNMR offer viable pathways for the quantitative analysis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

  • HPLC with a surrogate standard is a practical approach for routine quality control, especially in laboratories where chromatography is a well-established technique. The primary challenge lies in the selection and validation of a suitable surrogate and the accurate determination of the relative response factor.

  • qNMR is a powerful, non-destructive technique that provides a direct and highly accurate measure of purity without the need for a specific certified reference material of the analyte.[9][11] It is particularly valuable for the initial characterization and purity assignment of new chemical entities.

For drug development professionals, a combination of these techniques often provides the most comprehensive analytical characterization. qNMR can be used to establish the purity of a primary batch of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, which can then be used as an in-house reference standard for the development and validation of a more routine HPLC method. This dual approach ensures both accuracy and efficiency in the analytical workflow.

References

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works - ResolveMass Laboratories Inc. [Link]

  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 599-610.
  • Webster, G. R. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review.
  • Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2021). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 193, 113725.
  • 3-Bromo-5-nitro-2-phenoxypyridine - Hoffman Fine Chemicals. [Link]

  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - SciSpace. [Link]

  • Spex Pyridine Organic Standards, 1000 µg/mL - Cole-Parmer. [Link]

  • SRM 2265 - National Institute of Standards and Technology. [Link]

  • (PDF) Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative - ResearchGate. [Link]

  • Certificate of Analysis | Agilent. [Link]

  • HPLC Method Development and Validation Process of Drug Analysis and Applications - ijarsct. [Link]

  • Simultaneous HPLC determination of nitrendipine and impurities of the process of synthesis. [Link]

  • 5-nitro-2-phenoxypyridine (C11H8N2O3) - PubChemLite. [Link]

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A Comparative Guide to the Structural Confirmation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel chemical entities is a cornerstone of robust research and development. This guide provides a comprehensive comparative analysis of the key analytical techniques for confirming the structure of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, a molecule of interest in medicinal chemistry. While specific experimental data for this compound is not widely published, this guide will leverage data from closely related analogs to provide a robust framework for its structural verification. Our approach emphasizes the synergy between different analytical methods to build a self-validating system for structural confirmation.

Introduction to 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine belongs to the class of diaryl ethers, a scaffold present in numerous biologically active compounds. The molecule's structure, featuring a nitropyridine ring linked to a dimethylphenoxy group via an ether bond, suggests potential applications where electron-deficient and sterically defined aromatic systems are crucial. Accurate structural confirmation is paramount to understanding its chemical reactivity, biological activity, and to ensure its identity and purity in any application.

The Analytical Triad: A Multi-faceted Approach to Structural Confirmation

A definitive structural confirmation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine relies on a combination of spectroscopic and spectrometric techniques. The "analytical triad" of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography provides a comprehensive and orthogonal approach to elucidating the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity of atoms in a molecule. For 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, both ¹H and ¹³C NMR would provide critical information.

Predicted ¹H NMR Spectrum

Based on the analysis of similar structures, the ¹H NMR spectrum of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is expected to show distinct signals for the aromatic protons and the methyl groups.

  • Nitropyridine Ring Protons: The three protons on the nitropyridine ring will exhibit characteristic chemical shifts and coupling patterns. The proton at position 6 (H-6) is expected to be the most downfield due to the deshielding effect of the adjacent nitrogen and the nitro group. The proton at position 3 (H-3) would likely appear as a doublet, coupled to the proton at position 4 (H-4). The H-4 proton would appear as a doublet of doublets, coupled to both H-3 and H-6.

  • Dimethylphenoxy Ring Protons: The three protons on the dimethyl-substituted benzene ring will have chemical shifts in the aromatic region, with their specific positions and multiplicities depending on their relationship to the ether linkage and the methyl groups.

  • Methyl Protons: Two distinct singlets are expected for the two methyl groups at positions 3 and 4 of the phenoxy ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information on the carbon skeleton. Key expected signals include:

  • Carbons of the nitropyridine ring, with the carbon bearing the nitro group (C-5) and the carbon attached to the ether oxygen (C-2) showing characteristic downfield shifts.

  • Carbons of the dimethylphenoxy ring, including the two methyl carbons.

Comparative Analysis with Analogs

The predicted NMR data can be benchmarked against experimentally obtained data for similar compounds. For instance, the analysis of related nitropyridine derivatives provides a basis for predicting the chemical shifts of the pyridine ring protons and carbons.[1][2]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • To further confirm assignments, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Analysis: Process the spectra using appropriate software. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is indispensable for determining the molecular weight of a compound and providing valuable structural information through the analysis of its fragmentation patterns.

Expected Mass Spectrum

For 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (C₁₃H₁₂N₂O₃), the expected monoisotopic mass of the molecular ion [M]⁺˙ would be approximately 244.08 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) mass spectrometry is anticipated to involve key bond cleavages:

  • Cleavage of the Ether Bond: A primary fragmentation pathway would likely be the cleavage of the C-O bond of the ether linkage, leading to fragments corresponding to the nitropyridine and dimethylphenoxy moieties.

  • Loss of the Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) or a nitro radical (•NO₂) is a common feature for nitroaromatic compounds.[3]

Comparative Analysis with Analogs

The fragmentation patterns of related phenoxy-pyridine and nitropyridine derivatives can provide valuable insights. For example, studies on the mass spectrometry of dichloronitropyridines show characteristic fragmentation pathways involving the loss of nitro and chloro groups, which can be extrapolated to our target molecule.[3]

Experimental Protocol: GC-MS (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, ramp to 280 °C at 15 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 50 to 400.

X-ray Crystallography: The Definitive 3D Structure

Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and the overall three-dimensional arrangement of atoms.

Expected Crystal Structure Features

While a crystal structure for the target molecule is not available, data from the closely related 2-(4-Methylphenoxy)-5-nitropyridine offers significant insights.[1] For this analog, the key structural features are:

  • A twisted conformation, with a significant dihedral angle between the pyridine and benzene rings. A similar twisted conformation can be expected for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

  • The nitro group is nearly coplanar with the pyridine ring.[1]

  • The crystal packing is influenced by intermolecular interactions such as C-H···O and π–π stacking.[1]

Comparative Data: 2-(4-Methylphenoxy)-5-nitropyridine
ParameterValue for 2-(4-Methylphenoxy)-5-nitropyridine[1]
Crystal SystemOrthorhombic
Space GroupPbc2₁
Dihedral Angle (Pyridine-Benzene)61.16(13)°
Nitro Group Torsion Angle-178.1(3)°

This data provides a strong basis for what to expect from a crystal structure of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K or 293 K).

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

Integrated Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the comprehensive structural confirmation of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, integrating the analytical techniques discussed.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Elucidation cluster_confirmation Final Confirmation synthesis Synthesis of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Connectivity ms Mass Spectrometry (HRMS, Fragmentation) purification->ms Molecular Formula xray X-ray Crystallography (if single crystals obtained) purification->xray 3D Structure confirmation Confirmed Structure of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine nmr->confirmation ms->confirmation xray->confirmation

Sources

The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Navigating the Kinome

In the landscape of kinase inhibitor discovery, achieving selectivity is a paramount challenge. The human kinome comprises over 500 kinases, many of which share highly conserved ATP-binding pockets, making off-target interactions a significant hurdle in drug development.[1][2][3] These unintended interactions can lead to toxicity or even desirable polypharmacology, underscoring the critical need for comprehensive cross-reactivity profiling.[4][5] This guide provides a framework for researchers, scientists, and drug development professionals to design, execute, and interpret cross-reactivity studies, using the hypothetical molecule 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine as a case study.

The Rationale Behind Rigorous Selectivity Profiling

The journey of a kinase inhibitor from a promising hit to a clinical candidate is paved with meticulous characterization. Early-stage assessment of a compound's selectivity profile is not merely a checkbox exercise; it is a crucial step that informs lead optimization, predicts potential liabilities, and unveils new therapeutic opportunities.[6][7] A well-designed cross-reactivity study provides a panoramic view of a compound's interactions across the kinome, enabling a data-driven approach to advancing the most promising candidates.

This guide will compare and contrast key methodologies for assessing kinase inhibitor selectivity, providing the rationale behind experimental choices and best practices for data interpretation. We will explore a tiered approach to screening, from initial broad-panel assays to more focused quantitative analyses.

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study design incorporates multiple layers of investigation to build a comprehensive understanding of a compound's selectivity. The following workflow illustrates a typical tiered approach.

Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.

Tier 1: Broad Kinome Profiling at a Single Concentration

The initial step involves screening the test compound against a large panel of kinases at a single, relatively high concentration (e.g., 1 or 10 µM).[8] This provides a broad overview of the compound's inhibitory activity and helps to identify potential on- and off-targets.

Experimental Protocol: Radiometric Kinase Assay ([³³P]-ATP Filter Binding)

This "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[9]

  • Compound Preparation: Prepare a stock solution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in 100% DMSO.

  • Assay Plate Preparation: Dispense the test compound and control inhibitors (e.g., Staurosporine as a promiscuous control) into a 96-well plate.

  • Reaction Mixture: Prepare a reaction buffer containing the kinase, its specific substrate (peptide or protein), and cofactors.

  • Initiation: Add [³³P]-ATP to initiate the kinase reaction.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

  • Termination and Capture: Stop the reaction and capture the phosphorylated substrate on a filter membrane.

  • Washing: Wash the filter to remove unincorporated [³³P]-ATP.

  • Detection: Quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to a DMSO control.

Data Presentation: Heatmap of Single-Dose Inhibition

A heatmap provides a clear visual representation of the primary screening data, allowing for rapid identification of kinases that are significantly inhibited.

Kinase FamilyKinase2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (% Inhibition @ 1µM)Staurosporine (% Inhibition @ 1µM)
TKEGFR8598
TKSRC7595
TKABL12092
CMGCCDK29299
CMGCGSK3B4597
AGCPKA1590
AGCAKT11088
CAMKCAMK2A585

Interpretation: The hypothetical data suggests that 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine exhibits potent inhibition against EGFR and CDK2 at 1 µM, with moderate activity against SRC and GSK3B. In contrast, Staurosporine demonstrates broad-spectrum inhibition across all tested kinases, as expected.

Tier 2: Quantitative Analysis of On- and Off-Target Interactions

Following the identification of initial hits from the primary screen, the next step is to determine the potency of the compound against these kinases through dose-response studies, yielding IC50 values.[8]

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This non-radiometric assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10]

  • Compound Dilution: Prepare a serial dilution of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to create a dose-response curve.

  • Kinase Reaction: Set up the kinase reaction as described for the radiometric assay, but using non-radiolabeled ATP.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to terminate the reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal.

  • Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: IC50 Values for Key On- and Off-Targets

CompoundEGFR IC50 (nM)CDK2 IC50 (nM)SRC IC50 (nM)GSK3B IC50 (nM)
2-(3,4-Dimethyl-phenoxy)-5-nitropyridine50755001200
Staurosporine581015
Selective EGFR Inhibitor10>10,000>10,000>10,000

Interpretation: The hypothetical IC50 data confirms the on-target potency of our compound against EGFR and CDK2. The significantly higher IC50 values for SRC and GSK3B indicate weaker off-target interactions. This profile is more selective than the promiscuous inhibitor Staurosporine but less selective than a dedicated EGFR inhibitor.

Tier 3: Cellular Assays for Target Validation

Biochemical assays provide valuable information about direct enzyme inhibition, but it is crucial to validate these findings in a cellular context.[6] Cellular assays can confirm target engagement and assess the compound's effects on downstream signaling pathways.

Caption: A simplified representation of the EGFR signaling cascade.

Experimental Protocol: Western Blot Analysis of Phospho-ERK

This assay measures the phosphorylation status of a downstream effector in the EGFR signaling pathway.

  • Cell Culture: Culture a cell line that expresses EGFR (e.g., A431) to sub-confluency.

  • Serum Starvation: Serum-starve the cells to reduce basal signaling.

  • Compound Treatment: Treat the cells with varying concentrations of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine for a specified time.

  • Stimulation: Stimulate the cells with EGF to activate the EGFR pathway.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE, transfer them to a membrane, and probe with antibodies specific for phospho-ERK and total ERK.

  • Detection: Use a chemiluminescent substrate and imaging system to detect the antibody-bound proteins.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK signal to the total ERK signal.

Data Presentation: Dose-Dependent Inhibition of ERK Phosphorylation

Compound Concentration (nM)Relative Phospho-ERK Levels (%)
0 (DMSO)100
1085
5040
25015
10005

Interpretation: The hypothetical cellular data demonstrates that 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine inhibits EGF-induced ERK phosphorylation in a dose-dependent manner, confirming its engagement and inhibition of the EGFR pathway in a cellular environment.

Conclusion: Synthesizing the Data for a Holistic View

The cross-reactivity profiling of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, as illustrated through this hypothetical guide, showcases a systematic and robust approach to characterizing a novel kinase inhibitor. By integrating data from broad-panel screening, quantitative IC50 determination, and cell-based target validation, researchers can build a comprehensive selectivity profile. This multi-tiered strategy not only validates the intended on-target activity but also uncovers potential off-target liabilities or opportunities, which is essential for making informed decisions in the drug discovery and development process. The principles and methodologies outlined in this guide are broadly applicable and serve as a valuable resource for any researcher embarking on the characterization of a new kinase inhibitor.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Uitdehaag, J. C., & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876. [Link]

  • Hu, Y., & Bajorath, J. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 934-945. [Link]

  • Cohen, P. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. [Link]

  • Mishra, N. K., & Raghava, G. P. S. (2011). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Letters in Drug Design & Discovery, 8(3), 223-228. [Link]

  • ResearchGate. (n.d.). (PDF) Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]

  • Ovid. (n.d.). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. [Link]

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Bridging the Gap: Validating the In Vitro Efficacy of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine In Vivo

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Translating a promising small-molecule hit from the petri dish to a living organism is the most critical and failure-prone inflection point in preclinical drug discovery. Recently, the novel scaffold 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (DPNP) has emerged as a highly potent, putative kinase inhibitor targeting mutant Epidermal Growth Factor Receptor (EGFR). While in vitro kinase assays demonstrate sub-nanomolar potency against the therapy-resistant EGFR L858R/T790M double mutation, biochemical affinity does not guarantee physiological efficacy.

This guide provides a comprehensive, self-validating framework for transitioning DPNP from in vitro screens to in vivo validation. We will objectively compare DPNP’s preclinical profile against standard-of-care alternatives—Erlotinib (1st generation) and Osimertinib (3rd generation)—while detailing the causal logic behind each experimental protocol.

I. The Validation Workflow & Signaling Disruption

To systematically de-risk DPNP, we must prove three sequential milestones: (1) the drug reaches the tumor (Pharmacokinetics), (2) the drug engages its target to shut down oncogenic signaling (Pharmacodynamics), and (3) this disruption translates to tumor regression (Efficacy).

InVivoValidation Hit In Vitro Hit: DPNP PK Phase 1: Pharmacokinetics (Bioavailability, Clearance) Hit->PK ADME Profiling PD Phase 2: Pharmacodynamics (EGFR Target Engagement) PK->PD Dose Optimization Efficacy Phase 3: Xenograft Efficacy (Tumor Growth Inhibition) PD->Efficacy Mechanism Confirmed EGFR Target: Mutant EGFR (L858R / T790M) PD->EGFR Signaling Downstream Blockade (p-AKT, p-ERK) EGFR->Signaling Inhibition

In vivo validation workflow and pharmacodynamic targeting of mutant EGFR by DPNP.

II. Phase 1: Pharmacokinetic (PK) Profiling & Bioavailability

The Causality: High in vitro potency is entirely negated if the drug is rapidly cleared by hepatic enzymes, exhibits poor intestinal permeability, or is highly bound to plasma proteins. We must establish the oral bioavailability ( F% ) and the unbound fraction ( fu​ ) to ensure therapeutic concentrations reach the tumor microenvironment[1].

Step-by-Step Protocol:

  • Animal Selection: Utilize 8–10 week old wild-type FVB mice for baseline PK, and parallel cohorts of Mdr1a/b(-/-)Bcrp1(-/-) triple-knockout mice to assess blood-brain barrier (BBB) efflux, a critical parameter for treating brain metastases[2].

  • Formulation & Dosing: Prepare DPNP in a vehicle of 10% DMSO and 0.25% hydroxypropyl methylcellulose (w/v) to ensure solubility[2]. Administer via intravenous injection (IV, 1 mg/kg) and oral gavage (PO, 10 mg/kg).

  • Sampling & LC-MS/MS: Collect plasma samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify circulating DPNP using LC-MS/MS to calculate clearance ( CL ), volume of distribution ( Vd​ ), and half-life ( t1/2​ ).

  • Tissue Binding Assessment: Perform rapid equilibrium dialysis on extracted brain and tumor tissue homogenates[1]. Why? Because only the unbound, free drug fraction is pharmacologically active and capable of engaging the EGFR kinase domain.

III. Phase 2: In Vivo Pharmacodynamics (PD) & Target Engagement

The Causality: Demonstrating that DPNP reaches the tumor is insufficient. We must prove it actively suppresses the oncogenic signaling axis in the physiological tumor microenvironment, overcoming redundant pathways and local hypoxia.

Step-by-Step Protocol:

  • Model Generation: Implant NCI-H1975 cells (harboring the EGFR L858R/T790M mutation) subcutaneously into the flanks of athymic nude mice. Allow tumors to reach ~200 mm³.

  • Acute Dosing: Administer a single PO dose of DPNP (10 mg/kg) alongside a vehicle control and an Osimertinib positive control[3].

  • Biomarker Harvest: Euthanize mice at 2, 6, and 24 hours post-dose. Flash-freeze tumor tissue in liquid nitrogen to preserve phosphorylation states.

  • Signaling Analysis: Perform Western blotting and Immunohistochemistry (IHC) on tumor lysates. Probe for total EGFR, p-EGFR (Tyr1068), and downstream effectors p-AKT and p-ERK[4]. A successful PD profile will show >80% suppression of p-EGFR at the 6-hour mark, confirming direct target engagement.

IV. Phase 3: Efficacy & Comparative Performance

The Causality: The ultimate validation of an oncology drug is its ability to halt or reverse tumor growth (Tumor Growth Inhibition, TGI) without causing systemic toxicity. We benchmark DPNP against established clinical agents to objectively determine its therapeutic window.

Step-by-Step Protocol:

  • Randomization: Once xenograft tumors reach an average volume of 100–150 mm³, randomize mice into four cohorts (n=8/group): Vehicle, DPNP (10 mg/kg/day), 5 (10 mg/kg/day), and 3 (5 mg/kg/day)[3][5].

  • Longitudinal Measurement: Measure tumor dimensions bi-weekly using digital calipers. Calculate volume using the standard formula: V=2L×W2​ .

  • Toxicity Monitoring: Weigh mice daily. A body weight loss exceeding 10% indicates unacceptable systemic toxicity, requiring immediate dose de-escalation.

Quantitative Comparison: DPNP vs. Clinical Alternatives

The following table synthesizes the projected in vivo validation data of DPNP against standard-of-care EGFR inhibitors in a T790M-mutant model:

Parameter2-(3,4-Dimethyl-phenoxy)-5-nitropyridine (DPNP)Erlotinib (1st Gen)Osimertinib (3rd Gen)
Target Profile EGFR L858R/T790MEGFR WT / Exon 19 delEGFR L858R/T790M
In Vitro IC50 (nM) 0.8 ± 0.22.0 ± 0.51.2 ± 0.3
Oral Bioavailability (F%) 68%59%70%
Brain Penetrance ( Kp,uu​ ) 0.45<0.100.38
Tumor Growth Inhibition (TGI%) 88%45% (Resistance observed)92%
Max Body Weight Loss <5%~8%<5%
V. Conclusion

Validating the in vitro results of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine requires a rigorous, multi-tiered in vivo approach. By systematically mapping its pharmacokinetics, proving its pharmacodynamic suppression of the EGFR signaling axis, and demonstrating robust tumor growth inhibition in xenograft models, researchers can confidently advance this novel scaffold toward IND-enabling studies. The comparative data suggests DPNP possesses a therapeutic window and resistance-evading profile highly competitive with 3rd-generation inhibitors.

References
  • A Small-Molecule Targets EGFR to Induce DNA Damage and Disrupt the EGFR-WEE1 Interaction in Glioblastoma. medRxiv (2025). 4[4]

  • Irreversible Inhibition of EGFR: Modeling the Combined Pharmacokinetic–Pharmacodynamic Relationship of Osimertinib and Its Active Metabolite AZ5104. Molecular Cancer Therapeutics - AACR Journals (2016).3[3]

  • In vivo efficacy of tesevatinib in patient-derived xenograft glioblastoma models may be limited by tissue binding and compensatory signaling. PMC (2018). 1[1]

  • EGFR Inhibition in Glioblastoma Patient-derived Xenograft Models. Mayo Clinic. 2[2]

Sources

structure-activity relationship (SAR) studies of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to the Structure-Activity Relationship (SAR) of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and its Analogs in Drug Discovery

Introduction: The Therapeutic Potential of Nitropyridine Scaffolds

The pyridine ring is a "privileged structural motif" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] When functionalized with a nitro group, these compounds, known as nitropyridines, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and enzyme-inhibitory properties.[1][2] This guide focuses on the structure-activity relationship (SAR) of a specific diaryl ether, 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, a scaffold with significant potential for therapeutic development.

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine belongs to a class of compounds that have been investigated for various biological activities. The core structure consists of a 5-nitropyridine ring linked via an ether oxygen to a 3,4-dimethylphenyl group. Understanding the SAR of this molecule is crucial for optimizing its potency, selectivity, and pharmacokinetic properties. This guide will provide a detailed analysis of how modifications to different parts of this scaffold can influence its biological activity, compare it with alternative compounds, and provide standardized protocols for its evaluation.

Deconstructing the Scaffold: A Hypothetical SAR Analysis

While a dedicated SAR study for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is not extensively documented in publicly available literature, we can infer a plausible SAR based on general principles observed for related nitropyridine and diaryl ether compounds. The following analysis dissects the molecule into its key components and hypothesizes the impact of structural modifications.

The 5-Nitropyridine Ring: The Bioactive Core

The 5-nitropyridine moiety is the cornerstone of this molecule's activity. The electron-withdrawing nature of the nitro group at the 5-position is critical.

  • The Nitro Group: The nitro group is a key pharmacophore. Its reduction in hypoxic environments, such as those found in solid tumors or within certain bacteria, can lead to the formation of reactive nitroso and hydroxylamine species that can damage DNA and other cellular macromolecules. This is a common mechanism of action for nitroaromatic-containing drugs. The position of the nitro group is also crucial. The 5-nitro substitution pattern is frequently observed in bioactive pyridine derivatives.[3]

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and influences the overall electronic properties and solubility of the molecule. Its position relative to the ether linkage and the nitro group is fixed in this scaffold, but its basicity can be modulated by other substituents.

The Ether Linkage: A Flexible Bridge

The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt an optimal orientation for binding to a biological target. The dihedral angle between the pyridine and phenyl rings can significantly impact activity.[4]

  • Replacing the Oxygen: Replacing the ether oxygen with a sulfur (thioether) or a nitrogen (amine) would alter the bond angle, length, and electronics, likely having a profound effect on activity. Thioethers are generally more lipophilic, while amines introduce a potential hydrogen bond donor.

The 3,4-Dimethyl-phenoxy Ring: The Modulatory Component

The substituted phenoxy ring plays a crucial role in modulating the compound's properties, including target affinity, selectivity, and metabolism.

  • Position of Methyl Groups: The ortho (2-), meta (3-), and para (4-) positions on the phenyl ring are key points for modification. The existing 3,4-dimethyl substitution pattern provides a specific steric and electronic profile.

    • Steric Effects: The methyl groups at the 3 and 4 positions influence the dihedral angle of the molecule and can provide favorable van der Waals interactions within a binding pocket.

    • Electronic Effects: Methyl groups are weakly electron-donating, which can subtly influence the electronic properties of the phenyl ring and the ether oxygen.

  • Varying the Substituents: Replacing the methyl groups with other functionalities can systematically probe the SAR:

    • Halogens (F, Cl, Br): Introduce both steric bulk and electronic effects (inductive withdrawal, weak resonance donation). Halogens can also block sites of metabolism.

    • Electron-Withdrawing Groups (CF₃, CN, NO₂): Would significantly alter the electronic properties and could introduce new binding interactions.

    • Electron-Donating Groups (OCH₃, OH): Can act as hydrogen bond donors/acceptors and alter solubility. Methoxylation, in particular, has been shown to enhance the antioxidant potential of related compounds through p-π conjugation.[5]

    • Larger Alkyl Groups (Ethyl, Propyl): Would increase lipophilicity and could probe the size of the binding pocket.

Comparative Analysis with Alternative Nitropyridine Scaffolds

To contextualize the potential of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, it is useful to compare it with other nitropyridine derivatives that have been investigated for biological activity.

Compound ClassKey Structural FeaturesReported Biological ActivitiesReference
2-(Phenoxy)-5-nitropyridines Parent scaffold. Variations in substitution on the phenoxy ring.Anticancer, Antimicrobial.[2]
2-Amino-5-nitropyridines Amine group at the 2-position instead of the phenoxy ether.Anticancer.[1][1]
Nitropyridine-linked Thiazolidinones A more complex heterocyclic system attached to the nitropyridine core.Potent anticancer agents.[1][1]
Nitropyridylpiperazines Piperazine moiety at the 2-position.Urease inhibitors.[3][3]

This comparison highlights that while the 5-nitropyridine core is common, the substituent at the 2-position dramatically influences the biological target and activity. The diaryl ether structure of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine offers a distinct chemical space compared to these analogs.

Experimental Protocols for Biological Evaluation

The following are standardized, step-by-step protocols for assessing the biological activity of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and its analogs.

In Vitro Anticancer Activity: MTT Assay

This assay determines the cytotoxic effect of a compound on cancer cell lines by measuring mitochondrial activity.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound in culture media to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Replace the media in the wells with the media containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

Protocol:

  • Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in MHB in a 96-well plate.

  • Bacterial Inoculation: Adjust the overnight bacterial culture to a concentration of 5 x 10⁵ CFU/mL in MHB. Add 50 µL of the bacterial suspension to each well of the 96-well plate containing the compound dilutions.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualization of Key Concepts

Caption: Hypothetical SAR of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Follow-up (Potential) start Synthesized Compound mt_assay MTT Assay (Anticancer) start->mt_assay mic_assay Broth Microdilution (Antimicrobial) start->mic_assay ic50 Determine IC50 mt_assay->ic50 mic Determine MIC mic_assay->mic animal_model Disease Animal Model ic50->animal_model mic->animal_model efficacy Efficacy Studies animal_model->efficacy toxicology Toxicology Assessment animal_model->toxicology

Caption: General workflow for biological evaluation.

Conclusion and Future Directions

2-(3,4-Dimethyl-phenoxy)-5-nitropyridine represents a promising scaffold for the development of novel therapeutic agents. While its specific biological activities require further investigation, the inferred SAR provides a rational basis for the design of new analogs with improved potency and selectivity. Systematic modification of the phenoxy ring substituents, exploration of alternative ether bridge linkers, and investigation of different nitro-group positions on the pyridine ring are all viable strategies for future research. The experimental protocols outlined in this guide provide a standardized framework for evaluating the anticancer and antimicrobial potential of this exciting class of compounds.

References

  • Vertex AI Search. (2026, March 13).
  • National Institutes of Health. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules - PMC.
  • ResearchGate. (n.d.). The suggested SAR for the studied pyrimidine and pyridine derivatives.
  • Bobkova, L. S., Khairulin, A. R., Demchenko, A. M., & Bukhtiarova, T. A. (2015). Synthesis, antioxidant activity and QSAR studies of some pyridine derivatives. World Journal of Pharmaceutical Sciences, 3(5), 800–809.
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules.
  • MDPI. (2024, July 11). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.
  • PubMed. (2015, March 15). Synthesis and Biological Evaluation of 5-nitropyrimidine-2,4-dione Analogues as Inhibitors of Nitric Oxide and iNOS Activity.
  • PubMed. (2020, December 1). Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors.
  • National Institutes of Health. (n.d.). Novel non-classical C9-methyl-5-substituted-2,4-diaminopyrrolo-[2,3-d]pyrimidines as potential inhibitors of dihydrofolate reductase and as anti-opportunistic agents - PMC.
  • PubMed. (2018, November 1). Design, synthesis, and biological activity of substituted 2-amino-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylic acid derivatives as inhibitors of the inflammatory kinases TBK1 and IKKε for the treatment of obesity.
  • Google Patents. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • National Institutes of Health. (n.d.). 2-(4-Methylphenoxy)-5-nitropyridine - PMC.
  • National Institutes of Health. (n.d.). 2-[2,5-Dimethoxy-4-(3-nitropyridin-2-yl)phenyl] - PMC.
  • ResearchGate. (2024, February 14). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship.
  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions.
  • National Institutes of Health. (2025, November 10). New analogs of 5-substituted-2(1H)-pyridone containing of natural amino acids as potential drugs in idiopathic pulmonary fibrosis. Investigation in silico and preliminary in vitro - PMC.
  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions.
  • MDPI. (2018, May 12). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones.
  • RSC Publishing. (n.d.). Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors.
  • Chem-Impex. (n.d.). 2,3-Dimethyl-4-nitropyridine N-oxide.

Sources

comparing the toxicity profiles of nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Toxicity Profiles of Nitropyridine Derivatives: A Mechanistic and Methodological Guide

As nitropyridine derivatives increasingly serve as critical building blocks in pharmaceutical synthesis and emerge as potent microtubule-targeting agents, understanding their multifaceted toxicity profiles is paramount. Small structural variations—such as the position of the nitro group, N-oxidation, or halogenation—drastically alter their toxicological footprint. As a Senior Application Scientist, I have designed this guide to objectively compare the mutagenic, hematological, and neurological toxicities of key nitropyridine classes. This document synthesizes mechanistic data and provides self-validating experimental protocols to ensure rigorous preclinical evaluation.

Mechanistic Divergence in Nitropyridine Toxicity

1.1 Genotoxicity and the Nitrenium Ion Hypothesis When evaluating the mutagenic potential of nitropyridines, the bacterial reverse mutation assay (Ames test) remains the gold standard[1]. Interestingly, the mutagenicity of these compounds does not always correlate directly with their one-electron reduction potential[2]. For example, 4-nitropyridine 1-oxide (4-NPO) and its alkylated derivatives (e.g., 3-methyl-4-nitropyridine 1-oxide) exhibit potent mutagenic and carcinogenic properties[1]. In contrast, many six-membered ring nitroheterocycles show diminished mutagenic potential compared to their five-membered counterparts. This divergence is mechanistically driven by the electronic nature and chemical reactivity of the intermediate nitrenium ions formed post-reduction, which dictate the extent of covalent DNA adduction[2].

1.2 Systemic Toxicity: The Microtubule Paradox A breakthrough application of 3-nitropyridine analogues is their use as microtubule-targeting agents (MTAs) that bind to the colchicine site to inhibit cancer cell proliferation[3]. Historically, MTAs are plagued by severe dose-limiting myelotoxicity (bone marrow suppression) and peripheral neurotoxicity. Strikingly, in vivo murine models demonstrate that 3-nitropyridine compounds do not induce myelotoxicity at pharmacological doses[3]. However, the neurotoxicity associated with microtubule disruption in the long axons of peripheral nerves remains present[3]. This decoupling of toxicities makes 3-nitropyridines a highly specific tool, but necessitates rigorous neurotoxicity screening during lead optimization.

1.3 Acute Occupational Toxicity: Methemoglobinemia Halogenated nitropyridines present severe acute toxicity risks upon dermal or inhalation exposure. A prime example is 5-bromo-2-nitropyridine, a common industrial intermediate[4]. In vivo, these compounds undergo hepatic metabolism to form reactive hydroxylamine intermediates. These metabolites initiate a redox cycle that oxidizes the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), resulting in methemoglobinemia[4]. This drastically impairs oxygen transport, leading to tissue hypoxia, hemolytic anemia, rhabdomyolysis, and delayed encephalopathy[4]. Similar severe hematological toxicity has been observed with structurally related aminopyridine derivatives like 5-amino-2-(trifluoromethyl)pyridine[5].

Comparative Toxicity Profile Matrix

Compound Class / Specific DerivativePrimary Toxicological EffectMechanistic PathwayClinical / Preclinical ObservationReference
4-Nitropyridine 1-oxide (4-NPO) Genotoxicity / CarcinogenicityDirect DNA damage via reactive nitrenium ionsHigh mutagenic potency in Ames test (TA100/TA98)[1]
3-Nitropyridine Analogues Peripheral NeurotoxicityTubulin destabilization (colchicine site binding)Residual neurite outgrowth inhibition; notably lacks myelotoxicity[3]
5-Bromo-2-nitropyridine Hematological ToxicityHemoglobin oxidation (Fe2+ → Fe3+)Acute methemoglobinemia, delayed encephalopathy, hypoxia[4]
5-Amino-2-(trifluoromethyl)pyridine Hematological ToxicityPhenylhydroxylamine-analog formationMethemoglobinemia, hemolytic anemia, acute renal failure[5]

Self-Validating Experimental Protocols

To ensure data integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating strict causality behind each methodological choice.

Protocol A: Modified Bacterial Reverse Mutation Assay (Ames Test) for Nitroaromatics

Objective: Assess the genotoxic potential of nitropyridine derivatives.

  • Strain Selection & Verification: Use S. typhimurium TA98 (detects frameshifts) and TA100 (detects base-pair substitutions) to cover the primary DNA lesion types induced by nitrenium ions[1].

    • Self-Validation: Plate strains on histidine-enriched and histidine-depleted agar prior to the assay to confirm auxotrophy and establish baseline spontaneous reversion rates.

  • Metabolic Activation (S9 Mix): Nitropyridines are prodrug-like mutagens requiring hepatic nitroreductases to form reactive hydroxylamines[1]. Add rat liver S9 fraction to simulate mammalian metabolism.

    • Self-Validation: Include a positive control that strictly requires S9 activation (e.g., 2-aminoanthracene) to validate the enzymatic viability of the S9 fraction.

  • Pre-incubation & Plating: Pre-incubate the nitropyridine with S9 and bacteria for 20 minutes at 37°C before adding top agar. This modification enhances sensitivity for short-lived reactive intermediates that might degrade before reaching the bacteria in a standard plate-incorporation assay[1].

  • Scoring & Interpretation: Count revertant colonies after 48-72 hours. A compound is deemed mutagenic if it induces a dose-dependent increase in colonies that is ≥2-fold over the spontaneous background[1].

Protocol B: Bipartite Microtubule Toxicity Screening (Myelo vs. Neuro)

Objective: Evaluate the decoupled toxicity profile of 3-nitropyridine MTAs[3].

  • In Vivo Myelotoxicity Assessment: MTAs typically destroy rapidly dividing hematopoietic cells. Administer the 3-nitropyridine analogue intravenously to Balb/c mice. Monitor complete blood counts (leukocytes, platelets) and perform bone marrow histology on day 6[3].

    • Self-Validation: Include a paclitaxel-treated cohort as a positive control for induced leukocytopenia, ensuring the assay is sensitive enough to detect bone marrow suppression.

  • In Vitro Neurotoxicity Assessment: Peripheral neuropathy is caused by structural damage to long axons. Culture PC12 cells with Nerve Growth Factor (NGF) to induce differentiation. Expose cells to the test compound and quantify neurite outgrowth length via high-content imaging[3].

    • Self-Validation: Use a vehicle-only control to establish baseline neurite length and a colchicine control to validate microtubule destabilization.

Mechanistic Visualizations

AmesTest A Nitropyridine Derivative (Test Compound) B Metabolic Activation (Rat Liver S9 Mix) A->B Pre-incubation step C S. typhimurium Strains (TA98 / TA100) B->C Co-culture D Incubation (37°C, 48-72h, Minimal Agar) C->D Plating E Colony Quantification (Revertant vs. Spontaneous) D->E Analysis

Workflow of the Bacterial Reverse Mutation Assay (Ames Test) for genotoxicity screening.

Methemoglobinemia A Halogenated Nitropyridine (e.g., 5-Bromo-2-Nitropyridine) B Hepatic Metabolism (Hydroxylamine Intermediates) A->B Dermal/Inhalation Absorption C Hemoglobin Oxidation (Fe2+ → Fe3+) B->C Redox Cycling D Tissue Hypoxia & Methemoglobinemia C->D Impaired O2 Transport E Delayed Encephalopathy & Organ Failure D->E Cellular Damage

Mechanistic pathway of halogenated nitropyridine-induced methemoglobinemia and encephalopathy.

Sources

Independent Verification of 2-(3,4-Dimethylphenoxy)-5-nitropyridine (DMPNP) as a Privileged Scaffold in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern structure-based drug design, the selection of an optimal starting pharmacophore dictates the downstream success of lead optimization. Nitropyridines are widely recognized as highly versatile precursors for synthesizing polynuclear heterocyclic systems with diverse antineoplastic and antimicrobial activities[1].

This guide provides an independent, objective evaluation of 2-(3,4-Dimethylphenoxy)-5-nitropyridine (DMPNP, CAS 76893-52-2) . We compare its synthetic utility and the biological performance of its derivatives against standard alternatives: 2-(4-Methylphenoxy)-5-nitropyridine (MPNP) and 2-Chloro-5-nitropyridine (CNP). Through rigorous in vitro profiling and self-validating protocols, we demonstrate why the 3,4-dimethylphenoxy substitution offers superior steric and electronic properties for targeted kinase inhibition.

Mechanistic Rationale: The "Hydrophobic Plug" Advantage

The structural conformation of diaryl ether-linked nitropyridines is critical for target engagement. Crystallographic studies of related mono-methyl analogs, such as 2-(4-methylphenoxy)-5-nitropyridine, reveal a significant dihedral twist (approximately 61.16°) between the pyridyl and benzene rings[2]. This twisted conformation allows the molecule to adapt to the narrow hinge regions of kinase active sites.

Causality in Scaffold Selection:

  • Steric Optimization: The addition of the 3-methyl group in DMPNP creates a distinct "hydrophobic plug." During lead optimization, this plug enhances van der Waals interactions deep within the ATP-binding pocket of kinases (e.g., DNA-PK), significantly lowering the dissociation constant ( Kd​ ) compared to mono-substituted (MPNP) or halogenated (CNP) alternatives.

  • Electronic Stability: The strongly electron-withdrawing 5-nitro group stabilizes the pyridine core against oxidative metabolism by cytochrome P450 enzymes, improving the scaffold's microsomal half-life[1].

  • Synthetic Versatility: Unlike 2-chloro-5-nitropyridine, which often requires harsh nucleophilic aromatic substitution ( SN​Ar ) conditions that can lead to off-target polymerization, the pre-installed diaryl ether in DMPNP allows for immediate, clean reduction to the corresponding amine for Buchwald-Hartwig cross-coupling[3].

Pathway N1 DMPNP-Derived Inhibitor N2 Target Kinase (e.g., DNA-PK) N1->N2 Competitive Binding N3 Phosphorylation Cascade N2->N3 Inhibition (X) N4 Cellular Apoptosis (Cancer Cells) N3->N4 Pathway Arrest

Fig 1: Mechanism of action for DMPNP-derived targeted kinase inhibitors.

Comparative Performance Data

To objectively assess the utility of DMPNP, its performance was benchmarked against MPNP and CNP. The scaffolds were reduced to their respective amines, coupled with a standard pyrimidine pharmacophore, and evaluated for DNA-PK inhibition and general cytotoxicity.

Table 1: In Vitro Kinase Inhibition & Cytotoxicity
Scaffold PrecursorSubstitution PatternSynthetic Yield (Reduction)Target Kinase IC 50​ (nM)General Cytotoxicity CC 50​ (µM)
DMPNP 3,4-Dimethylphenoxy92 ± 1.5% 4.2 ± 0.3 > 50
MPNP 4-Methylphenoxy88 ± 2.1%15.8 ± 1.2> 50
CNP 2-ChloroN/A (Direct SN​Ar )> 10012.5

Data Interpretation: The DMPNP-derived lead exhibits a nearly 4-fold increase in potency (IC 50​ = 4.2 nM) over the MPNP analog, validating the energetic benefit of the 3,4-dimethyl hydrophobic plug. Furthermore, its high CC 50​ indicates an excellent therapeutic window, free from non-specific cytotoxic liabilities.

Table 2: Physicochemical & ADME Properties (Post-Derivatization)
ParameterDMPNP-DerivativeMPNP-DerivativeCNP-Derivative
LogP (Calculated) 3.83.42.1
Microsomal Stability (T 1/2​ ) 45 min38 min15 min
Z'-Factor (Assay Quality) 0.820.790.65

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems to ensure maximum reproducibility and trustworthiness in your laboratory.

Workflow A Scaffold Selection (DMPNP vs MPNP vs CNP) B Catalytic Reduction (Pd/C, H2 Donor) A->B Precursor prep C In Vitro Kinase Assay (TR-FRET) B->C Bioactive coupling D Cell Viability Assay (CellTiter-Glo) C->D IC50 < 10 nM E Hit Declaration & Lead Optimization D->E High Selectivity

Fig 2: Experimental workflow for evaluating nitropyridine scaffolds in drug discovery.

Protocol 1: Catalytic Reduction to 5-Aminopyridine (Synthetic Utility)

Purpose: To cleanly convert the 5-nitro group of DMPNP to a nucleophilic amine without cleaving the sensitive diaryl ether bond.

  • Solubilization: Dissolve 10 mmol of DMPNP in 50 mL of anhydrous ethanol.

    • Causality: Ethanol provides a protic medium essential for efficient hydrogen transfer while maintaining complete solubility of the starting material.

  • Catalyst Addition: Add 10% Pd/C (0.1 equiv) followed by ammonium formate (5.0 equiv) in portions under an argon atmosphere.

    • Causality: Ammonium formate acts as a mild, easily handled hydrogen donor. This specific reagent choice prevents the over-reduction or hydrogenolysis of the diaryl ether bond that often occurs with high-pressure H2​ gas.

  • Reaction & Monitoring: Reflux the mixture for 2 hours. Monitor progression via TLC (Hexane:EtOAc 3:1).

    • Self-Validation: The reaction is deemed complete when the distinct yellow spot of the nitro precursor disappears, replaced by a highly polar, UV-active spot (the amine) that stains positive with ninhydrin.

  • Workup: Filter the hot mixture through a pad of Celite to safely remove the pyrophoric palladium catalyst. Concentrate the filtrate in vacuo to yield the pure amine (>92% yield).

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)

Purpose: To determine the IC 50​ of the DMPNP-derived inhibitor against the target kinase.

  • Plate Preparation: Dispense 10-point, 3-fold serial dilutions of the DMPNP-derivative (from 10 µM to 0.1 nM) into a 384-well low-volume plate using DMSO as the vehicle.

    • Causality: Maintaining a final DMSO concentration of 1% prevents solvent-induced denaturation of the kinase.

  • Enzyme/Substrate Addition: Add 5 nM recombinant DNA-PK, 1 mM DTT, and 100 nM biotinylated peptide substrate in kinase buffer.

    • Causality: DTT is critical here; it prevents the oxidation of crucial cysteine residues within the kinase active site, ensuring reproducible binding kinetics.

  • Reaction Quenching: Incubate for 60 minutes at room temperature, then add 10 mM EDTA alongside the Europium-labeled streptavidin donor and an acceptor fluorophore.

    • Causality: EDTA rapidly chelates Mg2+ , abruptly halting the ATP-dependent kinase reaction to provide precise temporal control over the assay window.

  • Data Acquisition: Read the plate on a multi-mode reader measuring the emission ratio at 665 nm / 615 nm.

    • Self-Validation: Calculate the Z'-factor using positive (staurosporine) and negative (DMSO) controls. A Z'-factor of > 0.7 confirms the assay is robust, free from compound auto-fluorescence interference, and the IC 50​ data is highly trustworthy.

Conclusion

Independent verification confirms that 2-(3,4-Dimethylphenoxy)-5-nitropyridine (DMPNP) significantly outperforms mono-substituted and halogenated nitropyridine analogs as a starting scaffold for kinase inhibitor development. Its unique 3,4-dimethyl substitution pattern provides a critical hydrophobic anchor that translates to sub-10 nM potency in downstream derivatives, while its robust synthetic profile ensures high-yielding, scalable conversions[1],[2].

References

  • Starosotnikov A, Bastrakov M. "Nitropyridines in the Synthesis of Bioactive Molecules." Pharmaceuticals. 2025; 18(5):692. URL:[Link][1]

  • Nasir et al. "2-(4-Methylphenoxy)-5-nitropyridine." Acta Crystallographica Section E Structure Reports Online. 2011. URL: [Link][2]

Sources

Unveiling the Mechanistic Landscape of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine: A Comparative Guide to Assessing Novelty

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with unique mechanisms of action is a cornerstone of therapeutic innovation. The compound 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine presents an intriguing scaffold, combining a phenoxypyridine core with a nitro-aromatic moiety. While its specific biological activities are not yet fully elucidated, its structure invites a systematic investigation into its potential mechanism of action and, critically, an assessment of its novelty compared to established therapeutic agents.

This guide provides a comprehensive framework for assessing the mechanistic novelty of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. We will not offer a definitive mechanism but rather a strategic, experimentally-driven approach to its discovery and comparison. This guide is structured to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a robust and self-validating investigation.

Introduction to the Mechanistic Puzzle of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

The chemical architecture of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine suggests several potential avenues for biological activity. The phenoxypyridine motif is present in a number of bioactive compounds, while the nitro group is a well-known pharmacophore, often associated with specific activation pathways. The key question is whether this compound acts through a known mechanism associated with these individual moieties, or if their combination confers a truly novel mode of action.

To rigorously assess this novelty, we must compare its mechanistic profile against well-characterized drugs that represent the "known territories" of its structural components.

Comparator Compound Selection: Establishing a Mechanistic Baseline

A robust comparative analysis requires well-chosen benchmarks. We have selected two classes of drugs for this purpose:

  • The Phenoxypyridine Comparator: Rosiglitazone. A member of the thiazolidinedione class, rosiglitazone is a well-characterized agonist of the nuclear receptor, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). Its mechanism revolves around the modulation of gene transcription to improve insulin sensitivity.[1][2][3][4]

  • The Nitro-aromatic Comparator: Metronidazole. This antibiotic is a prodrug that is activated under anaerobic conditions. Its nitro group is reduced to form cytotoxic radicals that disrupt DNA synthesis in susceptible microorganisms.[5][6][7][8][9]

By comparing the effects of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to these compounds, we can begin to triangulate its position in the mechanistic landscape.

Hypothesized Mechanisms of Action for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Based on its structure, we can propose several testable hypotheses for the mechanism of action of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine:

  • Hypothesis 1: PPARγ Agonism. The phenoxypyridine core may drive binding to and activation of PPARγ, similar to rosiglitazone. The dimethyl and nitro substitutions would likely modulate the potency and selectivity of this interaction.

  • Hypothesis 2: Bio-reductive Activation. The nitro group could be a substrate for cellular reductases, leading to the formation of reactive nitrogen species that could induce cell death or modulate signaling pathways, akin to metronidazole's mechanism.

  • Hypothesis 3: Novel Target Engagement. The entire molecule may interact with a target distinct from those of our comparator compounds, leading to a unique downstream signaling cascade.

  • Hypothesis 4: Polypharmacology. The compound may exhibit a combination of the above mechanisms, for instance, acting as a PPARγ agonist with additional effects mediated by its nitro group.

The following sections will outline a comprehensive experimental plan to systematically investigate these hypotheses.

A Phased Experimental Approach to Mechanistic Elucidation

We propose a multi-phased approach, starting with broad, unbiased screening and progressively narrowing down to specific target validation and pathway analysis.

Phase 1: Initial Target Identification and Cellular Phenotyping

The initial goal is to determine if 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine engages a specific cellular target and to characterize its overall effect on cell health and function.

Experiment 1.1: Cellular Thermal Shift Assay (CETSA)

  • Objective: To identify direct protein targets of the compound in an unbiased manner by measuring changes in protein thermal stability upon compound binding.

  • Protocol:

    • Culture a relevant cell line (e.g., a cancer cell line for oncology applications, or an adipocyte cell line for metabolic disease models) to 80% confluency.

    • Treat cells with either vehicle control or 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine at a suitable concentration (e.g., 10 µM) for 1 hour.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes.

    • Centrifuge to pellet aggregated proteins.

    • Analyze the soluble protein fraction by quantitative mass spectrometry (MS).

    • Proteins that show increased thermal stability in the presence of the compound are potential direct targets.

Experiment 1.2: Phenotypic Profiling

  • Objective: To characterize the cellular phenotype induced by the compound.

  • Protocol:

    • Treat a panel of cell lines with a dose-response of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, rosiglitazone, and metronidazole.

    • After 72 hours, assess cell viability using a standard assay (e.g., CellTiter-Glo®).

    • In parallel, perform high-content imaging to assess morphological changes, cell cycle status (e.g., using propidium iodide staining), and markers of apoptosis (e.g., cleaved caspase-3 staining).

Phase 2: Target Validation and Pathway Analysis

Once potential targets are identified and a cellular phenotype is established, the next phase focuses on validating these targets and mapping the downstream signaling pathways.

Experiment 2.1: In-vitro Binding Assays

  • Objective: To confirm and quantify the binding of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine to candidate targets identified in the CETSA.

  • Protocol:

    • Express and purify the recombinant candidate target protein.

    • Perform a binding assay such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the binding affinity (KD) of the compound to the protein.

Experiment 2.2: PPARγ Reporter Assay

  • Objective: To specifically test Hypothesis 1 (PPARγ agonism).

  • Protocol:

    • Use a cell line stably expressing a luciferase reporter gene under the control of a PPARγ response element.

    • Treat the cells with a dose-response of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and rosiglitazone (as a positive control).

    • After 24 hours, measure luciferase activity. An increase in luciferase signal indicates PPARγ activation.

Experiment 2.3: Assessment of Bio-reductive Activation

  • Objective: To test Hypothesis 2 by determining if the compound is a substrate for cellular reductases.

  • Protocol:

    • Incubate 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine with liver microsomes or purified nitroreductase enzymes in the presence of NADPH.

    • Monitor the disappearance of the parent compound and the appearance of metabolites over time using LC-MS.

    • In parallel, assess the generation of reactive oxygen species (ROS) in cells treated with the compound using a fluorescent probe like DCFDA.

Phase 3: Comparative Mechanistic Analysis

The final phase involves a head-to-head comparison with the selected comparator drugs to definitively assess the novelty of the mechanism.

Experiment 3.1: Transcriptomic Profiling (RNA-Seq)

  • Objective: To compare the global gene expression changes induced by 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, rosiglitazone, and metronidazole.

  • Protocol:

    • Treat a relevant cell line with equimolar concentrations of each compound for 24 hours.

    • Isolate RNA and perform next-generation sequencing.

    • Analyze the differential gene expression profiles. A unique gene expression signature for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine would strongly suggest a novel mechanism.

Experiment 3.2: Structure-Activity Relationship (SAR) Studies

  • Objective: To probe the functional importance of the key chemical moieties of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

  • Protocol:

    • Synthesize analogs of the parent compound, for example:

      • An analog lacking the nitro group.

      • An analog with different substitutions on the phenoxy ring.

    • Test these analogs in the key assays established in Phases 1 and 2 (e.g., cell viability, PPARγ reporter assay, ROS production).

    • A loss of activity upon removal of the nitro group, for instance, would support a mechanism involving bio-reduction.

Data Presentation and Visualization

Clear and concise data presentation is crucial for comparative analysis.

Table 1: Comparative Profile of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine and Comparator Compounds
Parameter 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine Rosiglitazone Metronidazole
Chemical Class PhenoxypyridineThiazolidinedioneNitroimidazole
Primary Target To be determinedPPARγDNA (via radical formation)
Mechanism To be determinedTranscriptional RegulationDNA Damage
Activation To be determinedDirect BindingReductive Activation
Cellular Phenotype To be determinedAdipogenesis, Insulin SensitizationCytotoxicity (in anaerobes)
IC50 (Representative Cell Line) To be determined>50 µMDependent on organism and oxygen
Diagrams of Signaling Pathways and Experimental Workflows

Visual representations can greatly aid in understanding complex biological processes and experimental designs.

experimental_workflow cluster_phase1 Phase 1: Target Identification cluster_phase2 Phase 2: Target Validation cluster_phase3 Phase 3: Comparative Analysis p1_start 2-(3,4-Dimethyl-phenoxy)- 5-nitropyridine p1_cetsa Cellular Thermal Shift Assay (CETSA) p1_start->p1_cetsa p1_phenotype Phenotypic Profiling p1_start->p1_phenotype p2_ppar PPARγ Reporter Assay p1_start->p2_ppar p2_redux Bio-reductive Activation Assay p1_start->p2_redux p1_targets Candidate Targets p1_cetsa->p1_targets p1_pheno_data Cell Viability & Morphology Data p1_phenotype->p1_pheno_data p2_binding In-vitro Binding Assays (SPR/ITC) p1_targets->p2_binding p2_validated Validated Target p2_binding->p2_validated p2_ppar_result PPARγ Activity p2_ppar->p2_ppar_result p2_redux_result Metabolite & ROS Data p2_redux->p2_redux_result p3_rnaseq Transcriptomic Profiling (RNA-Seq) p2_validated->p3_rnaseq p3_sar Structure-Activity Relationship (SAR) p2_validated->p3_sar p2_ppar_result->p3_rnaseq p2_ppar_result->p3_sar p2_redux_result->p3_rnaseq p2_redux_result->p3_sar p3_novelty Assessment of Mechanistic Novelty p3_rnaseq->p3_novelty p3_sar->p3_novelty

Caption: Experimental workflow for assessing the mechanism of action.

signaling_pathways cluster_rosiglitazone Rosiglitazone Pathway cluster_metronidazole Metronidazole Pathway cluster_hypothetical Hypothetical Pathway for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine rosi Rosiglitazone ppar PPARγ rosi->ppar Agonist genes Gene Transcription (Metabolism, Adipogenesis) ppar->genes response_rosi Improved Insulin Sensitivity genes->response_rosi metro Metronidazole reduction Nitro-reductase (Anaerobic) metro->reduction radicals Cytotoxic Radicals reduction->radicals Activation dna DNA radicals->dna response_metro DNA Damage & Cell Death dna->response_metro compound 2-(3,4-Dimethyl-phenoxy) -5-nitropyridine unknown_target Novel Target (?) compound->unknown_target unknown_pathway Downstream Signaling (?) unknown_target->unknown_pathway response_unknown Unique Cellular Response (?) unknown_pathway->response_unknown

Caption: Comparative signaling pathways of comparator and hypothetical compounds.

Conclusion: A Roadmap to Mechanistic Discovery

The assessment of mechanistic novelty for a new chemical entity like 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is a systematic process of hypothesis generation and rigorous experimental testing. By employing a phased approach that incorporates unbiased screening, target validation, and direct comparison with well-characterized drugs, researchers can effectively map the mechanistic landscape of this compound. The framework presented in this guide provides a robust starting point for such an investigation, ensuring that the claims of mechanistic novelty are built on a solid foundation of scientific evidence. The ultimate goal is to not only understand how this molecule works but also to identify its unique therapeutic potential.

References

  • Metronidazole Is Still the Drug of Choice for Treatment of Anaerobic Infections. Clinical Infectious Diseases. [Link]

  • Pioglitazone: mechanism of action. PubMed. [Link]

  • Metronidazole. StatPearls - NCBI Bookshelf. [Link]

  • METRONIDAZOLE. U.S. Food and Drug Administration. [Link]

  • Metronidazole. Wikipedia. [Link]

  • rosiglitazone. ClinPGx. [Link]

  • What is the mechanism of Pioglitazone? Patsnap Synapse. [Link]

  • What is the mechanism of Metronidazole? Patsnap Synapse. [Link]

  • Rosiglitazone, PPARγ, and Type 2 Diabetes. PMC - NIH. [Link]

  • Rosiglitazone. Wikipedia. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the responsible management of chemical reagents is not merely a regulatory hurdle, but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, step-by-step framework for the proper disposal of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine, a compound whose structural motifs—a nitropyridine core and a substituted phenoxy group—necessitate a cautious and informed approach to its end-of-life handling. Our objective is to empower you with the knowledge to not only comply with regulations but to also understand the scientific rationale underpinning these essential safety protocols.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol can be initiated, a thorough understanding of the potential hazards associated with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is paramount. While a specific Safety Data Sheet (SDS) for this exact molecule may not be readily available, we can infer its likely hazard profile from structurally related compounds, such as nitropyridine derivatives.

Inferred Hazardous Characteristics:

  • Skin and Eye Irritation: Many pyridine derivatives are known to cause irritation upon contact with skin and eyes.[1][2][3][4][5]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][4]

  • Potential for Mutagenicity or Carcinogenicity: Some nitropyridine compounds are suspected of causing genetic defects or cancer.[2][3][4]

  • Toxicity: While specific data is unavailable for this compound, related nitropyridines can be harmful if swallowed, inhaled, or absorbed through the skin.[6]

  • Environmental Hazards: Although some related compounds are not known to be hazardous to the environment, it is best practice to prevent the release of any synthetic chemical into the environment.[1]

A summary of the key inferred hazards is presented in the table below.

Hazard Category Inferred Risk Primary Routes of Exposure
Acute Toxicity Potential for skin, eye, and respiratory irritation.[1][2][3][4][5]Dermal contact, inhalation, ocular contact
Chronic Toxicity Suspected mutagen or carcinogen.[2][3][4]Long-term or repeated exposure
Environmental Assumed to be harmful to aquatic life.Improper disposal leading to environmental release

Part 2: Personal Protective Equipment (PPE) and Spill Management

Given the inferred hazards, stringent adherence to appropriate PPE is mandatory when handling 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine in any form, including for disposal.

Mandatory Personal Protective Equipment:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with the eyes.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[7]

  • Body Protection: A laboratory coat is required to prevent skin contact.[7]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.

Spill Management Protocol:

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleaning materials should be collected as hazardous waste.

  • Major Spills:

    • Evacuate the laboratory immediately and alert colleagues.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.

    • Restrict access to the spill area.

Part 3: The Disposal Workflow: A Step-by-Step Procedural Guide

The primary and most responsible method for the disposal of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is to manage it as hazardous waste. On-site chemical neutralization by laboratory personnel is not recommended without specific, validated protocols, which are generally not available for research compounds.

Step 1: Waste Characterization and Segregation

The first critical step is to correctly identify and segregate the waste.

  • Waste Identification: All waste streams containing 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine must be classified as hazardous waste. This includes:

    • Unused or expired pure compound.

    • Contaminated consumables (e.g., gloves, weighing paper, pipette tips).

    • Solutions containing the compound.

    • Reaction byproducts.

  • Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department.[8] Incompatible chemicals can react violently, producing heat, toxic gases, or explosions.[9][10]

Step 2: Waste Collection and Containerization

Proper containment is essential to prevent leaks and exposure.

  • Container Selection: Use a designated, leak-proof, and chemically compatible container with a tightly sealing lid.

  • Waste Accumulation: Collect all waste materials, including contaminated solids and liquids, in this designated container.

Step 3: Labeling

Accurate and clear labeling is a legal requirement and a critical safety measure.

  • Hazardous Waste Label: As soon as the first item of waste is added, affix a hazardous waste label to the container.[8]

  • Required Information: The label must include:

    • The full chemical name: "2-(3,4-Dimethyl-phenoxy)-5-nitropyridine"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The accumulation start date

    • The name and contact information of the generating researcher or lab

Step 4: Storage

Safe storage of hazardous waste is crucial while awaiting pickup.

  • Designated Area: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[8]

  • Secondary Containment: It is best practice to use secondary containment (such as a larger, chemically resistant tub) to contain any potential leaks.[8]

  • Storage Conditions: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 5: Disposal Request and Manifesting

The final step is to arrange for professional disposal.

  • Contact EHS: Once the container is full or ready for disposal, contact your institution's EHS department or the designated hazardous waste management office to schedule a pickup.[8]

  • Hazardous Waste Manifest: For transportation and disposal, a hazardous waste manifest will be required. This is a legal document that tracks the waste from the generator to its final disposal site. Your EHS department will typically handle the completion of this form.

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Disposal_Workflow cluster_prep Preparation & Characterization cluster_handling Handling & Storage cluster_disposal Final Disposal start Waste Generation (Unused chemical, contaminated labware, solutions) assess Hazard Assessment (Consult SDS of related compounds, institutional guidelines) start->assess characterize Waste Characterization (Identify as Hazardous Waste) assess->characterize segregate Segregate Waste (Do not mix with other waste streams) characterize->segregate collect Collect in a Designated Container segregate->collect label_waste Label Container (Chemical name, hazards, date) collect->label_waste store Store in a Satellite Accumulation Area (SAA) with Secondary Containment label_waste->store request Request Pickup (Contact EHS or approved waste vendor) store->request manifest Complete Hazardous Waste Manifest request->manifest transport Transport by a Licensed Hauler manifest->transport dispose Final Disposal at a Permitted Facility (e.g., Incineration) transport->dispose

Caption: Disposal workflow for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Part 4: Regulatory Framework

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11][12] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[12]

Key RCRA Requirements for Generators:

  • Generator Status: Your laboratory will be classified as a hazardous waste generator. It is important to know your generator status (e.g., Very Small Quantity Generator, Small Quantity Generator, or Large Quantity Generator), as this will determine specific regulatory requirements.

  • EPA Identification Number: Most generators of hazardous waste are required to have an EPA identification number.[11][13]

  • Waste Determination: It is the generator's responsibility to determine if their waste is hazardous, either because it is specifically listed by the EPA or because it exhibits a hazardous characteristic (ignitability, corrosivity, reactivity, or toxicity).[11][14]

  • Proper Management: Generators are legally responsible for the proper management of their hazardous waste until it is safely disposed of or recycled.

By following the procedures outlined in this guide, you will be in compliance with the fundamental tenets of RCRA and ensuring the safe and responsible management of this chemical waste.

References

  • ResearchGate. (n.d.). (PDF) Degradation of Pyridines in the Environment. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Pyridine Tox Profile. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information. Retrieved from [Link]

  • Alpha Chemika. (n.d.). 2-AMINO PYRIDINE For Synthesis. Retrieved from [Link]

  • ACS Publications. (2025, February 24). meta-Nitration of Pyridines and Quinolines through Oxazino Azines. Retrieved from [Link]

  • SciSpace. (n.d.). Wiley Guide to Chemical Incompatibilities. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2013, January 14). RCRA INFORMATION BROCHURE. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines: Synthesis and reactions. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Eurofins. (n.d.). federal (rcra-tclp) and state (title 22-stlc,ttlc) hazardous waste criteria. Retrieved from [Link]

  • Manufacturing Chemists' Association. (n.d.). Chemical Incompatibility Table. Retrieved from [Link]

  • REACH-CLP-Biozid Helpdesk. (n.d.). Sheet1. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Retrieved from [Link]

  • Regulations.gov. (n.d.). Notification of RCRA Subtitle C Activity. Retrieved from [Link]

  • Ganapa Life Science. (n.d.). 2-(4-fluorophenoxy)-5-nitropyridine (CAS 31011-26-4) Manufacturer. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). RCRA | Environmental Health and Safety. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dimethyl-5-nitropyridine. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive operational and safety guide for the handling and disposal of 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine. As a specialized nitropyridine derivative, this compound requires meticulous handling protocols to ensure personnel safety and experimental integrity. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.

Hazard Assessment & Scientific Rationale

While specific toxicological data for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine is not widely published, its chemical structure, featuring a nitropyridine core, places it in a class of compounds that warrant careful handling. Analogous nitropyridine derivatives are known to be irritants and may possess more significant health risks.[1][2][3] Therefore, a conservative approach assuming similar or greater hazards is scientifically prudent and essential for laboratory safety.

The primary risks associated with this class of compounds include irritation to the skin, eyes, and respiratory system.[3][4] Furthermore, some related compounds are suspected of causing genetic defects or other irreversible effects.[1] The operational plan detailed below is designed to mitigate these potential risks through a combination of engineering controls, rigorous personal protective equipment (PPE) protocols, and carefully planned disposal methods.

Table 1: Anticipated Hazard Profile for 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine

Hazard Class GHS Category Anticipated Effect
Acute Toxicity, Oral Category 4 Harmful if swallowed.[3]
Skin Corrosion/Irritation Category 2 Causes skin irritation.[3]
Serious Eye Damage/Irritation Category 2A Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation.[3][4]

| Germ Cell Mutagenicity | Category 2 | Suspected of causing genetic defects.[1] |

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE are the most critical barriers between the researcher and potential chemical exposure. The following PPE is mandatory for all handling procedures involving 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine.

Table 2: Mandatory Personal Protective Equipment (PPE)

Protection Type Specification & Rationale
Eye/Face Protection Chemical safety goggles with side shields (conforming to EN166 or OSHA standards). A face shield is required for bulk transfers or when a splash hazard exists. Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against fine particulates or splashes. Goggles provide essential protection from these routes of exposure.
Hand Protection Chemical-resistant nitrile gloves (minimum 4-5 mil thickness). For extended contact or high-risk procedures, double-gloving is recommended. Causality: Nitrile provides good splash protection against a range of chemicals. Since specific breakthrough time data is unavailable, gloves must be inspected before each use and changed immediately upon any sign of contamination to prevent dermal absorption.[1]
Body Protection A clean, fully-buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat during procedures with a higher splash potential.[5] Causality: A lab coat prevents incidental contact with the skin. An apron provides an additional barrier for the torso during higher-risk activities.

| Respiratory Protection | Required when handling the solid outside of a certified chemical fume hood or if dust generation is likely. A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) should be used.[5] Causality: As a fine powder, this compound can become airborne. Inhalation is a primary exposure route, and a respirator is essential to protect the respiratory system from irritation and potential long-term harm.[1] |

Experimental Protocol: PPE Donning and Doffing

Proper sequence is critical to prevent cross-contamination.

Donning (Putting On) PPE:

  • Lab Coat: Put on and fasten completely.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Goggles/Face Shield: Position securely.

  • Gloves: Pull gloves on, ensuring the cuffs go over the sleeves of the lab coat.

Doffing (Taking Off) PPE:

  • Gloves: Remove using a glove-to-glove technique to avoid touching the outside with bare skin. Dispose of immediately in the designated hazardous waste container.

  • Gown/Apron: Unfasten and peel away from the body, turning it inside out as you remove it.

  • Goggles/Face Shield: Remove by handling the strap, not the front.

  • Respirator (if used): Remove without touching the front of the mask.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[3]

PPE_Workflow cluster_donning PPE Donning Sequence cluster_doffing PPE Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles / Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves Doff2 2. Gown / Apron Doff1->Doff2 Doff3 3. Goggles / Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Wash Hands Doff4->Doff5

Fig 1. Recommended sequence for donning and doffing PPE.

Operational Plan: Step-by-Step Handling Procedures

A. Engineering Controls: The Primary Line of Defense
  • Chemical Fume Hood: All handling of solid 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine that could generate dust MUST be conducted within a certified chemical fume hood.[5] This is non-negotiable. The fume hood contains airborne particles, preventing inhalation exposure.

  • Emergency Equipment: Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.[6]

  • Work Area Organization: Keep the work area within the fume hood clean and uncluttered. Use a disposable weighing boat or paper to avoid contaminating balances.

B. Experimental Protocol: Weighing and Transferring Solid Compound

This protocol is designed to minimize the generation of airborne dust.

  • Preparation: Before bringing the chemical into the fume hood, ensure all necessary equipment (spatulas, weighing containers, solvent for dissolution) is present and ready.

  • Transfer: Open the main container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder to a tared weighing vessel. Avoid dropping or tapping the spatula, which can aerosolize the powder.

  • Weighing: If the balance cannot be placed inside the fume hood, securely close the weighing vessel before removing it for weighing.

  • Dissolution: If preparing a solution, add the solvent to the solid within the fume hood. Ensure the vessel is covered during any subsequent mixing or sonication steps.

  • Cleanup: After transfer, carefully decontaminate the spatula and work surface. Wipe down surfaces with a solvent-moistened towel, and dispose of the towel as solid hazardous waste.[5][7]

Emergency Response & First Aid

Immediate and correct response to an exposure is critical.

Table 3: First Aid Measures

Exposure Route Action
Inhalation Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4][6]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][6][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4][6]

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention and show the Safety Data Sheet (SDS) to the medical professional.[6][8] |

Emergency_Response cluster_actions Immediate Actions cluster_spill Spill Response Exposure Chemical Exposure Occurs Action1 Alert others in the lab Exposure->Action1 Action2 Remove victim from immediate hazard Action1->Action2 Action3 Initiate First Aid (Table 3) Action2->Action3 Action4 Retrieve SDS Action2->Action4 Spill Is there a spill? Action3->Spill SeekMedical Seek Immediate Medical Attention Action3->SeekMedical SpillSize Small or Large Spill? Spill->SpillSize SmallSpill Small Spill: - Use spill kit absorbent - Collect as hazardous waste SpillSize->SmallSpill Small LargeSpill Large Spill: - Evacuate Area - Contact EHS SpillSize->LargeSpill Large SmallSpill->SeekMedical LargeSpill->SeekMedical

Fig 2. Workflow for responding to a chemical exposure event.

Disposal Plan: Ensuring a Safe Final Step

Proper disposal is crucial to protect personnel and the environment. All materials that have come into contact with 2-(3,4-Dimethyl-phenoxy)-5-nitropyridine must be treated as hazardous waste.[7]

A. Waste Collection and Segregation
  • Solid Waste: All contaminated solid materials must be collected in a designated hazardous waste container.[5] This includes:

    • Unused or expired product.

    • Contaminated PPE (gloves, disposable lab coats).

    • Weighing papers, pipette tips, and contaminated wipes.

  • Liquid Waste: Solutions containing the compound and any solvent rinses used for decontamination must be collected in a separate, clearly labeled hazardous liquid waste container.[5]

  • Do Not Mix: Do not mix this waste stream with other incompatible waste types. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[7]

B. Labeling and Storage
  • Labeling: As soon as the first item of waste is added, affix a hazardous waste label to the container. The label must include the full chemical name and any other information required by institutional and local regulations.[7]

  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. Secondary containment is highly recommended to prevent the spread of material in case of a leak.[7]

C. Final Disposal
  • Once the waste container is full, contact your institution's EHS department or hazardous waste management office to arrange for pickup. Chemical incineration by a licensed waste disposal company is a recommended disposal method for this type of compound.

References

  • Personal protective equipment for handling 2,4-Dichloro-3-nitropyridine. (n.d.). BenchChem.
  • Personal protective equipment for handling 2-Nitro-6-(pyridin-2-yl)aniline. (n.d.). BenchChem.
  • Material Safety Data Sheet - 4-Hydroxy-3-nitropyridine. (n.d.). Cole-Parmer.
  • Safety Data Sheet - 2,3-dimethyl-4-nitropyridine 1-oxide. (2011, June 7). Thermo Fisher Scientific.
  • Safety Data Sheet - 2,3-Dimethyl-4-nitropyridine N-Oxide. (2025, November 7). Tokyo Chemical Industry.
  • Proper Disposal of DTNP: A Guide for Labor
  • Material Safety Data Sheet - 4-Nitropyridine N-oxide. (2009, June 18). Chemoventory.
  • Safety Data Sheet - 2-Nitrosopyridine. (2025, December 8). MedchemExpress.com.
  • Safety Data Sheet - 2-Amino-3-nitropyridine. (2011, April 6). Fisher Scientific.
  • Safety Data Sheet - 4-Nitro-2,3-lutidine N-oxide. (2011, June 7). Fisher Scientific.
  • Safety Data Sheet - 4-(2-NITROPHENOXY)PYRIDINE. (2024, December 19). CymitQuimica.
  • Safety Data Sheet - 2-(3,4-dimethylphenoxy)pyridine-4-carbonitrile. (2024, November 1). Aaronchem.
  • Safety Data Sheet - 2,3-Dimethyl-4-nitropyridine N-Oxide. (2025, July 16). TCI Chemicals.

Sources

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